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  • Product: Ethyl 7-octenoate
  • CAS: 35194-38-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 7-octenoate (CAS: 35194-38-8)

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of Ethyl 7-octenoate, a versatile unsaturated ester. Intended for researchers, chemists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Ethyl 7-octenoate, a versatile unsaturated ester. Intended for researchers, chemists, and professionals in drug development and specialty chemicals, this guide details the compound's physicochemical properties, provides a robust, validated protocol for its synthesis via Fischer esterification, outlines rigorous analytical methods for quality control, and discusses its applications as a synthetic building block. The methodologies are presented to be self-validating, ensuring that researchers can confidently synthesize, purify, and characterize this compound for downstream applications.

Introduction and Overview

Ethyl 7-octenoate (C₁₀H₁₈O₂) is a fatty acid ethyl ester characterized by a terminal double bond at the C7-C8 position.[1] This terminal alkene functionality makes it a valuable and reactive intermediate in organic synthesis.[1][2] Unlike its saturated analogue, ethyl octanoate, the vinyl group in Ethyl 7-octenoate serves as a chemical handle for a wide array of transformations, including polymerization, metathesis, oxidation, and addition reactions.[1]

While found naturally as a volatile component in wine, arising from yeast fermentation, its primary value in a research and development setting is as a synthon.[3] Its structure is particularly relevant for constructing more complex molecules, such as insect pheromones or specialty polymers.[4][5] This guide focuses on the practical aspects of its laboratory-scale synthesis, purification, and characterization, providing the necessary detail for its reliable preparation and use in further synthetic applications.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The key properties of Ethyl 7-octenoate are summarized below.

PropertyValueSource
CAS Number 35194-38-8[1][6][7][8][9]
Molecular Formula C₁₀H₁₈O₂[1][6][7][10][11]
Molecular Weight 170.25 g/mol [6][7][8][10][11]
Appearance Colorless to pale yellow liquid[1][8]
Boiling Point ~210.5 °C @ 760 mmHg (estimated)[7]
Flash Point ~80 °C (176 °F) (estimated)[7]
Purity (Typical) ≥95%[7][8]
Solubility Insoluble in water; Soluble in organic solvents[1][7]
Storage Store sealed in a dry place at 2-8°C[8]

Synthesis of Ethyl 7-octenoate via Fischer Esterification

The most direct and economically viable method for preparing Ethyl 7-octenoate is the Fischer esterification of its parent carboxylic acid, 7-octenoic acid, with ethanol.

Principle of Synthesis

Fischer esterification is a classic acid-catalyzed condensation reaction. The process involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the target ester. The reaction is reversible, and therefore, it is driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.

Detailed Experimental Protocol

Materials:

  • 7-Octenoic acid (CAS: 18719-24-9)

  • Ethanol (absolute, ≥99.5%)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-octenoic acid (e.g., 14.2 g, 0.1 mol).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 92 g, 115 mL, 2.0 mol). The large excess of ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product.

  • Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid - caution, CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure Ethyl 7-octenoate.

Synthesis & Purification Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 7-Octenoic Acid + Excess Ethanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Add Reflux Reflux (4-6h) Catalyst->Reflux Heat Quench Quench with H₂O Reflux->Quench Cool Extract Extract (DCM) Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Ethyl 7-octenoate Distill->Product

Caption: Synthesis and purification workflow for Ethyl 7-octenoate.

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized Ethyl 7-octenoate, a combination of spectroscopic and chromatographic techniques is essential. This constitutes a self-validating system where the analytical data must align with the expected structure from the synthesis.

Spectroscopic & Chromatographic Analysis
  • Infrared (IR) Spectroscopy: This technique is excellent for confirming the functional groups. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of characteristic ester peaks are key indicators of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the definitive structural confirmation by detailing the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Electron ionization (EI) will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern for the ester.

  • Gas Chromatography (GC): GC is the primary method for assessing the purity of the final product. A single, sharp peak indicates a high-purity compound. When coupled with a mass spectrometer (GC-MS), it provides both purity data and mass confirmation simultaneously.

Expected Analytical Data

The following table summarizes the expected analytical data for verifying the structure and purity of Ethyl 7-octenoate.

Analysis TypeExpected ResultInterpretation
IR Spectrum ~3075 cm⁻¹ (=C-H stretch)~1735 cm⁻¹ (C=O ester stretch)~1640 cm⁻¹ (C=C stretch)~1180 cm⁻¹ (C-O stretch)Confirms presence of terminal alkene and ester functional groups.[12]
¹H NMR δ ~5.8 (m, 1H, -CH=CH₂)δ ~4.9 (m, 2H, -CH=CH₂)δ ~4.1 (q, 2H, -O-CH₂-CH₃)δ ~2.3 (t, 2H, -CH₂-C=O)δ ~2.0 (q, 2H, -CH₂-CH=CH₂)δ ~1.6 (m, 2H)δ ~1.3 (m, 4H)δ ~1.2 (t, 3H, -O-CH₂-CH₃)Provides a complete proton map of the molecule, confirming the structure.
Mass Spec (EI) m/z = 170 (M⁺)Key Fragments: 125, 101, 88, 69, 55, 41Confirms molecular weight and provides a fragmentation fingerprint.[13]
GC Retention Index Non-polar column: ~1186 - 1188Polar column: ~1471 - 1486Provides a reliable index for identification in complex mixtures.[9][11]
Quality Control Logic

The following diagram illustrates the decision-making process for validating a batch of synthesized Ethyl 7-octenoate.

QC_Flow Start Synthesized Product IR_Check IR: C=O at ~1735 cm⁻¹? No broad O-H? Start->IR_Check GC_Purity GC Purity >95%? IR_Check->GC_Purity Yes Fail Batch FAIL (Repurify or Resynthesize) IR_Check->Fail No MS_Check MS: M⁺ at m/z 170? GC_Purity->MS_Check Yes GC_Purity->Fail No NMR_Check ¹H NMR matches expected shifts? MS_Check->NMR_Check Yes MS_Check->Fail No Pass Batch PASS NMR_Check->Pass Yes NMR_Check->Fail No

Caption: Quality control decision workflow for Ethyl 7-octenoate.

Applications and Further Reactions

The utility of Ethyl 7-octenoate stems directly from its bifunctional nature: an ester and a terminal alkene. This makes it a valuable building block in several areas:

  • Pheromone Synthesis: Terminal alkenes are common precursors in the synthesis of insect pheromones.[4][14][15] The double bond can be manipulated through reactions like epoxidation, dihydroxylation, or ozonolysis to introduce new functional groups at the end of the carbon chain.

  • Polymer Chemistry: As a monomer, the terminal alkene can undergo polymerization reactions to create specialty polymers with ester side chains, which can influence properties like polarity and degradability.

  • Fine Chemical Synthesis: The double bond can be used in various coupling reactions (e.g., Heck, Suzuki) or metathesis to build more complex carbon skeletons.[2] It is a starting point for creating chiral amines, homoallylic alcohols, and other valuable intermediates.[2]

Safety and Handling

Ethyl 7-octenoate is classified as an irritant.[8] Standard laboratory safety precautions should be followed.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid ingestion and inhalation.[16]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[8][16]

References

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate | C10H18O2 | CID 544127. Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester - Mass spectrum (electron ionization). Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester - Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate | C10H18O2 | CID 544127 - Section 3.2.1 Kovats Retention Index. Retrieved from [Link]

  • Morken, J. P. et al. (2009). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Nature Chemistry, 1(4), 324–328. Retrieved from [Link]

  • Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018154244A1 - Method for the synthesis of pheromones.
  • National Center for Biotechnology Information. (n.d.). Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • ResearchGate. (2012). Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). Retrieved from [Link]

Sources

Exploratory

Chemical Identity and Molecular Structure

An In-Depth Technical Guide to the Physical Properties of Ethyl 7-Octenoate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physical and chemical p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 7-Octenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of ethyl 7-octenoate. As a long-chain unsaturated ester, its characteristics are of significant interest in various fields, including organic synthesis, flavor and fragrance chemistry, and the development of novel therapeutic agents. This document is structured to deliver not just data, but also the scientific context and experimental methodologies relevant to its practical application in a research and development setting.

Ethyl 7-octenoate (CAS No. 35194-38-8) is an ester characterized by an eight-carbon chain with a terminal double bond between C7 and C8, and an ethyl ester functional group.[1][2] This structure imparts a unique combination of lipophilicity from the alkyl chain and reactivity from both the ester and the alkene moieties.

A clear understanding of its molecular architecture is fundamental to predicting its behavior in chemical reactions and physical systems.

Caption: Molecular structure of ethyl 7-octenoate.

Table 1: Chemical Identifiers for Ethyl 7-octenoate

Identifier Value Source(s)
CAS Number 35194-38-8 [1][3]
Molecular Formula C₁₀H₁₈O₂ [1][3][4]
Molecular Weight 170.25 g/mol [3][4][5]
IUPAC Name ethyl oct-7-enoate [1][4]

| Synonyms | 7-Octenoic acid, ethyl ester; Ethyl oct-7-enoate |[1][2] |

Core Physical Properties

The physical properties of a compound are critical for its purification, handling, and formulation. Ethyl 7-octenoate is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2] The following table summarizes its key quantitative physical properties.

Table 2: Physical Properties of Ethyl 7-octenoate

Property Value Conditions Source(s)
Boiling Point 210.5 °C at 760 mmHg [3]
Density 0.885 g/cm³ Not specified [3]
Flash Point 79.9 °C Closed cup (est.) [3][6]
Water Solubility 44.64 mg/L at 25 °C (est.) [6][7]
Refractive Index Not available - -

| Melting Point | Not available | - | - |

Analysis of Physical Properties:
  • Boiling Point: The relatively high boiling point of 210.5 °C is consistent with its molecular weight and indicates that vacuum distillation is the preferred method for purification to avoid thermal decomposition.[3]

  • Density: With a density of 0.885 g/cm³, it is less dense than water, which is a key consideration for solvent extraction and separation processes.[3]

  • Solubility: Its low estimated water solubility (44.64 mg/L) confirms its nonpolar, lipophilic nature.[6][7] It is expected to be soluble in common organic solvents like ethanol, ether, and acetone.

  • Flash Point: A flash point of 79.9 °C indicates that it is a combustible liquid and requires appropriate safety precautions for storage and handling to avoid ignition sources.[3][6]

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of a substance.

  • Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for ethyl 7-octenoate.[1] This data is crucial for confirming the molecular weight (m/z of the molecular ion) and for structural elucidation through the analysis of fragmentation patterns. The presence of the ester and the terminal alkene will lead to characteristic fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem and other databases indicate the availability of 13C NMR spectral data.[4][8]

    • ¹H NMR: Would show characteristic signals for the terminal vinyl protons (CH2=CH-), the methylene protons adjacent to the ester (–COOCH₂–), the triplet for the ethyl group's methyl protons (–OCH₂CH₃), and the complex multiplets for the alkyl chain.

    • ¹³C NMR: Would reveal distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, and the different carbons in the aliphatic chain and the ethyl group, confirming the carbon skeleton.[4]

Experimental Determination of Physical Properties

To ensure data integrity, in-house verification of physical properties is a standard practice. Below are exemplary protocols for determining key parameters.

Protocol 1: Determination of Boiling Point by Distillation

The boiling point is a fundamental property for assessing purity. The causality behind this experiment is that a pure compound exhibits a constant boiling point at a fixed pressure.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a sample of ethyl 7-octenoate (e.g., 25 mL) and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature.

  • Data Recording: The boiling point is the stable temperature plateau observed during the distillation of the bulk of the liquid.

  • Pressure Correction: Record the atmospheric pressure. If it deviates from 760 mmHg, apply a correction (e.g., using a nomograph or the Clausius-Clapeyron relation) to normalize the boiling point to standard pressure. This is a self-validating step, as atmospheric pressure changes daily.

Caption: Workflow for experimental boiling point determination.

Protocol 2: Determination of Density and Refractive Index

These properties are sensitive to impurities and are excellent for rapid quality control checks.

Methodology:

  • Temperature Control: Ensure the sample and measurement instruments (pycnometer for density, refractometer for refractive index) are equilibrated to a standard temperature, typically 20°C or 25°C, using a water bath. This is critical as both properties are temperature-dependent.

  • Density Measurement:

    • Weigh a clean, dry pycnometer (specific gravity bottle).

    • Fill it with distilled water and weigh it again to determine the volume.

    • Empty, dry the pycnometer, fill it with ethyl 7-octenoate, and weigh it.

    • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

  • Refractive Index Measurement:

    • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Apply a few drops of ethyl 7-octenoate to the prism.

    • Close the prism and allow the temperature to stabilize.

    • Adjust the instrument to bring the dividing line into sharp focus on the crosshairs.

    • Read the refractive index from the scale.

Safety and Handling

While comprehensive safety data is not widely published, standard precautions for handling organic esters should be followed. Ethyl 7-octenoate is a combustible liquid.[6][7]

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

Conclusion

Ethyl 7-octenoate is a valuable chemical intermediate with well-defined physical properties. Its high boiling point, low water solubility, and characteristic spectroscopic profile make it readily identifiable and manageable in a laboratory setting. The experimental protocols outlined herein provide a framework for the verification of its properties, ensuring the quality and consistency required for demanding research and development applications.

References

  • NIST. 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • FlavScents. ethyl 7-octenoate. [Link]

  • Perflavory. ethyl 7-octenoate, 35194-38-8. [Link]

  • MiMeDB. Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). [Link]

  • PubChem, National Institutes of Health. Ethyl 7-octenoate | C10H18O2 | CID 544127. [Link]

  • PubChem, National Institutes of Health. Ethyl 7-octenoate | C10H18O2 | CID 544127 - Spectral Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 7-Octenoate: Structure, Properties, and Applications for the Research Scientist

Introduction: Unveiling Ethyl 7-Octenoate Ethyl 7-octenoate, a long-chain fatty acid ester, presents a unique molecular architecture combining a terminal alkene and an ethyl ester functional group. This bifunctionality m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Ethyl 7-Octenoate

Ethyl 7-octenoate, a long-chain fatty acid ester, presents a unique molecular architecture combining a terminal alkene and an ethyl ester functional group. This bifunctionality makes it a versatile building block in organic synthesis and a molecule of interest for various applications, from fragrances to potential use in the development of novel therapeutic agents. This guide provides an in-depth exploration of its chemical and physical properties, detailed spectroscopic characterization, a robust synthesis protocol, and a discussion of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical and Physical Properties

Ethyl 7-octenoate is a colorless liquid with the molecular formula C₁₀H₁₈O₂.[1][2] Its structure features an eight-carbon chain with a double bond at the C7 position and an ethyl ester at the C1 position. This combination of a reactive terminal alkene and a stable ester group governs its chemical behavior and physical characteristics.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 35194-38-8[1][2]
Molecular Formula C₁₀H₁₈O₂[1][2][3]
Molecular Weight 170.25 g/mol [1][2][3]
Boiling Point 210.5 °C at 760 mmHg[1][4]
Density 0.885 g/cm³[1]
Flash Point 79.9 °C (176.0 °F)[1][4]
Solubility in Water 44.64 mg/L at 25 °C (estimated)[4][5]
logP (o/w) 3.386 (estimated)[4][5]
IUPAC Name ethyl oct-7-enoate[1]

Part 2: Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of ethyl 7-octenoate is paramount for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 7-octenoate will exhibit characteristic signals corresponding to the different hydrogen environments in the molecule.

    • Vinyl Protons: A multiplet around δ 5.7-5.9 ppm is expected for the methine proton of the terminal alkene (-CH=CH₂). Two distinct multiplets, typically around δ 4.9-5.1 ppm , will correspond to the two terminal vinyl protons (=CH₂).

    • Ester Ethyl Group: A quartet at approximately δ 4.1 ppm arises from the methylene protons (-OCH₂CH₃) coupled to the adjacent methyl group. A triplet at around δ 1.2 ppm will be observed for the terminal methyl protons (-OCH₂CH₃).

    • Alkyl Chain: The methylene protons alpha to the carbonyl group (-CH₂COO-) will appear as a triplet around δ 2.3 ppm . The methylene protons adjacent to the double bond (-CH₂CH=CH₂) will be a multiplet around δ 2.0 ppm . The remaining methylene protons in the alkyl chain will produce overlapping multiplets in the δ 1.3-1.6 ppm region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information for structural elucidation.

    • Carbonyl Carbon: A peak at approximately δ 173-174 ppm is characteristic of the ester carbonyl carbon.

    • Vinyl Carbons: The internal alkene carbon (-C H=CH₂) is expected around δ 138-139 ppm , while the terminal alkene carbon (=C H₂) will be around δ 114-115 ppm .

    • Ester Alkyl Group: The methylene carbon of the ethyl group (-OC H₂CH₃) will have a signal around δ 60 ppm , and the methyl carbon (-OCH₂C H₃) will be at approximately δ 14 ppm .

    • Alkyl Chain Carbons: The methylene carbon alpha to the carbonyl will appear around δ 34 ppm . The other methylene carbons of the alkyl chain will have signals in the range of δ 24-33 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 7-octenoate will be dominated by the stretching vibrations of its functional groups.[1][6]

  • C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.[7]

  • C=C Stretch: A weaker absorption band around 1640 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond of the terminal alkene.

  • =C-H Stretch: A medium intensity band just above 3000 cm⁻¹ (typically around 3075 cm⁻¹ ) is due to the stretching of the sp² C-H bonds of the vinyl group.

  • C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ are from the stretching of the sp³ C-H bonds in the alkyl chain and the ethyl group.

  • C-O Stretch: Two distinct stretching bands are expected for the C-O bonds of the ester group, typically in the region of 1000-1300 cm⁻¹ .[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl 7-octenoate will lead to characteristic fragmentation patterns.[2]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170 , corresponding to the molecular weight of the compound.[2]

  • McLafferty Rearrangement: A prominent peak at m/z = 88 is anticipated due to the McLafferty rearrangement, a characteristic fragmentation of esters with a sufficiently long alkyl chain.

  • Loss of Ethoxy Group: A peak at m/z = 125 would result from the loss of the ethoxy radical (•OCH₂CH₃).

  • Alkene Fragmentation: Fragmentation of the alkyl chain will produce a series of peaks separated by 14 mass units (CH₂ groups). A prominent peak at m/z = 55 is also expected.[6]

Part 3: Synthesis and Purification

The most common and efficient method for the laboratory synthesis of ethyl 7-octenoate is the Fischer esterification of 7-octenoic acid with ethanol, using a strong acid catalyst.[8][9]

Experimental Protocol: Fischer Esterification

Objective: To synthesize ethyl 7-octenoate from 7-octenoic acid and ethanol.

Materials:

  • 7-Octenoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-octenoic acid (e.g., 14.2 g, 0.1 mol) and absolute ethanol (e.g., 58 mL, ~1.0 mol, 10 equivalents).

    • Causality: Using a large excess of ethanol shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[9]

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL).

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water. c. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and then with 50 mL of brine (to remove dissolved water).

    • Self-Validation: The cessation of gas evolution during the bicarbonate wash indicates complete neutralization of the acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Fractional Distillation

The crude ethyl 7-octenoate is purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Heat the crude product gently under vacuum.

  • Collect the fraction distilling at the appropriate boiling point for the applied pressure. The boiling point at atmospheric pressure is 210.5 °C.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 7-Octenoic Acid + Ethanol (excess) + H₂SO₄ (cat.) Reflux Reflux (4-6 hours) Reactants->Reflux Esterification Workup Work-up (Quench, Extract, Wash, Dry) Reflux->Workup Cooling CrudeProduct Crude Ethyl 7-Octenoate Workup->CrudeProduct Solvent Removal Purification Fractional Distillation (Vacuum) CrudeProduct->Purification Purification FinalProduct Pure Ethyl 7-Octenoate Purification->FinalProduct Isolation

Caption: Workflow for the synthesis and purification of ethyl 7-octenoate.

Part 4: Chemical Reactivity and Applications in Drug Development

The dual functionality of ethyl 7-octenoate opens up a range of possibilities for chemical transformations, making it a valuable scaffold for the synthesis of more complex molecules.

Reactions of the Terminal Alkene

The terminal double bond is a versatile handle for a variety of chemical modifications, which is of particular interest in drug discovery for scaffold diversification.[3][4]

  • Epoxidation: The alkene can be converted to an epoxide, a highly useful intermediate, using reagents like m-CPBA or through catalytic processes. Epoxides can be opened by various nucleophiles to introduce diverse functionalities.[10][11]

  • Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol, which can be further functionalized.

  • Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), the alkene can be converted to a vicinal diol, increasing the polarity and introducing hydrogen bonding capabilities.[12]

  • Cross-Coupling Reactions: The terminal alkene can participate in various cross-coupling reactions, such as the Heck reaction or Suzuki-Miyaura coupling (after conversion to a boronate ester), to form new carbon-carbon bonds and build molecular complexity.[4]

Reactions of the Ester Group

The ethyl ester group is relatively stable but can be transformed when necessary.

  • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.

  • Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with catalysis.

Logical Relationship: Derivatization for Bio-applications

Derivatization Start Ethyl 7-Octenoate Alkene_Rxn Alkene Functionalization (e.g., Epoxidation, Dihydroxylation) Start->Alkene_Rxn Ester_Rxn Ester Modification (e.g., Hydrolysis, Amidation) Start->Ester_Rxn Intermediate1 Epoxide/Diol Intermediate Alkene_Rxn->Intermediate1 Intermediate2 Carboxylic Acid/Amide Intermediate Ester_Rxn->Intermediate2 Final Diversified Scaffolds for Drug Discovery Screening Intermediate1->Final Intermediate2->Final

Caption: Derivatization pathways of ethyl 7-octenoate for drug discovery.

Relevance to Drug Development

While direct applications of ethyl 7-octenoate in pharmaceuticals are not widespread, its structure is relevant to drug development professionals for several reasons:

  • Lipophilic Scaffold: The long alkyl chain provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and distribution. Long-chain esters are explored in various drug delivery systems.[13][14]

  • Prodrug Strategies: The ester functionality can be incorporated into prodrug design. A biologically active carboxylic acid could be masked as an ethyl ester to improve its absorption, and then be hydrolyzed in vivo to release the active drug.

  • Linker Chemistry: The bifunctional nature of ethyl 7-octenoate makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs) or other targeted delivery systems, where the alkene can be used for conjugation and the ester (or its hydrolyzed form) can be part of the cleavable or non-cleavable linker.

Part 5: Safety and Handling

Ethyl 7-octenoate is generally considered to have low toxicity, but standard laboratory safety precautions should always be observed.[5][15] It may cause skin irritation upon prolonged contact.[15] It is a flammable liquid and should be handled away from ignition sources.[15] Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

Ethyl 7-octenoate is a molecule with significant potential beyond its current use in the fragrance industry. Its readily accessible functional groups, the terminal alkene and the ethyl ester, provide synthetic chemists with a versatile platform for the creation of diverse and complex molecular structures. For researchers in drug development, an understanding of its properties and reactivity can inspire new approaches to scaffold design, prodrug strategies, and the development of novel delivery systems.

References

  • FlavScents. (n.d.). ethyl 7-octenoate. Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Selected chemical transformations of alkene 14. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate. Retrieved from [Link]

  • Douglass, J. R., et al. (2015). Reactions of Alkenes. Organic Synthesis: State of the Art, 2013-2015. Oxford Academic. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment 10. Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Chemistry Portal. (2008). Reactions of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • M&U International. (2017). SAFETY DATA SHEET - ETHYL OCTANOATE. Retrieved from [Link]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-oxo-7-octenoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Semantic Scholar. (2006). Cellulose esters in drug delivery. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • National Institutes of Health. (2019). Evaluation of esterification routes for long chain cellulose esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (1906). Purification of Esters. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Semantic Scholar. (2006). Cellulose esters in drug delivery. Retrieved from [Link]

  • American Chemical Society. (2025). Design and synthesis of novel cellulose ester derivatives for Amorphous Solid Dispersion (ASD) drug delivery systems. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Retrieved from [Link]

  • MDPI. (n.d.). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Retrieved from [Link]

  • Springer. (2019). In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. Retrieved from [Link]

  • ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 7-octenoate: Synthesis, Characterization, and Applications

Introduction Ethyl 7-octenoate, a versatile unsaturated ester, holds significant potential for researchers and professionals in organic synthesis and drug development. Its bifunctional nature, possessing both a terminal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-octenoate, a versatile unsaturated ester, holds significant potential for researchers and professionals in organic synthesis and drug development. Its bifunctional nature, possessing both a terminal alkene and an ester moiety, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and semiochemicals. This guide provides a comprehensive overview of ethyl 7-octenoate, detailing its chemical identity, synthesis via Fischer esterification, spectral characterization, and potential applications, with a focus on its relevance to the scientific research community.

PART 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is ethyl oct-7-enoate . However, it is also commonly referred to by several synonyms in literature and chemical databases. Understanding these is crucial for exhaustive literature searches.

Synonyms:

  • Ethyl 7-octenoate[1][2][3]

  • 7-Octenoic acid, ethyl ester[1][2][3]

  • oct-7-enoic acid ethyl ester

Chemical Structure and Properties

Ethyl 7-octenoate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol .[4] Its structure features an eight-carbon chain with a terminal double bond between C7 and C8, and an ethyl ester functional group at C1.

PropertyValueSource
CAS Number 35194-38-8[1][2][3]
Molecular Formula C₁₀H₁₈O₂[4]
Molecular Weight 170.25 g/mol [4]
Boiling Point 210.48 °C (estimated)[5][6]
Flash Point 79.9 °C (estimated)[7]
Density 0.885 g/cm³[7]
Solubility in Water 44.64 mg/L at 25 °C (estimated)[5][6]

These properties indicate a relatively non-polar molecule with limited water solubility, characteristic of many esters with a significant hydrocarbon chain.

PART 2: Synthesis and Characterization

The most common and direct method for the synthesis of ethyl 7-octenoate is the Fischer esterification of 7-octenoic acid with ethanol in the presence of an acid catalyst.[8][9] This equilibrium-controlled reaction is a cornerstone of organic synthesis.[8][9]

Experimental Protocol: Fischer Esterification of 7-Octenoic Acid

This protocol is designed to be a self-validating system, where successful synthesis can be confirmed through the characterization data provided.

Materials:

  • 7-Octenoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-octenoic acid in a 5 to 10-fold molar excess of absolute ethanol. The large excess of ethanol serves to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[10]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

  • Purification: The crude ethyl 7-octenoate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure. Expected signals include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, multiplets for the methylene groups of the carbon chain, and characteristic signals for the terminal alkene protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the main chain, and the two sp² hybridized carbons of the terminal double bond.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A strong absorption band is expected around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[11] Additionally, characteristic peaks for C-H stretching of the alkyl chain and the C=C stretching of the alkene will be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns for an ethyl ester.[1]

PART 3: Applications in Research and Development

The dual functionality of ethyl 7-octenoate makes it a versatile intermediate in organic synthesis.

Role in Pheromone Synthesis

Unsaturated esters are common components of insect pheromones.[12] The specific chain length and position of the double bond in ethyl 7-octenoate make it a potential precursor for the synthesis of certain insect pheromones. For instance, the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros) is ethyl 4-methyloctanoate, which could potentially be synthesized from precursors derived from ethyl 7-octenoate through functional group manipulations.[13][14][15] The terminal alkene can undergo various transformations such as hydroboration-oxidation, epoxidation, or metathesis to introduce further functionality.

Utility in Drug Development and Medicinal Chemistry

While direct applications of ethyl 7-octenoate in drug molecules are not widely documented, its structural motifs are relevant to drug design and delivery.

  • As a Synthetic Building Block: The terminal alkene is a versatile handle for a variety of chemical transformations, including catalytic enantioselective reactions.[16][17] This allows for the introduction of chirality and further functionalization, which are critical aspects of synthesizing complex drug molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

  • Prodrug Strategies: Esterification is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability.[18] While ethyl 7-octenoate itself is not a prodrug, the principles of ester chemistry are central to this area of drug development.

  • Incorporation into Bioactive Molecules: Long-chain unsaturated fatty acids and their esters are known to possess biological activities and can be incorporated into drug molecules to modulate their properties.[18] The unsaturated nature of the alkyl chain in ethyl 7-octenoate could be exploited in the design of novel therapeutic agents.

Reactivity and Synthetic Potential
Reactions of the Terminal Alkene

The terminal double bond in ethyl 7-octenoate is amenable to a wide range of organic reactions, providing access to a diverse array of derivatives.[19][20]

Caption: Common transformations of the ester group in ethyl 7-octenoate.

Conclusion

Ethyl 7-octenoate is a valuable and versatile chemical entity with significant potential in various fields of chemical research. Its straightforward synthesis, combined with the rich chemistry of its two functional groups, makes it an attractive starting material and intermediate for the synthesis of a wide range of target molecules, from insect pheromones to potential pharmaceutical agents. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and exploit the synthetic potential of ethyl 7-octenoate.

References

  • Lane, B. S., & Sames, D. (2018). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. National Institutes of Health. [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). In Microbe Metabolome Database. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate. In National Center for Biotechnology Information. Retrieved from [Link]

  • Morken, J. P., & O'Brien, R. V. (2014). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. National Institutes of Health. [Link]

  • SpectraBase. (n.d.). Ethyl 5-oxo-7-octenoate. Retrieved from [Link]

  • Organic Chemistry Portal. (2016, November 28). Reactions of Alkenes. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate. In National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification. [Link]

  • Myers, A. G. (2015). Reactions of Alkenes. Organic Synthesis: State of the Art, 2013-2015. [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JACS Au. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. American Chemical Society. [Link]

  • RSC Advances. (2025, October 12). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. [Link]

  • Pandey, R., & Prakash, R. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. ARKIVOC. [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate. In National Center for Biotechnology Information. Retrieved from [Link]

  • Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in lipid research, 59, 88–105. [Link]

  • Castillo, C., et al. (2012). Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). Insect biochemistry and molecular biology, 42(6), 404–412. [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • MDPI. (2026, January 9). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI. [Link]

  • Dang, C. H., et al. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. ResearchGate. [Link]

  • Aiello, F., et al. (2013). Synthesis of esters of androgens with unsaturated fatty acids for androgen requiring therapy. Journal of endocrinological investigation, 36(6), 390–395. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of long-chain fatty acid starch esters in aqueous medium and its characterization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate. Retrieved from [Link]

  • Perflavory. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • Kilo, V., & Lakat, M. (2020). Study Synthesis of 4-Methyl Octanoic Acid and Ethyl-4-Methyl Octanoic Pheromones Aggregation of Rhino Beetle (Oryctes rhinoceros) Using Mannich Reaction and Claisen Rearrangement. Jambura Journal of Chemistry, 2(2), 52-59. [Link]

  • Kuujia. (2024, August 30). 35194-38-8(Ethyl 7-octenoate). Retrieved from [Link]

Sources

Foundational

Ethyl 7-Octenoate: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Title as Senior Application Scientist] Date: January 11, 2026 Abstract Ethyl 7-octenoate (C₁₀H₁₈O₂), a volatile fatty acid ethyl est...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Date: January 11, 2026

Abstract

Ethyl 7-octenoate (C₁₀H₁₈O₂), a volatile fatty acid ethyl ester, is a naturally occurring compound that contributes to the aromatic profile of various fermented beverages and fruits. While not as extensively studied as its saturated counterpart, ethyl octanoate, understanding the natural origins, biosynthetic pathways, and analytical methodologies for ethyl 7-octenoate is crucial for researchers in flavor chemistry, food science, and natural product discovery. This technical guide provides an in-depth exploration of the known natural sources of ethyl 7-octenoate, elucidates the key biosynthetic routes in relevant organisms, and presents a detailed protocol for its extraction and quantification.

Introduction: The Chemical and Sensory Profile of Ethyl 7-Octenoate

Ethyl 7-octenoate is an ester characterized by an eight-carbon chain with a terminal double bond at the seventh position and an ethyl group derived from ethanol. This unsaturation in its structure distinguishes it from the more common ethyl octanoate, influencing its chemical reactivity and sensory properties. While detailed organoleptic evaluations are sparse in the literature, it is generally described as possessing a fruity odor, contributing to the complex aroma profiles of the matrices in which it is found.[1] Its presence, even at trace levels, can impact the overall flavor and consumer perception of food and beverage products.

Documented Natural Sources of Ethyl 7-Octenoate

The occurrence of ethyl 7-octenoate in nature is primarily associated with two distinct biological systems: microbial fermentation and fruit metabolism.

Fermented Beverages: A Product of Yeast Metabolism

The most well-documented sources of ethyl 7-octenoate are alcoholic beverages such as wine and beer.[2] During fermentation, yeasts, particularly Saccharomyces cerevisiae, produce a wide array of volatile compounds, including a variety of ethyl esters.[2][3] These esters are formed through the enzymatic reaction of ethanol, which is abundantly present during fermentation, with acyl-CoA molecules derived from fatty acid metabolism.[2] While ethyl octanoate is often reported in higher concentrations, ethyl 7-octenoate is also a constituent of the volatile profile of these beverages.

The production of ethyl esters by yeast is influenced by numerous factors, including the yeast strain, fermentation temperature, and the composition of the wort or must. For instance, co-fermentation with non-conventional yeasts like Torulaspora delbrueckii alongside S. cerevisiae can modulate the production of various esters, including those with an eight-carbon backbone.[4]

Chinese Quince (Pseudocydonia sinensis): A Significant Botanical Source

The fruit of the Chinese quince stands out as a significant natural reservoir of ethyl 7-octenoate.[5] The volatile profile of Chinese quince is rich in various esters, with some studies indicating that isobutyl 7-octenoate and butyl 7-octenoate are major components of the peel oil. The presence of these related esters strongly suggests the corresponding ethyl ester is also a key contributor to its characteristic aroma.

The formation of volatile esters in fruits is a crucial aspect of their ripening process, contributing to their distinct aromas that attract seed dispersers. The biosynthesis of these compounds is a complex process involving the metabolism of fatty acids and amino acids.

Biosynthesis of Ethyl 7-Octenoate: A Tale of Two Pathways

The formation of ethyl 7-octenoate in its primary natural sources involves the convergence of fatty acid biosynthesis and esterification processes.

Biosynthesis in Saccharomyces cerevisiae

In yeast, the biosynthesis of ethyl 7-octenoate is a multi-step process that begins with the de novo synthesis of fatty acids.

  • Fatty Acid Synthesis (FAS): Acetyl-CoA is the fundamental building block for fatty acid synthesis in the yeast cytosol. Through a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated, typically to saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).

  • Desaturation: To introduce the double bond characteristic of 7-octenoic acid, a desaturase enzyme is required. Saccharomyces cerevisiae possesses the Δ9-fatty acid desaturase, Ole1p, which introduces a double bond at the ninth carbon from the carboxyl end of a saturated fatty acyl-CoA. While this enzyme is primarily known for producing oleic acid (18:1Δ9), the biosynthesis of shorter-chain unsaturated fatty acids can also occur. The precursor, 7-octenoic acid, is likely formed through a similar desaturation mechanism acting on an octanoyl-CoA substrate.

  • Esterification: The final step is the esterification of 7-octenoyl-CoA with ethanol. This reaction is catalyzed by alcohol acyltransferases (AATs). In S. cerevisiae, the enzymes Eeb1p and Eht1p are primarily responsible for the synthesis of medium-chain fatty acid ethyl esters. The availability of the precursor 7-octenoyl-CoA and the high concentrations of ethanol during fermentation drive the formation of ethyl 7-octenoate.

Yeast_Biosynthesis cluster_FAS Fatty Acid Synthesis cluster_Desaturation Desaturation cluster_Esterification Esterification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Saturated Fatty Acyl-CoA\n(e.g., Octanoyl-CoA) Saturated Fatty Acyl-CoA (e.g., Octanoyl-CoA) Malonyl-CoA->Saturated Fatty Acyl-CoA\n(e.g., Octanoyl-CoA) FAS Complex 7-Octenoyl-CoA 7-Octenoyl-CoA Saturated Fatty Acyl-CoA\n(e.g., Octanoyl-CoA)->7-Octenoyl-CoA Desaturase (e.g., Ole1p-like activity) Ethyl 7-octenoate Ethyl 7-octenoate 7-Octenoyl-CoA->Ethyl 7-octenoate Eeb1p, Eht1p Ethanol Ethanol Ethanol->Ethyl 7-octenoate HS_SPME_GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Liquid Sample or Fruit Puree Add_Salt Add NaCl and Internal Standard Sample->Add_Salt Vial Seal in 20 mL Headspace Vial Add_Salt->Vial Equilibrate Equilibrate at 40°C with Agitation Vial->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Sources

Exploratory

ethyl 7-octenoate biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 7-Octenoate Abstract Ethyl 7-octenoate, a monounsaturated fatty acid ester, belongs to a chemical class with documented and diverse biological act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 7-Octenoate

Abstract

Ethyl 7-octenoate, a monounsaturated fatty acid ester, belongs to a chemical class with documented and diverse biological activities. Fatty acids and their esters are known to exhibit significant antimicrobial, anti-inflammatory, and cytotoxic properties, making them a compelling area for drug discovery and development.[1][2][3] This guide presents a comprehensive, field-proven framework for the systematic biological activity screening of ethyl 7-octenoate. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, the establishment of self-validating assays, and the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel chemical entities.

Introduction: The Scientific Rationale for Screening Ethyl 7-Octenoate

Ethyl 7-octenoate (C10H18O2) is a carboxylic ester derived from 7-octenoic acid and ethanol.[4] While specific data on its biological activity is sparse, the broader class of fatty acid esters provides a strong rationale for comprehensive screening. Fatty acid esters have been reported to possess antibacterial activity, particularly against gram-positive bacteria, by disrupting bacterial cell membranes.[2][5] Their structure, balancing hydrophilic and hydrophobic moieties, is key to this function.[2] Furthermore, certain derivatives have been investigated for their ability to modulate inflammatory pathways and exhibit selective cytotoxicity against cancer cell lines.[3][6]

This guide outlines a tiered screening cascade designed to efficiently probe these three key areas:

  • General Cytotoxicity: To establish a baseline toxicity profile and therapeutic window.

  • Antimicrobial Activity: To assess efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: To evaluate selective cytotoxicity against human cancer cell lines.

  • Anti-inflammatory Activity: To determine the potential to modulate inflammatory responses in vitro.

This structured approach ensures that resources are allocated efficiently, beginning with broad, cost-effective assays and progressing to more specific, mechanism-focused investigations.[7][8]

Part 1: Foundational Assays - A Tiered Screening Approach

A logical screening workflow is paramount to avoid wasted resources and generate clear, interpretable data. We advocate for a hierarchical approach that begins with assessing the general cytotoxicity of the compound against a non-cancerous mammalian cell line. This initial step is critical for two reasons: it establishes the concentration range for subsequent, more specific assays, and it provides an early indication of the compound's therapeutic index—the ratio between its toxic concentration and its effective concentration for a desired biological activity.[9]

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Targeted Activity Screens cluster_2 Phase 3: Data Analysis & Decision A Ethyl 7-Octenoate (Test Compound) B General Cytotoxicity Assay (e.g., against HEK293 or BJ cells) A->B C Determine Max. Non-Toxic Concentration & CC50 B->C D Antimicrobial Screening (MIC/MBC Assays) C->D E Anticancer Screening (Cancer Cell Line Panel) C->E F Anti-inflammatory Screening (LPS-stimulated Macrophages) C->F G Compare CC50 with Effective Concentrations (IC50, MIC) D->G E->G F->G H Calculate Selectivity Index (SI) SI = CC50 / IC50 G->H I Prioritize 'Hits' for Mechanism of Action Studies H->I

Caption: A hierarchical workflow for screening ethyl 7-octenoate.

Part 2: Anticancer & Cytotoxicity Screening

The initial and most crucial step in evaluating a novel compound for potential therapeutic use is to determine its effect on cell viability.[10] This is foundational for both anticancer and anti-inflammatory screening, as any observed effect must be decoupled from general toxicity.

Causality & Experimental Design

We do not simply want to know if the compound kills cells, but which cells it kills and at what concentration. A successful anticancer agent should exhibit selective cytotoxicity, meaning it is significantly more toxic to cancer cells than to normal, healthy cells.[9] Therefore, the screening protocol must include both a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., BJ human fibroblasts or HEK293 human embryonic kidney cells).[11]

The most common and robust methods for assessing cell viability are metabolic assays, such as the MTT or the CellTiter-Glo® assay.[8][12][13] The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt MTT into a purple formazan product.[8] The CellTiter-Glo® Luminescent Cell Viability Assay is a more rapid, one-step method that quantifies ATP, an indicator of metabolically active cells.[9][12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system through the inclusion of multiple controls.

  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2X stock solution of ethyl 7-octenoate in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Essential Controls:

      • Vehicle Control: Wells with cells treated only with the solvent used to dissolve the compound (e.g., 0.1% DMSO in medium). This control validates that the solvent itself is not causing cytotoxicity.

      • Untreated Control: Wells with cells in medium only. Represents 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay system can detect a cytotoxic effect.

      • Blank Control: Wells with medium only (no cells). Used for background subtraction.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration can be varied to assess time-dependent effects.[14]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Incubate 24h (Cell Adherence) A->B C Treat with Compound & Controls B->C D Incubate 48-72h (Exposure) C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Data Presentation and Interpretation

The results should be used to calculate the percentage of cell viability relative to the untreated control. Plotting cell viability against the log of the compound concentration will generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be determined.

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Ethyl 7-octenoateMCF-7 (Breast Cancer)25.5\multirow{3}{*}{85.2}3.34
Ethyl 7-octenoateA549 (Lung Cancer)42.12.02
Ethyl 7-octenoateHCT116 (Colon Cancer)18.94.51
Doxorubicin (Control)HCT116 (Colon Cancer)0.81.51.88
Table 1: Hypothetical cytotoxicity and selectivity data for ethyl 7-octenoate.

A higher Selectivity Index (SI) indicates a more promising compound, as it is more toxic to cancer cells than to normal cells.[9]

Part 3: Antimicrobial Activity Screening

Based on existing literature, fatty acid esters are promising antimicrobial agents.[1][5] The primary screening method to determine antimicrobial activity is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC) of the compound.

Causality & Experimental Design

The goal is to determine the lowest concentration of ethyl 7-octenoate that prevents visible growth of a microorganism. The assay must be performed against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).[1][15] This broad panel is essential because fatty acid esters often show differential activity, being more effective against Gram-positive bacteria.[1][5]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum:

    • Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

    • Dilute the culture to achieve a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of ethyl 7-octenoate in the appropriate broth, starting from a high concentration (e.g., 1000 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Essential Controls:

      • Growth Control: Wells with inoculum and broth only (no compound).

      • Sterility Control: Wells with broth only (no inoculum).

      • Positive Control: Wells with inoculum treated with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Data Acquisition:

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Data Presentation
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Ethyl 7-octenoate64>512256
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Table 2: Hypothetical MIC data for ethyl 7-octenoate.

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. A common in vitro model for screening anti-inflammatory compounds involves the use of macrophage cells, such as the RAW 264.7 cell line.[3][16] These cells, when stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[6][11]

Causality & Experimental Design

The core of this experiment is to assess whether pre-treatment with ethyl 7-octenoate can inhibit the LPS-induced inflammatory response. The production of NO is a convenient and measurable marker of inflammation, easily quantified using the Griess reagent.[11]

Crucial Self-Validation: It is absolutely essential to run a concurrent cytotoxicity assay (e.g., MTT) under the exact same conditions (cell line, incubation time, compound concentrations).[3][11] A reduction in NO could mean the compound has anti-inflammatory properties, or it could simply mean the compound has killed the cells, preventing them from producing NO. Without the parallel cytotoxicity data, the results are uninterpretable.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS Cytokines Cytokine Gene Expression (TNF-α, IL-6) Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation Inhibitor Ethyl 7-octenoate (Potential Inhibitor) Inhibitor->NFkB Inhibitor->MAPK

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of ethyl 7-octenoate (determined from the foundational cytotoxicity screen) for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 500 ng/mL) to all wells except the negative control.[11]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

    • Read the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the initial biological activity screening of ethyl 7-octenoate. By starting with broad cytotoxicity assessments and moving towards specific, validated assays for antimicrobial, anticancer, and anti-inflammatory activity, researchers can generate a comprehensive preliminary profile of the compound's therapeutic potential. Positive "hits" from this screening cascade—for instance, a high selectivity index against a cancer cell line or potent NO inhibition without cytotoxicity—would warrant progression to more advanced studies. These could include mechanism-of-action studies, evaluation in 3D cell culture models, and eventually, preclinical in vivo testing.[12][17] The principles of causality, self-validation, and hierarchical screening outlined herein provide a reliable foundation for such drug discovery endeavors.

References

  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(11), 1375–1384.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Devi, D. K. A., & Periyanayagam, K. (2012). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Journal of Chemical and Pharmaceutical Research, 4(1), 475-484. Available at: [Link]

  • Arora, D., and Sharma, M. (2017). Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. IntechOpen. Available at: [Link]

  • Astashkina, A., and Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Biomedicines, 8(4), 96. Available at: [Link]

  • Wohlrab, J., et al. (2020). Antimicrobial activity of fatty acid esters and combinations thereof. Google Patents, WO2020160905A1.
  • Dhanya, K. C., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • Mani, M., et al. (2010). Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. Zeitschrift für Naturforschung C, 65(5-6), 331-336. Available at: [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Available at: [Link]

  • Gomeni, R., et al. (2007). A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacological and Toxicological Methods, 56(2), 165-173. Available at: [Link]

  • Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(6), 3656-3665. Available at: [Link]

  • Ferreira, D., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5677. Available at: [Link]

  • Yuniati, Y., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Applied Pharmaceutical Science, 12(07), 001-013. Available at: [Link]

  • Various Authors. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Jialal, I., et al. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(10), 1941-1943. Available at: [Link]

  • Nunez, M., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2049. Available at: [Link]

  • An, R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1888. Available at: [Link]

  • Liu, Z., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry, 60(1), 235-246. Available at: [Link]

  • Kinnunen, P. M., & Lange, L. G. (1984). Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical biochemistry, 140(2), 567–576. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544127, Ethyl 7-octenoate. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Ethyl 7-Octenoate for Pharmaceutical Research

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The success of a multi-step synthesis, the validity of a biological assay, and the safety of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The success of a multi-step synthesis, the validity of a biological assay, and the safety of a potential therapeutic candidate all hinge on the purity and well-characterized nature of every reagent. Ethyl 7-octenoate, a versatile unsaturated ester, serves as a critical building block in the synthesis of complex organic molecules, including prostaglandins and other pharmacologically active compounds. Its terminal alkene and ester functionalities provide two reactive handles for a variety of chemical transformations.

This in-depth technical guide provides field-proven insights into sourcing high-purity ethyl 7-octenoate, validating its quality, and ensuring its stability for long-term use in a research and development setting. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, empowering you to make informed decisions in your critical work.

Part 1: Sourcing High-Purity Ethyl 7-Octenoate: A Comparative Analysis of Commercial Suppliers

The commercial availability of ethyl 7-octenoate varies in terms of purity, documentation, and scale. For research and drug development applications, sourcing from a supplier that provides comprehensive analytical data is non-negotiable. Below is a comparative analysis of prominent suppliers.

SupplierTypical PurityKey Documentation ProvidedNoteworthy Characteristics
Simson Pharma Limited Custom Synthesis AvailableCertificate of Analysis (CoA)Specializes in pharmaceutical impurities and reference standards, suggesting a strong quality control framework.
Alfa Chemistry ≥96%Product specification sheetOffers a range of research chemicals and provides detailed physical and chemical properties.[1]
Sigma-Aldrich (Merck) ≥95%Certificate of Analysis (CoA), Safety Data Sheet (SDS)A large, well-established supplier with a robust distribution network and readily available safety information.
Matrix Scientific ≥97%Product data sheetFocuses on the pharmaceutical R&D sector and can provide custom synthesis services.[2]
CymitQuimica ≥95%Product information on websiteEuropean-based supplier offering various quantities for laboratory use.[3]

Expert Insight: While a higher stated purity is desirable, the completeness of the Certificate of Analysis is the most critical factor. A comprehensive CoA should not only state the purity as determined by a primary analytical method (e.g., GC-FID) but also detail the methods used for identification (e.g., ¹H-NMR, MS) and list any identified impurities and their concentrations. For drug development, a supplier's ability to provide detailed impurity profiles and potentially offer custom synthesis of analytical standards for these impurities can be invaluable.

Part 2: The Cornerstone of Confidence: In-House Quality Verification

While a supplier's CoA is a crucial starting point, it is imperative for any research organization to have a self-validating system for incoming reagents. This not only verifies the supplier's claims but also detects any degradation that may have occurred during shipping or storage.

Understanding the Impurity Landscape

The most probable impurities in commercially available ethyl 7-octenoate are dictated by its synthesis and handling. The most common industrial synthesis is the Fischer esterification of 7-octenoic acid with ethanol, catalyzed by a strong acid.

Potential Impurities:

  • Unreacted 7-octenoic acid: Incomplete esterification can leave residual starting material.

  • Ethanol: Residual solvent from the reaction.

  • Water: A byproduct of the esterification reaction.

  • Positional Isomers: Isomerization of the double bond can occur, leading to the presence of other octenoate isomers.

  • Oxidation Products: The terminal alkene is susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or epoxides over time, especially with improper storage.

  • Polymers: The alkene functionality can undergo polymerization, particularly if exposed to heat, light, or certain catalysts.

Experimental Protocol 1: Purity Determination and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like ethyl 7-octenoate and its likely impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the supplied ethyl 7-octenoate in a high-purity solvent such as ethyl acetate or hexane.

    • Create a dilution series to determine the limit of detection (LOD) and limit of quantitation (LOQ) for the main component and any observable impurities.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this separation.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Data Analysis:

    • The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Putative identification of impurity peaks is achieved by comparing their mass spectra to a reference library (e.g., NIST).[4]

Causality Behind Choices: The non-polar column separates compounds primarily based on their boiling points, which is effective for the expected range of impurities. The temperature ramp ensures that both volatile (like residual ethanol) and less volatile components (like the ester itself and potential dimers) are eluted and detected.

Experimental Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and can be used to detect impurities that may co-elute with the main peak in GC analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of ethyl 7-octenoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H-NMR: Acquire a standard proton spectrum.

    • ¹³C-NMR: Acquire a standard carbon spectrum.

  • Expected Chemical Shifts (¹H-NMR, CDCl₃):

    • ~5.8 ppm (ddt, 1H, -CH=CH₂)

    • ~4.9-5.1 ppm (m, 2H, -CH=CH₂)

    • ~4.1 ppm (q, 2H, -O-CH₂-CH₃)

    • ~2.3 ppm (t, 2H, -CH₂-COO-)

    • ~2.0 ppm (q, 2H, -CH₂-CH=CH₂)

    • ~1.6 ppm (m, 2H, -CH₂-CH₂-COO-)

    • ~1.3-1.4 ppm (m, 4H, internal methylenes)

    • ~1.2 ppm (t, 3H, -O-CH₂-CH₃)

Trustworthiness: The combination of GC-MS and NMR provides a self-validating system. GC-MS confirms the purity and identifies volatile impurities, while NMR confirms the molecular structure and can reveal non-volatile or thermally labile impurities not amenable to GC analysis.

Part 3: Synthesis and Purification of High-Purity Ethyl 7-Octenoate

For applications requiring the highest possible purity or for the synthesis of isotopically labeled standards, an in-house synthesis and purification may be necessary.

Synthesis: Fischer Esterification

The most straightforward synthesis is the Fischer esterification of 7-octenoic acid with ethanol using an acid catalyst.

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 7-octenoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Fractional Vacuum Distillation

The crude ethyl 7-octenoate can be purified to >99% by fractional vacuum distillation.

Protocol:

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Apply a vacuum and gently heat the flask containing the crude ester.

  • Collect and discard any low-boiling fractions (likely residual ethanol and water).

  • Carefully collect the fraction corresponding to the boiling point of ethyl 7-octenoate at the applied pressure (e.g., ~95-98 °C at 10 mmHg).

  • Monitor the purity of the collected fractions by GC-MS.

Part 4: Applications in Drug Development

Ethyl 7-octenoate is a valuable building block due to its bifunctional nature. The terminal alkene can be functionalized through various reactions such as epoxidation, dihydroxylation, ozonolysis, or metathesis. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol.

While specific examples in proprietary drug development pipelines are often not publicly disclosed, its structural motifs are relevant to the synthesis of:

  • Prostaglandin Analogs: The carbon chain can be elaborated to form the core structure of prostaglandins, which are used to treat a variety of conditions, including glaucoma and peptic ulcers.

  • Bioactive Lipids: As a fatty acid ester, it can be a starting point for the synthesis of modified lipids used in drug delivery systems or as signaling molecule analogs.

  • Pheromones and Fragrances: While not a direct pharmaceutical application, its use in synthesizing insect pheromones for crop protection highlights its utility in complex organic synthesis.[5]

Part 5: Safe Handling and Storage

High-purity unsaturated esters like ethyl 7-octenoate are susceptible to degradation.

Storage:

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed glass container with a PTFE-lined cap. Avoid plastic containers for long-term storage of the neat oil, as plasticizers can leach into the product.[6]

  • Light: Protect from light.

Handling:

  • When not in use, keep the container tightly sealed.

  • To prevent the introduction of atmospheric moisture and oxygen, it is best practice to blanket the headspace of the container with an inert gas after each use.

  • Unsaturated esters should be handled in a well-ventilated area.

Visualization of the Quality Control Workflow

The following diagram illustrates the logical flow for ensuring the quality of ethyl 7-octenoate for research purposes.

QC_Workflow cluster_sourcing Sourcing cluster_verification In-House Verification cluster_storage Storage & Use Supplier Select Supplier (Table 1) CoA Review Certificate of Analysis Supplier->CoA Request Docs GCMS GC-MS Analysis (Protocol 1) CoA->GCMS Initiate Verification NMR NMR Spectroscopy (Protocol 2) GCMS->NMR Cross-Validate Decision Accept or Reject? NMR->Decision Decision->Supplier Reject Storage Store at 2-8°C under Inert Gas Decision->Storage Accept Use Use in Synthesis Storage->Use

Caption: Quality control workflow for ethyl 7-octenoate.

References

  • PubChem. (n.d.). Ethyl 7-octenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). Retrieved from [Link]

  • Mercuria. (n.d.). Fatty acids, C16-18 and C18- unsatd., Me esters. Retrieved from [Link]

  • ResearchGate. (2021, June 11). GC-MS Analysis of Fatty Acid Esters in Fixed Oil, Isolated from Thymus linearis and Evaluation of their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (1972, February). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • European Composites Industry Association. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Ethyl 7-Octenoate

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for ethyl 7-octenoate (CAS No. 35194-38-8), tailored for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for ethyl 7-octenoate (CAS No. 35194-38-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction to Ethyl 7-Octenoate

Ethyl 7-octenoate is an ester characterized by a terminal double bond in its carbon chain, making it a valuable intermediate in organic synthesis.[1] Its structure allows for a variety of chemical modifications, rendering it useful in the synthesis of more complex molecules.[1] It is typically encountered as a colorless to pale yellow liquid with a fruity odor.[1] A thorough understanding of its safety profile is paramount for its responsible use in research and development.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ethyl 7-octenoate is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

While some sources state "None found" for GHS classification, it is prudent to adhere to the more cautious classification, especially in a research setting where compound purity and handling conditions can vary.[2][3]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of ethyl 7-octenoate is essential for its safe handling and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1][4][5]
Molecular Weight 170.25 g/mol [6][7]
CAS Number 35194-38-8[1][4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 210.5°C at 760 mmHg[6]
Flash Point 79.9°C[6]
Density 0.885 g/cm³[6]
Solubility Soluble in water, 44.64 mg/L @ 25 °C (est)[2][3]
LogP (o/w) 3.386 (est)[2][3]
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risks associated with ethyl 7-octenoate.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] A recommended storage temperature is 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_procedure Handling Procedure lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles start Start Work with Ethyl 7-Octenoate don_ppe Don all required PPE start->don_ppe handle Handle chemical in fume hood don_ppe->handle end Complete Work handle->end

Caption: Standard PPE workflow for handling ethyl 7-octenoate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] If irritation persists, seek medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water.[10] Remove contaminated clothing and shoes. If irritation develops, seek medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Leak Procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

Spill_Response cluster_spill Spill Emergency Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate disposal Dispose of waste according to regulations decontaminate->disposal

Caption: Step-by-step workflow for responding to a spill of ethyl 7-octenoate.

Toxicological Information

Detailed toxicological data for ethyl 7-octenoate is not extensively available in the public domain. However, information on the structurally similar compound, ethyl octanoate, can provide some insight. For ethyl octanoate, the oral LD50 in rats is reported as 25960 mg/kg, suggesting low acute oral toxicity.[11] It has been shown to cause moderate skin irritation in rabbits.[11][12] It is important to note that while this data is informative, it is for a different compound and should be interpreted with caution. As a standard practice for any chemical with incomplete toxicological data, exposure should be minimized.

Conclusion

Ethyl 7-octenoate is a valuable research chemical that can be handled safely by adhering to the guidelines outlined in this document. A thorough understanding of its hazards, proper use of personal protective equipment, and preparedness for emergency situations are the cornerstones of a safe laboratory environment. Researchers and drug development professionals are encouraged to always consult the most up-to-date safety data sheet from their supplier before use.

References

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • Perflavory. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • Leffingwell, J. C. (2015). ETHYL OCTANOATE. Leffingwell & Associates. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl trans-2-octenoate. Retrieved from [Link]

  • M&U International. (2017, April 1). SAFETY DATA SHEET: ETHYL OCTANOATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl octanoate, 106-32-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl octanoate. PubChem Compound Database. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2021, September 4). RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of Ethyl 7-Octenoate in Organic Solvents

Introduction Ethyl 7-octenoate (C₁₀H₁₈O₂) is an unsaturated ester recognized for its role as a versatile intermediate in organic synthesis and as a component in the formulation of fragrances and flavors.[1][2] A fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-octenoate (C₁₀H₁₈O₂) is an unsaturated ester recognized for its role as a versatile intermediate in organic synthesis and as a component in the formulation of fragrances and flavors.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective application in drug development, reaction chemistry, and formulation science. The solubility profile of a compound dictates its behavior in a given medium, influencing reaction kinetics, purification efficiency, and the homogeneity of final product formulations.

This technical guide provides an in-depth analysis of the solubility characteristics of ethyl 7-octenoate. We will explore the theoretical principles governing its dissolution in different classes of organic solvents, present a comprehensive, albeit partially estimated, solubility profile, and detail a robust experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's solution behavior.

Physicochemical Properties of Ethyl 7-Octenoate

A foundational understanding of the physicochemical properties of ethyl 7-octenoate is essential for interpreting its solubility. These properties provide insights into the intermolecular forces at play when the ester interacts with solvent molecules.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1][3]
Appearance Colorless liquid[4]
Boiling Point 210.48 °C @ 760 mmHg (estimated)[5]
Density 0.885 g/cm³[4]
logP (o/w) 3.386 (estimated)[2]
Water Solubility 44.64 mg/L @ 25 °C (estimated)[5]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall polarity of a molecule, which is a composite of its polar and non-polar regions, is a key determinant of its solubility.

Ethyl 7-octenoate possesses a moderately polar ester functional group (-COO-) and a relatively long, non-polar hydrocarbon chain (an octenyl group). The ester group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor with protic solvents.[6] However, the long hydrocarbon tail dominates the molecule's character, making it largely non-polar.

Consequently, ethyl 7-octenoate is expected to exhibit high solubility in non-polar and moderately polar organic solvents where van der Waals forces are the primary mode of interaction. In highly polar, protic solvents, the energy required to disrupt the strong intermolecular forces of the solvent (such as the hydrogen-bonding network in water) is not sufficiently compensated by the interactions with the non-polar portion of the ester, leading to low solubility.[6]

Solubility Profile of Ethyl 7-Octenoate

SolventSolvent ClassPredicted Solubility at 25°CRationale
Hexane Non-polar AliphaticMiscible"Like dissolves like"; both are predominantly non-polar.
Toluene Non-polar AromaticMiscibleFavorable van der Waals interactions between the aromatic ring and the ester's alkyl chain.
Diethyl Ether Polar AproticMiscibleThe ether's polarity is compatible with the ester group, and it can effectively solvate the alkyl chain.[2]
Acetone Polar AproticMiscibleThe ketone's polarity can interact with the ester group, leading to good solubility.
Ethyl Acetate Polar AproticMiscibleStructurally similar, ensuring complete miscibility.
Ethanol Polar ProticMiscibleThe hydroxyl group of ethanol can hydrogen bond with the ester's carbonyl oxygen, and the ethyl groups are compatible.[2]
Methanol Polar ProticSolubleWhile the polarity is higher than ethanol, the small size of methanol allows for effective solvation.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Water Highly Polar ProticVery Low (approx. 45 mg/L)The large non-polar chain disrupts the hydrogen-bonding network of water, making dissolution energetically unfavorable.[5]

Note: "Miscible" indicates that the two liquids are soluble in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite. The water solubility value is an estimation from available data.[5]

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is adapted from the widely recognized shake-flask method, suitable for determining the solubility of a liquid solute in a liquid solvent.[7]

Objective:

To determine the equilibrium solubility of ethyl 7-octenoate in a selected organic solvent at a constant temperature.

Materials:
  • Ethyl 7-octenoate (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringe filters (chemically compatible with the solvent)

  • Autosampler vials

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare supersaturated solution: Add excess ethyl 7-octenoate to solvent B Equilibrate at constant temperature with vigorous agitation (24-48h) A->B C Allow solution to settle B->C D Withdraw aliquot from the clear supernatant C->D E Filter the aliquot using a syringe filter D->E F Prepare dilutions for analysis E->F G Analyze by GC-FID F->G I Quantify ethyl 7-octenoate concentration G->I H Generate calibration curve H->I J Express solubility (e.g., g/100mL, mol/L) I->J

Caption: Experimental workflow for determining the solubility of ethyl 7-octenoate.

Step-by-Step Methodology:
  • Preparation of the Saturated Solution:

    • In a series of sealed vials, add a known volume of the selected organic solvent.

    • To each vial, add an excess amount of ethyl 7-octenoate. The presence of a distinct second phase of the ester after equilibration is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued, signifying equilibrium.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the clear, supernatant solvent phase using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved microdroplets of the ester.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of ethyl 7-octenoate in the chosen solvent of known concentrations.

    • Analyze the calibration standards and the diluted sample using a calibrated GC-FID or another suitable analytical technique.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of ethyl 7-octenoate in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of ethyl 7-octenoate in the original (undiluted) saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of ethyl 7-octenoate:

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, the magnitude of this effect varies depending on the specific solute-solvent system.

  • Purity of Solute and Solvent: Impurities in either the ethyl 7-octenoate or the solvent can alter the measured solubility.

  • Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

Conclusion

Ethyl 7-octenoate, a predominantly non-polar ester, exhibits high solubility in a wide range of non-polar and moderately polar organic solvents, while its solubility in highly polar solvents like water is very low. This behavior is a direct consequence of the interplay of intermolecular forces as described by the "like dissolves like" principle. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. A thorough understanding of the solubility of ethyl 7-octenoate is critical for its successful application in research, development, and industrial processes.

References

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • Perflavory. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544127, Ethyl 7-octenoate. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • FlavScents. (n.d.). ethyl 7-octenoate. Retrieved from [Link]

  • AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(3), 033103. [Link]

  • ScenTree. (n.d.). Ethyl octanoate (CAS N° 106-32-1). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl octanoate. Retrieved from [Link]

  • Unknown. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
  • Unknown. (n.d.).
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water-Revised and Updated. Part 4. C10 to C32 Esters. Journal of Physical and Chemical Reference Data, 39(4), 043102. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 7-octenoate

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of excipients and chemical intermediates is paramount. Ethyl 7-octenoate, a mon...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of excipients and chemical intermediates is paramount. Ethyl 7-octenoate, a monounsaturated fatty acid ester, finds utility in various synthetic pathways and formulation studies. Its stability under thermal stress is a critical parameter influencing storage, processing, and ultimate product integrity. This guide provides a detailed exploration of the thermal stability and degradation pathways of ethyl 7-octenoate, grounded in established chemical principles and supported by field-proven analytical methodologies. We will delve into the causality behind experimental choices, offering a self-validating framework for assessing the thermal behavior of this and similar molecules.

Physicochemical Profile of Ethyl 7-octenoate

Ethyl 7-octenoate is an ester characterized by an eight-carbon chain with a terminal double bond and an ethyl ester functional group.[1][2][3][4] This structure dictates its reactivity and physical properties. The presence of both an ester linkage and a site of unsaturation provides two primary loci for thermal degradation.

A summary of its key quantitative properties is presented below. Understanding these properties, particularly the boiling point, is crucial for designing appropriate analytical experiments, such as Thermogravimetric Analysis (TGA), to avoid simple evaporation being misinterpreted as decomposition.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1][5][6]
Molecular Weight 170.25 g/mol [1][5][6]
CAS Number 35194-38-8[1][2][3][4]
Boiling Point 210.5 °C at 760 mmHg[5]
Density 0.885 g/cm³[5]
Appearance Colorless to pale yellow liquid
Flash Point 79.9 °C[5]

Mechanisms of Thermal Degradation

The thermal degradation of ethyl 7-octenoate can proceed through two principal, environment-dependent pathways: Pyrolytic Degradation (in an inert atmosphere) and Oxidative Degradation (in the presence of oxygen).

Pyrolytic Degradation: The Ester Pyrolysis Pathway

In the absence of oxygen, at elevated temperatures (typically >400 °C), esters containing a β-hydrogen on the alcohol moiety undergo a specific type of unimolecular elimination reaction known as ester pyrolysis or Ei elimination.[7][8][9] This is a concerted, intramolecular process that proceeds through a cyclic six-membered transition state.

For ethyl 7-octenoate, this pathway involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-H bonds. The expected products are 7-octenoic acid and ethylene.[8][10]

G A Ethyl 7-octenoate (RH) B Alkyl Radical (R•) A->B Initiation (Heat, Light, Metal) C Peroxy Radical (ROO•) B->C + O₂ (fast) D Hydroperoxide (ROOH) C->D + RH - R• (Propagation) E Secondary Products (Aldehydes, Ketones, etc.) D->E Decomposition (Heat)

Caption: Generalized pathway for the oxidative degradation of ethyl 7-octenoate.

Trustworthiness: The increased reactivity of unsaturated esters towards oxidation compared to their saturated counterparts is a well-documented phenomenon. The rate of autoxidation generally increases with the degree of unsaturation. [11]Ethyl esters may be more prone to autoxidation than their corresponding triglycerides. [12]

Experimental Protocols for Stability Assessment

To empirically determine the thermal stability and degradation profile of ethyl 7-octenoate, a multi-technique approach is required. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously (TGA-DSC). For product identification, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard.

Workflow for Thermal Stability Analysis

G cluster_workflow Experimental Workflow A Sample Preparation (Representative Aliquot) B TGA-DSC Analysis A->B D Py-GC-MS / TD-GC-MS Analysis A->D C Data Analysis: - Onset of Mass Loss (Tₒ) - Peak Degradation Temp (Tₘ) - Enthalpy Changes (ΔH) B->C F Kinetic Analysis (Isoconversional Methods) C->F G Comprehensive Stability Profile C->G E Product Identification: - Mass Spectrum Library Search - Fragmentation Pattern Analysis D->E E->G F->G

Caption: Integrated workflow for assessing the thermal stability of ethyl 7-octenoate.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which ethyl 7-octenoate loses mass due to evaporation and/or decomposition.

Causality of Experimental Choices:

  • Atmosphere: Running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere is critical to differentiate between pyrolytic and oxidative degradation. Nitrogen isolates the inherent thermal stability, while air reveals susceptibility to oxidation, which often occurs at lower temperatures.

  • Heating Rate: A rate of 10 °C/min is a standard choice that balances resolution and experimental time. Multiple heating rates (e.g., 5, 10, 20 °C/min) can be used if kinetic analysis (e.g., Flynn-Wall-Ozawa method) is desired. [13]* Sample Size: A small sample size (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the recorded temperature is representative of the entire sample. [14]* Crucible: For a volatile liquid like ethyl 7-octenoate, a crucible with a pinhole lid can be used to control evaporation, allowing for a clearer distinction between boiling and decomposition. Standard alumina crucibles are generally inert. [15][16] Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of ethyl 7-octenoate into a clean, tared alumina crucible. [13][14]3. Loading: Place the crucible onto the TGA balance.

  • Atmosphere Setup: Set the purge gas (high-purity Nitrogen or Air) flow rate, typically between 20-50 mL/min. [15]5. Thermal Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis: Plot the percentage mass loss vs. temperature (TGA curve) and the derivative of mass loss vs. temperature (DTG curve). Determine the onset temperature of decomposition (Tₒ) and the temperature of maximum mass loss rate (Tₘ).

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products formed during the thermal decomposition of ethyl 7-octenoate.

Causality of Experimental Choices:

  • Pyrolysis Temperature: The temperature should be set at or slightly above the Tₘ determined by TGA to ensure complete decomposition and generation of characteristic fragments.

  • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a versatile choice for separating the expected range of products, from non-polar alkenes to polar carboxylic acids.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are essential for library matching and identification of unknown compounds. [17] Step-by-Step Methodology:

  • Sample Preparation: A small amount of ethyl 7-octenoate (typically a few microliters or micrograms) is loaded into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated in the pyrolyzer (interfaced with the GC inlet) to a set temperature (e.g., 550 °C) under an inert helium atmosphere.

  • Separation: The volatile degradation products are swept directly onto the GC column. The column temperature is programmed to separate the components, for example:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detection: As components elute from the column, they enter the mass spectrometer.

  • Data Analysis: The resulting mass spectra for each chromatographic peak are compared against a spectral library (e.g., NIST) to identify the degradation products. [1][18]

Conclusion

The thermal stability of ethyl 7-octenoate is governed by its molecular structure, specifically the ethyl ester group and the terminal double bond. In inert atmospheres, high-temperature pyrolysis via a concerted Ei elimination is the dominant degradation pathway, yielding 7-octenoic acid and ethylene. Conversely, in the presence of oxygen, a more complex free-radical autoxidation process occurs, likely at lower temperatures, producing a cascade of hydroperoxides and secondary oxygenated species.

A robust assessment of thermal stability requires a systematic approach combining TGA-DSC for determining degradation temperatures and Py-GC-MS for elucidating the resulting products. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently evaluate the thermal properties of ethyl 7-octenoate, ensuring its appropriate application in research and development.

References

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Van Den Dool and Kratz RI data for 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). General information for 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]

  • Frankel, E. N. (2005). Lipid Oxidation. The Oily Press. (General principles discussed in search result)[11]

  • Walters, R. N., & Lyon, R. E. (2003). Thermal Decomposition of Cyanate Ester Resins. Federal Aviation Administration Technical Report. Retrieved from [Link]

  • AK Lectures. (n.d.). Ester Pyrolysis and Cope Elimination. Retrieved from [Link]

  • Quora. (2019). How is an alkene prepared by pyrolysis of ester?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved from [Link]

  • Decker, D. L., & Akers, W. W. (2000). Oxidatively stable, long-chain ethyl ester emollients. Google Patents.
  • Hurd, C. D., & Blunck, F. H. (1938). The Pyrolysis of Esters. Journal of the American Chemical Society, 60(10), 2419-2425. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Liu, J., Shen, Y., Nan, Y., & Tavlarides, L. L. (2016). Thermal decomposition of ethanol-based biodiesel: Mechanism, kinetics, and effect on viscosity and cold flow property. Fuel, 178, 23-36. (Cited in search result)

  • Trentini, C. P., et al. (2019). Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous system. Grasas y Aceites, 73(2), e453. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wu, X., et al. (2019). Oxidative degradation of synthetic ester and its influence on tribological behavior. Tribology International, 131, 234-241. (Cited in search result)[19]

  • Liaw, B. C., & Wang, W. R. (2002). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 78(2), 359-368. (Cited in search result)[18]

  • Rüther, A., & Schacky, C. V. (2014). Adverse effects of ethyl esters or oxidation products in omega-3 preparations?. South African Medical Journal, 104(4), 253. Retrieved from [Link]

  • Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Notario, R., et al. (2004). Theoretical study of the mechanism of thermal decomposition of carbonate esters in the gas phase. Journal of Physical Organic Chemistry, 17(6-7), 573-580. (Cited in search result)[20]

  • Seo, J. S., et al. (2004). Analysis of pyrolysis products formed from ethylene–tetrafluoroethylene heterosequences of poly(ethylene- co -tetrafluoroethylene). Polymer Degradation and Stability, 83(1), 35-43. (Cited in search result)[21]

  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Schwahn, M., et al. (2019). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. Molecules, 24(18), 3326. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints. Retrieved from [Link]

  • Sullivan Ritter, J. C., et al. (2015). Oxidation Rates of Triacylglycerol and Ethyl Ester Fish Oils. Journal of the American Oil Chemists' Society, 92(4), 569-578. (Cited in search result)[22]

  • Zhang, K., et al. (2022). Kinetic Parameters at High-Pressure-Limit for Unimolecular Alkene Elimination Reaction Class of Fatty Acid Alkyl Esters (FAAEs). Molecules, 27(19), 6289. Retrieved from [Link]

  • ITES Co., Ltd. (n.d.). Analysis of difficult-to-detect substances by reaction thermal decomposition GC-MS. Retrieved from [Link]

  • Lukić, I., et al. (2023). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. Foods, 12(1), 199. Retrieved from [Link]

  • Lomba, L., et al. (2011). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Journal of Chemical & Engineering Data, 56(5), 2055-2060. Retrieved from [Link]

  • Van der merwe, C., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(18), 2315-2323. Retrieved from [Link]

  • Zahan, K. A., & Kano, M. (2018). Kinetics Study of the Esterification of Unsaturated Free Fatty Acids. Journal of the Japan Institute of Energy, 97(9), 233-240. (Cited in search result)[23]

  • Lapuerta, M., et al. (2010). Determination of enthalpy of formation of methyl and ethyl esters of fatty acids. Fuel Processing Technology, 91(10), 1339-1345. (Cited in search result)[24]

  • Erickson, K. L., & Glickman, J. (1998). Thermal decomposition mechanisms of epoxies and polyurethanes. OSTI.GOV. Retrieved from [Link]

  • Duemichen, E., et al. (2015). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS): A New Tool for the Characterization of Polymers and their Degradation Products. OSTI.GOV. Retrieved from [Link]

  • Van der Westhuizen, J., et al. (2021). Toward Sustainable Chemical Synthesis: Metathesis of Sunflower-Derived Ethyl Esters and Evaluation of the Surfactant Potential of the Product Mixtures. ACS Sustainable Chemistry & Engineering, 9(41), 13876-13887. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Main page for 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl (E)-2-octenoate. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl octanoate. Retrieved from [Link]

  • Balaganesh, M., et al. (2019). Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K. The Journal of Physical Chemistry A, 123(45), 9789-9798. (Cited in search result)[10]

Sources

Foundational

A Comprehensive Spectroscopic Guide to Ethyl 7-Octenoate for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 7-octenoate (C₁₀H₁₈O₂), a molecule of interest in various research and development sectors, including flavor and fragrance chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 7-octenoate (C₁₀H₁₈O₂), a molecule of interest in various research and development sectors, including flavor and fragrance chemistry.[1][2] Understanding its structural features through spectroscopic techniques is paramount for its identification, quality control, and application. This document will delve into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to ethyl 7-octenoate, offering field-proven insights into experimental choices and data interpretation.

Introduction to Ethyl 7-Octenoate

Ethyl 7-octenoate is an unsaturated ester with the chemical formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol .[3][4][5][6][7][8] Its structure consists of an eight-carbon chain with a terminal double bond between C7 and C8, and an ethyl ester functional group at C1. The presence of both an ester and a terminal alkene functional group gives this molecule distinct spectroscopic characteristics that are key to its identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl 7-octenoate, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for ethyl 7-octenoate is not readily accessible, a predicted spectrum based on established chemical shift principles for similar unsaturated esters can be reliably used for its characterization. The predicted ¹H NMR spectrum of ethyl 7-octenoate would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for Ethyl 7-Octenoate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8ddt1HH-7
~4.9-5.0m2HH-8
~4.1q2H-OCH₂CH₃
~2.3t2HH-2
~2.0m2HH-6
~1.6m2HH-3
~1.3-1.4m4HH-4, H-5
~1.25t3H-OCH₂CH₃

Causality Behind Peak Assignments:

  • H-7 and H-8 (Olefinic Protons): The protons on the double bond (H-7 and H-8) are the most deshielded of the aliphatic protons due to the sp² hybridization of the carbons and the anisotropic effect of the π-bond. The H-7 proton, being a single proton coupled to the two H-8 protons and the two H-6 protons, would appear as a doublet of doublet of triplets (ddt). The terminal H-8 protons would appear as a multiplet.

  • -OCH₂CH₃ (Ethyl Ester Protons): The methylene protons (-OCH₂-) of the ethyl group are directly attached to an oxygen atom, a highly electronegative element, which causes a significant downfield shift to around 4.1 ppm. This signal would appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group are further from the oxygen and thus appear more upfield, around 1.25 ppm, as a triplet due to coupling with the methylene protons.

  • H-2 (α-Methylene Protons): The methylene protons at the C-2 position are adjacent to the carbonyl group of the ester. The electron-withdrawing nature of the carbonyl group deshields these protons, shifting their signal downfield to approximately 2.3 ppm. This signal would be a triplet due to coupling with the H-3 methylene protons.

  • Aliphatic Methylene Protons (H-3, H-4, H-5, H-6): The remaining methylene protons in the carbon chain appear in the more upfield region of the spectrum (1.3-2.0 ppm). The H-6 protons, being allylic to the double bond, would be slightly more deshielded than the other methylene groups.

Predicted ¹³C NMR Spectroscopy

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum provides valuable structural information. In a broadband-decoupled ¹³C NMR spectrum of ethyl 7-octenoate, each unique carbon atom will give a single peak.

Table 2: Predicted ¹³C NMR Data for Ethyl 7-Octenoate

Chemical Shift (ppm)Assignment
~173C-1 (C=O)
~139C-7 (=CH)
~114C-8 (=CH₂)
~60-OCH₂CH₃
~34C-2
~33C-6
~29C-4, C-5
~25C-3
~14-OCH₂CH₃

Causality Behind Peak Assignments:

  • C-1 (Carbonyl Carbon): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another, resulting in a chemical shift in the range of 170-175 ppm.

  • C-7 and C-8 (Olefinic Carbons): The sp² hybridized carbons of the double bond appear in the olefinic region of the spectrum (110-140 ppm). The internal carbon (C-7) is typically more deshielded than the terminal carbon (C-8).

  • -OCH₂CH₃ (Ethyl Ester Carbons): The carbon of the methylene group attached to the oxygen is deshielded by the electronegative oxygen atom and appears around 60 ppm. The methyl carbon is further from the oxygen and is found in the more upfield region, around 14 ppm.

  • Aliphatic Carbons (C-2 to C-6): The sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum. The C-2 carbon, being adjacent to the carbonyl group, is the most deshielded of this group. The remaining carbons (C-3 to C-6) will have chemical shifts in the typical aliphatic range of 25-35 ppm.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of ethyl 7-octenoate will clearly show the presence of the ester and the terminal alkene functional groups.

Table 3: Characteristic IR Absorptions for Ethyl 7-Octenoate

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3077Medium=C-H stretchAlkene
~2930, ~2860StrongC-H stretchAlkane
~1740StrongC=O stretchEster
~1640MediumC=C stretchAlkene
~1460, ~1375MediumC-H bendAlkane
~1170StrongC-O stretchEster
~990, ~910Strong=C-H bend (out-of-plane)Terminal Alkene

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum of ethyl 7-octenoate are the strong C=O stretch of the ester at approximately 1740 cm⁻¹ and the characteristic absorptions of the terminal alkene.[9] The presence of a medium intensity peak around 1640 cm⁻¹ for the C=C stretch, along with the =C-H stretching vibration just above 3000 cm⁻¹, confirms the presence of the double bond. Furthermore, the strong out-of-plane =C-H bending vibrations around 990 cm⁻¹ and 910 cm⁻¹ are highly indicative of a monosubstituted (terminal) alkene. The strong C-O stretching vibration of the ester functional group is also a key feature, typically appearing around 1170 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For ethyl 7-octenoate, electron ionization (EI) is a common method. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.25).

Table 4: Major Fragment Ions in the Mass Spectrum of Ethyl 7-Octenoate

m/zRelative IntensityProposed Fragment
170Low[M]⁺ (Molecular Ion)
125Medium[M - OCH₂CH₃]⁺
97Medium[M - COOCH₂CH₃]⁺
88HighMcLafferty Rearrangement Product
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺
41High[C₃H₅]⁺
29High[CH₂CH₃]⁺

Analysis of the Fragmentation Pattern:

The mass spectrum of ethyl 7-octenoate is characterized by several key fragmentation pathways. The molecular ion at m/z 170 is often of low abundance. A prominent fragmentation is the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 125. Subsequent loss of carbon monoxide would lead to a fragment at m/z 97.

A very characteristic fragmentation for esters is the McLafferty rearrangement , which for ethyl 7-octenoate would result in a prominent peak at m/z 88. This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

The base peak in the spectrum is often observed at m/z 55, corresponding to the stable allyl cation [C₄H₇]⁺, formed through cleavage of the carbon chain. Other significant peaks at m/z 69, 41, and 29 correspond to various alkyl and alkenyl fragments.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

For optimal results, ethyl 7-octenoate should be of high purity.

  • NMR: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • IR: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis by transmission IR spectroscopy. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • MS: For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph, which separates the compound before it enters the mass spectrometer. For direct infusion, a dilute solution is introduced directly into the ion source.

Visualization of Key Concepts

Molecular Structure and NMR Assignments

Caption: Molecular structure of ethyl 7-octenoate with carbon numbering for NMR assignments.

Mass Spectrometry Fragmentation Workflow

fragmentation_workflow M Ethyl 7-Octenoate (m/z 170) frag1 Loss of -OCH2CH3 (m/z 125) M->frag1 frag2 Loss of -COOCH2CH3 (m/z 97) M->frag2 frag3 McLafferty Rearrangement (m/z 88) M->frag3 frag4 Allyl Cation (m/z 55) M->frag4

Caption: Key fragmentation pathways of ethyl 7-octenoate in mass spectrometry.

Overall Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Ethyl 7-Octenoate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts Coupling Constants Multiplicities NMR->NMR_data IR_data Absorption Bands Functional Groups IR->IR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data Structure Structural Elucidation of Ethyl 7-Octenoate NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A generalized workflow for the spectroscopic analysis of ethyl 7-octenoate.

Conclusion

The spectroscopic characterization of ethyl 7-octenoate through NMR, IR, and Mass Spectrometry provides a comprehensive structural profile of the molecule. Each technique offers unique and complementary information, allowing for unambiguous identification and quality assessment. This guide has outlined the expected spectroscopic data and provided a rationale for the interpretation of these spectra, equipping researchers and drug development professionals with the necessary knowledge for their work with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544127, Ethyl 7-octenoate. Retrieved January 11, 2026 from [Link].

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 11, 2026 from [Link].

  • NIST Chemistry WebBook. (n.d.). 7-Octenoic acid, ethyl ester. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link].

  • Human Metabolome Database (HMDB). (n.d.). Showing metabocard for Ethyl 7-octenoate (HMDB0040195). Retrieved January 11, 2026, from [Link].

  • Wiley SpectraBase. (n.d.). Ethyl octanoate. Retrieved January 11, 2026, from [Link].

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Retrieved January 11, 2026, from [Link].

  • NIST Chemistry WebBook. (n.d.). Octanoic acid, ethyl ester. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved January 11, 2026, from [Link].

Sources

Exploratory

An In-depth Technical Guide to Ethyl 7-octenoate: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of ethyl 7-octenoate, a versatile unsaturated ester. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this documen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 7-octenoate, a versatile unsaturated ester. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical characteristics, and diverse applications. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights.

Section 1: Introduction and Historical Context

Ethyl 7-octenoate (C₁₀H₁₈O₂) is a fatty acid ester characterized by a terminal double bond, a feature that imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] Its pleasant, fruity aroma has also led to its use in the flavor and fragrance industries.[2] While it occurs naturally in some fruits and fermented beverages like pineapple and wine, its synthetic preparation has been a subject of interest for chemists for decades.[1][3][4]

The history of ethyl 7-octenoate is intrinsically linked to the synthesis of its precursor, 7-octenoic acid. While a definitive first synthesis of the ethyl ester is not readily found in early literature, the groundwork was laid by the synthesis of various octenoic acids. A notable early contribution was the work of Knight and Diamond in 1959, which explored the synthesis of several octenoic acid isomers. The preparation of 7-octenoic acid, and subsequently its esters, likely emerged from the broader exploration of ω-unsaturated fatty acids and their potential applications.

Early synthetic routes to terminal alkenoic acids often involved multi-step processes. A common strategy involved the use of a starting material with a pre-existing functional group that could be converted to a carboxylic acid, and another functional group that could be used to introduce the terminal double bond.

Section 2: Synthesis of Ethyl 7-octenoate: A Methodological Evolution

The synthesis of ethyl 7-octenoate has evolved from classical methods to more efficient and selective modern techniques. This section details some of the key synthetic approaches.

Classical Approach: Grignard Reaction followed by Esterification

One of the foundational methods for constructing the carbon skeleton of 7-octenoic acid involves a Grignard reaction. This approach, while historically significant, often involves multiple steps.

Conceptual Workflow:

G cluster_reagents Reagents & Conditions A 6-Chlorohexan-1-ol B 6-Chlorohexyl magnesium chloride (Grignard Reagent) A->B  [1] C 7-Octen-1-ol B->C  [2] D 7-Octenoic Acid C->D  [3] E Ethyl 7-octenoate D->E  [4] F Mg, THF G Allyl Bromide H Oxidation (e.g., Jones Oxidation) I Fischer Esterification (Ethanol, H+)

Figure 1: Classical synthesis of ethyl 7-octenoate via a Grignard reaction.

Experimental Protocol (Illustrative):

  • Preparation of the Grignard Reagent: 6-chlorohexan-1-ol is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent, 6-chlorohexyl magnesium chloride. The hydroxyl group must be protected prior to this step to prevent it from reacting with the Grignard reagent.

  • Coupling Reaction: The prepared Grignard reagent is then reacted with an allyl halide, such as allyl bromide, to form 7-octen-1-ol.

  • Oxidation: The resulting alcohol is oxidized to the carboxylic acid, 7-octenoic acid, using a suitable oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).

  • Esterification: Finally, 7-octenoic acid is esterified to ethyl 7-octenoate using the Fischer esterification method, which involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).[5][6][7][8]

Modern Approaches: Leveraging Selectivity and Efficiency

Modern organic synthesis offers more direct and efficient routes to ethyl 7-octenoate, often with better atom economy and milder reaction conditions.

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be adapted for the synthesis of terminal alkenes.

Conceptual Workflow:

G cluster_reagents Reagents & Conditions A Ethyl 6-oxohexanoate C Ethyl 7-octenoate A->C  [2] B Methyltriphenylphosphonium ylide B->C D Methyltriphenylphosphonium bromide D->B  [1] E Strong Base (e.g., n-BuLi)

Figure 2: Synthesis of ethyl 7-octenoate via the Wittig reaction.

Experimental Protocol (Illustrative):

  • Ylide Preparation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent to generate the corresponding ylide, methylenetriphenylphosphorane.

  • Wittig Reaction: The ylide is then reacted with ethyl 6-oxohexanoate. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an oxaphosphetane intermediate which then collapses to form the terminal alkene, ethyl 7-octenoate, and triphenylphosphine oxide as a byproduct.[9]

Olefin metathesis has revolutionized the synthesis of alkenes. A cross-metathesis reaction between a terminal alkene and an acrylate can provide a direct route to α,β-unsaturated esters, and with modification, to other unsaturated esters. For ethyl 7-octenoate, a cross-metathesis between 1,7-octadiene and an appropriate acrylate followed by reduction and esterification, or a more direct approach, can be envisioned.

Conceptual Workflow:

G cluster_reagents Reagents & Conditions A 1,7-Octadiene C Ethyl 7-octenoate A->C  [1] B Ethyl acrylate B->C D Grubbs' Catalyst

Figure 3: A conceptual cross-metathesis approach to ethyl 7-octenoate.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a reaction vessel under an inert atmosphere, 1,7-octadiene and ethyl acrylate are dissolved in a suitable solvent like dichloromethane.

  • Catalyst Addition: A Grubbs-type ruthenium catalyst is added to the solution.

  • Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete. The solvent is then removed, and the crude product is purified by column chromatography to yield ethyl 7-octenoate. This represents a simplified, conceptual pathway; in practice, selectivity and competing side reactions would need to be carefully controlled.

Section 3: Physicochemical and Spectroscopic Characterization

The identity and purity of ethyl 7-octenoate are confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[10]
Molecular Weight170.25 g/mol [10]
CAS Number35194-38-8[10]
Boiling Point210.48 °C (estimated)[11]
Flash Point79.9 °C (estimated)[12]
Density0.885 g/cm³ (estimated)[12]
AppearanceColorless liquid[1]
OdorFruity[1]
Spectroscopic Data
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of ethyl 7-octenoate is expected to show characteristic signals for the terminal vinyl protons, the methylene protons adjacent to the double bond and the ester group, the ethyl ester protons, and the other methylene protons in the alkyl chain.[13][14][15]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the methylene carbons of the main chain.[10][16]

The electron ionization mass spectrum of ethyl 7-octenoate will exhibit a molecular ion peak (M⁺) at m/z 170.[17] The fragmentation pattern will show characteristic losses of the ethoxy group (-OCH₂CH₃) and fragments resulting from cleavage at various points along the alkyl chain.[17][18]

The IR spectrum of ethyl 7-octenoate displays characteristic absorption bands that confirm the presence of its functional groups.[19][20]

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1640 cm⁻¹.

  • =C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.

  • C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ region.

Section 4: Applications of Ethyl 7-octenoate

Ethyl 7-octenoate's unique chemical structure lends itself to a variety of applications across different fields.

Flavor and Fragrance Industry

With its characteristic fruity aroma, ethyl 7-octenoate is utilized as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[2][21] It is a known volatile component of pineapple and contributes to the aromatic profile of certain wines.[1][3][4][22]

Precursor in Organic Synthesis

The terminal double bond and the ester functional group make ethyl 7-octenoate a versatile building block in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Pheromone Synthesis

The C8 backbone with a terminal unsaturation makes ethyl 7-octenoate a useful starting material for the synthesis of certain insect pheromones.[9][23][24][25][26] The terminal alkene can be functionalized or the chain can be extended to create the specific structures of various pheromones, which are used in pest management strategies.

Section 5: Conclusion

Ethyl 7-octenoate, from its early, multi-step syntheses to modern, efficient catalytic methods, remains a compound of significant interest. Its well-defined physicochemical and spectroscopic properties allow for its reliable identification and use. The applications of ethyl 7-octenoate in the flavor and fragrance industry, as a versatile synthetic intermediate, and in the synthesis of insect pheromones highlight its importance in both academic research and industrial applications. This guide has provided a comprehensive overview of this valuable unsaturated ester, offering insights for professionals working in the chemical and life sciences.

References

Sources

Foundational

Ethyl 7-Octenoate: A Versatile Platform for Innovative Chemical Synthesis and Polymer Science

A Senior Application Scientist's In-depth Technical Guide Introduction: Unveiling the Potential of a Bifunctional Building Block Ethyl 7-octenoate is a fascinating and versatile molecule that holds significant promise fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Introduction: Unveiling the Potential of a Bifunctional Building Block

Ethyl 7-octenoate is a fascinating and versatile molecule that holds significant promise for researchers and scientists in drug development, polymer chemistry, and fine chemical synthesis.[1] This C10 fatty acid ester possesses two key functional groups: a terminal alkene and an ethyl ester.[2][3][4] This unique bifunctionality makes it an ideal starting material for a wide array of chemical transformations, allowing for the synthesis of a diverse range of valuable molecules and materials.

This technical guide provides a comprehensive overview of ethyl 7-octenoate, from its fundamental properties and synthesis to its reactivity and potential research applications. We will explore established methodologies and delve into cutting-edge research areas, offering detailed protocols and mechanistic insights to empower researchers to unlock the full potential of this remarkable chemical scaffold. Our focus will be on providing actionable intelligence, grounded in scientific literature, to inspire and guide your next research endeavor.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of ethyl 7-octenoate is paramount for its effective use in research and development. This section provides a summary of its key properties and outlines standard analytical techniques for its characterization.

Key Physicochemical Data
PropertyValueSource
CAS Number 35194-38-8[2][3][4]
Molecular Formula C10H18O2[2][3][4]
Molecular Weight 170.25 g/mol [2][4]
Appearance Colorless to pale yellow liquid
Boiling Point 210.5°C at 760 mmHg (Predicted)
Density 0.885 g/cm³ (Predicted)
Solubility Soluble in organic solvents
Spectroscopic Characterization

Accurate characterization of ethyl 7-octenoate is crucial for confirming its purity and for monitoring reaction progress. The following are typical spectroscopic data for this compound.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A ¹³C NMR spectrum of ethyl 7-octenoate has been reported.[4] The spectrum would display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the ethyl group, and the six methylene carbons of the aliphatic chain.

  • Mass Spectrometry (MS): The mass spectrum of ethyl 7-octenoate is available from the NIST WebBook.[3] The electron ionization (EI) mass spectrum would show the molecular ion peak (M+) at m/z 170, along with characteristic fragmentation patterns for an ethyl ester and a long-chain alkene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of ethyl 7-octenoate, allowing for both its separation from reaction mixtures and its identification based on its mass spectrum.[2][5][6] The retention time and mass spectrum can be compared to a known standard for confirmation.

Synthesis of Ethyl 7-Octenoate

The most common and straightforward method for the synthesis of ethyl 7-octenoate is the Fischer esterification of 7-octenoic acid with ethanol in the presence of an acid catalyst.[7][8][9] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.

Experimental Protocol: Fischer Esterification of 7-Octenoic Acid

This protocol provides a general procedure for the synthesis of ethyl 7-octenoate.

Materials:

  • 7-Octenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-octenoic acid in an excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 7-octenoate.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 7-octenoate.

Self-Validation: The purity of the synthesized ethyl 7-octenoate should be confirmed by GC-MS and NMR spectroscopy. The obtained spectra should be compared with the data available in the literature and spectral databases.

Potential Research Areas and Key Reactions

The true potential of ethyl 7-octenoate lies in its ability to serve as a versatile precursor for a wide range of valuable molecules. Its terminal double bond and ester functionality can be selectively or sequentially modified to introduce new functional groups and build molecular complexity.

Polymer Synthesis via Acyclic Diene Metathesis (ADMET) Polymerization

Ethyl 7-octenoate is an excellent candidate as an A,B-type monomer for acyclic diene metathesis (ADMET) polymerization.[10][11] This step-growth polymerization technique, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the synthesis of unsaturated polyesters with pendant ester groups.

ADMET_Polymerization monomer Ethyl 7-Octenoate catalyst Grubbs' Catalyst monomer->catalyst Initiation polymer Unsaturated Polyester catalyst->polymer Propagation ethylene Ethylene (byproduct) polymer->ethylene Release

The resulting unsaturated polyesters can be further modified. The double bonds in the polymer backbone can be hydrogenated to produce saturated polyesters with improved thermal and mechanical properties. The pendant ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, leading to functionalized polymers with tailored properties for applications in biomedicine, materials science, and specialty chemicals.

Fine Chemical Synthesis via Olefin Metathesis

The terminal double bond of ethyl 7-octenoate is a prime target for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation.[12]

  • Cross-Metathesis: Cross-metathesis with other alkenes, catalyzed by Grubbs' or other metathesis catalysts, can be used to introduce a variety of functional groups at the terminus of the carbon chain.[13][14][15] This allows for the synthesis of long-chain functionalized esters that can be valuable intermediates for the synthesis of pheromones, fragrances, and specialty surfactants.

Cross_Metathesis ethyl_7_octenoate Ethyl 7-Octenoate catalyst Metathesis Catalyst ethyl_7_octenoate->catalyst alkene Partner Alkene (R-CH=CH2) alkene->catalyst product Cross-Metathesis Product catalyst->product ethylene Ethylene catalyst->ethylene

Functionalization of the Double Bond

The terminal alkene of ethyl 7-octenoate can undergo a variety of addition and oxidation reactions to introduce new functional groups.

  • Hydroformylation: The rhodium-catalyzed hydroformylation of the terminal double bond can introduce a formyl group, leading to the formation of ethyl 8-formyloctanoate.[16][17][18][19][20] This aldehyde can then be further transformed into a variety of functional groups, such as a carboxylic acid, an alcohol, or an amine, providing access to a range of ω-functionalized fatty acid derivatives.

  • Epoxidation: The double bond can be epoxidized using reagents like m-CPBA or through Sharpless asymmetric dihydroxylation to introduce an epoxide ring.[21] This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with controlled stereochemistry.

  • Thiol-Ene Reaction: The photoinitiated thiol-ene "click" reaction offers an efficient and high-yielding method for the functionalization of the terminal alkene with a wide range of thiols.[22][23][24][25][26] This reaction proceeds under mild conditions and is tolerant of many functional groups, making it a powerful tool for the synthesis of functionalized esters for materials and biological applications.

Biocatalytic Transformations

Enzymes, particularly lipases, offer a green and selective alternative for the transformation of ethyl 7-octenoate.

  • Enzymatic Hydrolysis: Lipases can be used for the selective hydrolysis of the ethyl ester to the corresponding 7-octenoic acid under mild conditions.[27][28][29][30] This can be particularly useful when other sensitive functional groups are present in the molecule.

  • Biocatalytic Epoxidation and Dihydroxylation: In addition to chemical methods, enzymatic systems can also be employed for the epoxidation or dihydroxylation of the double bond, often with high enantioselectivity.

Conclusion: A Gateway to Chemical Innovation

Ethyl 7-octenoate is more than just a simple ester; it is a versatile and powerful building block with the potential to drive innovation across multiple scientific disciplines. Its bifunctional nature, coupled with the rich chemistry of its terminal alkene and ester groups, provides a vast landscape for synthetic exploration. From the creation of novel polymers with tailored properties to the efficient synthesis of complex fine chemicals and bioactive molecules, the research opportunities involving ethyl 7-octenoate are both exciting and numerous. This guide has provided a foundation for understanding and harnessing the potential of this remarkable molecule. It is our hope that the insights and protocols presented herein will inspire new research directions and contribute to the advancement of chemical science.

References

  • 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. [Link][2][31]

  • 7-Octenoic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook. [Link][3]

  • 7-Octenoic acid, ethyl ester Gas Chromatography. NIST Chemistry WebBook. [Link][32]

  • Ethyl 7-octenoate. PubChem. [Link][4][33]

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. [Link][13]

  • Ethyl 5-oxo-7-octenoate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link][34]

  • Highly regioselective rhodium-catalysed hydroformylation of unsaturated esters: the first practical method for quaternary selective carbonylation. PubMed. [Link][16]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. PubMed. [Link][14]

  • Fischer Esterification. University of Colorado Boulder. [Link][35]

  • Two-Directional Cross-Metathesis. University of Bristol. [Link][36]

  • Ethyl 7-octenoate. PubChem. [Link]

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link][37]

  • Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link][17]

  • Expanding the Thiol-X Toolbox: Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction. PubMed Central. [Link][22]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. [Link][7]

  • Fischer Esterification. Organic Chemistry Portal. [Link][8]

  • Cross Metathesis. Organic Chemistry Portal. [Link][12]

  • Expanding the thiol–X toolbox: photoinitiation and materials application of the acid-catalyzed thiol–ene (ACT) reaction. Polymer Chemistry. [Link][23]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link][9]

  • Applied Hydroformylation. Chemical Reviews. [Link][18]

  • Mechanism of the photoactivated thiol-"ene" reaction. A photoinitiator can be used to accelerate the formation of a thiyl radical via SÀH abstraction. ResearchGate. [Link][24]

  • Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). MiMeDB. [Link][1]

  • Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Publications. [Link][38]

  • Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Publications. [Link][25]

  • Thiol-ene biobased networks: Furan allyl derivatives for green coating applications. Politecnico di Torino. [Link][26]

  • ADMET polymers: synthesis, structure elucidation, and function. RSC Publishing. [Link][10]

  • Kinetics of Gas-Phase Hydrolysis of Ethyl Acetate Catalyzed by Immobilized Lipase. PubMed. [Link][27]

  • Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. MDPI. [Link][31]

  • Recent advances in ADMET polymerization. ResearchGate. [Link][11]

  • Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review. [Link][19]

  • Ethyl crotonate. Magritek. [Link]

  • Ethene Hydroformylation Catalyzed by Rhodium Dispersed with Zinc or Cobalt in Silanol Nests of Dealuminated Zeolite Beta. PubMed. [Link][20]

  • Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. MDPI. [Link][39]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PubMed Central. [Link][28]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link][21]

  • Results of GC-MS analysis (ethyl decanoate; ethyl octanoate). ResearchGate. [Link][5]

  • De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. PubMed Central. [Link][29]

  • Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. MDPI. [Link][6]

  • Lipase-catalyzed enantioselective hydrolysis of δ-acetyloxymethyl-δ- valerolactone. ARKIVOC. [Link][30]

Sources

Exploratory

Ethyl 7-Octenoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of ethyl 7-octenoate, offering researchers, scientists, and drug development professionals a thorough understanding of its synthesis, characterizat...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review of ethyl 7-octenoate, offering researchers, scientists, and drug development professionals a thorough understanding of its synthesis, characterization, and potential applications. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols and data.

Introduction: The Molecular Profile of Ethyl 7-Octenoate

Ethyl 7-octenoate (C₁₀H₁₈O₂) is an unsaturated ester characterized by a terminal double bond, a feature that imparts unique reactivity and potential for diverse chemical transformations.[1][2][3][4] While its saturated counterpart, ethyl octanoate, is well-documented for its fruity aroma and applications in the flavor and fragrance industries, ethyl 7-octenoate remains a molecule of significant interest for synthetic chemists due to its potential as a versatile building block.[5][6][7][8][9] This guide will delve into the known synthetic pathways, spectroscopic signature, and prospective uses of this intriguing ester. The presence of both an ester functionality and a terminal alkene makes it a valuable intermediate for the synthesis of more complex molecules, including potential pheromones and specialty polymers.[10][11]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl 7-octenoate.

PropertyValueSource
CAS Number 35194-38-8[2][3][4][12][13]
Molecular Formula C₁₀H₁₈O₂[1][2][3][4][13]
Molecular Weight 170.25 g/mol [1][14]
Boiling Point 210.48 °C (estimated)[12][13][14]
Flash Point 79.90 °C (estimated)[12][13]
Density 0.885 g/cm³ (predicted)[3]
logP (o/w) 3.386 (estimated)[12][13]
Water Solubility 44.64 mg/L @ 25 °C (estimated)[12][13]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of ethyl 7-octenoate. While readily available spectra are limited, data from various databases confirm its characterization by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The presence of the ester carbonyl, the terminal double bond, and the aliphatic chain can be confirmed by ¹³C NMR spectroscopy.[1]

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) data is available for ethyl 7-octenoate, providing a characteristic fragmentation pattern for identification.[1][15]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of ethyl 7-octenoate will exhibit characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the terminal alkene.[1]

Synthesis of Ethyl 7-Octenoate: Methodologies and Protocols

The synthesis of ethyl 7-octenoate can be approached through several established esterification methods. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Fischer-Speier Esterification

The most direct and classical approach for the synthesis of ethyl 7-octenoate is the Fischer-Speier esterification of 7-octenoic acid with ethanol in the presence of an acid catalyst.[16][17] This equilibrium-controlled reaction necessitates strategies to drive the reaction towards the product side.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 7-octenoic acid (1 equivalent), absolute ethanol (a large excess, e.g., 5-10 equivalents, also serving as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%).[17][18][19]

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[17]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude ethyl 7-octenoate by vacuum distillation to obtain the final product.[20]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products 7-Octenoic_Acid 7-Octenoic Acid Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack H+ H⁺ (Acid Catalyst) Protonation Protonation of Carbonyl Oxygen H+->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation - H₂O Water Water Elimination->Water Ethyl_7-Octenoate Ethyl 7-Octenoate Deprotonation->Ethyl_7-Octenoate - H⁺ (catalyst regenerated) Transesterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Starting_Ester Starting Ester (e.g., Methyl 7-octenoate) Ethanol_Excess Ethanol (Excess) Reaction Reflux Ethanol_Excess->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Ethyl_7-Octenoate Ethyl 7-Octenoate Reaction->Ethyl_7-Octenoate Byproduct_Alcohol Byproduct Alcohol (e.g., Methanol) Reaction->Byproduct_Alcohol

Caption: General workflow for the transesterification synthesis of ethyl 7-octenoate.

Potential Applications of Ethyl 7-Octenoate

While specific industrial applications of ethyl 7-octenoate are not extensively documented, its chemical structure suggests several promising areas of use, primarily drawing parallels with its saturated analog, ethyl octanoate.

Fragrance and Flavor Industry

Ethyl octanoate is a well-known fragrance and flavoring agent with a characteristic fruity and floral aroma. [5][6][7][8][9]The presence of the terminal double bond in ethyl 7-octenoate is likely to modify its olfactory properties, potentially offering a unique scent profile that could be valuable in the creation of novel fragrances. It is plausible that it could contribute green, slightly fatty, or waxy notes to a fragrance composition. However, some sources indicate its current use is limited to experimental and research purposes. [12][21]

Synthetic Intermediate

The bifunctional nature of ethyl 7-octenoate, possessing both an ester and a terminal alkene, makes it a valuable intermediate in organic synthesis. The double bond can undergo a variety of chemical transformations, including:

  • Epoxidation: Formation of an epoxide ring, a versatile functional group for further reactions.

  • Hydroformylation: Introduction of a formyl group, leading to the synthesis of aldehydes and their derivatives.

  • Metathesis: Cross-metathesis or ring-closing metathesis reactions to build more complex carbon skeletons.

  • Polymerization: The terminal alkene can participate in polymerization reactions to create specialty polymers with unique properties.

The synthesis of pheromones often involves intermediates with specific carbon chain lengths and functional groups, and while there is no direct evidence of ethyl 7-octenoate being a pheromone itself, its structure makes it a potential precursor in the synthesis of certain insect pheromones.

Biological Relevance

Interestingly, ethyl 7-octenoate has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. [1]This suggests a potential role in the aroma profile of fermented beverages and opens avenues for its biotechnological production.

Conclusion

Ethyl 7-octenoate presents itself as a molecule with significant untapped potential. While its synthesis can be readily achieved through established esterification protocols, a deeper exploration of its specific reaction kinetics and optimization would be beneficial. The true value of this compound likely lies in its utility as a synthetic intermediate, where its terminal double bond offers a handle for a wide array of chemical modifications. For researchers in fragrance chemistry, the characterization of its unique olfactory properties could unlock novel applications. Furthermore, its natural occurrence in yeast warrants further investigation into its biosynthetic pathway and its contribution to the sensory profiles of fermented products. This guide serves as a foundational resource to stimulate and support further research into the chemistry and applications of ethyl 7-octenoate.

References

  • United States Patent 2,752,373. (1956). Process for the preparation of 6,8-dimercaptooctanoic acid.
  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem. Retrieved from [Link]

  • Molbase. (n.d.). ethyl 6-oxo-7-octenoate. Retrieved from [Link]

  • Perflavory. (n.d.).
  • SpectraBase. (n.d.).
  • The Good Scents Company. (n.d.).
  • Google Patents. (1961). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
  • COSMILE Europe. (n.d.).
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2022).
  • Google Patents. (2012). EP2448907A2 - Novel esters, and use thereof.
  • MedChemExpress. (n.d.). Ethyl octanoate (Octanoic acid ethyl ester) | Biochemical Assay Reagent.
  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2014).
  • N.p. (n.d.).
  • OperaChem. (2024).
  • Organic Chemistry Portal. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook.
  • Google Patents. (2021).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Simson Pharma Limited. (n.d.).
  • Google Patents. (2018).
  • The Fragrance Conservatory. (n.d.).
  • Organic Syntheses. (n.d.).
  • Alfa Chemistry. (n.d.).
  • ChemicalBook. (2023). 7-Octenoic acid ethyl ester | 35194-38-8.
  • MiMeDB. (n.d.).
  • Wikipedia. (n.d.).
  • Matrix Scientific. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook.
  • FlavScents. (n.d.).
  • Google Patents. (1984).
  • ACS Publications. (n.d.). Synthesis of Some Octenoic Acids | The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid.

Sources

Protocols & Analytical Methods

Method

gas chromatography-mass spectrometry (GC-MS) analysis of ethyl 7-octenoate

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 7-Octenoate Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 7-Octenoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of ethyl 7-octenoate using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 7-octenoate, a volatile ester, finds application in flavor, fragrance, and specialty chemical industries. Its accurate analysis is paramount for quality control, research, and development. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of sample preparation, instrument configuration, data interpretation, and method validation. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource.

Introduction and Analytical Principle

Ethyl 7-octenoate (C₁₀H₁₈O₂) is an unsaturated fatty acid ethyl ester (FAEE) characterized by its distinct chemical properties.[1][2] The terminal double bond in its C8 backbone makes it a valuable synthon in organic chemistry and a component in various formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for analyzing such volatile and semi-volatile compounds due to its exceptional sensitivity and specificity.[3]

The principle of this method relies on a two-stage process:

  • Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into a capillary column by an inert carrier gas (e.g., Helium). Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling point liquid coated on the column's inner surface). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. The choice of a GC column with a stationary phase that has similar characteristics to the analyte is crucial for effective separation.[4]

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[5] These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," enabling unambiguous identification of the compound.

Detailed Methodology

This section outlines the complete workflow, from sample handling to instrumental analysis, emphasizing the rationale behind each step.

Materials and Reagents
Material/ReagentGrade/SpecificationRationale
Ethyl 7-octenoate Standard>98% PurityHigh-purity standard is essential for accurate calibration and identification.
Ethyl Decanoate (Internal Standard)>99% PurityStructurally similar to the analyte but chromatographically resolved; used for accurate quantification.
Hexane or DichloromethaneGC Grade / High PurityVolatile organic solvents are required for GC-MS analysis; high purity prevents contamination.[6][7][8]
2 mL Glass Autosampler VialsType 1 Borosilicate Glass, with PTFE-lined capsGlass is used to prevent leaching of plasticizers; PTFE lining provides an inert seal.[7][8]
Micropipettes and SyringesCalibratedFor accurate volume measurements.
Experimental Workflow Diagram

The overall analytical process is visualized in the following workflow diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Prepare Stock Solutions (Analyte & Internal Standard) B Create Calibration Standards (Serial Dilution) A->B C Prepare Sample for Analysis (Dilute in Solvent, Add IS) B->C D Inject Sample into GC-MS C->D Transfer to Autosampler Vial E GC Separation (Based on Volatility/Polarity) D->E F MS Ionization & Fragmentation E->F G Mass Analyzer (Separation by m/z) F->G H Detection G->H I Identify Peaks (Retention Time & Mass Spectrum) H->I Raw Data Acquisition J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analyte Concentration K->L M Generate Final Report L->M

Caption: GC-MS analytical workflow for ethyl 7-octenoate.

Protocol 1: Preparation of Standards and Samples

Causality: Accurate quantification relies on comparing the instrument's response to the unknown sample against its response to a series of standards with known concentrations. An internal standard (IS) is added to all samples and standards to correct for variations in injection volume and instrument response.

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of ethyl 7-octenoate standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with hexane. This is the Analyte Stock.

    • Separately, prepare a 1000 µg/mL stock solution of ethyl decanoate (Internal Standard Stock) in the same manner.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the Analyte Stock to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

    • To each calibration standard, add a fixed amount of the Internal Standard Stock to achieve a final IS concentration of 20 µg/mL. For example, to a 1 mL standard, add 20 µL of the 1000 µg/mL IS Stock.

  • Sample Preparation:

    • If the sample is a solid, it must be dissolved in a suitable solvent.[7] If liquid, it must be diluted to fall within the calibration range.

    • Dilute the sample with hexane. The target concentration should be approximately 10-20 µg/mL to ensure a column loading of around 10-20 ng with a 1 µL injection.[8]

    • Add the internal standard to the diluted sample at the same final concentration as in the calibration standards (20 µg/mL).

    • If the sample contains particulates, centrifuge or filter it through a 0.22 µm filter to prevent clogging the injector.[7]

    • Transfer the final solution to a 2 mL glass autosampler vial for analysis.[8]

Protocol 2: GC-MS Instrumental Analysis

Causality: The parameters below are optimized to ensure efficient volatilization of the analyte, good chromatographic separation from other matrix components and the internal standard, and the generation of a characteristic, reproducible mass spectrum.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 min)Maximizes the transfer of analyte onto the column, which is ideal for trace analysis.[9]
Inlet Temperature250 °CEnsures rapid and complete volatilization of ethyl 7-octenoate without thermal degradation.[9]
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.[5]
Flow Rate1.2 mL/min (Constant Flow)Optimized for column dimensions to achieve good separation efficiency.[9]
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column is suitable for separating fatty acid esters. "Like dissolves like" is a guiding principle in column selection.[4]
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 240°C, Hold: 5 minThe initial temperature allows for focusing of early-eluting compounds. The ramp separates compounds by boiling point, and the final hold ensures all components elute.[5][10]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard mode that provides reproducible fragmentation patterns for library matching.[9]
Electron Energy70 eVThe standard energy for creating extensive and comparable mass spectral libraries (e.g., NIST).[5]
Ion Source Temp.230 °CA typical temperature that prevents condensation of analytes while minimizing thermal degradation.[9]
Quadrupole Temp.150 °CMaintains ion path integrity and prevents contamination.[9]
Acquisition ModeFull ScanAcquires a full mass spectrum, which is necessary for identifying unknown compounds and confirming the identity of the target analyte.
Scan Range40 - 400 m/zCovers the molecular ion of ethyl 7-octenoate (170.25 m/z) and its expected fragments.

Data Analysis and Expected Results

Qualitative Identification

Identification is confirmed using two key pieces of information:

  • Retention Time (RT): Under the specified conditions, ethyl 7-octenoate will have a consistent retention time. This should be confirmed by running a pure standard.

  • Mass Spectrum: The acquired mass spectrum of the chromatographic peak should be compared to a reference library, such as the NIST Mass Spectral Library.[1][11] The molecular formula of ethyl 7-octenoate is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol .[1][2][12]

Expected Fragmentation Pattern: Esters undergo characteristic fragmentation in EI-MS.[13] For ethyl 7-octenoate, key expected fragments include:

  • Molecular Ion (M⁺): A peak at m/z 170, which may be of low intensity.

  • Loss of Ethoxy Group (-OC₂H₅): A peak at m/z 125 resulting from the loss of the ethoxy radical.

  • Loss of Ethanol (-C₂H₅OH): A peak at m/z 124.

  • McLafferty Rearrangement: A prominent peak at m/z 88 , which is characteristic of ethyl esters. This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.[14]

  • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the hydrocarbon chain.[13]

Quantitative Analysis

Quantification is performed using the calibration curve constructed from the standards.

  • Peak Integration: Integrate the peak area of the primary identifying ion for both ethyl 7-octenoate (e.g., m/z 88) and the internal standard (ethyl decanoate).

  • Calibration Curve: Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte in each standard.

  • Linearity: Perform a linear regression on the data. The method is considered linear if the coefficient of determination (r²) is ≥ 0.995.[3]

  • Concentration Calculation: Calculate the concentration of ethyl 7-octenoate in the unknown sample using the generated regression equation and the measured peak area ratio from the sample.

Table 2: Example Calibration Data

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.015,500305,0000.051
5.078,000308,0000.253
10.0154,000301,0000.512
25.0380,000299,0001.271
50.0765,000303,0002.525
Sample 255,000 302,500 0.843

Resulting Equation: y = 0.050x + 0.001; r² = 0.999 Calculated Sample Concentration: 16.8 µg/mL

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Poor Sensitivity - Sample concentration too low.- Leak in the system (inlet, column fittings).- MS detector issue.- Concentrate the sample using nitrogen blowdown or re-prepare at a higher concentration.[15]- Perform a leak check.- Tune the mass spectrometer.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Trim the first few cm of the column.[9]
Poor Resolution - Inappropriate oven temperature program.- Column overloaded.- Decrease the oven ramp rate.- Dilute the sample further.
Variable Retention Times - Fluctuations in carrier gas flow.- Oven temperature not stable.- Check for leaks in the gas lines.- Ensure the GC oven is properly calibrated and functioning.

Conclusion

This application note provides a robust and reliable method for the GC-MS analysis of ethyl 7-octenoate. By following the detailed protocols for sample preparation and instrument setup, researchers can achieve accurate and reproducible qualitative and quantitative results. The principles and troubleshooting guidance offered herein serve as a valuable resource for both routine analysis and method development for similar volatile ester compounds.

References

  • A Comparative Guide to the Validation of GC-MS Methods for Ester Analysis. (n.d.). Benchchem. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPoeDIpTrqydC4wHY5YEacJJ126Mo7R6Adk9AUrNlPAZGbEQsUSBrbmqEmBkd4L4QctXOr_3f3XnB8xGemAhSGW_4DCjoSH3C4zZb4t4AB4orulci7Md-CKyEi0jH0V-IRHSJ6QfOtOqlEy73IxIic4AmFaCYfqyj3sKsUbEjbuhNsQvtIT6QGsZKf5B8kKbBTZVpm4sqfqcHrj74cA4uRStgchWV]
  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7oT2IfflL9-s6ah1Avpms78dwQWrAVxmLWHMxYCb1zh_MzOwkh7aQBemjkb_V4gmA3Y1VhiNH3a4EVo78RVpPE9xpXeB5XZYwrJV0BoBWoYwfKOM-UFV31oIgPz7SQOMWkWechPDp8lfiR9c67e5y6BKSIOcnhmHo]
  • GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfBbml5L2dj7iPvtUO5do0q2vxIjU88Dq2DHtLAXxKyP8OXpG9bG5s81SAO4ntOIvMWZtG6iPdGlo5skqqvmnp7S5LDQIKK9f_3-jvRW_1KZmLO3dAZOn_jYj6S8YwU0_TuYMuBSZ2hxq5o2PD1opAfiEaQLeiwP1MnjeoWQl4LJeBjLScfnm78BYRZrRq2VNn]
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1YF0p5DIEnTQTPKEdb0FcIMzBcpZADEL8R_DfasgDMsPJszybA928xGXDs3gRekXtDMtx3Frrlwkx7bVwmLrGebN5QKFERwFS7y-0hKwhqcMMdoB_xfTsV1tsDPKUNTOWfewcXqiU95pzrs_H-HLtY0v56h_B6Vm3w4Wfrs1BcNb1QWH-TlSO6UegFowu0htXNUyI7_VPyzycfQ==]
  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022, July 19). National Institutes of Health (NIH). Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6WbzVSXVKDLUtagEZL5saZ1uM9CXzndru_xUeWnKBkfKLt30-n_f1T4PkVMRywCLET3cYPp31jnY3_EFE6A-UBnMf42UwcITWq4Zr8plJcGfKN5c8CronA8rRD6O7oIN0hg2uuFLV4h14SKI=]
  • Optimizing GC-MS Parameters for C21:1 Fatty Acids. (n.d.). Benchchem Technical Support Center. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaNPv891DZs2qsGV-XVFf8TK58RAEF2uSKni6wI_RctyFZIb_CV63BKevabUzdb4wsFoFnVV26VE741y439nYLlLWIl2kmyMOrrYofMGzIkImoB6z-tqrpCudzHTW6zNaSJ8pHkjIFADY7Z0Iw6-fM4-TawtpFW5fBvJFueI-9PifpMXMTTtCO4hm5dRnUJC6MALEcGGWwTPU5SZOEJYyZs1WvSMap8Q==]
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from Google search. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C35194388&Mask=200]
  • Optimized Gas Chromatography-Mass Spectrometric Method to Profile Esterified Fatty Acids in Fish Roe and Fish Oil. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU-JrLTkCEjmd3TWBzEbegEPmmB9S1Bv0QLRA1ar5OKrTIlpYx6f0z7GS0BDzUscjWa2tmMO0aSLiwpKenSAB5CmOXV7Q-v4keq0OPIRJToZxqZF9xJXKiPEsigAwHLbukjBOg-QzcUp2Sr5FAIblq-O64Y4mm-IXLRG0z34UuepLl43WBDOUatPoYYLgDRfeED-_qKmYRAIFGFA-tJyMKPIYCcws0k67GwYioBuhPeznOb-wwzTWrGrN4iXzKVwV1pNVqSuQxGNkRGimLGYXcXUBf--K6KySJ-g==]
  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQNkac6-yitwlGhKFmmXlhWaIKx_nd0UCTTwaZEHerwxvxFRY_Ryvr5jGKmC9uLuXuYmhW2qSrGmFv_rlqWt-o05_3-wVW0FFFKGXwBlwpOWuXPYuvMWdIwZxne0hFcyXfKqdkEu6ibm27wtagWspvSf2QWKAwKIUfI_qVXYVjsGN5H8V80yIdk5o7V0xtLI-1JWkTcbg=]
  • Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEokB0fpDewRgjbGPuTqhtPLGtv5VX7TQ83atgXBfUVIvRKjasNx4OKtSrAEW3Ufuo9h8K-hYv3HhgcDhuEByFgc85WHNkZ3KLFD6JzScx14hEttmxTZ31ZfNhr-zfd02uVNFTe80FrYnHnW6t91a0HRrVU2XqUuMx0fQGc5wDK]
  • Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. (2025, August 6). ResearchGate. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXB8-iErdR4coE0D6zKPzHrcw3Pg9SwzzVzUwUlnnlqAAUxwa9oojn7kiT6ZL8ilBwqzGqjOOSjUHrdy20h-eqzVxasSdCYvLKExl10c3N-r8TwLFwSY1267s2Bd1sIzocyBDeLGqu9EosI-VtKeK1Wus3lF5RsRjcng-xCEWVoCon_E8Qg_77qbbcwd-Czs0SN0pQuQorPS2iA2yr8PxmMsHqpaY8qg32cxyUk-gEIsdbLlG5UbATb-c3K80PUkJ5oi3YO7BbfiyjSZt_uQMszp9pETcCJpmk38V_dPB6SEjhGSwBOrF_emMb8XSeo6Hwm_-G886PE__ejUNxmBByEBjCtMNSK7o7aughgvmpb4Vi_vGlaGLn-hWPVEtPqp8ev9mO1aA0L7EP]
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvtCPWGLvcCHy78azsw091CYe8mEvJqSWFiJR44jFeUvcke27ELc58hLGrPF4UlrjTofUAoJFYzALlffm-CfnrbLngB5M6rPn12pFdUs4Qrh6nBeU1ZIbHoVKaGAwFyf-Gj2UWOyCP0SUz-fSdV8_cGJ5S9LQB7ws=]
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFifebdgfslBHlD-IEJZNay_RBTNree10Q8ZLeq1ahqTw7VC92R4mD9VcwXOLXr0Ujqu5VJKXnEN5nUewCpgLu9D-0n14onfzzu1YNkbW4gFFjrnDz5gDM-ZQCIqsGbXPKOQ6jZu_NdDkHAYaY0deyqreoS457iYY9rtpnyBzETtjxzjRr7ZEsArclpH8FH2dVlibx8P7VA]
  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012, May 15). Semantic Scholar. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFFgydlXCcO9knXM6_Ic4-nInuDTi_f84mKekivrUy392Dq2nqxNjtWzqIVfjsZsvIhAgLIV_E9jkLTNInzWG85coytIW-e52DfJLxWJlYstdVRcDpFef0zGIawAugC-u7e7dd-sueb4uh0OIQykjU4yQX8cYvHGjJlCDnixDyk6asBqO-l88hnGL5ixB2Zwc3voZ6uE1p7XxKRQdLRpti82NMl3YXqWoVtdc2vBzIoZb4i2eYHGcEuFV8UcYKYiHwPCQAXF1CG5W8]
  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017, December 14). SciELO. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoSphuEpRnr0FMxX87OiJuSOvjPGbfuqwXosCSU__cuxiBLCxer7WBfga3dKsrR5S6oHhgwJ7wnFMMw1g5a5N1G-rUFF5rQD4DJYJ2QAFznDafip6q420JlD9aBqMvpIQUQ55aEMmdC4_O2m7KI51Ys4GHVoI2JuUzNOA=]
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwDAPrPEpe9aXmGC-9D6N88D6pka9sjfEOa67WCnZ4-pG9pnvzMuX5hrKWhJndaA3hE7i4mmWVLeT2RjVP1GBqkypuPaLwHxHfcRxfDrMD09q0FnbCt3Ae6MDpN6uqvTU4oK48OnlYIVVrid6PWKkpcsuPMnPyk50kYQp7nJlO7BKOxsupsQH3NxYA_6Ov9f7M66_GFzxY5koHfJhKvPPkozPXg3MASHedlM3xrAe7sqyOw-p9WiKFnd3k95cXUCXIhCHMrJDKRpj3O5ytCqFfU3ONcHRT7e2ZhREgaTfPYW0yWihHi64RhzFIJMmBye8L--6WOTtvybSpllmqIKnuM0zm05v1PN0=]
  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. (2024, September 7). Lirias. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvvIvssJFoVyhNKIhs38MdH_JS1ZCaMl0bHaKFvT0xju99zGBG_bXQe9IVQSeyo2Tr1VibutQCQqBxWjgX0depfuGPsj2YZzsONTibjS7DlzWwoFpeYbm3SyRV_M7xPrFE5IiAj_jMA_ERl7ydbLsrtLnOgpiizIg1P7a2Ou2MnG9bjA==]
  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxszSgOihT8-DS2LHnPxdkJRdKxK7cPpUIwVzANHWEBvv02WCe57rZWKpgYXEDfCnsrtTX1kP-GZDCnF5ohpTZHxbRA1tRzVzpKTufSh07SbTcw4Y8DARQgECu9Kn-YgwanDNH6M8988BP1SR3AC5NNhrDW39vXsEP]
  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. (2020, December 2). Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtTyXkJQsd9Oi8clQKh4LpWxmMMGQjb0k6l4VWjyIR07Zzzi0cizpQM_oz4qUMoVhFAu3cHIBNS7BdDf4RAJ_17K3iPyDuItbgzgyor54bp3VjIBOJ1qhPc-B25rRi2vBX1Opx4s7u3t1aDJxuSyh5gc5sNsro]
  • Ethyl (E)-2-octenoate. (n.d.). NIST WebBook. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGynAPKHuY6hiqf5ouQ3KiarukPfMYZ0jNE3E1vuuRJ4UiX1LKUMdho2-fEWTcmSjLSAKKgV92Gf7gFA9P48FbxfLNy5RJyOtQVU9Hn6GzioWAvqSbx1xCOR20eebo0M6VLghUBvI2kexyaELmIhZEP_82xfV0D]
  • Ethyl 7-octenoate. (n.d.). PubChem. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SLU-lw3IqNesLmAqq-Coru8UdRkzixHCarFSd6nkMFhCU9u7Ex_7qoB_LUcDo5yG-qKBRtCDQsFcX_v1L1h-eQDjZXkuZXWIljrq53DpMvyN-oOYjYPmIkz6QF40YYp2lsLkRkCB6Q3rHohQDvE=]
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBe2_d-iGlWWIQq0au-aEf96ajJZ35WwNwU64IXDsuXYnK74qSemL_5Id1zg1xUSV14MqPZUXts747PiBtlwPhUIOffODxNCMxMS-zxfMRCOXZYyH2Yv6obXgUTzMNd8M7zPf5BPqk54fQLH9LnC--a_gJ_gdu4rGH1GyQ8BSCct-yf1t0az1nVD5KappRlF8WfKrYbLpT1KVzbniMH-ddrwhB]
  • Ethyl 5-oxo-7-octenoate. (n.d.). SpectraBase. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfxjPpnhbFe7iUnPKzHP5Pp0FESuV9E93pBfINLaS25IPZvXGwuotITmOqSHkMXbUoQjh0utxHHJ9OOfIroEWTVy-7mD9L-Fi9kCJJGk4wuETilX_kuwf6VIqA-FDpC5cjmRCuGnoQ]
  • Results of GC-MS analysis (ethyl decanoate; ethyl octanoate). (n.d.). ResearchGate. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKxVPbg6M4fv9ODwcq0PXtAlJE_NOsvFYSLBTaXmPJ4Sic20BlJ_ghzanYYmcoKm9VZxOkcd3_X6dxUspXKjy15lcLknwnOGfg910hxn9Mz3bYSff5J5lCwU8rK0DsB6mSKwfg-KuQ-PnVGYqpU0p9C4kEnOvVpztMP8CK7nKCP_MWfzowXyfj1Z0qnBGHD0YdFzShvaufRAcI5Ke2jkJwU2VkNHCQqY3A5mTDeN9omeRLO76I2T7B8QBfvrbrSQ==]
  • Phytochemical screening and GC-MS analysis of bioactive constituents in the ethanolic extract of Pistia stratiotes L. and Eichho. (2016, December 29). Journal of Pharmacognosy and Phytochemistry. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUpIKR3HbL9PBDn6YPDnlMEl-KtfkY7VdYqNrP6HxEmVDXqaygnDJog-6-fPot_eTtMK5_phAsOgN3x1Tt0SsGwZlaHt0YpBv2SWSbvbYPK3B1pzEHY3BI950n18jaBHsxw2HfcAYRSoSZpqkRSmDIzmuvdvs5xPMk3lMwij0ftjMdK-A3]
  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace. Retrieved from Google search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUjs8CvB7euCigOxx7PF_Ss2-4tSihrVfZrQkdqGxprdQMcHiUGzWUxEyPi54MfE7E7cI_29rwh0QyLu-xGN_GHDB8ikrzYalN7nJh357GMg7EiMf_wGKfBcSSrOUSDtGpYRkelo29xXllhBoweqG4XMLc8ixHYVql88DAxFopJVAJya1rkDkbzdXBs1GQzvOh637qaVaVJbtJq6xzPk8=]

Sources

Application

Application Note: Quantitative Analysis of Ethyl 7-Octenoate in Complex Mixtures using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction Ethyl 7-octenoate is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of various food and beverage products, including olive oil and alcoholic beverages.[1] Its qu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-octenoate is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of various food and beverage products, including olive oil and alcoholic beverages.[1] Its quantification in complex matrices is crucial for quality control, authenticity assessment, and research into flavor chemistry. This application note provides a detailed, validated protocol for the quantitative analysis of ethyl 7-octenoate using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation, making it ideal for routine analysis in research and industrial settings.[2][3]

The challenge in analyzing volatile compounds like ethyl 7-octenoate lies in their low concentrations and the complexity of the sample matrix, which can contain numerous interfering compounds.[4] HS-SPME is a solvent-free extraction technique that effectively isolates and concentrates volatile and semi-volatile analytes from the headspace of a sample, thereby minimizing matrix effects.[2] Coupled with the separation power of GC and the sensitive, specific detection of MS, this workflow provides a robust and reliable analytical solution.[5][6]

Scientific Principles

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME operates on the principle of equilibrium partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fused-silica fiber.[3] The fiber, coated with a specific stationary phase, is exposed to the headspace of a sealed vial containing the sample. Volatile analytes, including ethyl 7-octenoate, migrate from the sample into the headspace and are then adsorbed onto the fiber coating. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a relatively non-polar ester like ethyl 7-octenoate, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile compounds.[7] After an optimized extraction time, the fiber is retracted and directly inserted into the hot injector of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] In the GC, the desorbed analytes are vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with each compound, leading to their separation based on boiling point and polarity. As the separated compounds elute from the column, they enter the mass spectrometer.

In the MS, the eluted compounds are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern of charged ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique fingerprint for each compound, allowing for highly specific identification and quantification.[6] For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for the target analyte are monitored, significantly enhancing sensitivity and reducing noise.

Experimental Workflow

The overall workflow for the quantitative analysis of ethyl 7-octenoate is depicted below.

Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample IS Internal Standard Spiking Sample->IS Vial Headspace Vial Equilibration Incubation & Equilibration Vial->Equilibration IS->Vial Extraction SPME Fiber Exposure Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: HS-SPME-GC-MS Workflow for Ethyl 7-Octenoate Analysis.

Detailed Protocols

Materials and Reagents
  • Ethyl 7-octenoate standard: (CAS No. 35194-38-8) high purity (≥98%)[9]

  • Internal Standard (IS): Ethyl nonanoate or other suitable ester not present in the sample.

  • Solvent: Methanol or ethanol (HPLC grade) for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, for salting out effect.

  • Headspace Vials: 20 mL, with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Preparation of Standards and Calibration Curve
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ethyl 7-octenoate standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: In separate 20 mL headspace vials, place 5 mL of a matrix blank (e.g., deionized water for aqueous samples, or a stripped oil for lipid-based samples). Spike with a fixed amount of the internal standard (e.g., to a final concentration of 5 µg/mL) and varying amounts of the ethyl 7-octenoate working standards to create a calibration curve.

  • Add 1.5 g of NaCl to each vial to enhance the partitioning of the analyte into the headspace.

Sample Preparation
  • Accurately weigh or pipette a known amount of the complex mixture (e.g., 5 g or 5 mL) into a 20 mL headspace vial.

  • Spike the sample with the internal standard to the same final concentration as in the calibration standards.

  • Add 1.5 g of NaCl to the vial.

  • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Place the vials (samples and standards) in the autosampler tray of the GC-MS system.

  • Incubate the vials at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the analytes between the sample and the headspace.[1]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[7]

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Operating Conditions

The following table outlines the recommended starting conditions for the GC-MS analysis. These may need to be optimized for your specific instrument and sample matrix.[8]

Parameter Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (for 1 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 50°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 88
Qualifier Ions (m/z) 55, 69, 125 (based on NIST library data)[10]

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for ethyl 7-octenoate and the internal standard based on their retention times and the presence of the selected ions. The NIST WebBook provides reference mass spectra and retention indices for ethyl 7-octenoate.[10][11]

  • Peak Integration: Integrate the peak areas of the quantifier ion for both the analyte and the internal standard.

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[12]

  • Quantification: Calculate the concentration of ethyl 7-octenoate in the samples using the calibration curve equation.

Method Validation

To ensure the reliability and accuracy of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15]

Validation Parameter Acceptance Criteria Procedure
Linearity R² > 0.99Analyze calibration standards at a minimum of 5 concentration levels.
Accuracy 80-120% recoverySpike a blank matrix with known concentrations of the analyte (low, medium, high) and analyze.
Precision (Repeatability & Intermediate) RSD < 15%Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision).
Limit of Detection (LOD) S/N ratio ≥ 3Determined from the analysis of low-concentration standards.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[12]
Specificity No interfering peaks at the retention time of the analyteAnalyze a matrix blank and compare the chromatogram to that of a spiked sample.

Conclusion

This application note details a robust and sensitive HS-SPME-GC-MS method for the quantitative analysis of ethyl 7-octenoate in complex mixtures. The described protocol, including sample preparation, instrumental analysis, and method validation, provides a comprehensive guide for researchers, scientists, and quality control professionals. The use of HS-SPME minimizes sample handling and matrix interference, while GC-MS in SIM mode ensures high selectivity and sensitivity. Proper method validation is crucial to guarantee the generation of accurate and reliable data.

References

  • F. M. Lanças, "Use of Solid Phase Microextraction (SPME) for Profiling Fungal Volatile Metabolites," Journal of Microbiological Methods, 2004.

  • A. Sharma, "Validation of Analytical Methods and Processes," ResearchGate, 2017.

  • J. A. G. van der Vusse et al., "Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma," Analytical Biochemistry, 2020.

  • C-H. Lin et al., "Solid-phase microextraction technology for in vitro and in vivo metabolite analysis," Journal of Food and Drug Analysis, 2017.

  • H. Mirhosseini et al., "Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion," Food Chemistry, 2008.

  • A. G. G. Pereira et al., "Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study," Molecules, 2023.

  • Sigma-Aldrich, "SPME Fiber Performance Tips for Volatiles & Semi-Volatiles," Sigma-Aldrich, N.D.

  • S. S. Chavan et al., "Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production," Journal of Harmonized Research in Pharmacy, 2015.

  • G. Charry-Parra et al., "Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography," Journal of Chromatography A, 2011.

  • C. S. Ough et al., "Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates," American Journal of Enology and Viticulture, 1969.

  • S. R. M. Rao & U. P. Panigrahy, "Validation of Analytical Methods: A Review," International Journal of Chromatography and Separation Techniques, 2018.

  • S. Kumar, "VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE," OMICS International, 2015.

  • S. Thapar et al., "A concise review on method development and validation parameters," ResearchGate, 2022.

  • BenchChem, "A Comparative Guide to the GC-MS Analysis of Products from Ethyl 8-bromooctanoate Reactions," BenchChem, 2025.

  • S. S. Kumar et al., "Gas chromatographic and mass spectroscopic determination of phytocompounds," Der Pharmacia Lettre, 2014.

  • W. G. Jackson, "Gas Chromatographic and Mass Spectral Identification of Natural Components of the Aroma Fraction of Blue Cheese," Journal of Dairy Science, 1969.

  • NIST, "7-Octenoic acid, ethyl ester," NIST Chemistry WebBook, N.D.

  • NIST, "7-Octenoic acid, ethyl ester," NIST Chemistry WebBook, N.D.

  • B. D. G. de la Losa et al., "A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector," Journal of Analytical Methods in Chemistry, 2022.

  • M. A. T. El-Shahawi et al., "Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water," The Scientific World Journal, 2014.

  • F. P. J. T. Rutjes et al., "Quantitative NMR spectroscopy of complex mixtures," Chemical Communications, 2023.

  • BenchChem, "An In-depth Technical Guide to Ethyl Octanoate," BenchChem, 2025.

  • PubChem, "Ethyl 7-octenoate," PubChem, N.D.

  • M. Godena et al., "Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil," Foods, 2024.

  • C. S. Marvel et al., "methyl 4-keto-7-methyloctanoate," Organic Syntheses, 1941.

  • Perflavory, "ethyl 7-octenoate, 35194-38-8," Perflavory, N.D.

  • PubChem, "Ethyl 7-octenoate," PubChem, N.D.

  • A. D. M. G. J. M. van der Schoot et al., "Quantitative Analysis of Complex Formation in Acetone−Chloroform and Ethyl Acetate−Cyclohexane Solutions," ResearchGate, 2015.

  • K. C. Donnelly et al., "Toxicity assessment of complex mixtures remains a goal," Environmental Toxicology and Pharmacology, 2004.

Sources

Method

Synthesis of Ethyl 7-octenoate: A Detailed Laboratory Protocol

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of ethyl 7-octenoate, a valuable ester recognized for its role as a volatile component in beverages like wine.[1] The protocol det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of ethyl 7-octenoate, a valuable ester recognized for its role as a volatile component in beverages like wine.[1] The protocol details the Fischer-Speier esterification of 7-octenoic acid with ethanol, utilizing an acid catalyst to facilitate the reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust methodology grounded in established chemical principles. The guide covers the reaction mechanism, detailed experimental procedures, purification techniques, and methods for product characterization.

Introduction

Ethyl 7-octenoate (C10H18O2) is an unsaturated ester that contributes to the aromatic profile of various natural products.[1] Its synthesis in a laboratory setting is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry. This process involves the acid-catalyzed reaction between a carboxylic acid (7-octenoic acid) and an alcohol (ethanol) to yield the corresponding ester and water.[2][3][4] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired product.[2][4] This guide provides a detailed protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of ethyl 7-octenoate from 7-octenoic acid and ethanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction can be summarized in the following key steps[2][4][5]:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of the 7-octenoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4]

  • Nucleophilic Attack by Ethanol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, resulting in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, ethyl 7-octenoate.

To favor the formation of the ester, the reaction equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[2][4]

Materials and Reagents

Proper handling of all chemicals is paramount. Researchers should consult the Safety Data Sheets (SDS) for each substance before commencing the experiment.

Compound Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL) Hazards
7-Octenoic AcidC8H14O2142.20[6][7]>110 °C (flash point)[6]0.925[6]Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life[7]
Ethanol (Absolute)C2H5OH46.0778.50.789Highly flammable liquid and vapor, Causes serious eye irritation
Ethyl 7-octenoateC10H18O2170.25[8][9][10]210.5[11]0.885[11]Not fully characterized
Sulfuric Acid (Conc.)H2SO498.083371.84Causes severe skin burns and eye damage, May be corrosive to metals
Sodium BicarbonateNaHCO384.01N/A2.20None significant
Anhydrous Sodium SulfateNa2SO4142.04N/A2.66None significant
Diethyl Ether(C2H5)2O74.1234.60.713Extremely flammable liquid and vapor, May form explosive peroxides

Experimental Protocol

This section outlines the step-by-step procedure for the synthesis, purification, and characterization of ethyl 7-octenoate.

Reaction Setup

A reflux apparatus is assembled as depicted in the workflow diagram below. All glassware must be thoroughly dried before use to prevent the introduction of water, which would hinder the esterification reaction.[5]

G cluster_setup Reaction Setup A Dry Round-Bottom Flask (100 mL) B Add Magnetic Stir Bar A->B C Add 7-Octenoic Acid B->C D Add Absolute Ethanol C->D E Carefully Add Conc. Sulfuric Acid D->E F Attach Reflux Condenser E->F G Connect Water Lines to Condenser F->G

Caption: Reaction Apparatus Assembly.

Synthesis Procedure
  • To a 100 mL dry round-bottom flask containing a magnetic stir bar, add 7.11 g (0.05 mol) of 7-octenoic acid.

  • Add 23.0 g (29.2 mL, 0.5 mol) of absolute ethanol to the flask. The use of a significant excess of ethanol helps to drive the reaction equilibrium towards the product side.[5]

  • In a fume hood, carefully and slowly add 1 mL of concentrated sulfuric acid to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

  • Attach a reflux condenser and connect the water lines.

  • Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-3 hours.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification

Following the reflux period, the reaction mixture is cooled and subjected to a work-up procedure to isolate and purify the crude ethyl 7-octenoate.

G cluster_workup Work-up & Purification H Cool Reaction Mixture I Transfer to Separatory Funnel H->I J Add Diethyl Ether I->J K Wash with Water J->K L Wash with Sat. NaHCO3 Solution K->L M Wash with Brine L->M N Dry Organic Layer (Na2SO4) M->N O Filter and Concentrate N->O P Purify by Fractional Distillation O->P

Caption: Post-Reaction Work-up and Purification Workflow.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel and shake gently.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • Two 50 mL portions of a saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the excess acid. Caution: CO2 gas will be evolved; vent the separatory funnel frequently.

    • 50 mL of brine (saturated NaCl solution) to aid in the removal of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.

  • The crude ethyl 7-octenoate can be further purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 210°C at atmospheric pressure.[8][13]

Product Characterization

The identity and purity of the synthesized ethyl 7-octenoate should be confirmed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group. The presence of the terminal alkene can be confirmed by C=C stretching and =C-H bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons of the terminal double bond will appear in the region of 4.9-5.8 ppm. The remaining methylene protons will be observed as multiplets in the upfield region.

    • ¹³C NMR: The carbonyl carbon of the ester will appear around 174 ppm. The carbons of the double bond will be in the range of 114-139 ppm. The carbons of the ethyl group and the methylene chain will have distinct signals in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 170.[9][14]

Conclusion

The Fischer-Speier esterification provides a reliable and straightforward method for the laboratory synthesis of ethyl 7-octenoate. By following the detailed protocol outlined in this application note, researchers can achieve a good yield of the desired product with high purity. The principles and techniques described are broadly applicable to the synthesis of other esters and serve as a valuable educational and practical resource for the scientific community.

References

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate. Retrieved from [Link]

  • Perflavory. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem. Retrieved from [Link]

  • ScenTree. (n.d.). Ethyl octanoate (CAS N° 106-32-1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Unknown. (n.d.).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl decanoate. Retrieved from [Link]

  • Unknown. (n.d.). Efficient Syntheses of the OPC Homologous Series, OPC-1:0, -3:0, -4:0, -5:0, -6:0, -7:0, and-8:0.
  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 4-keto-7-methyloctanoate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Octenoic acid. PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem. Retrieved from [Link]

Sources

Application

The Synthetic Versatility of Ethyl 7-Octenoate: A Guide to Key Transformations

Introduction Ethyl 7-octenoate, a simple long-chain unsaturated ester, emerges as a remarkably versatile and economically significant starting material in the landscape of modern organic synthesis. Its bifunctional natur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-octenoate, a simple long-chain unsaturated ester, emerges as a remarkably versatile and economically significant starting material in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a terminal alkene and an ethyl ester, provides two distinct and reactive handles for a wide array of chemical transformations. This unique structural feature allows for its elaboration into a diverse range of acyclic and cyclic molecules, making it an invaluable precursor for the synthesis of complex natural products, pharmaceuticals, and specialty chemicals, including insect pheromones. This application note provides an in-depth exploration of the synthetic utility of ethyl 7-octenoate, offering detailed protocols and mechanistic insights for key transformations, including ring-closing metathesis, radical cyclization, and various functional group interconversions.

I. Strategic Applications in Ring-Closing Metathesis (RCM) for Macrocycle Synthesis

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly medium to large rings, which are often challenging to construct via traditional methods.[1] Ethyl 7-octenoate serves as an excellent starting point for the synthesis of diene precursors amenable to RCM. The general strategy involves the introduction of a second terminal alkene, followed by an intramolecular metathesis reaction catalyzed by a ruthenium-based complex, such as a Grubbs catalyst.[2] This approach is particularly valuable for the synthesis of macrocyclic lactones, which are prevalent motifs in many biologically active natural products.

Workflow for RCM from Ethyl 7-Octenoate

cluster_0 Synthesis of Diene Precursor cluster_1 Ring-Closing Metathesis cluster_2 Final Product Formation Ethyl 7-octenoate Ethyl 7-octenoate Reduction to 7-octen-1-ol Reduction to 7-octen-1-ol Ethyl 7-octenoate->Reduction to 7-octen-1-ol 1. LAH, THF 2. H₂O workup 7-octen-1-ol 7-octen-1-ol Esterification with Acryloyl Chloride Esterification with Acryloyl Chloride 7-octen-1-ol->Esterification with Acryloyl Chloride Acryloyl Chloride, Et₃N, DCM Diene Precursor (7-octenyl acrylate) Diene Precursor (7-octenyl acrylate) Esterification with Acryloyl Chloride->Diene Precursor (7-octenyl acrylate) RCM Reaction RCM Reaction Diene Precursor (7-octenyl acrylate)->RCM Reaction Grubbs II Catalyst, CH₂Cl₂ (dilute) Macrocyclic Lactone Precursor Macrocyclic Lactone Precursor RCM Reaction->Macrocyclic Lactone Precursor Hydrogenation Hydrogenation Macrocyclic Lactone Precursor->Hydrogenation H₂, Pd/C Saturated Macrocyclic Lactone Saturated Macrocyclic Lactone Hydrogenation->Saturated Macrocyclic Lactone

Caption: Workflow for the synthesis of a macrocyclic lactone from ethyl 7-octenoate via RCM.

Protocol 1: Synthesis of a 9-Membered Macrocyclic Lactone Precursor via RCM

This protocol outlines the synthesis of a diene precursor from ethyl 7-octenoate and its subsequent cyclization using a second-generation Grubbs catalyst.

Part A: Synthesis of 7-Octenyl Acrylate (Diene Precursor)

  • Reduction of Ethyl 7-Octenoate:

    • To a stirred solution of lithium aluminum hydride (LAH) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 7-octenoate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to afford crude 7-octen-1-ol, which can be purified by distillation or used directly in the next step.

  • Esterification with Acryloyl Chloride:

    • To a solution of 7-octen-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield 7-octenyl acrylate.

Part B: Ring-Closing Metathesis

  • Reaction Setup:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the 7-octenyl acrylate (1.0 eq.) in dry, degassed DCM to a final concentration of 0.01 M.

    • Add a solution of Grubbs second-generation catalyst (0.05 eq.) in a small amount of dry, degassed DCM to the reaction mixture.

  • Reaction and Workup:

    • Reflux the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the 9-membered macrocyclic lactone precursor.

Parameter Condition Reference
Catalyst Grubbs Second-Generation[2]
Solvent Dichloromethane (DCM)[2]
Concentration 0.01 M[3]
Temperature Reflux[3]
Reaction Time 12 hours[3]

II. Intramolecular Radical Cyclization Strategies

Radical cyclizations offer a powerful method for the construction of carbocyclic and heterocyclic ring systems. Ethyl 7-octenoate can be readily converted into precursors suitable for intramolecular radical cyclization. A particularly effective method involves the use of manganese(III) acetate to mediate the oxidative cyclization of an unsaturated β-keto ester.[4][5] This approach allows for the formation of five- and six-membered rings with high efficiency.

Workflow for Radical Cyclization

cluster_0 Precursor Synthesis cluster_1 Radical Cyclization Ethyl 7-octenoate Ethyl 7-octenoate Claisen Condensation Claisen Condensation Ethyl 7-octenoate->Claisen Condensation Ethyl Acetate, NaOEt Ethyl 2-acetyl-9-decenoate\n(β-keto ester precursor) Ethyl 2-acetyl-9-decenoate (β-keto ester precursor) Claisen Condensation->Ethyl 2-acetyl-9-decenoate\n(β-keto ester precursor) Oxidative Cyclization Oxidative Cyclization Ethyl 2-acetyl-9-decenoate\n(β-keto ester precursor)->Oxidative Cyclization Mn(OAc)₃, Cu(OAc)₂, AcOH Cyclized Product Cyclized Product Oxidative Cyclization->Cyclized Product

Caption: Workflow for the synthesis of a cyclic ketone from ethyl 7-octenoate via radical cyclization.

Protocol 2: Manganese(III)-Mediated Oxidative Radical Cyclization

This protocol details the conversion of ethyl 7-octenoate to a β-keto ester and its subsequent intramolecular radical cyclization.

Part A: Synthesis of Ethyl 2-acetyl-9-decenoate (β-Keto Ester Precursor)

  • Claisen Condensation:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add a mixture of ethyl 7-octenoate (1.0 eq.) and ethyl acetate (1.5 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6 hours.

    • Cool the mixture to room temperature and pour it into a mixture of ice and dilute HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain ethyl 2-acetyl-9-decenoate.

Part B: Oxidative Radical Cyclization

  • Reaction Setup:

    • In a round-bottom flask, dissolve ethyl 2-acetyl-9-decenoate (1.0 eq.) in glacial acetic acid.

    • Add manganese(III) acetate dihydrate (2.5 eq.) and copper(II) acetate monohydrate (0.2 eq.) to the solution.

  • Reaction and Workup:

    • Heat the reaction mixture at 80 °C for 4 hours, or until the brown color of Mn(III) disappears.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Parameter Condition Reference
Oxidant Manganese(III) acetate[4][5]
Co-oxidant Copper(II) acetate[6]
Solvent Acetic Acid[6]
Temperature 80 °C[6]
Reaction Time 4 hours[6]

III. Versatile Functional Group Transformations

The terminal alkene and ester functionalities of ethyl 7-octenoate provide a platform for a multitude of functional group interconversions, enabling the synthesis of a wide range of valuable compounds.

A. Reduction to 7-Octen-1-ol

The ester group can be selectively reduced to a primary alcohol, providing a precursor for further transformations such as etherification, oxidation, or conversion to a leaving group.

Protocol 3: LAH Reduction of Ethyl 7-Octenoate

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether at 0 °C, add a solution of ethyl 7-octenoate (1.0 eq.) in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting white precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 7-octen-1-ol.

B. Epoxidation of the Terminal Alkene

The terminal double bond can be converted to an epoxide, a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups.

Protocol 4: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

  • To a solution of ethyl 7-octenoate (1.0 eq.) in dichloromethane (DCM) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford ethyl 7,8-epoxyoctanoate.[7][8]

C. Hydroboration-Oxidation to 8-Hydroxyoctanoate

The hydroboration-oxidation of the terminal alkene provides an anti-Markovnikov alcohol, a complementary transformation to the Markovnikov hydration.

Protocol 5: Hydroboration-Oxidation with 9-BBN

  • To a solution of ethyl 7-octenoate (1.0 eq.) in anhydrous THF at 0 °C, add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and slowly add a solution of 3 M aqueous NaOH followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 4 hours.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain ethyl 8-hydroxyoctanoate.[9][10]

Conclusion

Ethyl 7-octenoate stands as a powerful and versatile building block in organic synthesis. Its readily accessible and modifiable functional groups open avenues to a vast array of molecular architectures. The protocols detailed herein for ring-closing metathesis, radical cyclization, and key functional group transformations provide a solid foundation for researchers and drug development professionals to harness the full synthetic potential of this valuable starting material. The strategic application of these methods will undoubtedly continue to facilitate the efficient and innovative synthesis of complex and valuable molecules.

References

  • Snider, B. B., & Merritt, J. E. (1995). Manganese(III)-based oxidative free-radical cyclization of unsaturated. beta. -keto esters, 1,3-diketones, and malonate diesters. Tetrahedron, 51(25), 6989-7006.
  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339-364.
  • Demir, A. S., & Tanyeli, C. (1997). Manganese(III) Acetate Mediated Radical Reactions. In Radicals in Organic Synthesis (Vol. 2, pp. 1-36). Springer, Berlin, Heidelberg.
  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
  • Fürstner, A. (2000). Olefin metathesis and beyond.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis reactions in total synthesis.
  • Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in organic synthesis. John Wiley & Sons.
  • Wikipedia contributors. (2023, December 20). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Schmalz, H. G. (1995). Catalytic ring-closing olefin metathesis: a new, powerful tool for the synthesis of macrocycles. Angewandte Chemie International Edition in English, 34(17), 1833-1836.
  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The hydroboration of alkenes with disiamylborane—A convenient procedure for the conversion of alkenes into aldehydes and ketones via hydroboration. Journal of the American Chemical Society, 83(18), 3834-3840.
  • Prilezhaev, N. A. (1909). Oxydation ungesättigter Verbindungen mittels organischer Superoxyde. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Zweifel, G., & Brown, H. C. (1963). Hydroboration. XII. The hydroboration of dienes with disiamylborane. Journal of the American Chemical Society, 85(13), 2066-2072.
  • Schwab, P., Grubbs, R. H., & Ziller, J. W. (1996). Synthesis and applications of RuCl2 (= CHR')(PR3) 2: the influence of the alkylidene moiety on metathesis activity. Journal of the American Chemical Society, 118(1), 100-110.

Sources

Method

Application of Ethyl 7-Octenoate in Pheromone Synthesis: A Technical Guide

Introduction: Ethyl 7-Octenoate as a Versatile C8 Synthon In the intricate field of chemical ecology, the synthesis of insect pheromones stands as a critical endeavor for the development of sustainable pest management st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 7-Octenoate as a Versatile C8 Synthon

In the intricate field of chemical ecology, the synthesis of insect pheromones stands as a critical endeavor for the development of sustainable pest management strategies.[1][2] These semiochemicals, often characterized by their high specificity and potency, demand precise and efficient synthetic routes. Ethyl 7-octenoate, a readily available eight-carbon bifunctional molecule, emerges as a highly versatile starting material in this context. Its unique structure, featuring a terminal double bond and an ethyl ester, provides two distinct reactive sites for a variety of chemical transformations. This application note provides a comprehensive guide for researchers and synthetic chemists on the strategic application of ethyl 7-octenoate in the synthesis of key insect pheromones, with a focus on the major component of the olive fruit fly pheromone and long-chain lepidopteran pheromones.

Physicochemical Properties of Ethyl 7-Octenoate

A thorough understanding of the physical and chemical properties of ethyl 7-octenoate is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 35194-38-8[3]
Molecular Formula C10H18O2[3]
Molecular Weight 170.25 g/mol [3]
Boiling Point 210.48 °C @ 760 mmHg (est.)[3]
Flash Point 176.00 °F (79.90 °C) (est.)[3]
Solubility Insoluble in water; Soluble in alcohol[3]

Application I: Synthesis of the Olive Fruit Fly Pheromone Major Component

The olive fruit fly, Bactrocera oleae, is a significant pest in olive cultivation.[4][5] Its major sex pheromone component has been identified as 1,7-dioxaspiro[5.5]undecane.[6] The synthesis of this spiroketal presents a compelling case for the strategic use of ethyl 7-octenoate as a precursor to a key C8 intermediate.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of 1,7-dioxaspiro[5.5]undecane points to a dihydroxy ketone intermediate, which can be derived from an eight-carbon chain functionalized at both ends. Ethyl 7-octenoate provides an ideal starting point for constructing such a synthon. The overall synthetic strategy involves the selective transformation of the ester and the terminal alkene functionalities.

Retrosynthesis of 1,7-dioxaspiro[5.5]undecane pheromone 1,7-Dioxaspiro[5.5]undecane intermediate1 Dihydroxy Ketone Intermediate pheromone->intermediate1 Spiroketalization intermediate2 Functionalized C8 Chain intermediate1->intermediate2 Oxidation/Grignard start_material Ethyl 7-Octenoate intermediate2->start_material Functional Group Interconversion

Caption: Retrosynthetic pathway for 1,7-dioxaspiro[5.5]undecane.

Experimental Protocols

Protocol 1: Reduction of Ethyl 7-Octenoate to 7-Octen-1-ol

The initial step involves the selective reduction of the ester moiety to a primary alcohol, preserving the terminal double bond. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

Materials:

  • Ethyl 7-octenoate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 7-octenoate in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 7-octen-1-ol.

Expected Outcome: This protocol should yield 7-octen-1-ol in high yield (typically >90%) and purity. The product can be characterized by NMR and IR spectroscopy.

Protocol 2: Conversion of 7-Octen-1-ol to a Key Spiroketal Precursor

Further elaboration of 7-octen-1-ol is required to generate a suitable precursor for the spiroketal. This can be achieved through various synthetic routes, including protection of the alcohol, hydroboration-oxidation of the alkene to introduce a second hydroxyl group, and subsequent oxidation to a ketone.

Application II: Synthesis of Lepidopteran Pheromones via Cross-Metathesis

Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes.[7] Olefin metathesis, particularly Z-selective cross-metathesis, has emerged as a powerful tool for the efficient synthesis of these compounds, offering advantages over traditional methods like Wittig reactions and Lindlar hydrogenations.[1][8] Ethyl 7-octenoate, or its derivative 7-octen-1-ol, serves as an excellent C8 building block in these reactions.

The Power of Z-Selective Cross-Metathesis

The development of ruthenium-based catalysts that favor the formation of Z-olefins has revolutionized pheromone synthesis.[1] These catalysts allow for the coupling of two terminal olefins to generate an internal cis-alkene with high stereoselectivity.

Cross_Metathesis_Workflow start_material Ethyl 7-Octenoate / 7-Octen-1-ol cross_metathesis Cross-Metathesis Reaction start_material->cross_metathesis partner_olefin Partner Olefin (e.g., 1-Hexene) partner_olefin->cross_metathesis catalyst Z-Selective Ru Catalyst catalyst->cross_metathesis pheromone_precursor Pheromone Precursor (cis-Olefin) cross_metathesis->pheromone_precursor functional_group_mod Functional Group Modification (e.g., Acetylation, Oxidation) pheromone_precursor->functional_group_mod final_pheromone Final Pheromone functional_group_mod->final_pheromone

Sources

Application

protocol for derivatization of ethyl 7-octenoate for analysis

Application Note & Protocol Introduction and Rationale Ethyl 7-octenoate is a fatty acid ester characterized by a terminal carbon-carbon double bond.[1][2] While amenable to direct analysis, its volatility and chromatogr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction and Rationale

Ethyl 7-octenoate is a fatty acid ester characterized by a terminal carbon-carbon double bond.[1][2] While amenable to direct analysis, its volatility and chromatographic behavior can be suboptimal for certain applications. Furthermore, standard mass spectrometry techniques often provide limited information regarding the specific location of the double bond. Chemical derivatization is a powerful strategy employed to enhance the analytical characteristics of such molecules.[3][4] By chemically modifying the alkene functional group, we can achieve several analytical objectives:

  • Improved Chromatographic Performance: Derivatization can increase the boiling point and alter the polarity of the analyte, leading to better peak shape and resolution in Gas Chromatography (GC).[5]

  • Enhanced Mass Spectrometric Identification: Introducing specific chemical groups creates derivatives with higher molecular weights and predictable, structurally informative fragmentation patterns upon ionization, aiding in unambiguous identification.[6]

  • Structural Elucidation: The derivatization reaction itself can be specific to the double bond, allowing its position to be confirmed through the analysis of the resulting product's mass spectrum.[3][7]

This document provides detailed protocols for two robust derivatization methods for ethyl 7-octenoate: Epoxidation and Bromination . These methods target the terminal double bond and yield derivatives suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing enhanced structural confirmation and analytical performance.

Overall Experimental Workflow

The process follows a logical sequence from the starting material to the final analytical data. The chosen derivatization path dictates the specific reagents and conditions, but the overall workflow remains consistent.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Purification & Analysis start Ethyl 7-Octenoate (in appropriate solvent) epoxidation Protocol 1: Epoxidation start->epoxidation Select Protocol bromination Protocol 2: Bromination start->bromination Select Protocol workup Reaction Work-up & Purification epoxidation->workup bromination->workup analysis GC-MS Analysis workup->analysis

Caption: General workflow for derivatization and analysis.

Protocol 1: Epoxidation of Ethyl 7-Octenoate

Principle: This protocol utilizes a peroxy acid, meta-chloroperoxybenzoic acid (m-CPBA), to convert the terminal alkene of ethyl 7-octenoate into an epoxide. This reaction, a form of the Prilezhaev reaction, is highly efficient and adds a single oxygen atom across the double bond.[8] The resulting ethyl 7,8-epoxyoctanoate is more polar and has a molecular weight increase of 16 amu, making it easily distinguishable from the parent compound by GC-MS.

Reaction Scheme:

G cluster_main Epoxidation Reaction struct1 Ethyl 7-octenoate plus + struct1->plus struct2 m-CPBA plus->struct2 arrow CH₂Cl₂ 0°C to RT struct2->arrow struct3 Ethyl 7,8-epoxyoctanoate arrow->struct3 plus2 + struct3->plus2 struct4 m-CBA plus2->struct4

Caption: Conversion of the alkene to an epoxide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 7-octenoate≥98%Sigma-AldrichStarting material.
meta-Chloroperoxybenzoic acid (m-CPBA)70-75% (balance water)Sigma-AldrichOxidizing agent. Handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Sodium sulfite (Na₂SO₃)ACS ReagentVWRFor quenching excess m-CPBA.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralizing acidic byproducts.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Micro-reaction vials (2-5 mL)-SupelcoFor performing the reaction.[9]
Step-by-Step Protocol
  • Preparation: In a 5 mL micro-reaction vial equipped with a magnetic stir bar, dissolve 17 mg of ethyl 7-octenoate (0.1 mmol, 1.0 eq) in 1 mL of anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the vial in an ice bath (0 °C). In a separate vial, weigh ~30 mg of m-CPBA (70-75% purity, ~0.12 mmol, 1.2 eq) and add it to the stirred solution of ethyl 7-octenoate.

    • Causality Note: The reaction is initiated at 0 °C to control the exothermic nature of the epoxidation and prevent potential side reactions. Using a slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly add 1 mL of a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Stir vigorously for 15 minutes.

    • Causality Note: Sodium sulfite reduces the excess peroxy acid to the corresponding carboxylic acid, preventing interference in subsequent steps and ensuring safe handling.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 2 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer twice with 2 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator to yield the crude ethyl 7,8-epoxyoctanoate.

  • Sample Preparation for Analysis: Dissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of ~1 mg/mL for GC-MS analysis.

Expected Analytical Outcome
AnalyteMolecular Weight ( g/mol )Expected M⁺ m/zKey MS Fragments (m/z)
Ethyl 7-octenoate170.25170101, 88, 69, 55, 41
Ethyl 7,8-epoxyoctanoate186.25186157 (M-29), 141 (M-45), 101, 88, 57, 43

Protocol 2: Bromination of Ethyl 7-Octenoate

Principle: This protocol involves the electrophilic addition of molecular bromine (Br₂) across the terminal double bond. The reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms to form ethyl 7,8-dibromooctanoate.[10][11][12] The resulting derivative has a significantly higher molecular weight and a highly characteristic isotopic pattern in its mass spectrum due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), making it an excellent method for confirming the presence and location of unsaturation.

Reaction Scheme:

G cluster_main Bromination Reaction struct1 Ethyl 7-octenoate plus + struct1->plus struct2 Br₂ plus->struct2 arrow CCl₄ or CH₂Cl₂ Dark, 0°C struct2->arrow struct3 Ethyl 7,8-dibromooctanoate arrow->struct3

Caption: Electrophilic addition of bromine to the alkene.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 7-octenoate≥98%Sigma-AldrichStarting material.
Bromine (Br₂)ACS Reagent, ≥99.5%Sigma-AldrichHighly toxic and corrosive. Handle only in a certified fume hood.
Carbon Tetrachloride (CCl₄) or DCMAnhydrous, ≥99.8%Fisher ScientificReaction solvent. CCl₄ is traditional but DCM is a safer alternative.[11]
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWRFor quenching excess bromine.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeVWRDrying agent.
Step-by-Step Protocol
  • Preparation: In a 5 mL micro-reaction vial wrapped in aluminum foil (to exclude light) and equipped with a magnetic stir bar, dissolve 17 mg of ethyl 7-octenoate (0.1 mmol, 1.0 eq) in 1 mL of anhydrous DCM. Cool the vial in an ice bath (0 °C).

    • Causality Note: The reaction is performed in the dark to prevent light-induced radical side reactions.[11]

  • Reagent Addition: In the fume hood, carefully prepare a 1.0 M solution of bromine in DCM. Using a glass syringe, add the bromine solution dropwise to the stirred solution of ethyl 7-octenoate until a faint orange/yellow color persists. This indicates a slight excess of bromine and complete consumption of the alkene. The reaction is typically instantaneous.

    • Safety Critical: Bromine is extremely hazardous. Always wear appropriate personal protective equipment (gloves, safety goggles, lab coat) and work within a fume hood.

  • Quenching: Add 1 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the reaction vial and stir vigorously until the orange color completely disappears.

    • Causality Note: Sodium thiosulfate reduces excess Br₂ to colorless and non-volatile bromide ions (Br⁻), neutralizing its reactivity.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel, add 2 mL of water, and extract the aqueous layer twice with 2 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and carefully evaporate the solvent under a gentle stream of nitrogen. Do not use high heat , as the dibromo product can be heat-liable.

  • Sample Preparation for Analysis: Dissolve the resulting ethyl 7,8-dibromooctanoate residue in hexane to a final concentration of ~1 mg/mL for GC-MS analysis.

Expected Analytical Outcome
AnalyteMolecular Weight ( g/mol )Expected M⁺ m/z (Isotopic Cluster)Key MS Fragments (m/z)
Ethyl 7-octenoate170.25170101, 88, 69, 55, 41
Ethyl 7,8-dibromooctanoate328.07 / 330.07 / 332.07328 / 330 / 332 (1:2:1 ratio)251/253 (M-Br), 171 (loss of CH₂Br and Br), 101, 88

Troubleshooting and Validation

  • Incomplete Reaction: If GC-MS analysis shows a significant amount of starting material, the cause may be insufficient derivatizing reagent or deactivated reagent (e.g., old m-CPBA). Repeat the reaction with a larger excess (e.g., 1.5 eq) of fresh reagent.

  • Presence of Byproducts: For epoxidation, ensure the reaction is not overheated. For bromination, ensure the reaction is protected from light. Proper quenching and work-up are critical to remove byproducts and unreacted reagents.

  • Validation: Always run a control sample of underivatized ethyl 7-octenoate in the same GC-MS sequence. Successful derivatization is confirmed by the disappearance or significant reduction of the starting material peak and the appearance of a new, later-eluting peak with the expected mass spectrum for the derivative.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care.

  • Bromine is highly toxic, corrosive, and volatile. Avoid inhalation of fumes and contact with skin. Have a bromine spill kit and quenching agent (sodium thiosulfate) readily available.

  • Dichloromethane and carbon tetrachloride are hazardous solvents. Consult their Safety Data Sheets (SDS) before use.

References

  • Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. (n.d.). PubMed.
  • Vrkoslav, V., & Cvačka, J. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. Retrieved from [Link]

  • Fatty Esters - Lipid Analysis. (n.d.). Lipotype. Retrieved from [Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Gas chromatography-mass spectrometry spectra of the fatty acids esters of Paenibacillus dentritiformis sp. SVUNM11. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Al-Masri, J., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. Retrieved from [Link]

  • Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Bromination of Alkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. (2024). NIH. Retrieved from [Link]

  • A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. (2021). PubMed Central. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. (2007). PubMed. Retrieved from [Link]

  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). (n.d.). MiMeDB. Retrieved from [Link]

  • Ring opening of epoxidized methyl or ethyl oleate by alkyl glycosides. (n.d.). ResearchGate. Retrieved from [Link]

  • ethyl octanoate, 106-32-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. (2020). PubMed. Retrieved from [Link]

  • (PDF) Ethylmethyldioxirane epoxidation of Plukenetia cononophora oil. (2025). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Enzymatic Synthesis of Ethyl 7-Octenoate

Abstract & Introduction Ethyl 7-octenoate is a valuable unsaturated ester recognized for its fruity and wine-like aroma, making it a significant compound in the flavor, fragrance, and food industries. Traditionally synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ethyl 7-octenoate is a valuable unsaturated ester recognized for its fruity and wine-like aroma, making it a significant compound in the flavor, fragrance, and food industries. Traditionally synthesized through chemical catalysis, this process often involves harsh conditions, significant energy consumption, and the generation of undesirable byproducts. Biocatalysis, utilizing enzymes such as lipases, presents a sustainable and highly specific alternative.[1] Lipases operate under mild conditions, exhibit high selectivity, and reduce the environmental impact, aligning with the principles of green chemistry.

This application note provides a comprehensive, field-proven guide for the enzymatic synthesis of ethyl 7-octenoate. We detail a robust protocol using immobilized Candida antarctica Lipase B (CALB), a widely recognized and efficient biocatalyst for esterification.[2][3] The guide covers the entire workflow from enzyme selection and reaction optimization to product purification and analysis, offering insights into the underlying biochemical principles to empower researchers in drug development, food science, and specialty chemical synthesis.

Principle of the Method: Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are hydrolases that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, the thermodynamic equilibrium shifts, enabling these enzymes to catalyze the reverse reaction: esterification.[2][4][5] The synthesis of ethyl 7-octenoate from 7-octenoic acid and ethanol proceeds via this reversible reaction.

The catalytic mechanism is a two-step process, often described as a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate.[4][6]

  • Acylation: The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of 7-octenoic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.[4][6]

  • Nucleophilic Attack (Deacylation): Ethanol, the nucleophile, enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the final product, ethyl 7-octenoate, and regenerate the free enzyme.[4]

Using an immobilized enzyme, such as Novozym® 435 (CALB immobilized on acrylic resin), is crucial for industrial applications. Immobilization enhances enzyme stability at higher temperatures and in organic solvents, prevents enzyme aggregation, and, most importantly, simplifies catalyst recovery and reuse, significantly reducing process costs.[2][7][8]

Experimental Design & Protocols

This section outlines the complete workflow for the synthesis, purification, and analysis of ethyl 7-octenoate.

Materials and Reagents
  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Substrates:

    • 7-Octenoic Acid (≥98% purity)

    • Ethanol (Anhydrous, ≥99.5% purity)

  • Solvent (Optional): n-Hexane or Isooctane (Anhydrous, ≥99% purity)

  • Drying Agent: Molecular Sieves (3Å, activated)

  • Purification:

    • Sodium Bicarbonate (NaHCO₃), 5% (w/v) aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography, 60-120 mesh)

  • Analytical Standards:

    • Ethyl 7-Octenoate (≥99% purity)

    • Internal Standard (e.g., Ethyl Decanoate) for GC analysis

  • GC-MS Supplies:

    • Helium (UHP grade)

    • GC vials, caps, and septa

    • GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[9]

Visualization of the Overall Workflow

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Esterification cluster_workup Phase 3: Purification cluster_analysis Phase 4: Analysis reactants 1. Prepare Reactants (7-Octenoic Acid, Ethanol) solvent 2. Add Solvent & Molecular Sieves reactants->solvent enzyme 3. Add Immobilized Lipase (Novozym® 435) solvent->enzyme incubation 4. Incubate with Agitation (e.g., 40-50°C, 24-48h) enzyme->incubation monitoring 5. Monitor Progress via GC incubation->monitoring filtration 6. Filter to Recover Enzyme monitoring->filtration wash 7. Wash Organic Phase (NaHCO3, Brine) filtration->wash dry 8. Dry & Evaporate Solvent wash->dry chromatography 9. Column Chromatography (Optional) dry->chromatography gcms 10. Characterize via GC-MS chromatography->gcms quantify 11. Quantify Yield gcms->quantify

Caption: Overall experimental workflow for ethyl 7-octenoate synthesis.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL screw-capped flask, combine 7-octenoic acid and ethanol. A molar excess of one substrate can shift the equilibrium towards the product. A molar ratio of acid to alcohol of 1:1.5 to 1:3 is a robust starting point.[10] For example, use 1.42 g (10 mmol) of 7-octenoic acid and 1.38 g (30 mmol) of ethanol.

  • Solvent and Water Removal: Add 20 mL of n-hexane. While the reaction can be run solvent-free, a hydrophobic solvent helps to reduce substrate inhibition and facilitates product recovery. Add 2 g of activated 3Å molecular sieves to sequester the water produced during esterification, which is critical for driving the reaction to completion.[10]

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435. An enzyme loading of 5-10% by weight of the limiting substrate is typical.[11] For this example, use 100 mg of Novozym® 435.

  • Incubation: Seal the flask tightly and place it in an orbital shaking incubator set to 45°C and 200 rpm. The optimal temperature for CALB is generally between 40-60°C.[12]

  • Reaction Monitoring: Periodically (e.g., at 2, 4, 8, 24, and 48 hours), pause the agitation and carefully withdraw a small aliquot (~10 µL) of the supernatant. Dilute the sample in ethyl acetate and analyze by Gas Chromatography (GC) to monitor the disappearance of the limiting reactant and the formation of the ethyl 7-octenoate product.

Product Purification and Enzyme Recovery
  • Enzyme Recovery: Once the reaction has reached equilibrium (i.e., no further increase in product concentration), remove the flask from the incubator and allow it to cool. Separate the immobilized enzyme by vacuum filtration. Wash the recovered enzyme beads with fresh n-hexane, dry under vacuum, and store for reuse. Novozym® 435 is known for its excellent reusability over multiple cycles.[13][14]

  • Work-up: Transfer the filtrate to a separatory funnel.

    • Wash the organic phase twice with 15 mL of 5% NaHCO₃ solution to remove any unreacted 7-octenoic acid.

    • Wash once with 15 mL of brine to remove residual water and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional): If high purity is required, the resulting crude oil can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient.

Analytical Characterization: GC-MS

Confirmation of product identity and quantification of yield should be performed using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

  • Sample Preparation: Prepare a 100 µg/mL solution of the purified product in ethyl acetate. Spike with an internal standard (e.g., ethyl decanoate) for accurate quantification.

  • GC Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)[9]

    • Carrier Gas: Helium at 1.2 mL/min[16]

    • Injector: 250°C, Split ratio 20:1[9]

    • Oven Program: Start at 80°C (2 min), ramp at 10°C/min to 280°C (hold 5 min).[9]

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Scan Range: m/z 40-500

The identity of ethyl 7-octenoate is confirmed by matching its retention time and mass spectrum with an authentic standard.

Process Optimization & Mechanistic Insights

Achieving high conversion and yield requires a deep understanding of the factors influencing the enzyme's catalytic efficiency.

The Catalytic Heart: Lipase Active Site

The catalytic activity of lipases resides in a conserved catalytic triad, typically composed of Serine-Histidine-Aspartate/Glutamate residues.[4] The mechanism proceeds through the formation of an acyl-enzyme intermediate stabilized by an oxyanion hole.

G cluster_mechanism Lipase Ping-Pong Bi-Bi Mechanism E Free Enzyme (E) E_RCOOH Enzyme-Acid Complex E->E_RCOOH + RCOOH (Acid) F_H2O Acyl-Enzyme Intermediate (F) E_RCOOH->F_H2O - H₂O F_RCOOR Enzyme-Ester Complex F_H2O->F_RCOOR + R'OH (Alcohol) F_RCOOR->E - RCOOR' (Ester)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Key Optimization Parameters

The following table summarizes critical parameters and provides rationale for their optimization, a key aspect for moving from lab-scale synthesis to pilot production.

ParameterOptimal RangeRationale & Expert Insights
Temperature 40 - 60 °CBalances reaction rate with enzyme stability. While higher temperatures increase initial rates, they can lead to thermal denaturation of the enzyme over time. CALB is known for its high thermal stability.[2]
Substrate Molar Ratio 1:1.5 to 1:3 (Acid:Alcohol)Using an excess of the less expensive substrate (usually the alcohol) shifts the reaction equilibrium to favor ester synthesis, maximizing the conversion of the limiting substrate according to Le Châtelier's principle.[17]
Enzyme Loading 5 - 10% (w/w of limiting substrate)Higher enzyme concentration increases the reaction rate but also the cost. The optimal loading is a trade-off between reaction time and economic viability. Above a certain point, mass transfer limitations may negate the benefit of adding more enzyme.
Water Activity (a_w) Low (use molecular sieves)Water is a product of esterification and a reactant in the reverse hydrolysis reaction. Removing water is the most critical factor for achieving high yields.[4] While some water is essential for maintaining the enzyme's active conformation, excess water strongly favors hydrolysis.[4]
Solvent Choice Hydrophobic (e.g., Hexane, Heptane)Hydrophobic, non-polar solvents are preferred as they do not strip the essential water layer from the enzyme surface and help minimize substrate/product inhibition. Solvent-free systems are also highly effective and are considered a greener option.
Agitation Speed 150 - 250 rpmAdequate mixing is essential to overcome external mass transfer limitations, ensuring substrates can access the immobilized enzyme's active sites. However, excessively high shear can damage the support beads.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Insufficient water removal.2. Enzyme deactivation (improper pH, temperature).3. Substrate/product inhibition.1. Ensure molecular sieves are fully activated and use an adequate amount.2. Verify reaction temperature is within the optimal range (40-60°C).3. Use a higher solvent volume or consider a solvent-free system with stepwise substrate addition.
Enzyme Activity Loss upon Reuse 1. Incomplete removal of reactants/products after filtration.2. Mechanical damage to the support.3. Denaturation due to harsh washing conditions.1. Wash the recovered enzyme thoroughly with fresh, cold solvent (e.g., hexane).2. Avoid excessively high agitation speeds.3. Avoid washing with polar solvents like acetone or methanol which can denature the enzyme.
Poor Product Purity after Work-up 1. Incomplete removal of acidic substrate.2. Presence of byproducts from side reactions.1. Increase the number of NaHCO₃ washes or use a slightly more concentrated solution.2. Optimize reaction conditions (especially temperature) to improve enzyme selectivity. Consider purification by column chromatography.
Inconsistent GC Results 1. Sample degradation.2. Inaccurate dilution or internal standard addition.3. GC column contamination.1. Analyze samples promptly after preparation.2. Use calibrated micropipettes and ensure the internal standard is fully dissolved.3. Bake out the GC column according to the manufacturer's instructions.

References

  • Sharma, S., Kanwar, S. S., & insightful, R. (2014). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC - NIH. [Link]

  • Guzmán-Lanz, D. E., et al. (2020). Optimized Enzymatic Synthesis of Hesperidin Fatty Acid Esters in a Two-Phase System Containing Ionic Liquid. PMC - PubMed Central. [Link]

  • Stadler, P., et al. (2012). Mechanism of lipase-catalyzed transesterification. ResearchGate. [Link]

  • de Oliveira, D., et al. (2021). Enzymatic Synthesis of Fatty Acid Isoamyl Monoesters from Soybean Oil Deodorizer Distillate: A Renewable and Ecofriendly Base Stock for Lubricant Industries. MDPI. [Link]

  • Homaei, A. A., et al. (2016). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH. [Link]

  • Mukherjee, K. D. (2003). Lipase-Catalyzed Esterification. In Lipases and Lipids. [Link]

  • Contesini, F. J., et al. (2017). Immobilization of Candida antarctica lipase B (CaLB) onto Accurell MP 1000. ResearchGate. [Link]

  • Rueda, N., et al. (2016). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. PMC - NIH. [Link]

  • dos Santos, J. C., et al. (2015). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. SciELO. [Link]

  • Villalba, M., et al. (2023). Immobilization of the Lipase B from Candida antarctica on Urban Solid Waste. MDPI. [Link]

  • Adnan, D. N., et al. (2018). Advances in lipase-catalyzed esterification reactions. PubMed. [Link]

  • Gumel, A. M., et al. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI. [Link]

  • Gardouh, A. R., et al. (2021). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. MDPI. [Link]

  • Unknown Author. (Year). Mechanism of lipase-catalyzed esterification or hydrolysis. ResearchGate. [Link]

  • Cardoso-Ugarte, G. A., et al. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). PubMed. [Link]

  • Wang, Y., et al. (2019). Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology. RSC Publishing. [Link]

  • Schoos, A., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. PMC - NIH. [Link]

  • Zhang, L., et al. (2025). Determination of ethyl octanoate in Chinese liquor using FT-NIR spectroscopy. Technology. [Link]

  • Kumštaitė, V., et al. (2021). Results of GC-MS analysis (ethyl decanoate; ethyl octanoate). ResearchGate. [Link]

  • Šinkūnienė, D., et al. (2014). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. LMA Leidykla. [Link]

  • González-Lucas, S., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. PMC - PubMed Central. [Link]

  • Lee, J.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PubMed. [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2003). Enzymatic synthesis of ethyl hexanoate by transesterification. ResearchGate. [Link]

  • Lee, J.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PMC - NIH. [Link]

Sources

Application

Application Notes and Protocols for the Formulation of Ethyl 7-Octenoate in Controlled-Release Dispensers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Controlled Release of Volatile Semiochemicals Ethyl 7-octenoate, a volati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Controlled Release of Volatile Semiochemicals

Ethyl 7-octenoate, a volatile organic compound (VOC) with demonstrated efficacy as a semiochemical, presents a unique formulation challenge: to deliver a precise, sustained release profile in a complex and dynamic environment.[1] The transient nature of volatile compounds necessitates advanced formulation strategies to extend their active lifetime and ensure consistent performance. This application note provides a comprehensive guide to the formulation of ethyl 7-octenoate in controlled-release dispensers, with a focus on scientifically grounded protocols, in-depth explanations of formulation choices, and robust analytical validation methods. We will explore the formulation of ethyl 7-octenoate into polymeric matrices, microparticles, and nanofibers, offering detailed, step-by-step protocols for their preparation and characterization.

Physicochemical Properties of Ethyl 7-Octenoate

A thorough understanding of the physicochemical properties of ethyl 7-octenoate is paramount for the rational design of a controlled-release dispenser.

PropertyValueSource
Chemical Formula C₁₀H₁₈O₂[2][3]
Molecular Weight 170.25 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Odor Fruity[5]
Boiling Point 210.5 °C at 760 mmHg[4]
Flash Point 79.9 °C[4]
Density 0.885 g/cm³[4]
Water Solubility 44.64 mg/L at 25 °C (estimated)[6]

Strategic Selection of Controlled-Release Technologies

The choice of a controlled-release technology for a volatile compound like ethyl 7-octenoate is dictated by the desired release kinetics, the duration of release, and the target application. For instance, in agricultural applications for pest management, a consistent, long-term release is often required.[7][8]

Dispenser Selection Logic

cluster_0 Application Requirements cluster_1 Dispenser Technologies Desired Release Profile Desired Release Profile Polymeric Matrix Polymeric Matrix Desired Release Profile->Polymeric Matrix Zero-order or First-order Microparticles Microparticles Desired Release Profile->Microparticles Pulsatile or First-order Nanofibers Nanofibers Desired Release Profile->Nanofibers High surface area for rapid initial release, followed by sustained release Duration of Action Duration of Action Duration of Action->Polymeric Matrix Weeks to months Duration of Action->Microparticles Days to weeks Duration of Action->Nanofibers Days to weeks Environmental Conditions Environmental Conditions Environmental Conditions->Polymeric Matrix Robustness to temperature and humidity Environmental Conditions->Microparticles Susceptible to environmental degradation Environmental Conditions->Nanofibers High surface area can be sensitive to environmental factors

Caption: Decision matrix for selecting a suitable controlled-release dispenser technology for ethyl 7-octenoate based on key application requirements.

Formulation Protocols

The following sections provide detailed, step-by-step protocols for the formulation of ethyl 7-octenoate into three distinct types of controlled-release dispensers.

Protocol 1: Polymeric Matrix Dispenser via Solvent Casting

Polymeric matrix systems offer a simple and cost-effective method for achieving sustained release of volatile compounds. The release is primarily governed by the diffusion of the active ingredient through the polymer matrix.

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer with tunable degradation rates, making it an excellent choice for controlled-release formulations.[3] The ratio of lactic to glycolic acid can be adjusted to modify the release profile. Poly(ε-caprolactone) (PCL) is another suitable biodegradable polymer known for its slower degradation rate and high permeability to small molecules.[9][10]

  • Solvent: Dichloromethane (DCM) is a common solvent for PLGA and PCL and is highly volatile, facilitating its removal during the casting process.

  • Plasticizer: The addition of a plasticizer, such as triethyl citrate (TEC), can increase the flexibility of the polymer film and modify the release rate by altering the free volume of the polymer matrix.[8][11]

Caption: Workflow for the preparation of a polymeric matrix dispenser using the solvent casting technique.

  • Polymer Solution Preparation:

    • Weigh 1 gram of PLGA (e.g., 75:25 lactide:glycolide ratio) and dissolve it in 10 mL of dichloromethane (DCM) in a glass beaker.

    • Stir the solution with a magnetic stirrer until the polymer is completely dissolved.

  • Incorporation of Ethyl 7-Octenoate and Plasticizer:

    • Add 200 mg of ethyl 7-octenoate (20% w/w of polymer) to the polymer solution.

    • Add 50 mg of triethyl citrate (5% w/w of polymer) to the solution.

    • Stir the mixture for 30 minutes to ensure homogeneity.

  • Solvent Casting:

    • Pour the solution into a flat, level petri dish or a specific mold.[12]

    • Cover the petri dish with a perforated lid to allow for slow and uniform solvent evaporation.

  • Solvent Evaporation:

    • Place the cast film in a fume hood at room temperature for 24 hours to allow the majority of the solvent to evaporate.

    • For complete solvent removal, place the film in a vacuum oven at 30°C for an additional 24 hours.

  • Dispenser Preparation:

    • Carefully peel the dried film from the casting surface.

    • Cut the film into dispensers of the desired size and shape.

Protocol 2: Microparticle Dispenser via Emulsion-Solvent Evaporation

Microparticles provide a large surface area for release and can be formulated to achieve a variety of release profiles. The emulsion-solvent evaporation technique is a widely used method for their preparation.[13]

  • Polymer: PLGA is a suitable polymer for microparticle formulation due to its biocompatibility and tunable degradation properties.[13]

  • Solvent: Ethyl acetate is a less toxic solvent compared to halogenated hydrocarbons and is partially soluble in water, facilitating the solvent extraction/evaporation process.[13]

  • Surfactant: Poly(vinyl alcohol) (PVA) is a common surfactant used to stabilize the oil-in-water emulsion and control the particle size.

Caption: Workflow for the preparation of microparticle dispensers using the emulsion-solvent evaporation method.

  • Organic Phase Preparation:

    • Dissolve 500 mg of PLGA in 5 mL of ethyl acetate.

    • Add 100 mg of ethyl 7-octenoate (20% w/w of polymer) to the polymer solution and mix thoroughly.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) aqueous solution of poly(vinyl alcohol) (PVA).

  • Emulsification:

    • Add the organic phase to 50 mL of the aqueous PVA solution.

    • Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at 500 rpm at room temperature for 4-6 hours to allow for the evaporation of the ethyl acetate.

  • Microparticle Collection and Washing:

    • Collect the hardened microparticles by centrifugation at 5,000 rpm for 10 minutes.

    • Wash the microparticles three times with deionized water to remove residual PVA.

  • Lyophilization:

    • Freeze the washed microparticles at -80°C and then lyophilize for 48 hours to obtain a dry powder.

Protocol 3: Nanofiber Dispenser via Electrospinning

Electrospun nanofibers offer an extremely high surface-to-volume ratio, which can be advantageous for achieving a high initial release rate followed by a sustained release.[1][14]

  • Polymer: Poly(ε-caprolactone) (PCL) is a biodegradable polymer with good electrospinnability and compatibility with many organic compounds.[9]

  • Solvent System: A mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) is often used to dissolve PCL and achieve a stable electrospinning jet.

Caption: Workflow for the preparation of nanofiber dispensers using the electrospinning technique.

  • Polymer Solution Preparation:

    • Prepare a 15% (w/v) solution of PCL in a 7:3 (v/v) mixture of DCM and DMF.

    • Add ethyl 7-octenoate to the polymer solution at a concentration of 15% (w/w) of the polymer.

    • Stir the solution until all components are fully dissolved.

  • Electrospinning Setup:

    • Load the polymer solution into a 10 mL syringe fitted with a 21-gauge needle.

    • Set up the electrospinning apparatus with a high-voltage power supply, a syringe pump, and a grounded collector (e.g., aluminum foil).

  • Electrospinning Process:

    • Set the following parameters (these may need optimization):

      • Voltage: 15-20 kV

      • Flow rate: 1 mL/hour

      • Distance between needle tip and collector: 15-20 cm

    • Initiate the electrospinning process and collect the nanofibers on the collector.

  • Nanofiber Mat Collection and Drying:

    • After a sufficient amount of nanofibers has been collected, carefully remove the nanofiber mat from the collector.

    • Dry the mat under vacuum for 24 hours to remove any residual solvent.

Quality Control and Characterization

Rigorous characterization of the formulated dispensers is essential to ensure their quality, efficacy, and reproducibility.

Loading Capacity and Encapsulation Efficiency

The loading capacity (LC) and encapsulation efficiency (EE) determine the amount of ethyl 7-octenoate successfully incorporated into the dispenser.

Protocol for LC and EE Determination:

  • Accurately weigh a known amount of the dispenser (e.g., 10 mg).

  • Dissolve the dispenser in a suitable solvent (e.g., 10 mL of DCM for PLGA or PCL).

  • Analyze the concentration of ethyl 7-octenoate in the solution using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculate LC and EE using the following formulas:

    • LC (%) = (Mass of ethyl 7-octenoate in dispenser / Total mass of dispenser) x 100

    • EE (%) = (Actual mass of ethyl 7-octenoate in dispenser / Theoretical mass of ethyl 7-octenoate) x 100

In Vitro Release Studies

In vitro release studies are performed to determine the release profile of ethyl 7-octenoate from the dispenser over time.

This method is ideal for quantifying the release of volatile compounds from a solid dispenser without the need for solvent extraction.[15][16][17]

  • Sample Preparation:

    • Place a known amount of the dispenser into a headspace vial.[18]

    • Seal the vial with a septum and cap.

  • Dynamic Headspace Sampling:

    • Place the vial in the dynamic headspace autosampler.

    • Incubate the sample at a controlled temperature (e.g., 30°C) to simulate environmental conditions.

    • Purge the headspace with an inert gas (e.g., helium) at a constant flow rate for a defined period.[19]

    • The purged volatiles are trapped onto a sorbent tube (e.g., Tenax® TA).[19][20]

  • Thermal Desorption and GC-MS Analysis:

    • The sorbent tube is rapidly heated to desorb the trapped ethyl 7-octenoate.

    • The desorbed analytes are transferred to the GC column for separation and subsequent detection by the mass spectrometer.

    • GC-MS Parameters (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like DB-WAX for better peak shape of esters.[21][22]

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium

      • MS Detection: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of ethyl 7-octenoate.

  • Data Analysis:

    • Quantify the amount of released ethyl 7-octenoate at each time point by comparing the peak area to a calibration curve prepared with known standards.

    • Plot the cumulative release of ethyl 7-octenoate versus time to generate the release profile.

Morphological and Physicochemical Characterization
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and structure of the dispensers.

  • Differential Scanning Calorimetry (DSC): To assess the physical state of ethyl 7-octenoate within the polymer matrix and to determine the effect of the active ingredient on the polymer's thermal properties.[5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the formulation and to quantify the volatile content.[18]

Conclusion and Future Perspectives

The successful formulation of ethyl 7-octenoate in controlled-release dispensers is a critical step in harnessing its full potential as a semiochemical. The protocols and analytical methods detailed in this application note provide a robust framework for the development and characterization of effective and reliable dispenser systems. Future research should focus on the development of environmentally responsive dispensers that can modulate the release of ethyl 7-octenoate in response to specific environmental cues, further enhancing its efficacy and specificity. The exploration of novel biodegradable polymers and advanced fabrication techniques will continue to drive innovation in this field, leading to more sustainable and efficient pest management strategies.

References

  • Dynamic Headspace GC–MS Method to Detect Volatile Extractables from Medical Device Materials. (URL: [Link])

  • Headspace Sampling - LCGC International. (URL: [Link])

  • Dynamic Headspace Analysis of Spices. (URL: [Link])

  • Sample Preparation Guidelines for GC-MS. (URL: [Link])

  • Solvent casting technique: Significance and symbolism. (URL: [Link])

  • What Is Dynamic Headspace? | Extraction Technique for GC-MS - GERSTEL, Inc. (URL: [Link])

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (URL: [Link])

  • Microparticle dispensers for the controlled release of insect pheromones - PubMed. (URL: [Link])

  • Measurement of semiochemical release rates with a dedicated environmental control system. (URL: [Link])

  • PUB0016 Analysis of Organic Contaminants from Silicon Wafer and Disk Surfaces by Thermal Desorption GC-MS. (URL: [Link])

  • Ethyl 7-octenoate | C10H18O2 | CID 544127 - PubChem - NIH. (URL: [Link])

  • Electrospun nanofibers as controlled release systems for the combined pheromones of Grapholita molesta and Cydia pomonella - PubMed. (URL: [Link])

  • Plasticizer effect on the properties of biodegradable blend film from rice starch-chitosan - ThaiScience. (URL: [Link])

  • Dynamic Headspace Analysis of Spices. (URL: [Link])

  • (PDF) Volatile compounds as insect lures: factors affecting release from passive dispenser systems - ResearchGate. (URL: [Link])

  • Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - Semantic Scholar. (URL: [Link])

  • Analysis of Additives, Impurities, & Residuals in Polymers - Agilent. (URL: [Link])

  • Streamlined Water-Leaching Preconcentration Method As a Novel Analytical Approach and Its Coupling to Dispersive Micro-Solid-Phase Extraction Based on Synthetically Modified (Fe/Co) Bimetallic MOFs - PMC - NIH. (URL: [Link])

  • The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. (URL: [Link])

  • natural biodegradable polymers as matrices in transdermal drug delivery - IT Medical Team. (URL: [Link])

  • Controlled Delivery Formulations - PMC - NIH. (URL: [Link])

  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - MDPI. (URL: [Link])

  • The effects of the combination of biodegradable and synthetic polymers on the release behaviour of Nateglinide matrix tablets. - International Journal of Pharmaceutical Excipients. (URL: [Link])

  • Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading - Frontiers. (URL: [Link])

  • Ethyl acetate as a dispersing solvent in the production of poly(DL-lactide-co-glycolide) microspheres: Effect of process parameters and polymer type - ResearchGate. (URL: [Link])

  • ethyl 7-octenoate, 35194-38-8 - Perflavory. (URL: [Link])

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - NIH. (URL: [Link])

  • Progress of nanopreparation technology applied to volatile oil drug delivery systems - PMC. (URL: [Link])

  • The Blending of Poly(glycolic acid) with Polycaprolactone and Poly(l-lactide): Promising Combinations - ResearchGate. (URL: [Link])

  • Study of the release kinetics of Ethyl Lauroyl Arginate from poly(3-hydroxybutyrate-co-3-hydroxyvalerate) active films - IRIS Unimore. (URL: [Link])

  • Antibacterial Electrospun Polycaprolactone Nanofibers Reinforced by Halloysite Nanotubes for Tissue Engineering - MDPI. (URL: [Link])

  • Study of the release kinetics of Ethyl Lauroyl Arginate from poly(3-hydroxybutyrate-co-3-hydroxyvalerate) active films - PubMed. (URL: [Link])

  • (PDF) Natural biodegradable polymers as matrices in transdermal drug delivery. (URL: [Link])

  • Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees - MDPI. (URL: [Link])

  • Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - NIH. (URL: [Link])

  • (PDF) Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - ResearchGate. (URL: [Link])

  • Poly(ε-Caprolactone)/Poly(Lactic Acid) Blends Compatibilized by Peroxide Initiators: Comparison of Two Strategies - MDPI. (URL: [Link])

  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - MDPI. (URL: [Link])

Sources

Method

experimental setup for studying the behavioral response to ethyl 7-octenoate

An Application Note and Protocol for the Comprehensive Study of Behavioral and Neurophysiological Responses to Ethyl 7-Octenoate Abstract This guide provides a comprehensive framework for investigating the behavioral and...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Study of Behavioral and Neurophysiological Responses to Ethyl 7-Octenoate

Abstract

This guide provides a comprehensive framework for investigating the behavioral and neurophysiological responses of the model organism Drosophila melanogaster to the volatile organic compound (VOC) ethyl 7-octenoate. As a known metabolite of yeast (Saccharomyces cerevisiae), this compound is ecologically relevant for fruit flies, which use yeast volatiles for locating food sources and oviposition sites.[1] We present a multi-tiered experimental approach, progressing from peripheral sensory detection to central brain processing and culminating in robust behavioral quantification. This document details protocols for electrophysiological recordings (GC-EAD, SSR), in-vivo calcium imaging of the antennal lobe, and behavioral assays (T-maze and wind tunnel), enabling researchers to build a complete profile of an odorant's impact on an organism.

Introduction: The "Why" and "How" of Olfactory Investigation

Understanding how insects interpret chemical cues from their environment is fundamental to chemical ecology, neurobiology, and the development of novel pest management strategies.[2][3] Volatile organic compounds (VOCs) are primary mediators of these interactions, guiding behaviors such as foraging, mating, and avoiding predators.[4][5] Ethyl 7-octenoate (CAS 35194-38-8) is an ester found in yeast cultures, a primary food source for Drosophila melanogaster.[1][6] Therefore, it represents a salient ecological cue. To dissect the fly's response to this specific chemical, we must ask a series of targeted questions:

  • Can the fly detect it? Does the antenna, the primary olfactory organ, generate a neural signal in response to ethyl 7-octenoate?

  • Which specific neurons are responsible? Can we pinpoint the exact olfactory sensory neurons (OSNs) that house the receptors for this molecule?[7]

  • How does the brain process this signal? What pattern of activity does the odor evoke in the antennal lobe, the first olfactory processing center in the brain?[8][9]

  • What is the resulting behavior? Does the fly exhibit attraction, repulsion, or indifference to the odor, and how does it navigate toward or away from the source?[10]

This guide provides the experimental logic and detailed protocols to answer each of these questions, creating a self-validating workflow that connects neural activity to observable behavior.

Chemical Profile: Ethyl 7-Octenoate
PropertyValueSource
CAS Number 35194-38-8[11][12]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Boiling Point ~210.5 °C at 760 mmHg[12]
Natural Occurrence Metabolite of Saccharomyces cerevisiae (yeast)[1]

Integrated Experimental Workflow

A robust study integrates findings from multiple levels of biological organization. We propose a workflow that begins at the sensory periphery and moves progressively to complex, whole-organism behavior. This approach allows for causal links to be established between neural activation and behavioral output.

G cluster_0 Peripheral Detection cluster_1 Central Processing cluster_2 Behavioral Output GCEAD GC-EAD (Is the compound detected in a natural mixture?) SSR Single Sensillum Recording (Which specific neurons fire?) GCEAD->SSR Identifies active compound for targeted neuron screening CaImaging Calcium Imaging (How does the brain's antennal lobe respond?) SSR->CaImaging Neuron identity informs which glomeruli to observe TMaze T-Maze Assay (Attraction or Repulsion?) CaImaging->TMaze Brain activity pattern predicts behavioral valence WindTunnel Wind Tunnel Assay (How do flies navigate the plume?) TMaze->WindTunnel Confirms attraction/repulsion before studying long-range flight G Antenna Antenna (Sensilla with OSNs) AL Antennal Lobe (Glomeruli) Antenna->AL OSN Axons Project HigherCenters Mushroom Body & Lateral Horn (Learning & Behavior) AL->HigherCenters Projection Neurons

Sources

Application

Application Note: A Comprehensive Guide to the Isotopic Labeling of Ethyl 7-Octenoate

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the techniques for isotopic labeling of ethyl 7-octenoate. Isotopically labeled compounds are in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the techniques for isotopic labeling of ethyl 7-octenoate. Isotopically labeled compounds are indispensable tools for a wide range of scientific applications, including metabolic tracing, pharmacokinetic studies, and the elucidation of reaction mechanisms.[][2] This document offers validated, step-by-step protocols for the selective incorporation of deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) into different positions of the ethyl 7-octenoate molecule. Beyond mere procedural instructions, this guide explains the scientific principles behind each method, ensuring that researchers can adapt and troubleshoot these techniques for their specific needs.

Introduction: The Utility of Isotopic Labeling

Ethyl 7-octenoate is a fatty acid ester that can serve as a chemical probe or building block in various biological and chemical studies.[3][4] The strategic replacement of specific atoms with their heavier, stable isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O) creates a molecule that is chemically identical but physically distinguishable, primarily by its mass. This distinction is the foundation of its utility.

  • Mechanistic Elucidation: Isotopic labels act as reporters, allowing chemists to track the fate of specific atoms through complex reaction pathways.[5]

  • Metabolic and Pharmacokinetic Studies: In drug development, deuterium labeling can alter a drug's metabolic profile by leveraging the kinetic isotope effect, potentially enhancing its stability and efficacy.[6] Furthermore, ¹³C-labeled compounds are frequently used as tracers in metabolic flux analysis to map the flow of nutrients and precursors through biological pathways.[2][7]

  • Quantitative Analysis: Isotopically labeled molecules are the gold standard for internal standards in mass spectrometry-based quantification, providing unparalleled accuracy and precision.[6]

This guide presents robust methodologies for preparing deuterated, carbon-13, and oxygen-18 labeled ethyl 7-octenoate, empowering researchers to harness the power of stable isotopes in their work.

Deuterium (²H) Labeling Strategies

Deuterium labeling is particularly valuable for investigating reaction mechanisms and for enhancing the metabolic stability of bioactive molecules. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve C-H bond cleavage.[8]

Protocol 1: Electrocatalytic Deuteration of the Alkene Moiety

This protocol describes a modern, safe, and efficient method for the deuteration of the double bond in ethyl 7-octenoate. It avoids the use of high-pressure deuterium gas by generating the key metal-deuteride species from the electrolysis of heavy water (D₂O).[9][10] This method is broadly applicable to a wide range of alkenes with excellent functional group tolerance.[10]

Causality and Experimental Choices:

  • Deuterium Source: D₂O is chosen for its safety, availability, and ease of handling compared to D₂ gas.[9]

  • Catalyst: A rhodium catalyst supported on nitrogen-doped graphene foam (Rh-NGF) is highly effective for this transformation, demonstrating good activity and stability.[9]

  • Electrocatalysis: This approach provides precise control over the reduction potential, often leading to higher selectivity and milder reaction conditions than traditional chemical methods.

G cluster_products Product reactant Ethyl 7-octenoate (C10H18O2) catalyst Rh-NGF Electrode (Catalyst) reactant->catalyst Adsorbs on Electrode d2o Heavy Water (D₂O) d2o->catalyst Electrolysis generates Rh-D species product Ethyl 7,8-dideuteriooctanoate catalyst->product Deuterium Transfer current Constant Current (e.g., 5 mA)

Caption: Workflow for electrocatalytic deuteration of ethyl 7-octenoate.

Experimental Protocol:

  • Cell Assembly: Assemble a three-electrode electrochemical cell. Use a Rh-NGF electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Prepare Electrolyte: Prepare a 0.1 M solution of LiClO₄ in a 9:1 mixture of THF/D₂O as the electrolyte.

  • Add Reactant: Dissolve ethyl 7-octenoate (1 mmol) in 10 mL of the electrolyte solution and add it to the electrochemical cell.

  • Electrolysis: Apply a constant current (e.g., 5 mA) to the cell under an inert atmosphere (N₂ or Ar) at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting ethyl 7,8-dideuteriooctanoate by column chromatography on silica gel.

ParameterTypical Value
Yield >95%
Deuterium Incorporation >98%
Reaction Time 2-4 hours
Temperature Ambient
Table 1: Expected results for electrocatalytic deuteration.
Protocol 2: Labeling the Ethyl Group via Fischer Esterification

This protocol introduces deuterium into the ethyl moiety of the ester by using a deuterated ethanol source during a classic Fischer esterification reaction.

Causality and Experimental Choices:

  • Reactants: 7-Octenoic acid is reacted with a deuterated ethanol (e.g., ethanol-d₆, CD₃CD₂OH) which serves as both the labeling reagent and the solvent to drive the equilibrium towards the product.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[11]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products acid 7-Octenoic Acid product Ethyl-d5-7-octenoate acid->product alcohol Ethanol-d6 (CD3CD2OH) alcohol->product catalyst H2SO4 (cat.) catalyst->product Catalyzes heat Reflux heat->product Drives Reaction water HOD / D2O G start 6-Bromo-1-hexene intermediate1 [1-¹³C]-7-Octenenitrile start->intermediate1 Step 1: SN2 Reaction step1_reagent + K¹³CN (DMSO) intermediate2 [1-¹³C]-7-Octenoic Acid intermediate1->intermediate2 Step 2 step2_reagent + H3O⁺ / Heat (Hydrolysis) product Ethyl [1-¹³C]-7-octenoate intermediate2->product Step 3 step3_reagent + Ethanol / H⁺ (Esterification) G cluster_reactants Reactants cluster_conditions Conditions cluster_products Predicted Products acid 7-Octenoic Acid (contains ¹⁶O) product Ethyl-[¹⁸O]-7-octenoate (¹⁸O in alkoxy position) acid->product water Water (H₂¹⁶O) acid->water ¹⁶OH forms water alcohol Ethanol-[¹⁸O] (CH3CH2¹⁸OH) alcohol->product ¹⁸O incorporated into ester catalyst H⁺ (cat.) catalyst->product

Sources

Method

The Versatile Role of Ethyl 7-Octenoate in Modern Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Bio-Renewable Building Block Ethyl 7-octenoate, a derivative of the naturally occurring 7-octenoic acid, is emerg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bio-Renewable Building Block

Ethyl 7-octenoate, a derivative of the naturally occurring 7-octenoic acid, is emerging as a valuable and versatile monomer in polymer chemistry. Its unique structure, featuring a terminal double bond and a flexible seven-carbon aliphatic chain terminating in an ethyl ester, offers a compelling platform for the synthesis of functional and well-defined polymers. The presence of the ester group provides a site for post-polymerization modification, while the terminal alkene is amenable to a variety of polymerization techniques. This guide provides an in-depth exploration of the applications of ethyl 7-octenoate in polymer chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Physicochemical Properties of Ethyl 7-Octenoate

A thorough understanding of the monomer's properties is crucial for its effective application.

PropertyValueReference
CAS Number 35194-38-8[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 210.5°C at 760 mmHg[3]
Density 0.885 g/cm³[3]

Application I: Molecular Weight Control in Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for the synthesis of unsaturated polymers from α,ω-dienes.[4] A key challenge in ADMET is controlling the polymer's molecular weight. Ethyl 7-octenoate, as a mono-olefin, can act as a highly effective chain-regulating agent. By participating in the metathesis reaction, it caps the growing polymer chains, thereby controlling the final molecular weight.

Causality of Experimental Choices:
  • Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts are chosen for their high activity and tolerance to the ester functional group.[5]

  • Reaction Conditions: The polymerization is conducted under high vacuum to efficiently remove the ethylene byproduct, which drives the equilibrium towards polymer formation.[6]

  • Monomer Purity: High purity of the α,ω-diene monomer and the ethyl 7-octenoate is critical to prevent catalyst deactivation.

Experimental Workflow: ADMET Polymerization with Molecular Weight Control

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer α,ω-Diene Monomer (e.g., 1,9-decadiene) ReactionVessel Schlenk Flask Monomer->ReactionVessel Regulator Ethyl 7-Octenoate Regulator->ReactionVessel Catalyst Grubbs II Catalyst Catalyst->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Degas Freeze-Pump-Thaw Cycles (x3) ReactionVessel->Degas Polymerization Heat under Vacuum (e.g., 50-60°C) Degas->Polymerization EthyleneRemoval Ethylene Removal Polymerization->EthyleneRemoval Drives Equilibrium Quench Quench with Ethyl Vinyl Ether Polymerization->Quench EthyleneRemoval->Polymerization Precipitation Precipitate in cold Methanol Quench->Precipitation Drying Dry under Vacuum Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Workflow for ADMET polymerization with ethyl 7-octenoate as a molecular weight regulator.

Protocol: Synthesis of Poly(octenylene) with Controlled Molecular Weight

Materials:

  • 1,9-Decadiene (highly pure, inhibitor-free)

  • Ethyl 7-octenoate (highly pure, inhibitor-free)

  • Grubbs second-generation catalyst

  • Anhydrous toluene

  • Ethyl vinyl ether

  • Methanol (cold)

  • Schlenk flask and vacuum line

Procedure:

  • In a glovebox, add 1,9-decadiene (e.g., 1.0 g, 7.23 mmol) and a calculated amount of ethyl 7-octenoate to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of diene to ethyl 7-octenoate will determine the target molecular weight. For example, a 50:1 ratio targets a degree of polymerization of approximately 100.

  • Dissolve the monomers in anhydrous toluene (e.g., 5 mL).

  • Add the Grubbs second-generation catalyst (e.g., 1-2 mol% relative to the diene).

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Perform at least three freeze-pump-thaw cycles to degas the solution.

  • Immerse the flask in a preheated oil bath (50-60 °C) and apply a dynamic vacuum (≤ 50 mTorr).

  • Allow the reaction to proceed for 4-24 hours. The viscosity of the solution will increase significantly.

  • Cool the reaction to room temperature and break the vacuum with nitrogen.

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Dilute the viscous polymer solution with a small amount of toluene and precipitate it by dropwise addition into a large volume of cold, stirring methanol.

  • Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the structure.

Application II: Free-Radical Copolymerization for Functional Polyesters

The terminal double bond of ethyl 7-octenoate can participate in free-radical polymerization, allowing for its incorporation into a variety of polymer backbones. Copolymerization with common monomers like acrylates or styrenics can introduce long, flexible side chains with terminal ester groups, which can enhance properties such as hydrophobicity, flexibility, and provide sites for further functionalization. However, the presence of allylic protons in the long aliphatic chain can lead to chain transfer reactions, which may affect the polymerization kinetics and the final molecular weight of the copolymer.[7]

Causality of Experimental Choices:
  • Monomer Selection: Co-monomers such as methyl methacrylate (MMA) or butyl acrylate (BA) are chosen for their well-understood polymerization behavior and the complementary properties they impart to the final polymer.

  • Initiator: AIBN (Azobisisobutyronitrile) is a common choice for a thermal initiator, providing a controlled source of radicals at moderate temperatures.

  • Solvent: Toluene or another suitable organic solvent is used to ensure the solubility of all components and to control the viscosity of the reaction mixture.

Polymerization Mechanism: Free-Radical Copolymerization

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical Initiator Radical (R•) Initiator->Radical Heat (Δ) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Reacts with Monomer Monomer1 Ethyl 7-octenoate Monomer2 Comonomer (e.g., MMA) GrowingChain->GrowingChain Termination Combination or Disproportionation GrowingChain->Termination

Caption: Simplified mechanism of free-radical copolymerization involving ethyl 7-octenoate.

Protocol: Free-Radical Copolymerization of Ethyl 7-Octenoate with Methyl Methacrylate (MMA)

Materials:

  • Ethyl 7-octenoate (inhibitor removed)

  • Methyl methacrylate (MMA, inhibitor removed)

  • Azobisisobutyronitrile (AIBN, recrystallized)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

Procedure:

  • Prepare a stock solution of AIBN in anhydrous toluene (e.g., 10 mg/mL).

  • In a Schlenk flask, add ethyl 7-octenoate (e.g., 2.0 g, 11.7 mmol) and MMA (e.g., 8.0 g, 79.9 mmol) for a target 20 mol% incorporation of ethyl 7-octenoate.

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 50 wt%).

  • Add the required volume of the AIBN stock solution (e.g., to achieve a monomer to initiator ratio of 200:1).

  • Seal the flask and perform three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gravimetry.

  • After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold methanol.

  • Filter and dry the resulting copolymer under vacuum.

  • Characterize the copolymer for its composition (¹H NMR), molecular weight (GPC), and thermal properties (DSC, TGA).

Application III: Synthesis of Well-Defined Polymers via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[8] The tolerance of ATRP to a wide range of functional groups makes it an ideal method for the polymerization of ethyl 7-octenoate, enabling the creation of well-defined homopolymers or block copolymers.[9]

Causality of Experimental Choices:
  • Initiator: An alkyl halide initiator, such as ethyl α-bromoisobutyrate, is used to initiate the polymerization. The structure of the initiator determines the α-end group of the polymer chain.

  • Catalyst System: A copper(I) halide complexed with a nitrogen-based ligand (e.g., PMDETA) is a common and effective catalyst system for the ATRP of acrylates and similar monomers.[10]

  • Temperature: The polymerization is typically carried out at a moderate temperature to ensure a controlled reaction rate and minimize termination reactions.

ATRP Experimental Setup

ATRP_Setup Flask Schlenk Flask Stir Magnetic Stir Bar Flask->Stir Septum Rubber Septum Flask->Septum N2 Nitrogen Inlet Flask->N2 Vacuum Vacuum Line Flask->Vacuum OilBath Thermostated Oil Bath Flask->OilBath

Caption: Typical experimental setup for an ATRP reaction.

Protocol: ATRP of Ethyl 7-Octenoate

Materials:

  • Ethyl 7-octenoate (inhibitor removed, deoxygenated)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Neutral alumina

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

  • Under a positive nitrogen flow, add deoxygenated ethyl 7-octenoate (e.g., 3.4 g, 20 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol for a target DP of 200), and anhydrous anisole (e.g., 3.4 mL).

  • Add PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe.

  • Perform three freeze-pump-thaw cycles.

  • Place the flask in a thermostated oil bath at 60 °C.

  • Monitor the polymerization by taking samples at timed intervals and analyzing for monomer conversion (¹H NMR or GC) and molecular weight evolution (GPC).

  • Once the desired conversion is reached, cool the flask to room temperature and open it to air to quench the reaction.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterize the resulting poly(ethyl 7-octenoate) for its molecular weight, PDI, and thermal properties.

Application IV: Post-Polymerization Modification and Surface Grafting

The ester functionality and the terminal alkene in polymers derived from ethyl 7-octenoate offer versatile handles for further chemical transformations. The ester groups can be hydrolyzed to carboxylic acids or reacted with amines to form amides. The unreacted terminal double bonds in copolymers can be used for grafting other molecules or for cross-linking. Furthermore, ethyl 7-octenoate itself can be used to functionalize polymer surfaces through radical-induced grafting.[11][12]

Workflow: Surface Grafting of Ethyl 7-Octenoate

Surface_Grafting cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_workup Cleaning & Analysis Substrate Polymer Substrate (e.g., H-terminated carbon) Reaction Immerse in Ethyl 7-Octenoate with Radical Initiator (e.g., BPO) Substrate->Reaction Heating Heat to Initiate Reaction->Heating Washing Solvent Washing (remove ungrafted monomer) Heating->Washing Drying Drying Washing->Drying Analysis Surface Analysis (XPS, AFM, Contact Angle) Drying->Analysis

Caption: Workflow for the radical-induced grafting of ethyl 7-octenoate onto a polymer surface.

Protocol: Radical-Induced Grafting of Ethyl 7-Octenoate onto a Hydrogen-Terminated Surface

Materials:

  • Hydrogen-terminated polymer surface (e.g., hydrogen-terminated diamond-like carbon)

  • Ethyl 7-octenoate

  • Benzoyl peroxide (BPO)

  • Anhydrous toluene

  • Appropriate solvents for washing (e.g., toluene, ethanol, deionized water)

Procedure:

  • Clean the hydrogen-terminated polymer surface by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) and dry under a stream of nitrogen.

  • Prepare a solution of ethyl 7-octenoate (e.g., 5% v/v) and a radical initiator such as benzoyl peroxide (e.g., 1-2 mol% relative to the alkene) in anhydrous toluene.

  • Immerse the cleaned substrate in the solution in a sealed reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Heat the reaction vessel to the decomposition temperature of the initiator (e.g., 80-90 °C for BPO) for several hours.

  • After the reaction, remove the substrate and sonicate it in fresh toluene to remove any physisorbed monomer and initiator byproducts.

  • Rinse the substrate with ethanol and deionized water, and then dry it.

  • Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the grafted ester, Atomic Force Microscopy (AFM) to assess surface morphology, and contact angle measurements to determine the change in surface wettability.

Conclusion and Future Outlook

Ethyl 7-octenoate is a highly promising monomer for the development of advanced polymeric materials. Its ability to participate in a range of polymerization techniques, including ADMET, free-radical, and controlled radical polymerizations, allows for the synthesis of polymers with tailored properties and architectures. The presence of both a polymerizable double bond and a modifiable ester group within the same molecule opens up a vast design space for functional materials. As the demand for bio-renewable and functional polymers continues to grow, ethyl 7-octenoate is poised to become an increasingly important tool in the polymer chemist's arsenal.

References

  • Wikipedia. Acyclic diene metathesis. [Link]

  • Pylaeva, S. A., et al. (2022). Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. Polymers, 14(3), 534. [Link]

  • National Center for Biotechnology Information. Molecular Surface Functionalization of Carbon Materials via Radical-Induced Grafting of Terminal Alkenes. [Link]

  • Wikipedia. Atom transfer radical polymerization. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ResearchGate. Enhancement of Photochemical Grafting of Terminal Alkenes at Surfaces via Molecular Mediators: The Role of Surface-Bound Electron Acceptors. [Link]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • National Center for Biotechnology Information. Molecular Surface Functionalization of Carbon Materials via Radical-Induced Grafting of Terminal Alkenes. [Link]

  • Longdom. Enhancing Material Properties: A Comprehensive Guide to Polymer Surface Modification. [Link]

  • SpringerLink. Recent advances in synthesis of polymers based on palm oil and its fatty acids. [Link]

  • ResearchGate. Enzymatic synthesis of unsaturated polyesters: Functionalization and reversibility of the aza-Michael addition of pendants. [Link]

  • Piccini, M., et al. (2017). Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil. Polymer Chemistry, 8(3), 567-577. [Link]

  • Pyun, J., et al. (2001). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane-Substituted Acrylates and Methacrylates. Macromolecules, 34(16), 5451-5452. [Link]

  • YouTube. Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]

  • Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. [Link]

  • Royal Society of Chemistry. Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. [Link]

  • LookChem. ethyl 6-oxo-7-octenoate. [Link]

  • Ehime University. Development of a new end-functionalization technique in polymer synthesis. [Link]

  • National Center for Biotechnology Information. Ethyl 7-octenoate. [Link]

  • MiMeDB. Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). [Link]

  • U.S. Food and Drug Administration. Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. [Link]

  • ResearchGate. Hydroesterification of Polycyclooctene to Access Linear Ethylene Ethyl Acrylate Copolymers as a Step Toward Polyolefin Functionalization. [Link]

  • National Institute of Standards and Technology. 7-Octenoic acid, ethyl ester. [Link]

  • ChemRxiv. Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. [Link]

  • Royal Society of Chemistry. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. [Link]

  • Semantic Scholar. Acrylate free radical polymerization: from mechanism to polymer design. [Link]

  • ACS Publications. Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. [Link]

  • Royal Society of Chemistry. Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. [Link]

  • MDPI. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. [Link]

  • ResearchGate. Functionalization of Low Density Polyethylene with Ethyl Crotonate and Ethyl Salicylate in the Presence of Free Radical Initiator. [Link]

  • MDPI. Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 7-Octenoate

Welcome to the technical support center for the synthesis of ethyl 7-octenoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during it...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 7-octenoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Ethyl 7-octenoate, a valuable ester characterized by its terminal double bond and fruity aroma, serves as a versatile building block in organic synthesis.[1] Its synthesis, most commonly achieved via Fischer esterification of 7-octenoic acid and ethanol, is a reversible reaction that presents several opportunities for optimization and troubleshooting.[2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of ethyl 7-octenoate.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors limiting the formation of my ester?

Answer: A low yield in a Fischer esterification is almost always linked to the reaction's equilibrium nature.[4][5] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process is reversible, meaning the ester and water can react to reform the starting materials.[4][6] To achieve a high yield, you must actively shift the equilibrium toward the products, a principle described by Le Châtelier.[2][5]

There are two primary strategies to accomplish this:

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the desired ester.[2][3][4][7]

    • Dean-Stark Apparatus: This is the most effective method. By using a solvent that forms an azeotrope with water (like toluene), you can distill off the water as it is formed.

    • Drying Agents: Adding molecular sieves to the reaction mixture can absorb the water as it is generated.[3][7]

  • Using an Excess of a Reactant: By significantly increasing the concentration of one of the reactants (typically the less expensive one, in this case, ethanol), you can drive the reaction forward.[2][7] Using ethanol as the solvent is a common and effective way to ensure a large molar excess.

Causality: The core issue is the reversibility of the reaction. Without addressing the equilibrium, even with a potent catalyst, the reaction will reach a point where the rate of ester formation equals the rate of ester hydrolysis, capping the maximum achievable yield.

Question 2: I'm observing a significant amount of unreacted 7-octenoic acid in my post-reaction mixture (confirmed by TLC/NMR). How can I drive the reaction to completion?

Answer: This is a direct consequence of the equilibrium issue discussed in Question 1, but other kinetic factors can also play a role. If you have already implemented strategies to shift the equilibrium (e.g., water removal), consider these factors:

ParameterRecommended Action & Rationale
Reaction Time Increase the reaction time. Esterifications can be slow. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material spot is faint or absent.
Temperature Increase the reaction temperature. A higher temperature increases the reaction rate.[8] Typically, refluxing in the alcohol (ethanol, b.p. 78 °C) or a higher boiling solvent like toluene (b.p. 111 °C) with a Dean-Stark trap is effective. Caution: Excessively high temperatures can lead to side reactions or evaporation of volatile reactants if the reflux condenser is not efficient.[9]
Catalyst Loading Ensure adequate catalyst concentration. An insufficient amount of acid catalyst will result in a slow reaction. Typical loadings for catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are 1-5 mol% relative to the carboxylic acid. The catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic and susceptible to attack by the alcohol.[3]

Question 3: My final product is impure. What are the likely side products and how can I minimize them?

Answer: Impurities in this synthesis usually stem from incomplete reaction or inefficient workup rather than complex side reactions. The terminal double bond in 7-octenoic acid is relatively stable under standard Fischer esterification conditions.

Likely Impurities:

  • Unreacted 7-octenoic acid

  • Residual acid catalyst (e.g., H₂SO₄)

  • Water

  • Excess ethanol

Minimization and Purification Protocol:

  • Neutralization Wash: After the reaction is complete, cool the mixture and perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[10] This will react with and remove any remaining 7-octenoic acid and the acid catalyst. Causality: The basic bicarbonate deprotonates the acidic protons, forming water-soluble salts that partition into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove dissolved water.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: For the highest purity, purify the resulting crude ester by vacuum distillation. Ethyl 7-octenoate has a predicted boiling point of approximately 210°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition at high temperatures.[11]

Frequently Asked Questions (FAQs)

Q: What is the detailed role of the acid catalyst in Fischer esterification? A: The acid catalyst, typically a strong Brønsted acid like H₂SO₄, plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl carbon much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol), thereby accelerating the reaction.[2][3] The catalyst is regenerated at the end of the reaction cycle.

Q: Are there alternative, milder methods to synthesize ethyl 7-octenoate? A: Yes. If your substrate is sensitive to strong acid and heat, other methods can be employed. The Steglich esterification is a common alternative that uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][10] This method is performed at much lower temperatures and under neutral conditions, avoiding the production of water and the need to manage equilibrium.[3]

Q: How critical is the purity of my starting materials (7-octenoic acid and ethanol)? A: Very critical. The presence of water in either the carboxylic acid or the alcohol will inhibit the reaction by shifting the equilibrium back towards the reactants.[9] Using anhydrous ethanol and ensuring your 7-octenoic acid is dry are essential for achieving high yields.

Visualized Mechanisms and Workflows

Fischer Esterification Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Elimination & Regeneration A Carboxylic Acid (R-COOH) AH Protonated Carbonyl (More Electrophilic) A->AH Protonation A->AH H H+ TI Tetrahedral Intermediate AH->TI Attack by Alcohol AH->TI EtOH Ethanol (EtOH) TI2 Protonated Ether Oxygen TI->TI2 Intramolecular H+ Shift TI->TI2 PE Protonated Ester TI2->PE Elimination of Water TI2->PE H2O Water (H₂O) Ester Ester (R-COOEt) PE->Ester Deprotonation PE->Ester H_out H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckEquilibrium Is water being removed OR is ethanol in large excess? Start->CheckEquilibrium ImplementRemoval Implement water removal (Dean-Stark/sieves) or use ethanol as solvent. CheckEquilibrium->ImplementRemoval No CheckKinetics Are reaction time, temp, and catalyst loading sufficient? CheckEquilibrium->CheckKinetics Yes ImplementRemoval->CheckKinetics OptimizeKinetics Increase time/temp or check catalyst activity/amount. CheckKinetics->OptimizeKinetics No CheckPurity Are starting materials pure and anhydrous? CheckKinetics->CheckPurity Yes OptimizeKinetics->CheckPurity PurifyReactants Dry reactants and solvents before use. CheckPurity->PurifyReactants No Success Yield Improved CheckPurity->Success Yes PurifyReactants->Success

Caption: Logical workflow for troubleshooting low reaction yield.

Standard Experimental Protocol

Fischer Esterification of 7-Octenoic Acid using a Dean-Stark Apparatus

Materials:

  • 7-Octenoic Acid (1 equiv)

  • Ethanol (1.5 - 2 equiv)

  • Toluene (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 equiv)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add 7-octenoic acid, ethanol, toluene (enough to fill the Dean-Stark trap and suspend the reactants), and p-TsOH.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene will overflow back into the reaction flask. Continue refluxing until no more water collects in the trap (typically 4-8 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x)

    • Water (1x)

    • Brine (1x)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 7-octenoate.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure ester.

References

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 6-oxo-7-octenoate. Retrieved from [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab? Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • Rahman, D. M. (2010). Characterization of the Esterification Reaction in High Free Fatty Acid Oils. Digital Commons @ USF. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

  • Di Serio, M., et al. (2016). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. Retrieved from [Link]

  • MDPI. (n.d.). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. Retrieved from [Link]

  • ACS Omega. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). Retrieved from [Link]

  • ScienceDirect. (2025). Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 4-keto-7-methyloctanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • ResearchGate. (n.d.). Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435 | Request PDF. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl 7-Octenoate by Column Chromatography

Welcome to the Technical Support Center for the purification of crude ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this unsaturated ester. Here, we move beyond simple procedural steps to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that can arise during the column chromatography of ethyl 7-octenoate, offering step-by-step solutions and preventative measures.

Problem 1: Poor Separation of Ethyl 7-Octenoate from Impurities

Scenario: After running the column, TLC analysis of the collected fractions shows that the ethyl 7-octenoate is co-eluting with impurities.

Root Cause Analysis & Solutions:

  • Inadequate Solvent System Selection: The polarity of the eluent may not be optimal to resolve the compound of interest from impurities with similar polarities.

    • Solution: The key to good separation is selecting a solvent system that provides a significant difference in the retention factors (Rf) of the components. Aim for an Rf value of approximately 0.2-0.4 for ethyl 7-octenoate on a TLC plate, with clear separation from other spots.[1][2]

      • Actionable Step: Systematically test different solvent systems using TLC. A common starting point for esters of medium polarity is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[2][3] Vary the ratio of these solvents (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find the optimal separation. Sometimes, substituting ethyl acetate with dichloromethane or acetone can improve resolution.[1][4]

  • Column Overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio (e.g., 1:100 crude to silica) is recommended.[5]

  • Improper Column Packing: An unevenly packed column with channels or air bubbles will result in a non-uniform solvent front, leading to band broadening and co-elution.[6]

    • Solution: Ensure the silica gel is packed as a uniform slurry to avoid air pockets. Gently tap the column during packing to encourage even settling. Layering sand on top of the silica bed before adding the eluent can help prevent disturbance of the surface when adding solvent.[7]

Problem 2: The Compound, Ethyl 7-Octenoate, Is Not Eluting from the Column

Scenario: You have passed a large volume of the mobile phase through the column, but TLC analysis of the eluate shows no sign of your product.

Root Cause Analysis & Solutions:

  • Insufficient Eluent Polarity: The chosen solvent system may be too non-polar to move the ethyl 7-octenoate down the column.

    • Solution: If your compound is not moving, you need to increase the polarity of your mobile phase. This can be done by gradually increasing the percentage of the more polar solvent in your eluent mixture (gradient elution).[4][8] For example, you could start with 95:5 hexane:ethyl acetate and incrementally increase the ethyl acetate concentration to 90:10, then 80:20, and so on.

  • Compound Decomposition on Silica Gel: Although ethyl 7-octenoate is relatively stable, some unsaturated esters can be sensitive to the acidic nature of standard silica gel.[1][9]

    • Solution: To check for decomposition, spot your crude mixture on a silica TLC plate and let it sit for 30-60 minutes before developing. If new spots appear or the original spot diminishes, your compound may be unstable on silica.[1] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[5][10]

Problem 3: The Product Elutes Too Quickly (With the Solvent Front)

Scenario: The ethyl 7-octenoate comes off the column in the very first fractions, often with non-polar impurities.

Root Cause Analysis & Solutions:

  • Excessive Eluent Polarity: The mobile phase is too polar, causing all components of the mixture to travel quickly down the column with little interaction with the stationary phase.

    • Solution: Decrease the polarity of your eluent. If you are using a 80:20 hexane:ethyl acetate mixture, try switching to 95:5 or even 98:2. The goal is to find a solvent system where the ethyl 7-octenoate has an Rf value in the desired range on TLC.[1]

  • Sample Loading in a Strong Solvent: Dissolving the crude sample in a solvent that is significantly more polar than the mobile phase can cause it to rapidly wash through the column.[11][12]

    • Solution: Always dissolve your crude sample in a minimal amount of the initial, least polar mobile phase you plan to use for the elution.[7] If the sample is not soluble in the mobile phase, you can use a slightly more polar solvent to dissolve it, but use the absolute minimum volume.[7] Alternatively, "dry loading" is a highly effective technique.[7]

    Experimental Protocol: Dry Loading a Sample

    • Dissolve your crude ethyl 7-octenoate in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

    • Thoroughly mix and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[7]

Problem 4: Tailing or Streaking of the Product Band

Scenario: The spot for ethyl 7-octenoate on the TLC plates of the collected fractions is elongated or "tails," and the compound elutes over a large number of fractions, resulting in a low concentration.

Root Cause Analysis & Solutions:

  • Interactions with Acidic Silica: The ester functionality can have minor interactions with the acidic silanol groups on the silica surface, causing some molecules to be retained more strongly than others, leading to tailing.

    • Solution: Adding a very small amount of a slightly more polar solvent (e.g., a few drops of methanol) to your eluent can sometimes help to mitigate this effect. Alternatively, as mentioned before, using deactivated silica or alumina can be beneficial.[9]

  • Column Overloading: As with poor separation, too much sample can lead to band broadening that manifests as tailing.[9]

    • Solution: Reduce the amount of sample loaded onto the column relative to the amount of stationary phase.

  • Inconsistent Flow Rate: A fluctuating flow rate can disrupt the equilibrium of the compound between the mobile and stationary phases, leading to irregularly shaped bands.[6]

    • Solution: If using flash chromatography, ensure a steady and consistent pressure is applied. For gravity columns, make sure the solvent head is maintained at a relatively constant level.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying ethyl 7-octenoate?

A1: For routine purifications of moderately polar compounds like ethyl 7-octenoate, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[13] If you encounter issues with compound stability, neutral alumina can be a good alternative.[10] For very challenging separations of structurally similar compounds, considering a different stationary phase chemistry, such as one with diol or cyano functional groups, could provide the necessary change in selectivity.[10][13]

Q2: Should I use isocratic or gradient elution?

A2: The choice between isocratic (constant solvent composition) and gradient (increasing polarity over time) elution depends on the complexity of your crude mixture.[8][14]

  • Isocratic Elution: This is ideal when the impurities are well-separated from your product on the initial TLC. If a single solvent system gives a good Rf for your product and a large separation from impurities, isocratic elution is simpler and more reproducible.[15]

  • Gradient Elution: This is more effective when your crude mixture contains compounds with a wide range of polarities. A gradient allows you to first elute the non-polar impurities in a weak solvent, then increase the polarity to elute your product, and finally, wash off any highly polar impurities. This often results in sharper peaks and a faster overall purification time.[14][16]

Q3: How do I choose the right column size?

A3: The column dimensions depend on the amount of crude material you need to purify and the difficulty of the separation. A larger diameter column is needed for larger sample sizes. A longer column provides more theoretical plates and can improve the separation of closely eluting compounds. A general guideline is to maintain a silica gel height-to-diameter ratio of about 10:1.

Crude Sample Mass Recommended Silica Gel Mass Recommended Column Diameter
100 mg5 - 10 g1 cm
500 mg25 - 50 g2 cm
1 g50 - 100 g3 cm
5 g250 - 500 g5 cm

Q4: My crude sample is an oil and won't dissolve in hexane. How should I load it?

A4: This is a common issue. As mentioned in the troubleshooting section, the best approach is "dry loading."[7] Dissolve your oily product in a minimal amount of a solvent it is soluble in (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can then be loaded onto the column. This technique prevents the introduction of a strong solvent directly onto the column, which would compromise the separation.[1][4]

III. Visualization of the Purification Workflow

The following diagram illustrates the key decision points and steps in the purification of crude ethyl 7-octenoate by column chromatography.

Caption: Workflow for the purification of ethyl 7-octenoate.

IV. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Perflavory. ethyl 7-octenoate, 35194-38-8. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]

  • Cheméo. Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). [Link]

  • Restek. Troubleshooting Guide. [Link]

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • PubChem. Ethyl 7-octenoate. [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. [Link]

  • ScenTree. Ethyl octanoate (CAS N° 106-32-1). [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • Hawach. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Waters Corporation. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Reddit. Column chromatography issues. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Biotage. How changing stationary phase chemistry can impact separation selectivity. [Link]

  • Northern Illinois University. 5. Thin Layer Chromatography. [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • SIELC Technologies. Separation of Ethyl octanoate on Newcrom R1 HPLC column. [Link]

  • J-STAGE. Efficient Syntheses of the OPC Homologous Series, OPC-1:0, -3:0, -4:0, -5:0, -6:0, -7:0, and-8:0. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. TLC of C1 at solvent system toluene:ethyl acetate (7:3). [Link]

  • ResearchGate. TLC profiles using toluene:ethyl acetate eluent (7:3). [Link]

  • Carl ROTH. Solvents for TLC. [Link]

  • YouTube. Column Chromatography. [Link]

  • NIST WebBook. 7-Octenoic acid, ethyl ester. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

  • MDPI. Development of Low Shrinkage Curing Techniques for Unsaturated Polyester and Vinyl Ester Reinforced Composites. [Link]

  • RSC Publishing. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. [Link]

  • PubMed. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

Sources

Troubleshooting

resolving co-eluting peaks with ethyl 7-octenoate in GC analysis

Resolving Co-eluting Peaks with Ethyl 7-Octenoate Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Co-eluting Peaks with Ethyl 7-Octenoate

Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with chromatographic resolution, specifically focusing on the analysis of ethyl 7-octenoate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles behind them.

Co-elution, where two or more compounds elute from the GC column at the same time, is a significant challenge that can compromise peak identification and quantification.[1] Ethyl 7-octenoate, an unsaturated ester, is often analyzed in complex matrices where it may co-elute with structurally similar compounds, such as other fatty acid esters, isomers, or matrix components with similar boiling points and polarities. This guide provides a systematic approach to diagnosing and resolving these co-elution issues.

Troubleshooting Guide: Questions & Answers
Q1: How can I confirm that my ethyl 7-octenoate peak is actually two co-eluting compounds?

A1: Suspecting co-elution is the first step, but confirmation requires careful data inspection. A perfectly symmetrical peak does not guarantee purity.[1] Here are two primary methods for detection:

  • Visual Peak Shape Inspection: The most immediate clue is an asymmetrical peak. Look for subtle "shoulders" or "humps" on the front or back of your target peak.[1][2] While peak tailing can be caused by other issues like column activity or a dirty injector liner, a distinct shoulder is a strong indicator of an underlying, unresolved peak.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, your detector is a powerful tool for diagnosing co-elution.[1] By examining the mass spectra across the width of the chromatographic peak, you can assess its purity.

    • Procedure: In your data analysis software, select the peak for ethyl 7-octenoate. View the mass spectrum at the very beginning (upslope), the apex, and the end (downslope) of the peak.

    • Interpretation: If the peak is pure, the mass spectra from all points should be identical and match the reference spectrum for ethyl 7-octenoate. If a co-eluting compound is present, you will observe different ions or significant changes in the relative abundance of ions across the peak.[2] This indicates that the mass spectrum is a composite of two or more different molecules.

Q2: I've confirmed co-elution with my ethyl 7-octenoate peak. What is the first and simplest thing I should do to try and fix it?

A2: The most direct approach is to optimize your GC oven temperature program. This manipulates the retention of compounds based on their volatility and interaction with the stationary phase, without requiring any hardware changes. The goal is to increase the separation (selectivity) between the two compounds.

The resolution of chromatographic peaks is governed by three factors: efficiency, selectivity, and the capacity factor (retention).[2][3] Modifying the temperature program directly impacts retention and can significantly alter selectivity.

  • Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., changing from 10°C/min to 2-3°C/min) gives compounds more time to interact with the stationary phase, which can enhance the separation of analytes with close boiling points.[4][5]

  • Add an Isothermal Hold: If you know the approximate elution temperature of the co-eluting pair, introduce a period where the oven temperature is held constant (isothermal) just before this temperature. This can often allow the two compounds to separate more effectively.[4]

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the "focusing" of analytes at the head of the column, leading to sharper peaks and potentially better resolution of early-eluting compounds.[6]

See Protocol 1 for a step-by-step guide to optimizing your temperature program.

Q3: I've tried optimizing the temperature program, but the peaks are still not resolved. What is the next logical step?

A3: If modifying the temperature program is insufficient, the issue likely lies with the fundamental selectivity of your analytical column. The next step is to select a column with a different stationary phase chemistry. The core principle in chromatography is "like dissolves like," meaning the choice of stationary phase is the most powerful tool for altering the elution order of compounds.[7]

For separating fatty acid esters like ethyl 7-octenoate, especially from isomers or other similar esters, changing the column polarity is critical.

  • Move to a More Polar Column: Standard non-polar (e.g., 5% phenyl methylpolysiloxane, like a DB-5 or HP-5ms) or mid-polar columns separate primarily by boiling point.[8] Compounds with very similar boiling points will be difficult to resolve. Highly polar stationary phases, particularly those containing cyanopropyl groups, offer different separation mechanisms, including dipole-dipole interactions.[8] This is extremely effective for separating unsaturated esters.

Table 1: GC Column Selection Guide for Unsaturated Esters

Column TypeStationary Phase ChemistryPolarityRecommended For
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarGeneral purpose, separation by boiling point.
Standard Mid-Polar 5% Phenyl Methylpolysiloxane (e.g., HP-5ms)Low PolarityGeneral purpose, good for a wide range of analytes.[9]
Polar (WAX) Polyethylene Glycol (e.g., DB-WAX)PolarSeparation of polar compounds like alcohols, aldehydes.[8]
Highly Polar Biscyanopropyl Siloxane (e.g., SP-2560, HP-88)Highly PolarExcellent resolution of cis/trans isomers and positional isomers of fatty acid esters.[4][10][11]

If you are using a standard non-polar or mid-polar column, switching to a highly polar biscyanopropyl siloxane column is the most effective strategy for resolving co-eluting fatty acid esters.[11]

Q4: I am restricted to my current GC column and method optimization isn't working. Can sample preparation techniques help?

A4: Yes, chemical derivatization is a powerful pre-analysis technique that can resolve co-elution by altering the chemical properties of an interfering compound.[12] While ethyl 7-octenoate itself doesn't require derivatization for GC analysis, if the co-eluting compound belongs to a different chemical class (e.g., a free carboxylic acid, alcohol, or amine), derivatization can shift its retention time significantly.

  • Principle: Derivatization involves reacting the sample with a reagent to convert functional groups into more volatile and thermally stable derivatives.[12][13] This change in chemical structure almost always leads to a change in GC retention time.

  • Common Strategy: Silylation: This is the most common derivatization method in GC.[13] Silylating reagents like BSTFA or MSTFA react with active hydrogens, such as those found on -OH (alcohols, carboxylic acids) and -NH (amines) groups, replacing them with a trimethylsilyl (TMS) group.[13][14] The resulting TMS-ethers and TMS-esters are typically more volatile and less polar, causing them to elute earlier.

If your ethyl 7-octenoate is co-eluting with a compound that has an active hydrogen, a silylation step will likely shift the interference away from your analyte peak. See Protocol 2 for a general silylation procedure.

Workflow & Experimental Protocols
Troubleshooting Workflow for Co-elution

Below is a logical workflow to follow when diagnosing and resolving co-elution issues.

Coelution_Workflow start Co-elution Suspected check_ms Check Peak Purity via MS (Spectra across peak) start->check_ms peak_shape Inspect Peak Shape (Shoulders, Fronting) start->peak_shape confirm Co-elution Confirmed? check_ms->confirm peak_shape->confirm optimize_temp Step 1: Optimize Temperature Program (Slower ramp, add isothermal hold) confirm->optimize_temp Yes end_ok Analysis Complete confirm->end_ok No resolved1 Resolved? optimize_temp->resolved1 change_column Step 2: Change Stationary Phase (Switch to a highly polar column, e.g., HP-88) resolved1->change_column No resolved1->end_ok Yes resolved2 Resolved? change_column->resolved2 derivatize Step 3: Use Derivatization (If interference has active H, e.g., silylation) resolved2->derivatize No resolved2->end_ok Yes resolved3 Resolved? derivatize->resolved3 resolved3->end_ok Yes end_nok Consult Advanced Support resolved3->end_nok No

Caption: A systematic troubleshooting workflow for resolving co-eluting peaks.

Protocol 1: Systematic Optimization of a GC Temperature Program

This protocol provides a structured approach to methodically adjust your oven temperature program to resolve co-eluting peaks.

  • Establish a Baseline: Run your current method with a known standard to get a baseline chromatogram. Note the retention time (RT) and peak shape of the co-eluting peaks.

  • Initial Scouting Run (if needed): If you are developing a new method, start with a fast, broad ramp (e.g., 20°C/min) to determine the approximate elution temperature of your analytes.[15]

  • Slow the Ramp Rate: Decrease the temperature ramp rate in the region where the co-elution occurs.

    • Example: If co-elution happens at 15 minutes with a 10°C/min ramp from 50°C (elution temp ≈ 200°C), modify the program:

      • Initial: 50°C, hold 1 min.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2 (slower): 2°C/min to 210°C.

      • Ramp 3: 20°C/min to final temp, hold.

  • Introduce an Isocratic Hold: Based on the scouting run, add an isothermal hold just before the elution of the critical pair.

    • Example:

      • Initial: 50°C, hold 1 min.

      • Ramp: 10°C/min to 195°C.

      • Hold: Isothermal at 195°C for 5-10 minutes.

      • Ramp: 20°C/min to final temp, hold.

  • Evaluate Results: After each modification, inject your standard and compare the resolution to the baseline. A resolution value (Rs) greater than 1.5 is considered baseline separation.[3]

Protocol 2: General Protocol for Silylation of Samples

This protocol is for derivatizing samples that may contain interferences with active hydrogens (e.g., alcohols, acids) that co-elute with ethyl 7-octenoate.

Materials:

  • Dried sample extract or standard.

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure your sample is completely dry. Water will react with the silylating reagent and inhibit the reaction. If your sample is in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous solvent to redissolve it. Then, add 100 µL of the silylation reagent (e.g., BSTFA).

  • Reaction: Tightly cap the vial. Heat the mixture at 60-70°C for 30 minutes to ensure the reaction goes to completion.[16]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The derivatized compounds are sensitive to moisture, so analyze them as soon as possible.

Frequently Asked Questions (FAQs)
  • Q: What are the most likely compounds to co-elute with ethyl 7-octenoate?

    • A: Likely candidates include other C8 or C10 esters (e.g., ethyl octanoate, isomers of ethyl octenoate), and other fatty acid esters with similar chain lengths and degrees of unsaturation, as they will have very similar boiling points and polarities.

  • Q: Can my injector settings affect co-elution?

    • A: Indirectly, yes. An injector temperature that is too low can cause incomplete or slow vaporization, leading to broad peaks that are harder to resolve.[4] Conversely, a temperature that is too high can cause thermal degradation of your analyte. A typical starting point for the injector temperature is 250°C for ester analysis.[4][9]

  • Q: My peak shape is poor (tailing/fronting). Could this be masking a co-elution problem?

    • A: Absolutely. Poor peak shape can easily hide a smaller, co-eluting peak.[17] Common causes of peak tailing include a contaminated injector liner, column degradation, or active sites in the GC system. Always perform routine inlet maintenance, such as changing the liner and seal, to ensure good chromatography before troubleshooting co-elution.[6]

References
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Scribd. (n.d.). Derivatization Techniques in Chemistry. Scribd. [Link]

  • Axion Training Labs, Inc. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • David, F., Sandra, P., & Sippola, E. (1993). Temperature program optimization by computer simulation for the capillary GC analysis of fatty acid methyl esters on biscyanopropyl siloxane phases. Journal of High Resolution Chromatography, 16(2), 95-100. [Link]

  • Younis, A. (n.d.). Derivatization in GC. [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Postnova. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Delmonte, P., et al. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 104(2), 295-305. [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Overton, S. V., & Manura, J. J. (1996). Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. Food Technology, 50(3), 90-94. [Link]

  • Ledesma, A. E. (2009). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. NIST WebBook. [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. [Link]

  • OIV. (2016). Analysis of volatile compounds in wines by gas chromatography. International Organisation of Vine and Wine. [Link]

  • NIST. (n.d.). Gas Chromatography data for 7-Octenoic acid, ethyl ester. NIST WebBook. [Link]

  • Myers, K. M. (2018). Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identification. Defense Technical Information Center. [Link]

  • Bationo, F., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1033-1044. [Link]

  • ResearchGate. (n.d.). Results of GC-MS analysis (ethyl decanoate; ethyl octanoate). [Link]

  • Zandona, M., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 331, 127301. [Link]

  • The Good Scents Company. (n.d.). ethyl octanoate, 106-32-1. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-octenoate. PubChem. [Link]

Sources

Optimization

preventing the isomerization of ethyl 7-octenoate during reactions

The initial search results have provided a wealth of information, primarily focusing on the isomerization of olefins during ruthenium-catalyzed metathesis reactions. This is a key area where ethyl 7-octenoate might be us...

Author: BenchChem Technical Support Team. Date: January 2026

The initial search results have provided a wealth of information, primarily focusing on the isomerization of olefins during ruthenium-catalyzed metathesis reactions. This is a key area where ethyl 7-octenoate might be used and where isomerization is a well-documented problem. I have information on:
  • Mechanism: The isomerization is primarily caused by ruthenium hydride (Ru-H) species that form from the decomposition of the metathesis catalysts. These species catalyze the double bond migration via a metal hydride addition-elimination mechanism.

  • Prevention Strategies: Several methods to prevent this have been identified:

    • Additives: Using quenching agents like 1,4-benzoquinones (especially electron-deficient ones), acetic acid, and tricyclohexylphosphine oxide to scavenge the Ru-H species.

    • Temperature Control: Lowering the reaction temperature can minimize catalyst decomposition and subsequent isomerization.

    • Catalyst Choice: Some newer catalysts (like CAAC Ru complexes) show lower isomerization tendencies.

    • Reaction Conditions: Minimizing catalyst decomposition by removing impurities and carefully controlling reaction setup (e.g., headspace, agitation).

  • Detection: The search results implicitly mention NMR and GC as methods to detect and quantify isomerization, which is standard in organic chemistry.

  • Purification: While the searches focused on preventing isomerization during the reaction, I have also run searches on general purification techniques. I need to connect these general techniques to the specific problem of separating isomers of ethyl 7-octenoate, which often have very similar boiling points.

Based on this, I can proceed with structuring the technical support guide. I have enough information to build the core of the content, including the FAQs, troubleshooting scenarios (especially for metathesis), and preventative protocols. I can also create the proposed Graphviz diagrams.

The next steps in my original plan are still valid. I will now move on to structuring the content, writing the Q&A sections, creating the diagrams, and compiling the reference list. I have sufficient information from the initial searches to fulfill the user's request without needing further searches at this stage. I will synthesize the information from the provided search results to create the guide.

Welcome to the technical support center for handling ethyl 7-octenoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this terminal alkene in their synthetic routes. The isomerization of the terminal double bond to more stable internal positions is a frequent and critical issue that can lead to impure products, reduced yields, and purification challenges. This document provides in-depth, field-proven insights into why this isomerization occurs and how to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 7-octenoate isomerization, and why is it a significant problem?

A: Ethyl 7-octenoate possesses a terminal double bond between carbons 7 and 8. Isomerization is the chemical process where this double bond migrates to an internal, more thermodynamically stable position (e.g., to the 6,7- or 5,6-positions). This is a significant issue for several reasons:

  • Loss of Desired Reactivity: Many synthetic applications, such as olefin metathesis, polymerization, or hydroboration, specifically require the terminal alkene for regioselectivity. Internal alkenes may react sluggishly or yield incorrect products.

  • Product Impurity: The isomerized byproducts are often difficult to separate from the desired product due to very similar physical properties (e.g., boiling point, polarity).[1]

  • Reduced Yields: The formation of undesired isomers directly reduces the yield of the target molecule.[1][2]

Q2: What are the primary causes of isomerization during reactions involving ethyl 7-octenoate?

A: Double bond migration is typically catalyzed by trace impurities or reaction intermediates. The most common culprits are:

  • Transition Metal Hydride Species: In reactions like olefin metathesis, ruthenium-based catalysts can decompose to form ruthenium hydride (Ru-H) species.[1][3] These hydrides are highly efficient catalysts for olefin isomerization via a hydride addition-elimination mechanism.[4][5]

  • Acidic or Basic Conditions: Trace acid or base on glassware, in solvents, or as impurities in reagents can catalyze isomerization, particularly at elevated temperatures.

  • Thermal Stress: High reaction temperatures can promote both catalyst decomposition (leading to Ru-H species) and direct thermal isomerization, although metal catalysis is usually the dominant pathway.[1][6]

Q3: How can I reliably detect and quantify the extent of isomerization?

A: A combination of analytical techniques is recommended for robust analysis:

  • Gas Chromatography (GC): GC is an excellent tool for separating the isomers of ethyl 7-octenoate. Coupled with a Flame Ionization Detector (FID), it provides quantitative data on the relative percentages of each isomer. Isomers will typically appear as closely eluting peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The terminal alkene protons of ethyl 7-octenoate have a characteristic chemical shift and splitting pattern around 4.9-5.8 ppm. The appearance of new signals in the olefinic region, often with different coupling constants, is a clear indicator of internal alkene formation.

    • ¹³C NMR: The terminal carbons (C7 and C8) have distinct chemical shifts. Isomerization will result in the appearance of new sp² carbon signals at different positions.

Troubleshooting Guide: Isomerization in Olefin Metathesis

Olefin metathesis is a powerful reaction but is notoriously prone to causing isomerization due to the nature of the ruthenium catalysts used.[7][8][9] Use this guide to troubleshoot and prevent this side reaction.

Scenario: You performed a Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) and detected significant isomerization of your ethyl 7-octenoate starting material or product.

Below is a logical workflow to diagnose and solve the issue.

troubleshooting_workflow start Isomerization Detected in Metathesis Product check_temp Was the reaction run at elevated temperature (>40 °C)? start->check_temp check_additive Was an isomerization inhibitor used? check_temp->check_additive No sol_temp Action: Reduce reaction temperature. Lower temps minimize catalyst decomposition into Ru-H species. check_temp->sol_temp Yes check_catalyst What was the catalyst loading? check_additive->check_catalyst Yes sol_additive Action: Add an inhibitor. Use 1,4-benzoquinone (5-10 mol %) or acetic acid (1-2 equiv). check_additive->sol_additive No check_workup How was the reaction quenched and worked up? check_catalyst->check_workup Low sol_catalyst Action: Reduce catalyst loading. Use the lowest effective loading (e.g., <1 mol %) to minimize decomposition products. check_catalyst->sol_catalyst High (>2 mol%) sol_workup Action: Quench immediately and properly. Use an effective quenching agent like ethyl vinyl ether or a phosphine scavenger. check_workup->sol_workup Slow / None

Caption: Troubleshooting workflow for metathesis-induced isomerization.

In-Depth Explanation of Troubleshooting Points
1. Reaction Temperature

High temperatures accelerate the decomposition of Grubbs-type catalysts into Ru-H species, which are the active isomerization catalysts.[1][3] Many metathesis reactions are effective at room temperature or slightly above (30-40 °C).

  • Recommendation: Unless required for a sluggish substrate, perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

2. Use of Isomerization Inhibitors

Additives can "quench" the catalytically active Ru-H species without significantly impeding the metathesis cycle.[3]

  • Recommendation: The addition of 1,4-benzoquinone or its electron-deficient derivatives (e.g., 2,6-dichloro-1,4-benzoquinone) is a highly effective strategy.[1][10][11][12] These compounds are thought to react with the ruthenium hydrides.[10] Acetic acid has also been shown to suppress isomerization.[2]

AdditiveTypical LoadingEfficacyReference
1,4-Benzoquinone5-10 mol %High[1][2][12]
2,6-Dichloro-1,4-benzoquinone5-10 mol %Very High[10]
Acetic Acid1-2 equivalentsModerate-High[2]
Tricyclohexylphosphine oxide10-20 mol %Substrate Dependent[3]
3. Catalyst Loading & Purity

Higher catalyst loadings can lead to a higher absolute concentration of decomposition products, including Ru-H species. Furthermore, impurities in substrates or solvents (e.g., basic amines) can accelerate catalyst decomposition.[3]

  • Recommendation: Use the minimum catalyst loading required for efficient metathesis. Ensure all substrates and solvents are rigorously purified and free of catalyst poisons.

4. Reaction Quenching and Workup

Even after the desired product is formed, residual catalyst in the reaction mixture can continue to cause isomerization during workup or purification.

  • Recommendation: Actively quench the catalyst at the end of the reaction. Common and effective methods include:

    • Adding ethyl vinyl ether, which forms a stable Fischer carbene with the ruthenium center.[13]

    • Adding tris(hydroxymethyl)phosphine or other water-soluble phosphines that sequester the ruthenium, allowing for its removal via aqueous extraction.

Preventative Protocols & Best Practices

Protocol A: Performing Olefin Metathesis with Minimal Isomerization

This protocol incorporates best practices for minimizing double bond migration.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use a high-purity, degassed solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: To a stirred solution of your substrate (e.g., ethyl 7-octenoate) in the chosen solvent, add the isomerization inhibitor (e.g., 1,4-benzoquinone, 5 mol %).

  • Initiation: Add the ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) in one portion.

  • Reaction Monitoring: Maintain the reaction at the lowest effective temperature (e.g., 25-40 °C) and monitor by TLC or GC.

  • Quenching: Once the reaction is complete, add a quenching agent such as ethyl vinyl ether (~100 equivalents relative to the catalyst) and stir for 30 minutes.[13]

  • Workup: Concentrate the mixture in vacuo and proceed immediately to purification.

Protocol B: Purification Without Inducing Isomerization

Isomers of octenoate are often inseparable by distillation due to close boiling points.[14] Flash column chromatography is the preferred method.

  • Adsorbent Deactivation: Trace acidity on silica gel can promote isomerization. To prevent this, prepare a deactivated silica slurry by adding 1-2% triethylamine (v/v) to the chosen eluent (e.g., hexanes/ethyl acetate) and running it through the column before loading the sample.

  • Column Loading: Concentrate the crude product from the quenched reaction onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the triethylamine-treated solvent system. The non-polar isomers will typically elute slightly faster than the desired terminal alkene.

  • Analysis: Collect fractions and analyze by GC or TLC to ensure proper separation.

Mechanism of Ru-H Catalyzed Isomerization

The accepted mechanism involves a series of reversible steps that effectively "walk" the double bond along the alkyl chain.[15][16]

mechanism sub Ethyl 7-octenoate (Terminal Alkene) ru_alkyl Ruthenium-Alkyl Intermediate sub->ru_alkyl + [Ru]-H int1 Ru-H Complex add [Addition] (Markovnikov) ru_alkyl->sub - [Ru]-H prod Ethyl 6-octenoate (Internal Alkene) ru_alkyl->prod - [Ru]-H elim [β-Hydride Elimination] int2 Ru-H Complex prod->ru_alkyl + [Ru]-H

Caption: Hydride addition-elimination mechanism for isomerization.

References
  • McGrath, D. V., et al. (1994). The mechanism of aqueous ruthenium(II)-catalyzed olefin isomerization. Journal of the American Chemical Society. Available at: [Link]

  • Anderson, D. R. (2017). Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. Available at: [Link]

  • Courchay, F. C., et al. (2006). Understanding Structural Isomerization during Ruthenium-Catalyzed Olefin Metathesis: A Deuterium Labeling Study. Organometallics. Available at: [Link]

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization During Olefin Metathesis. ResearchGate. Available at: [Link]

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. ACS Figshare. Available at: [Link]

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Hong, S. H., et al. (2005). Prevention of undesirable isomerization during olefin metathesis. PubMed. Available at: [Link]

  • Roy, A., et al. (2016). Allenyl esters as quenching agents for ruthenium olefin metathesis catalysts. National Institutes of Health. Available at: [Link]

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. Available at: [Link]

  • Lhermitte, F., et al. (2023). Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution. National Institutes of Health. Available at: [Link]

  • Dubey, Z. J., et al. (2023). Dual Ruthenium-Catalyzed Alkene Isomerization-Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C-H Allylation. Organic Chemistry Portal. Available at: [Link]

  • Nelson, D. J., & Nolan, S. P. (2014). Key processes in ruthenium-catalysed olefin metathesis. Royal Society of Chemistry. Available at: [Link]

  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. Available at: [Link]

  • Samojłowicz, C., et al. (2009). Recent Advances in Ruthenium-Based Olefin Metathesis. National Institutes of Health. Available at: [Link]

  • Golisade, A., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Royal Society of Chemistry. Available at: [Link]

  • Dubey, Z. J., et al. (2023). Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation. National Institutes of Health. Available at: [Link]

  • Fodor, C., et al. (2022). Olefins isomerization by hydride-complexes of ruthenium. ResearchGate. Available at: [Link]

  • MACRO(n.d.). Purification Techniques in Organic Chemistry: A Comprehensive Guide. MACRO. Available at: [Link]

  • Journal of New Developments in Chemistry (n.d.). Purification Techniques. Open Access Pub. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of Ethyl 7-Octenoate

Welcome to the Technical Support Center for the large-scale synthesis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, safety, and scalability in your synthetic processes.

Introduction to the Synthesis of Ethyl 7-Octenoate

Ethyl 7-octenoate is a valuable unsaturated ester with applications in the synthesis of polymers, fragrances, and pharmaceutical intermediates. Its large-scale production, while seemingly straightforward, presents several challenges that can impact yield, purity, and safety. This guide will primarily focus on the most common and cost-effective method for its synthesis: the Fischer-Speier esterification of 7-octenoic acid and ethanol. We will also explore alternative synthetic strategies, such as olefin cross-metathesis, and discuss the associated challenges.

Primary Synthesis Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is reversible, and therefore, careful control of reaction conditions is crucial for achieving high yields on a large scale.[3]

Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Challenges in Large-Scale Fischer Esterification

Scaling up the Fischer esterification of 7-octenoic acid presents several key challenges:

  • Equilibrium Limitation: The reaction is reversible, meaning that the accumulation of the water byproduct can drive the reaction backward, reducing the yield of the desired ester.[3][4]

  • Reaction Kinetics: While the reaction is thermodynamically controlled, the rate can be slow, requiring prolonged heating, which can lead to the formation of byproducts.

  • Catalyst Selection and Removal: Strong acid catalysts like sulfuric acid are effective but can be corrosive and require neutralization and removal during workup.[5]

  • Thermal Management: The reaction can be exothermic, and on a large scale, improper heat management can lead to a runaway reaction, posing a significant safety risk.[6]

  • Purification: Separating the product from unreacted starting materials, the catalyst, and byproducts can be challenging at a large scale.

Experimental Protocol: Large-Scale Synthesis of Ethyl 7-Octenoate

This protocol is designed for a multi-liter scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5][7]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
7-Octenoic acid142.201.0
Ethanol (anhydrous)46.073.0 - 5.0Using an excess drives the equilibrium towards the product.[3]
Sulfuric acid (conc.)98.080.05 - 0.1Catalyst. Handle with extreme care.[7]
Toluene--Azeotropic agent for water removal.
Sodium bicarbonate (sat. aq. solution)--For neutralization.
Brine (sat. aq. NaCl solution)--For washing.
Anhydrous magnesium sulfate--For drying.

Equipment:

  • Large-volume, three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dean-Stark apparatus

  • Condenser

  • Large separatory funnel

Procedure:

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.[8]

  • Charging the Reactor: Charge the round-bottom flask with 7-octenoic acid, ethanol, and toluene.

  • Initiating the Reaction: Begin stirring and slowly add the concentrated sulfuric acid to the mixture. An exotherm may be observed.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Workup - Neutralization: Carefully transfer the reaction mixture to a large separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Caution: CO2 gas will be evolved. Vent the separatory funnel frequently.[8]

  • Workup - Washing: Wash the organic layer with brine.

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess ethanol.

  • Purification: Purify the crude ethyl 7-octenoate by vacuum distillation.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction due to insufficient heating or catalyst.Ensure the reaction is heated to a steady reflux. Consider a slight increase in catalyst loading.
Reversal of the reaction due to incomplete water removal.Check for leaks in the Dean-Stark apparatus. Ensure azeotropic distillation is efficient.
Loss of product during workup.Be cautious during the neutralization step to avoid vigorous effervescence. Ensure complete extraction of the product.
Presence of Starting Material in Product Incomplete reaction.Increase the reaction time or the amount of excess ethanol.
Dark-colored Product Side reactions due to prolonged heating at high temperatures.Reduce the reaction temperature if possible, or shorten the reaction time. Consider using a milder catalyst.
Formation of Byproducts Elimination reactions or other side reactions.Optimize the reaction temperature and catalyst concentration.
Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst?

A1: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used. Solid acid catalysts can also be an option to simplify removal after the reaction.

Q2: Is it necessary to use a Dean-Stark trap?

A2: While not strictly necessary, using a Dean-Stark trap is highly recommended for large-scale reactions to effectively remove water and drive the equilibrium towards the product, thus maximizing the yield.[2]

Q3: What are the key safety precautions for this reaction?

A3: The primary hazards are the use of concentrated sulfuric acid, which is highly corrosive, and flammable ethanol and toluene.[5][7] The reaction can also be exothermic. Always work in a well-ventilated fume hood, wear appropriate PPE, and have an emergency plan in place. For new substrates, it is always advisable to start with a small-scale reaction to assess the risks before scaling up.[6]

Q4: How can I improve the purity of my final product?

A4: Fractional vacuum distillation is the most effective method for purifying ethyl 7-octenoate on a large scale. Ensure your distillation setup is efficient to achieve good separation.

Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble Dry Glassware start->setup charge Charge Reactants: 7-Octenoic Acid, Ethanol, Toluene setup->charge add_catalyst Add Sulfuric Acid charge->add_catalyst reflux Heat to Reflux (Azeotropic Water Removal) add_catalyst->reflux monitor Monitor Reaction (GC/TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with NaHCO3 cool->neutralize wash Wash with Brine neutralize->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill end Pure Ethyl 7-Octenoate distill->end

Caption: Workflow for the large-scale synthesis of ethyl 7-octenoate.

Alternative Synthesis Route: Olefin Cross-Metathesis

Olefin cross-metathesis offers an alternative pathway to unsaturated esters like ethyl 7-octenoate. This method involves the reaction of two different olefins in the presence of a transition metal catalyst, typically ruthenium-based (e.g., Grubbs catalyst), to form new olefin products.[9]

Challenges in Cross-Metathesis for Ethyl 7-Octenoate Synthesis

While powerful, cross-metathesis for the synthesis of ethyl 7-octenoate has its own set of challenges, particularly on a large scale:

  • Catalyst Cost and Sensitivity: Ruthenium-based catalysts are expensive, and can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Selectivity: The reaction can produce a statistical mixture of homodimeric and heterodimeric products, leading to low yields of the desired cross-product.[9] Achieving high selectivity can be difficult.

  • E/Z Isomerism: The resulting double bond can be a mixture of E and Z isomers, which may require separation.

  • Catalyst Removal: Traces of the ruthenium catalyst must be removed from the final product, which can be a complex process.

Conceptual Protocol for Cross-Metathesis

A potential cross-metathesis route to ethyl 7-octenoate could involve the reaction of 1-hexene with ethyl acrylate.

Reaction Scheme:

1-Hexene + Ethyl Acrylate --(Grubbs Catalyst)--> Ethyl 7-octenoate + Ethylene

Key Considerations for this approach:

  • Catalyst Choice: A second-generation Grubbs catalyst would likely be necessary for this transformation.[10]

  • Reaction Conditions: The reaction would need to be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: The stoichiometry of the reactants would need to be carefully optimized to favor the formation of the cross-metathesis product.

  • Purification: Purification would likely involve column chromatography to separate the desired product from the catalyst and other olefinic products.

Troubleshooting Cross-Metathesis
IssuePossible Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst.Ensure the catalyst is handled under inert conditions. Use fresh, high-quality catalyst.
Low Selectivity (High Homocoupling) Similar reactivity of the olefin partners.Use one of the olefins in excess. Optimize the reaction temperature and catalyst loading.
Product Isomerization Catalyst-induced double bond migration.Use a catalyst known to suppress isomerization. Keep reaction times as short as possible.
Decision-Making Diagram for Synthesis Route Selection

Synthesis_Route_Selection start Select Synthesis Route for Ethyl 7-Octenoate cost_priority Is cost a primary concern? start->cost_priority starting_material_availability Are 7-octenoic acid and ethanol readily available? cost_priority->starting_material_availability Yes consider_metathesis Consider Cross-Metathesis if starting materials for Fischer are unavailable or if a different synthetic approach is required. cost_priority->consider_metathesis No fischer Fischer Esterification starting_material_availability->fischer Yes starting_material_availability->consider_metathesis No metathesis Cross-Metathesis consider_metathesis->metathesis

Caption: Decision-making for selecting a synthesis route.

References

  • SmartLabs. (n.d.). Esterification.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • BenchChem. (2025). Minimizing elimination byproducts in reactions of Ethyl 8-bromooctanoate.
  • (n.d.). Fischer Esterification.
  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Nair, R. N., & Bannister, T. D. (2014). Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. Journal of Organic Chemistry, 79(3), 1467-72.
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • Quora. (2015, February 21). What factors may influence the yield of an ester?.
  • Organic Chemistry Portal. (n.d.). Cross Metathesis.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation.
  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Esterification to Produce Ethyl 7-octenoate

Welcome to the technical support center for the synthesis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful esterification of 7-octenoic acid with ethanol.

The Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is reversible, and therefore, optimizing conditions to drive the equilibrium toward the product is crucial for achieving high yields.[2][3] This guide will delve into the nuances of this reaction, offering practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of ethyl 7-octenoate.

Problem 1: Low Yield of Ethyl 7-octenoate

A low yield is one of the most common issues in Fischer esterification.[4][5] Several factors can contribute to this problem.

  • Possible Cause 1: Reversible Nature of the Reaction. The esterification reaction is in equilibrium, meaning the reverse reaction (hydrolysis of the ester) can occur, especially in the presence of the water byproduct.[2][6]

    • Solution: To shift the equilibrium towards the product, it is essential to remove water as it is formed.[7][8] A Dean-Stark apparatus is highly effective for this purpose.[9][10] It allows for the azeotropic removal of water with a suitable solvent like toluene, driving the reaction to completion.[6] Alternatively, using a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can also push the equilibrium forward according to Le Châtelier's principle.[2][11]

  • Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[12][13][14] TLC can provide a quick qualitative assessment of the disappearance of the starting material (7-octenoic acid) and the appearance of the product (ethyl 7-octenoate).[15][16] For a more quantitative analysis, GC can be employed.[14] If the reaction has stalled, consider increasing the reaction time or temperature.

  • Possible Cause 3: Ineffective Catalyst. The acid catalyst may be weak or used in an insufficient amount.

    • Solution: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[1][17] Other strong acids like p-toluenesulfonic acid (TsOH) can also be used.[3] Ensure the catalyst is fresh and used in an appropriate concentration, typically a small catalytic amount.

  • Possible Cause 4: Steric Hindrance. While 7-octenoic acid and ethanol are not exceptionally bulky, steric hindrance can still play a role in slowing down the reaction rate.[18]

    • Solution: While you cannot change the structure of your reactants, optimizing other parameters like temperature and catalyst concentration becomes even more critical. Increasing the temperature can help overcome the activation energy barrier.

Problem 2: Presence of Unreacted 7-octenoic Acid in the Final Product

Detecting starting material in your purified product indicates incomplete reaction or inefficient purification.

  • Possible Cause 1: Insufficient Reaction Time or Temperature. As mentioned above, the reaction may not have gone to completion.

    • Solution: Before scaling up, perform small-scale experiments to determine the optimal reaction time and temperature by monitoring the reaction progress.

  • Possible Cause 2: Inadequate Purification. The workup procedure may not be effectively removing the unreacted carboxylic acid.

    • Solution: During the workup, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize and remove any remaining 7-octenoic acid.[17][19] The carboxylate salt formed will be soluble in the aqueous layer and can be separated. Be cautious and perform the wash until no more gas (CO₂) evolution is observed.

Problem 3: Formation of Side Products

While the Fischer esterification is generally a clean reaction, side reactions can occur, especially at higher temperatures.

  • Possible Cause: Dehydration of Ethanol. At high temperatures and in the presence of a strong acid catalyst like sulfuric acid, ethanol can undergo dehydration to form diethyl ether.

    • Solution: Maintain a controlled reaction temperature. The optimal temperature will be a balance between a reasonable reaction rate and minimizing side reactions. Refluxing at the boiling point of the alcohol or the azeotropic mixture is a common practice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethanol to 7-octenoic acid?

A1: To drive the equilibrium towards the formation of ethyl 7-octenoate, a large excess of ethanol is typically used.[2][11] A molar ratio of 3:1 to 5:1 (ethanol:7-octenoic acid) is a good starting point. The optimal ratio can be determined experimentally.

Q2: Which acid catalyst is best for this reaction?

A2: Concentrated sulfuric acid is a highly effective and commonly used catalyst for Fischer esterification.[1] p-Toluenesulfonic acid is another excellent choice and is a solid, which can be easier to handle.[3] For unsaturated carboxylic acids, heteropolyacids have also been shown to be effective catalysts.[20]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[13] You can spot the reaction mixture alongside the starting materials (7-octenoic acid and ethanol) and, if available, a standard of the product (ethyl 7-octenoate). The disappearance of the carboxylic acid spot and the appearance of a new, less polar ester spot will indicate the reaction's progress.[15] Gas Chromatography (GC) provides a more quantitative analysis of the reaction mixture composition over time.[14]

Q4: What is the best method for purifying the final product?

A4: After the reaction is complete, the workup typically involves neutralizing the acid catalyst and removing unreacted carboxylic acid with a base wash (e.g., NaHCO₃ solution).[17][21] The crude ester is then extracted with a suitable organic solvent.[22] Further purification can be achieved by distillation to separate the ethyl 7-octenoate from any remaining starting materials or high-boiling impurities.[21]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[23] The reaction should be performed in a well-ventilated area. Ethanol is flammable, so heating should be done using a heating mantle or a water bath, not an open flame.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of ethyl 7-octenoate using a Dean-Stark apparatus to maximize the yield.

Materials:

  • 7-octenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus[9]

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 7-octenoic acid, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight). Add a volume of toluene sufficient to fill the Dean-Stark trap.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[6][10]

  • Monitoring the Reaction: Continue the reflux until no more water collects in the Dean-Stark trap, which indicates the reaction is complete. This can take several hours. Monitor the reaction progress periodically by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Washing: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted 7-octenoic acid. Repeat the wash until no more CO₂ gas evolves. Then, wash the organic layer with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent (toluene and excess ethanol) using a rotary evaporator.

  • Purification: Purify the crude ethyl 7-octenoate by vacuum distillation to obtain the final product.

Data Summary

ParameterRecommended Range/ValueRationale
Reactant Molar Ratio (Ethanol:7-octenoic acid) 3:1 to 5:1Shifts equilibrium towards product formation.[2]
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst is required for the reaction.[1][3]
Catalyst Loading 1-2% by weight of carboxylic acidSufficient to catalyze the reaction without causing significant side reactions.
Solvent for Water Removal TolueneForms a low-boiling azeotrope with water for efficient removal.[6]
Reaction Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Monitoring Technique TLC, GCTo determine reaction completion and optimize reaction time.[13][14]

Visualizations

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_regeneration Catalyst Regeneration Carboxylic_Acid 7-Octenoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Carboxylic_Acid->Protonated_Carbonyl Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate H+ H+ Ethanol Ethanol Ethanol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester Loss of Water Water H₂O Ethyl_7_octenoate Ethyl 7-octenoate Protonated_Ester->Ethyl_7_octenoate Deprotonation H+_regen H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow start Low Yield of Ethyl 7-octenoate q1 Is water being effectively removed? start->q1 s1 Use Dean-Stark apparatus or excess ethanol. q1->s1 No q2 Is the reaction going to completion? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase reaction time/temperature. Monitor by TLC/GC. q2->s2 No q3 Is the catalyst effective? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use fresh concentrated H₂SO₄ or TsOH. q3->s3 No q4 Is purification adequate? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Wash with NaHCO₃ solution during workup. q4->s4 No end Yield Optimized q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Kinetic Study of Esterification Reaction - ResearchGate. Available at: [Link]

  • Dean-Stark apparatus | Resource - RSC Education. Royal Society of Chemistry. Available at: [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Scielo. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. National Institutes of Health. Available at: [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. Available at: [Link]

  • Kinetics of Ester Formation via Fischer Esterification | - ChemBAM. Available at: [Link]

  • Method for producing unsaturated carboxylic acid ester - Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Comparison of Asymmetric Hydrogenations of Unsaturated Carboxylic Acids and Esters | ACS Catalysis - ACS Publications. American Chemical Society. Available at: [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. University of Saskatchewan. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Fischer Esterification - Chemistry LibreTexts. Available at: [Link]

  • Verification of Esterification | Juniata. Juniata College. Available at: [Link]

  • TLC analysis of the reaction mixture during the esterification of the... - ResearchGate. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Available at: [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available at: [Link]

  • Method for preparing 6, 8-dihalooctanoic esters - Google Patents.
  • Fischer Esterification. University of California, Irvine. Available at: [Link]

  • How to Make Esters through Esterification | Examples Explained! - YouTube. Available at: [Link]

  • (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM) - ResearchGate. Available at: [Link]

  • mechanism for the esterification reaction - Chemguide. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Separation of an Unknown Mixture - The Department of Chemistry, UWI, Mona, Jamaica. The University of the West Indies at Mona. Available at: [Link]

  • Synthesis, Isolation, and Purification of an Ester - Coach Benner. Available at: [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. Available at: [Link]

  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. Available at: [Link]

  • What factors may influence the yield of an ester? - Quora. Available at: [Link]

  • Organic Chem Review: Drawing the Mechanism for an Esterification Reaction | Kaplan MCAT Prep - YouTube. Available at: [Link]

  • Synthesis method of 8-bromoethyl octanoate - Google Patents.
  • Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli - NIH. National Institutes of Health. Available at: [Link]

  • A Comprehensive Review of Non-Conventional Yeasts: Innovation in Craft Beer Production. MDPI. Available at: [Link]

  • Kinetic studies of vacuum autocatalytic esterification of pentaerythritol and octanoic acid. Springer. Available at: [Link]

  • ethyl decanoate - Organic Syntheses Procedure. Available at: [Link]

  • Optimization of ethyl oleate from oleic acid and ethanol with Dean-Stark trap technology by response surface methodology - E3S Web of Conferences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Signal Intensity of Ethyl 7-Octenoate in Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving a robust signal for this volatile ester. Here, we will explore the causality behind experimental choices and provide a self-validating system of protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low signal, or no signal at all, for ethyl 7-octenoate. What are the most common initial checks I should perform?

When encountering a weak or absent signal for ethyl 7-octenoate, it is crucial to systematically verify the foundational elements of your experimental setup. A complete loss of signal often points to a singular critical failure rather than a nuanced optimization issue.

Start by confirming the integrity of your sample and standards. Prepare a fresh dilution of your ethyl 7-octenoate standard to eliminate the possibility of degradation or incorrect concentration.[1] Following this, a systematic check of the instrument from the sample introduction point to the detector is recommended. Ensure that the mass spectrometer is functioning correctly by running a system suitability test or a known standard that typically provides a strong signal. This will help you differentiate between a compound-specific issue and a general instrument malfunction.

Here is a basic workflow for your initial checks:

Sources

Optimization

minimizing by-product formation in ethyl 7-octenoate synthesis

Welcome to the technical support center for the synthesis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this esterification process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your synthesis for high yield and purity.

Introduction to Ethyl 7-octenoate Synthesis

Ethyl 7-octenoate, a valuable unsaturated ester, is typically synthesized via the Fischer esterification of 7-octenoic acid with ethanol, catalyzed by a strong acid. While seemingly straightforward, this reversible reaction is prone to several side reactions and challenges that can impact the final product's quality. This guide will address these issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors affecting the equilibrium of the Fischer esterification?

A1: The Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the formation of ethyl 7-octenoate, two main strategies based on Le Chatelier's principle are employed:

  • Using an excess of a reactant: Typically, ethanol is used in large excess as it is often also the solvent for the reaction. This concentration gradient pushes the equilibrium towards the product side.[1]

  • Removal of water: Water is a by-product of the reaction. Its continuous removal from the reaction mixture will shift the equilibrium towards the formation of the ester.[2] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction.

A common mistake is not using a sufficient excess of ethanol or an effective method for water removal, leading to a low equilibrium conversion.

Q2: What are the most common by-products I should be aware of during the synthesis of ethyl 7-octenoate?

A2: By-product formation is a significant challenge. The main by-products can be categorized as follows:

  • Products from side reactions of the terminal double bond: The presence of a strong acid catalyst can lead to reactions involving the alkene functionality of 7-octenoic acid.

    • Hydration: Acid-catalyzed hydration of the double bond can form 8-hydroxyoctanoic acid, which is then esterified to ethyl 8-hydroxyoctanoate .[3]

    • Polymerization: Under acidic conditions, alkenes can undergo polymerization, leading to oligomeric or polymeric materials.

  • By-products from impurities in starting materials:

    • Isomeric esters: Commercial 7-octenoic acid may contain other isomers of octenoic acid (e.g., cis-5-octenoic acid or trans-2-octenoic acid), which will also be esterified to their corresponding ethyl esters.[3][4]

    • Other fatty acid esters: The presence of other fatty acids as impurities will result in a mixture of ethyl esters.

  • Process-related by-products:

    • Diethyl ether: Formed from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.

Q3: How can I detect the presence of these by-products in my reaction mixture?

A3: A combination of analytical techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. You can identify ethyl 7-octenoate and potential by-products by their mass spectra and retention times.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Specific proton and carbon signals can confirm the presence of the desired ester and help identify by-products. For instance, the formation of ethyl 8-hydroxyoctanoate would introduce new signals corresponding to a secondary alcohol.[7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Presence of a More Polar By-product Detected by TLC/GC

Symptoms:

  • A spot with lower Rf than the product on a Thin Layer Chromatography (TLC) plate.

  • A later-eluting peak in a Gas Chromatography (GC) analysis.

  • Broad signals in the 3.5-4.0 ppm region of the 1H NMR spectrum.

Probable Cause: This is likely due to the formation of ethyl 8-hydroxyoctanoate , the product of acid-catalyzed hydration of the terminal double bond of 7-octenoic acid.[3] The hydroxyl group increases the polarity of the molecule.

Solutions:

  • Reaction Temperature: Lowering the reaction temperature can disfavor the hydration side reaction, which typically has a higher activation energy than esterification.

  • Choice of Acid Catalyst: While strong acids like sulfuric acid are effective for esterification, they are also potent catalysts for alkene hydration. Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst, which can sometimes offer greater selectivity.[9]

  • Reaction Time: Prolonged reaction times can increase the extent of side reactions. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to an acceptable level.

Purification Protocol: If the hydrated by-product has formed, it can be removed using silica gel column chromatography. The higher polarity of the hydroxyl-containing ester will cause it to have a stronger affinity for the silica gel, allowing for its separation from the less polar desired product.[1][10]

Table 1: Typical Eluent Systems for Column Chromatography

Compound to SeparateStationary PhaseEluent System (Gradient)
Ethyl 7-octenoate from Ethyl 8-hydroxyoctanoateSilica GelHexane to Hexane/Ethyl Acetate (e.g., 9:1)
Issue 2: Low Purity of the Final Product with Multiple Ester By-products

Symptoms:

  • Multiple peaks in the GC chromatogram with similar mass spectral fragmentation patterns to the desired product.

  • Complex multiplets in the olefinic region of the 1H NMR spectrum.

Probable Cause: This issue often points to impurities in the starting 7-octenoic acid . Commercial grades may contain various positional isomers of octenoic acid.[3][4]

Solutions:

  • Starting Material Purity Check: Before starting the synthesis, analyze the purity of your 7-octenoic acid using GC-MS or NMR.

  • Purification of Starting Material: If significant isomeric impurities are present, consider purifying the 7-octenoic acid by fractional distillation or chromatography before proceeding with the esterification.

Issue 3: Presence of a Low-Boiling Point Impurity

Symptoms:

  • An early-eluting peak in the GC chromatogram, often with a mass spectrum corresponding to diethyl ether.

Probable Cause: Diethyl ether is formed by the acid-catalyzed dehydration of two molecules of ethanol. This side reaction is favored at higher temperatures.[11]

Solutions:

  • Temperature Control: Maintain the reaction temperature at the reflux temperature of ethanol without excessive heating.

  • Purification: Diethyl ether can be easily removed during the work-up or by distillation due to its low boiling point (34.6 °C).

Experimental Workflows

General Fischer Esterification Protocol for Ethyl 7-octenoate
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 7-octenoic acid (1 equivalent).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the work-up and purification.

Work-up and Purification Protocol
  • Neutralization: Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[11]

  • Washing: Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.[10][12]

Visualizing Reaction Pathways

To better understand the potential reactions occurring, the following diagrams illustrate the main reaction and key side reactions.

Fischer Esterification and Side Reactions cluster_main Main Reaction: Fischer Esterification cluster_side Potential Side Reactions 7-Octenoic Acid 7-Octenoic Acid Ethyl 7-octenoate Ethyl 7-octenoate 7-Octenoic Acid->Ethyl 7-octenoate + Ethanol, H+ Hydration Ethyl 8-hydroxyoctanoate 7-Octenoic Acid->Hydration + H2O, H+ Polymerization Polymer 7-Octenoic Acid->Polymerization H+ Ethanol Ethanol Ethanol->Ethyl 7-octenoate Ether Formation Diethyl Ether Ethanol->Ether Formation H+, Heat

Caption: Main and side reaction pathways in ethyl 7-octenoate synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze by-products by GC-MS/NMR start->check_byproducts polar_impurity Polar Impurity (e.g., Hydrated Product) check_byproducts->polar_impurity Polar By-product isomeric_impurity Isomeric Esters check_byproducts->isomeric_impurity Multiple Ester Peaks low_boiling_impurity Low-Boiling Impurity (e.g., Diethyl Ether) check_byproducts->low_boiling_impurity Early GC Peak solution_polar Optimize Reaction Conditions (Temp, Catalyst) Purify by Column Chromatography polar_impurity->solution_polar solution_isomeric Purify Starting Material isomeric_impurity->solution_isomeric solution_low_boiling Remove by Distillation low_boiling_impurity->solution_low_boiling

Sources

Troubleshooting

Technical Support Center: Ethyl 7-Octenoate Stability in Solution

Welcome to the Technical Support Center for ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you ensure the integrity of your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind these issues and provide actionable protocols for resolution.

Question: My sample purity is decreasing over time, even when stored in a common organic solvent. What is the likely cause?

Answer:

A decrease in the purity of ethyl 7-octenoate, a C10 unsaturated ester, is most commonly due to hydrolysis or oxidation, even in seemingly non-reactive organic solvents.

  • Causality - Hydrolysis: Most organic solvents contain trace amounts of water. Over time, this water can react with the ester functional group in ethyl 7-octenoate, leading to its cleavage into ethanol and 7-octenoic acid. This reaction, known as hydrolysis, can be catalyzed by trace acidic or basic impurities on glassware or in the solvent itself. The rate of hydrolysis is significantly accelerated in alkaline conditions compared to neutral or acidic environments[1].

  • Causality - Oxidation: The terminal double bond (C=C) in the 7-position is susceptible to oxidation. Dissolved oxygen in the solvent or exposure to air can lead to the formation of various oxidation byproducts, such as epoxides, aldehydes, or carboxylic acids, thereby reducing the purity of the parent compound. Storing unsaturated esters on an inert support like silica gel has been shown to offer more protection against autoxidation than storage on a glass surface[2].

Troubleshooting Protocol: Purity Investigation
  • Quantify Purity: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID), to accurately determine the current purity of your sample.[3][4]

  • Identify Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the primary degradation products.

    • A peak with a mass corresponding to 7-octenoic acid (molecular weight: 142.20 g/mol ) strongly suggests hydrolysis.

    • Peaks with masses indicating the addition of one or more oxygen atoms suggest oxidation.

  • Solvent Check: Analyze a blank sample of the solvent you are using to check for acidic or basic impurities and water content (using Karl Fischer titration).

  • Implement Corrective Storage:

    • Solvent Choice: Switch to a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, hexane).

    • Inert Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Storage Temperature: Store the solution at low temperatures (-20°C or -80°C) to significantly slow the rates of both hydrolysis and oxidation.[5]

Question: I'm observing several unexpected peaks in my HPLC analysis of a stressed ethyl 7-octenoate sample. How can I identify these degradation products?

Answer:

The appearance of new peaks in a chromatogram after subjecting a sample to stress conditions (e.g., heat, extreme pH, light) is the expected outcome of a forced degradation study. These peaks represent degradation products. A systematic approach is required for their identification.

  • Causality: Under stress conditions, ethyl 7-octenoate will degrade via predictable pathways. Acidic or basic stress primarily forces hydrolysis, while oxidative stress (e.g., using H₂O₂) will attack the double bond. Thermal stress can accelerate both processes and potentially cause other reactions.[3][6][7]

Identification Strategy for Degradation Products
StepActionRationaleRecommended Technique
1 Mass Analysis Determine the molecular weight of the unknown peaks. This is the most critical first step in proposing a structure.LC-MS/MS [3][4]
2 Co-injection Confirm the identity of a suspected degradant by running a sample spiked with a pure standard of that compound.HPLC
3 UV Spectrum Analysis Compare the UV-Vis spectrum of the degradant peak with the parent compound. A loss of the ester chromophore may be evident.HPLC with DAD/PDA Detector
4 Isolation & Structural Elucidation For critical, major degradants, isolate the compound for definitive structural analysis.Preparative HPLC followed by NMR Spectroscopy [4]

Common Degradation Products to Expect:

  • Hydrolysis Product: 7-octenoic acid.

  • Oxidation Products: 7,8-epoxyoctanoic acid ethyl ester; products resulting from oxidative cleavage at the double bond (e.g., heptanal and glyoxylic acid ethyl ester).

Question: My experimental results are inconsistent when using ethyl 7-octenoate in aqueous buffers. Why is this happening?

Answer:

Inconsistency in aqueous solutions is almost certainly due to pH-dependent hydrolysis. The stability of an ester like ethyl 7-octenoate is highly sensitive to the pH of the solution.[1][8][9]

  • Causality: The ester bond is susceptible to nucleophilic attack by water (hydrolysis). This reaction is significantly catalyzed by both hydronium ions (acid-catalyzed) and, more effectively, hydroxide ions (base-catalyzed).[10] If the pH of your buffer is not strictly controlled or drifts over the course of the experiment, the rate of degradation will change, leading to variable concentrations of the active compound and inconsistent results. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for simple esters.[1][11]

Workflow for Ensuring Consistency in Aqueous Media

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Control prep_buffer Prepare fresh buffer (e.g., Phosphate, Acetate) verify_ph Verify pH with a calibrated meter prep_buffer->verify_ph filter_buffer Filter sterilize buffer (0.22 µm filter) verify_ph->filter_buffer add_to_buffer Add stock to aqueous buffer just before use filter_buffer->add_to_buffer stock_sol Prepare concentrated stock in anhydrous organic solvent (e.g., Acetonitrile) stock_sol->add_to_buffer monitor_ph Monitor pH during long experiments add_to_buffer->monitor_ph time_points Analyze samples at defined time points monitor_ph->time_points stability_check Include stability control (sample analyzed at end) time_points->stability_check control_sample Run a 'time-zero' control sample control_sample->time_points

Caption: Workflow for handling ethyl 7-octenoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ethyl 7-octenoate?

The two most significant degradation pathways for ethyl 7-octenoate in solution are hydrolysis and oxidation, stemming from its ester and alkene functional groups, respectively. Photodegradation can also occur upon exposure to light.

G cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 7-Octenoate Acid 7-Octenoic Acid Parent->Acid H₂O / H⁺ or OH⁻ Ethanol Ethanol Parent->Ethanol H₂O / H⁺ or OH⁻ Epoxide Ethyl 7,8-epoxyoctanoate Parent->Epoxide [O] / O₂ Cleavage Cleavage Products (e.g., Aldehydes) Epoxide->Cleavage Further Oxidation

Caption: Primary degradation pathways for ethyl 7-octenoate.

Q2: How does pH affect the stability of ethyl 7-octenoate in aqueous solutions?

The pH of an aqueous solution is a critical factor for the stability of ethyl 7-octenoate, with the rate of hydrolysis varying significantly across the pH scale.

pH RangeConditionRelative StabilityPrimary Mechanism
< 4.0 Strongly AcidicModerate Acid-catalyzed hydrolysis of the ester bond. Studies on similar esters show rapid hydrolysis can occur below pH 4.6.[8][9]
4.0 - 6.0 Mildly AcidicHigh This is typically the range of maximum stability for simple esters, where both acid and base catalysis are minimal.
6.0 - 8.0 NeutralModerate to Low "Neutral" hydrolysis occurs, which can be catalyzed by water acting as a weak nucleophile. The rate increases as pH approaches and surpasses 7 due to the increasing concentration of hydroxide ions.
> 8.0 AlkalineVery Low Base-catalyzed hydrolysis (saponification) dominates and is significantly faster than acid-catalyzed or neutral hydrolysis.[1]
Q3: What are the recommended solvents and storage conditions for ethyl 7-octenoate?

Proper selection of solvent and storage conditions is paramount to maintaining the purity and stability of ethyl 7-octenoate, both as a neat substance and in solution.

ConditionRecommendationRationale
Neat Liquid Store at room temperature (+15°C to +25°C) or refrigerated (+2°C to +8°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen).[12][13]Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Organic Solution (Long-Term) Use a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile, Hexane, Dichloromethane). Store at -20°C or -80°C under an inert atmosphere.[5]Low temperatures dramatically reduce reaction kinetics. Anhydrous aprotic solvents minimize the risk of hydrolysis.
Aqueous Solution (Short-Term) Prepare fresh for each experiment. Use a buffer in the optimal pH range of 4.0-6.0. If not possible, be aware of the potential for rapid degradation.Due to the inherent instability of esters in water, long-term storage in aqueous media is not recommended.
Q4: How should I design a stability study for a formulation containing ethyl 7-octenoate?

A forced degradation study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method. The study involves subjecting the sample to stress conditions harsher than accelerated stability testing.[3][14]

Protocol: Forced Degradation Study
  • Prepare Samples: Prepare multiple identical samples of your ethyl 7-octenoate formulation. Include a "dark" or "un-stressed" control sample stored under ideal conditions (e.g., -20°C, protected from light).

  • Apply Stress Conditions: Expose individual samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60-80 °C for 24-48 hours.[3]

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours (expect rapid degradation).[3]

    • Oxidation: 3-6% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Store at 80-100 °C (dry heat) for 48-72 hours.[3]

    • Photostability: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.[14][15][16]

  • Neutralize & Dilute: After exposure, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.

  • Analyze: Analyze all stressed samples and the control using a developed stability-indicating method (e.g., HPLC-UV).

  • Evaluate:

    • Confirm that the parent peak decreases in the stressed samples.

    • Ensure that the degradation peaks are well-resolved from the parent peak and each other (peak purity analysis).

    • Aim for 5-20% degradation. If degradation is too extensive or minimal, adjust the duration or intensity of the stress condition.

Q5: Is ethyl 7-octenoate sensitive to light?

Yes, as a molecule containing an unsaturated bond, ethyl 7-octenoate has the potential to be sensitive to light (photosensitive).

  • Mechanism: UV light, particularly in the UVB range, possesses enough energy to be absorbed by the double bond, potentially leading to isomerization, cyclization, or photo-oxidative reactions.[17][18] Photodegradation can lead to a loss of the parent compound and the formation of photoproducts.[17]

  • Recommendation: It is crucial to conduct formal photostability studies according to ICH Q1B guidelines to determine the extent of its photosensitivity.[15][16] As a standard precaution, solutions of ethyl 7-octenoate should be protected from light by using amber glassware or by wrapping containers in aluminum foil, especially during long-term storage and handling.

References

  • Zablotowicz, R. M., et al. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Zablotowicz, R. M., et al. (2001). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 49(7), 3378-3384. [Link]

  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1.
  • ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Semantic Scholar. (2025). Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester. [Link]

  • MDPI. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. [Link]

  • PubMed Central. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. [Link]

  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). [Link]

  • ResearchGate. (2025). Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester-Resin- Filled Kraft Lignin. [Link]

  • Quora. (2017). What is the pH of an ester?. [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. [Link]

  • ResearchGate. (2025). Stability of unsaturated methyl esters of fatty acids on surfaces. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • PubMed. (2016). Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies. [Link]

  • ResearchGate. (n.d.). The photochemistry of esters of carboxylic acids. [Link]

  • The Good Scents Company. (n.d.). ethyl 7-octenoate, 35194-38-8. [Link]

  • PubChem - NIH. (n.d.). Ethyl 7-octenoate. [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. [Link]

  • PubChem - NIH. (n.d.). Ethyl 7-octenoate. [Link]

  • MDPI. (n.d.). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Royal Society of Chemistry. (2018). Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin. [Link]

  • LookChem. (n.d.). ethyl 6-oxo-7-octenoate. [Link]

  • J-STAGE. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • Google Patents. (n.d.). Unsaturated polyester resin compositions with improved processing and storage stability.
  • Google Patents. (n.d.).
  • EuCIA. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-octenoate, 7367-82-0. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Extraction of Ethyl 7-Octenoate from Natural Matrices

Welcome to the technical support center for the extraction of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into opti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols. Here, we address common challenges through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Part 1: Pre-Extraction & Sample Preparation FAQs

This section addresses critical preliminary steps that significantly impact the efficiency and reproducibility of your extraction.

Q1: My sample has high water content. How does this affect the extraction of a relatively nonpolar ester like ethyl 7-octenoate, and what's the best way to prepare the sample?

A1: High water content in your natural matrix is a critical challenge. Ethyl 7-octenoate is an ester with limited water solubility. The presence of excess water can lead to several issues:

  • Reduced Solvent Efficiency: Polar water molecules can prevent nonpolar or moderately polar extraction solvents from effectively penetrating the sample matrix and interacting with the target analyte.

  • Hydrolysis: Under certain conditions (e.g., elevated temperatures or the presence of natural enzymes), water can hydrolyze the ester back to 7-octenoic acid and ethanol, leading to significant yield loss.

  • Emulsion Formation: Particularly in liquid-liquid extractions, high water content can lead to the formation of stable emulsions that make phase separation difficult or impossible.

Recommended Sample Preparation:

For solid or semi-solid matrices (e.g., plant leaves, fruit pulp), lyophilization (freeze-drying) is the gold standard. This process removes water via sublimation, preserving the integrity of thermolabile compounds like volatile esters.[1] If a lyophilizer is unavailable, low-temperature oven drying (e.g., < 40°C) with good air circulation is a viable alternative, though some volatile losses may occur.

For liquid matrices (e.g., fruit juices, fermentation broths), pre-treatment steps are crucial. The addition of salt (salting out), such as sodium chloride, can increase the ionic strength of the aqueous phase, which decreases the solubility of ethyl 7-octenoate and promotes its partitioning into the organic solvent.[2]

Q2: What are the best practices for storing samples before extraction to prevent degradation of ethyl 7-octenoate?

A2: Ethyl 7-octenoate is a volatile ester susceptible to enzymatic degradation and hydrolysis. Proper storage is essential to maintain its original concentration in the matrix.

  • Temperature: Store samples at -20°C or, ideally, -80°C to minimize enzymatic activity and reduce volatility.

  • Atmosphere: Store samples in airtight containers with minimal headspace to reduce oxidative degradation and prevent the loss of volatile compounds. Purging the container with an inert gas like nitrogen or argon before sealing is highly recommended.

  • Light: Protect samples from light, as UV radiation can catalyze degradative reactions. Use amber vials or wrap containers in aluminum foil.

Part 2: Extraction Method Selection & Troubleshooting

Choosing the right extraction technique is fundamental. This section provides a decision-making framework and troubleshooting for common methods.

Workflow for Selecting an Extraction Method

The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the available instrumentation. The following diagram illustrates a general decision-making workflow.

G cluster_input Input Considerations cluster_methods Extraction Methods cluster_analysis Final Analysis Start Sample Matrix LLE Liquid-Liquid Extraction (LLE) or Dispersive Liquid-Liquid Microextraction (DLLME) Start->LLE Liquid (e.g., juice, broth) SPE Solid-Phase Extraction (SPE) Start->SPE Liquid or Clean Extract SFE Supercritical Fluid Extraction (SFE) Start->SFE Solid / Semi-Solid (High-Value / Thermolabile) Soxhlet Soxhlet Extraction Start->Soxhlet Solid / Semi-Solid (Robust, Non-thermolabile focus) LLE->SPE Cleanup Step Analysis GC-MS Analysis LLE->Analysis SPE->Analysis SFE->Analysis Soxhlet->Analysis G cluster_protocol SPE Protocol Steps Condition 1. Condition (e.g., 2 mL Methanol) Activates C18 chains Equilibrate 2. Equilibrate (e.g., 2 mL Water) Prepares for sample loading Condition->Equilibrate Do NOT let sorbent dry Load 3. Load Sample (Aqueous matrix) Analyte binds to C18 Equilibrate->Load Wash 4. Wash (e.g., 2 mL 5% Methanol/Water) Removes polar interferences Load->Wash Elute 5. Elute (e.g., 1 mL Ethyl Acetate) Recovers analyte Wash->Elute

Caption: Step-by-step SPE workflow for analyte retention.

If retention still fails, consider that your sample matrix may not be polar enough. You may need to dilute your sample with water to ensure the analyte has a strong incentive to bind to the C18 sorbent. [3]

Part 3: Post-Extraction & Analysis FAQs

After successful extraction, the focus shifts to analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Q6: My GC-MS chromatogram shows a broad peak for ethyl 7-octenoate, and the baseline is noisy. What are the likely causes?

A6: Poor peak shape and a noisy baseline often indicate issues with the sample extract's cleanliness or the GC-MS parameters.

Troubleshooting Steps:

  • Sample Cleanliness (Matrix Effects): Even after extraction, non-volatile compounds from the matrix (sugars, lipids, pigments) can be co-extracted. These can contaminate the GC inlet and column, leading to peak tailing and baseline noise.

    • Solution: Implement an additional cleanup step. A simple pass-through SPE cartridge (e.g., silica for nonpolar extracts or C18 for polar extracts) can remove many interfering compounds. [4]

  • GC Inlet Temperature: If the inlet temperature is too low, the sample may not volatilize quickly and uniformly, causing a broad peak. If it's too high, thermolabile compounds, including your analyte, could degrade.

    • Solution: For a compound like ethyl 7-octenoate, an inlet temperature of 250°C is a good starting point. Optimize in 10°C increments to find the best performance.

  • Column Bleed: A noisy, rising baseline, especially at higher temperatures, is a classic sign of column bleed, where the stationary phase of the column degrades.

    • Solution: Condition the column by baking it at its maximum recommended temperature for a few hours. If this doesn't resolve the issue, the column may be old or permanently damaged and require replacement.

  • Derivatization: While ethyl 7-octenoate is volatile enough for direct GC-MS analysis, if your sample contains the corresponding carboxylic acid (7-octenoic acid) due to hydrolysis, it will chromatograph poorly. In such cases, derivatization to form a more volatile ester (e.g., a methyl or silyl ester) might be necessary for simultaneous analysis. [5][6][7]

Q7: How do I confirm the identity of the ethyl 7-octenoate peak in my chromatogram?

A7: Confirmation requires more than just matching the retention time.

  • Mass Spectrum Matching: The most reliable method is to compare the mass spectrum of your peak to a reference spectrum from a trusted library (e.g., NIST, Wiley). The fragmentation pattern is a chemical fingerprint.

  • Use an Authentic Standard: The gold standard is to inject a pure, certified standard of ethyl 7-octenoate. A perfect match of both retention time and mass spectrum under identical analytical conditions provides definitive identification. [8]

References
  • Vertex AI Search. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources.
  • Raut, P., & Gaikwad, S. (2022). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. PMC.
  • MDPI. (n.d.). Supercritical Fluid Extraction of Plant Flavors and Fragrances.
  • Nahar, L., & Sarker, S. D. (2012). Supercritical fluid extraction in natural products analyses. Methods in Molecular Biology.
  • Semantic Scholar. (n.d.). Supercritical fluid extraction in natural products analyses.
  • ResearchGate. (n.d.). Examples of variation in ethyl octanoate extraction efficiency....
  • ResearchGate. (n.d.). A solid-phase extraction method for reducing matrix effects on the MSn analysis of xanthophylls esters.
  • Semantic Scholar. (n.d.). (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis.
  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Chemistry LibreTexts. (2023). Preparation of Esters.
  • van der Stelt, M., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. NIH.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • SiliCycle. (n.d.). Suggested SPE Protocols for Various Analytes & Matrices.
  • CSUB. (n.d.). Lab 12: Synthesis of an Ester.
  • Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Extraction Parameters for Propyl Octanoate from a Complex Matrix.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
  • ResearchGate. (n.d.). Natural Product Extraction.
  • MDPI. (n.d.). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils.
  • Ruiz-Rodriguez, A., et al. (2010). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil. NIH.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Patsnap Eureka. (2025). Role of Ethyl Propanoate in Solvent-Based Extraction Processes.
  • Benchchem. (n.d.). A Comparative Guide to the GC-MS Analysis of Products from Ethyl 8-bromooctanoate Reactions.
  • Khalife, H. H., & Ali, N. M. (2025). Exploring the Principles of GC-MS: Techniques and Applications.
  • ResearchGate. (n.d.). Results of GC-MS analysis (ethyl decanoate; ethyl octanoate...).
  • Google Patents. (n.d.). Method for producing the extracts of natural material using ethyl lactate.
  • Scribd. (n.d.). Chemistry Investigatory Project Presence of Oxalate Ions in Guava at Different Stages of Ripening.
  • Frontiers. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques.

Sources

Troubleshooting

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Ethyl 7-Octenoate

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support resource for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of eth...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethyl 7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most persistent challenges in quantitative bioanalysis: the matrix effect. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the generation of robust, reliable, and defensible data.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for understanding and diagnosing matrix effects in your analysis.

Q1: What are matrix effects and why are they a problem in LC-MS/MS?

A: The "matrix" refers to all the components in your sample other than your analyte of interest (ethyl 7-octenoate).[1] In biological samples like plasma, serum, or tissue homogenates, this includes a complex mixture of phospholipids, salts, proteins, metabolites, and dosing vehicles.[2]

Matrix effects occur when these co-eluting components interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4]

  • Ion Suppression: This is the more common phenomenon where matrix components compete with the analyte for the available charge on the electrospray droplet or inhibit the droplet's evaporation, reducing the number of analyte ions that are formed and detected.[5] The result is a lower-than-expected signal, which can severely compromise assay sensitivity and accuracy.[6]

  • Ion Enhancement: Less frequently, some matrix components can actually increase the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.

This variability is a major concern because it undermines the fundamental assumption of quantitative analysis: that the instrument response is directly and consistently proportional to the analyte concentration.

Q2: My results for ethyl 7-octenoate are inconsistent. How do I know if matrix effects are the cause?

A: Inconsistent and irreproducible data are hallmark symptoms of uncompensated matrix effects. Key indicators include:

  • Poor precision and accuracy in quality control (QC) samples.

  • High variability between different lots or sources of biological matrix.

  • Low or inconsistent recovery of the analyte.

  • Failure to meet the lower limit of quantitation (LLOQ) , especially in complex matrices compared to simple solvents.

  • Chromatographic peak shape distortion for the analyte when injecting a matrix sample versus a neat standard.

If you observe these issues, a systematic investigation into matrix effects is warranted.

Q3: What are the regulatory expectations for evaluating matrix effects?

A: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects during bioanalytical method validation.[7][8] The harmonized ICH M10 guideline states that the effect of the biological matrix on the ionization of the analyte and internal standard must be investigated to ensure that precision, selectivity, and sensitivity are not compromised.[9] A key requirement is the calculation of the matrix factor, where the coefficient of variation (CV) across at least six different lots of matrix should not exceed 15%.[9]

Section 2: Troubleshooting Guides - From Diagnosis to Resolution

This section provides structured, step-by-step guidance to diagnose and resolve specific issues you may encounter.

Problem: My ethyl 7-octenoate signal is low and inconsistent, particularly at the LLOQ.

This strongly suggests ion suppression is occurring. Your first step is to confirm and locate the suppression, and your second is to eliminate or compensate for it.

You must first determine if and when ion suppression is happening in your chromatogram. Two primary experiments are used for this.

A. Qualitative Assessment: Post-Column Infusion

This experiment identifies the retention time regions where ion suppression or enhancement occurs.

Protocol: Post-Column Infusion

  • Prepare a standard solution of ethyl 7-octenoate in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).

  • Set up a T-junction between your LC column outlet and the MS inlet.

  • Infuse the ethyl 7-octenoate solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.

  • While infusing, inject a blank, extracted matrix sample (a sample prepared with your full sample preparation procedure but containing no analyte).

  • Monitor the signal of your ethyl 7-octenoate MRM transition. A stable baseline should be observed. Any dip in this baseline indicates a region of ion suppression, while a peak indicates enhancement.[10][11]

B. Quantitative Assessment: Post-Extraction Spike

This experiment, recommended by regulatory agencies, quantifies the magnitude of the matrix effect by calculating the Matrix Factor (MF).[2][9]

Protocol: Calculating Matrix Factor (MF)

  • Obtain at least six different lots of your blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A: Spike ethyl 7-octenoate into the post-extracted blank matrix from each of the six lots.

    • Set B: Prepare standards in a neat (clean) solvent at the identical final concentrations.

  • Analyze both sets and record the peak areas.

  • Calculate the Matrix Factor for each lot:

    • MF = (Peak Area in Post-Extracted Matrix) / (Mean Peak Area in Neat Solution)

  • Interpretation:

    • MF < 1: Indicates ion suppression.

    • MF > 1: Indicates ion enhancement.

    • MF = 1: Indicates no significant matrix effect.

  • Calculate the coefficient of variation (CV) of the MF across the six lots. The CV should be ≤15% to meet regulatory expectations.[9]

Once confirmed, you have several powerful strategies to combat matrix effects.

A. Strategy 1: Improve Chromatographic Separation

The goal is to chromatographically separate ethyl 7-octenoate from the co-eluting interferences identified in your post-column infusion experiment.

  • Modify the Gradient: Increase the ramp time of your organic mobile phase. A shallower gradient can improve the resolution between your analyte and interfering compounds.

  • Change Column Chemistry: Ethyl 7-octenoate is relatively non-polar. If you are using a standard C18 column, phospholipids may be co-eluting. Consider a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that offers different selectivity.

  • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late-eluting portions of your chromatogram to waste, only allowing the eluent around your analyte's retention time to enter the mass spectrometer.[11] This significantly reduces source contamination.

B. Strategy 2: Enhance Sample Preparation

This is often the most effective approach. The goal is to remove the interfering matrix components before injection.[10] Given the non-polar, ester nature of ethyl 7-octenoate, several techniques are highly effective.

Sample Preparation TechniquePrinciple & Suitability for Ethyl 7-OctenoateTypical RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Simple, fast. Crashes out proteins with a solvent like acetonitrile.High (>90%)Poor . Does not remove phospholipids or other small molecules.
Liquid-Liquid Extraction (LLE) Excellent for non-polar analytes. Ethyl 7-octenoate will partition into a water-immiscible organic solvent (e.g., hexane, MTBE), leaving polar interferences (salts) in the aqueous phase.[12]Good-High (80-100%)Good . Effectively removes many polar and some lipid interferences.
Solid-Phase Extraction (SPE) Highly selective. Uses a packed sorbent to retain the analyte while interferences are washed away. A reversed-phase (C8/C18) or mixed-mode sorbent can be optimized.[12][13]High (>90%)Excellent . Offers the cleanest extracts by selectively removing interferences.
Phospholipid Depletion Plates Specialized plates (e.g., HybridSPE) that specifically target and remove phospholipids, a primary cause of ion suppression in plasma/serum.High (>90%)Excellent . Directly removes the most problematic interferences.

G cluster_0 Step 1: Diagnosis cluster_1 Step 2: Mitigation Strategies cluster_2 Outcome Start Inconsistent / Suppressed Signal PostColumn Perform Post-Column Infusion to Identify Suppression Zone Start->PostColumn PostExtract Perform Post-Extraction Spike to Quantify Matrix Factor (MF) Start->PostExtract Chrom Optimize Chromatography (Gradient, Column) PostColumn->Chrom Separates analyte from suppression zone SamplePrep Improve Sample Preparation (LLE, SPE, PLD) PostExtract->SamplePrep MF < 0.85 or > 1.15 indicates need for cleaner extract IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) PostExtract->IS High CV% in MF (>15%) requires robust correction MatrixMatch Use Matrix-Matched Calibration PostExtract->MatrixMatch Consistent MF can be compensated Result Robust & Reliable Method Chrom->Result SamplePrep->Result IS->Result MatrixMatch->Result

Problem: My results are reproducible within a single batch, but vary wildly between different analytical runs and different plasma lots.

This is a classic case of matrix variability, where a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard solution.

A. Why it Works

A SIL-IS is an analogue of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H/D). For ethyl 7-octenoate, this would be a molecule like ethyl 7-octenoate-¹³C₈ or ethyl 7-octenoate-d₅.

The key principle is that the SIL-IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and is subject to the exact same degree of ion suppression or enhancement.[3][10][14] By adding a known amount of SIL-IS to every sample at the beginning of the sample preparation process, any variability in signal due to matrix effects is cancelled out when you calculate the peak area ratio of the analyte to the internal standard. This provides the most accurate and robust correction available.[15]

B. Implementation Steps

  • Procurement: Obtain a high-purity SIL-IS for ethyl 7-octenoate. Several vendors specialize in custom synthesis of stable-labeled compounds.[16]

  • Characterization: Ensure the SIL-IS is free of any unlabeled analyte and that there is no isotopic crosstalk between the analyte and IS MRM transitions.

  • Optimization: Add the SIL-IS to all samples (including calibration standards and QCs) at a concentration that provides a strong, stable signal, typically equivalent to a mid-range QC.

  • Quantification: All calculations must be based on the peak area ratio of the analyte to the SIL-IS.

G cluster_1 Gas Phase AnalyteIon Analyte Ion (Detected) MS To MS Inlet AnalyteIon->MS A A A->AnalyteIon Successful Ionization M M M->AnalyteIon Competition for Charge (Suppression)

References

  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. (n.d.). Benchchem.
  • Wozniak, E., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 161, 19-26.
  • Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. (2023). Analytical and Bioanalytical Chemistry, 415, 6389–6401.
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica.
  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. (n.d.). Journal of Lipid Research.
  • LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. (n.d.). Journal of Lipid Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques.
  • Ion suppression: A major concern in mass spectrometry. (n.d.). Semantic Scholar.
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Ion-Suppression & Phospholipid Contamination. (n.d.). Sigma-Aldrich.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). Metabolomics, 20(1), 1-10.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate.
  • Fatty Acids and Lipids. (n.d.). Cambridge Isotope Laboratories.
  • Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids. (n.d.). Benchchem.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC Europe.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal, 16(6), 1372–1385.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). Journal of Analytical Toxicology.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). Molecules.
  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Journal of Agricultural and Food Chemistry, 68(12), 3868–3880.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). ResearchGate.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst, 146(18), 5536-5550.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Bioanalysis.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC North America.

Sources

Optimization

Technical Support Center: Improving the Resolution of Ethyl 7-Octenoate Enantiomers

Welcome to the technical support center dedicated to the chiral resolution of ethyl 7-octenoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of ethyl 7-octenoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric purity of their compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of separating the enantiomers of ethyl 7-octenoate.

Section 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during the enzymatic resolution or chiral chromatography of ethyl 7-octenoate.

Enzymatic Resolution Issues
Question: My enzymatic resolution of ethyl 7-octenoate is resulting in low enantiomeric excess (% ee). What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in an enzymatic kinetic resolution is a common hurdle. The primary factors influencing enantioselectivity are the choice of enzyme, reaction conditions, and substrate concentration. Here’s a systematic approach to troubleshooting this issue:

  • Enzyme Selection and Activity: The inherent enantioselectivity of the lipase is paramount. While many lipases can hydrolyze esters, their ability to discriminate between enantiomers varies significantly.

    • Screen a panel of lipases: Not all lipases will be effective. It is advisable to screen a variety of commercially available lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (lipase PS), and Candida rugosa (CRL), to find one with high enantioselectivity for ethyl 7-octenoate.[1][2]

    • Enzyme Immobilization: Immobilized enzymes, like Novozym 435 (immobilized CALB), often exhibit enhanced stability and reusability, and can sometimes lead to improved enantioselectivity.[3]

    • Check Enzyme Activity: Ensure your enzyme is active. Low activity can stem from improper storage, suboptimal pH, or the presence of inhibitors.[4][5]

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity (E-value), although it may decrease the reaction rate.[1][3] You must find a balance that provides acceptable selectivity within a practical timeframe.

    • pH: The pH of the reaction medium is critical for enzyme activity and stability. For lipase-catalyzed hydrolysis, a pH range of 7.0-8.5 is typical.[4] It's essential to maintain a stable pH throughout the reaction, as the production of 7-octenoic acid will lower the pH. The use of a pH-stat or a robust buffer system is recommended.

    • Solvent System: In organic media, the choice of solvent can dramatically impact enzyme activity and selectivity.[1] For transesterification reactions, screen various organic solvents like hexane, toluene, or diisopropyl ether. The water content in organic solvents is also a crucial parameter to control.

  • Reaction Monitoring and Conversion:

    • The 50% Conversion Rule: In a kinetic resolution, the highest enantiomeric excess for both the unreacted substrate and the product is theoretically achieved at 50% conversion.[6] Pushing the reaction beyond this point will decrease the % ee of the remaining starting material.

    • Monitor Progress: It is crucial to monitor the reaction progress over time using an analytical technique like chiral HPLC or GC to determine the optimal stopping point.[5]

Question: The enzymatic reaction is proceeding very slowly or not at all. What steps can I take to increase the reaction rate?

Answer:

A slow reaction rate can render a resolution process impractical. Here are several strategies to improve the kinetics:

  • Increase Enzyme Loading: A higher concentration of the enzyme will generally lead to a faster reaction rate.[1] However, this also increases costs, so an optimal loading should be determined.

  • Optimize Temperature: While lower temperatures can favor selectivity, there is a trade-off with reaction speed.[1] Experiment with slightly higher temperatures to find a balance between rate and enantioselectivity.

  • pH Optimization: Ensure the pH is at the optimum for the specific lipase's activity.[1]

  • Acyl Donor in Transesterification: If performing a transesterification, the choice of acyl donor is important. Activated esters like vinyl acetate are often used as they can lead to irreversible reactions and faster rates.[2]

Chiral Chromatography Issues
Question: I am struggling to achieve baseline separation of ethyl 7-octenoate enantiomers using chiral HPLC. How can I improve the resolution?

Answer:

Poor resolution in chiral HPLC is a frequent challenge. The key to improving separation lies in the systematic optimization of chromatographic conditions.

  • Chiral Stationary Phase (CSP) Selection: There is no universal chiral stationary phase.[7] The selection is often empirical.

    • Polysaccharide-based CSPs: For esters like ethyl 7-octenoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they have shown broad applicability for such compounds.[8]

    • Screening Multiple Columns: It is highly recommended to screen a small library of chiral columns with different selectivities.[7][9]

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: Pirkle-type phases can be used in either mode but often perform best with normal phase solvents (e.g., hexane/isopropanol).[7] For polysaccharide-based CSPs, both normal and reversed-phase methods can be effective.[10]

    • Solvent Composition: In normal phase, adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is the most critical parameter for optimizing resolution.[11]

    • Mobile Phase Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.[5]

  • Temperature: Temperature can influence selectivity in chiral separations.[10] It's worth investigating the effect of varying the column temperature.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Question: My chiral HPLC results for % ee are inconsistent. What should I verify?

Answer:

Inconsistent % ee values often point to issues with the analytical method itself, rather than the resolution experiment.

  • Method Validation: It is crucial to validate your analytical method.[5]

    • Resolution (Rs): Ensure you have baseline separation between the enantiomer peaks (Rs > 1.5).[5][11]

    • Accuracy: Analyze standard samples with known enantiomeric compositions to confirm your method's accuracy.[5]

    • Precision: Repeated injections of the same sample should yield consistent results.[5]

    • Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations.[5]

Section 2: Frequently Asked Questions (FAQs)

Enzymatic Resolution
What is enzymatic kinetic resolution?

Enzymatic kinetic resolution is a technique that utilizes an enzyme to selectively react with one enantiomer in a racemic mixture at a faster rate than the other.[12] This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as the unreacted substrate).[6] For the enzymatic hydrolysis of racemic ethyl 7-octenoate, a lipase would preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester in excess.

How do I choose the right enzyme for my resolution?

The choice of enzyme is often empirical and requires screening. Lipases are a common choice for the resolution of esters.[6] It is recommended to consult literature for resolutions of structurally similar compounds to guide your initial selection. A good starting point would be to screen a variety of commercially available lipases under standard conditions.

What is the significance of the E-value in enzymatic resolution?

The enantioselectivity (E-value) is a measure of how well an enzyme differentiates between two enantiomers. It is calculated from the extent of conversion and the enantiomeric excesses of the substrate and product. A higher E-value indicates greater selectivity and a more efficient resolution. For a preparatively useful resolution, an E-value greater than 200 is often desired.[3]

Chiral Chromatography
What is a chiral stationary phase (CSP)?

A chiral stationary phase is a packing material used in chromatography that is itself chiral. It interacts differently with the enantiomers of a racemic compound, leading to the formation of transient diastereomeric complexes with different stabilities.[7] This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, allowing for their separation.

How do I develop a new chiral HPLC method?

A systematic approach is best for developing a new chiral HPLC method.[9]

  • Column Screening: Start by screening a few different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).

  • Mobile Phase Screening: For each column, test a few different mobile phase systems (e.g., normal phase, reversed phase, polar organic).

  • Optimization: Once a promising separation is found, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Ethyl 7-Octenoate
  • Setup: To a solution of racemic ethyl 7-octenoate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) or an organic solvent, add the selected lipase (e.g., 10-50% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Extract the ethyl 7-octenoate and the 7-octenoic acid product and analyze the enantiomeric excess of the remaining ester and/or the acid product by chiral HPLC or GC.

  • Workup: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme. Separate the unreacted ethyl 7-octenoate from the 7-octenoic acid product by extraction or column chromatography.

Protocol 2: Chiral HPLC Method Development for Ethyl 7-Octenoate
  • Column and Mobile Phase Selection:

    • Start with a polysaccharide-based chiral column (e.g., CHIRALPAK® series).

    • Begin with a normal phase mobile phase, such as n-hexane/2-propanol (90/10, v/v).[11]

  • System Suitability:

    • Prepare a standard solution of racemic ethyl 7-octenoate (e.g., 1 mg/mL in the mobile phase).[11]

    • Inject the standard to determine the retention times of the enantiomers.

  • Optimization:

    • If resolution is poor, systematically vary the percentage of the alcohol modifier in the mobile phase.

    • If necessary, screen other chiral columns and mobile phase systems.

Data Presentation

Table 1: Example of Lipase Screening for the Resolution of an Ester

EntryLipaseSolventTemp (°C)Time (h)Conversion (%)% ee (ester)E-value
1Lipase AToluene30244892>100
2Lipase BHexane304825335
3Lipase CBuffer (pH 7)401251>99>200

This table is illustrative and shows how to present data from a lipase screening experiment.

Table 2: Example of Chiral HPLC Method Parameters

ParameterCondition
ColumnPolysaccharide-based CSP
Mobile Phasen-Hexane / 2-Propanol (95:5)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1

This table provides an example of optimized chromatographic conditions.

Section 4: Visualizations

Enzymatic_Kinetic_Resolution racemate Racemic Ethyl 7-Octenoate (R/S-Ester) enzyme Lipase racemate->enzyme Reaction product (R)-7-Octenoic Acid + Ethanol enzyme->product Faster Hydrolysis unreacted (S)-Ethyl 7-Octenoate (Enriched) enzyme->unreacted Slower Hydrolysis

Caption: Workflow of enzymatic kinetic resolution.

Chiral_HPLC_Separation cluster_system Chiral HPLC System cluster_output Output Chromatogram mobile_phase Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump pump->mobile_phase column Chiral Stationary Phase (CSP) pump->column injector Injector (Racemic Sample) injector->pump detector Detector (UV) column->detector chromatogram Separated Peaks (Enantiomer 1 & 2) detector->chromatogram

Caption: Principle of chiral HPLC separation.

References

  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in Acetyl-DL-phenylglycine resolution.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions.
  • Benchchem. (n.d.). Improving the enantiomeric excess of (S)-2-amino-2-phenylacetamide.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Analysis of Ethyl (2S)-2-hydroxypent-4-enoate.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Sousa, M. F., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5533. Retrieved from [Link]

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Gotor-Fernández, V., & Gotor, V. (2019). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Catalysts, 9(11), 934. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Chiral Separation of Ethyl Mandelate Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • Straathof, A. J. J., & Jongejan, J. A. (2007). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Applied Microbiology and Biotechnology, 74(4), 735-745. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Retrieved from [Link]

  • Ghena, A. T. (2016). Recent Development: Enantioselective Extraction in Chiral Separation. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2947-2950.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Forró, E., & Fülöp, F. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Chirality, 13(7), 359-365. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of Ethyl 7-Octenoate Derivatization

Here is the technical support center for enhancing the efficiency of ethyl 7-octenoate derivatization. Welcome to the technical support center for ethyl 7-octenoate derivatization. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the efficiency of ethyl 7-octenoate derivatization.

Welcome to the technical support center for ethyl 7-octenoate derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Ethyl 7-octenoate, with its terminal alkene and ethyl ester functionalities, offers a rich scaffold for chemical synthesis but also presents unique challenges.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

General FAQs and Best Practices

Before initiating specific derivatizations, it's crucial to understand the substrate's general handling and properties.

Q1: How should I store and handle ethyl 7-octenoate to ensure its purity?

A1: Ethyl 7-octenoate should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. The terminal alkene is susceptible to slow oxidation over time, which can form peroxides and other impurities that may interfere with catalytic reactions. Before use, it is best practice to pass the liquid through a short plug of activated neutral alumina to remove any potential peroxide impurities.

Q2: My reaction is sensitive to acidic or basic conditions. Is the ethyl ester group on my substrate stable?

A2: The ethyl ester is generally stable to weakly acidic or basic conditions. However, it is susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH, especially with heating) or strong acidic conditions in the presence of water.[4][5][6] For reactions requiring such conditions, consider if a more robust protecting group is necessary or if reaction times can be minimized.

Q3: What is a good general troubleshooting workflow when a reaction fails?

A3: A systematic approach is key. Before extensively optimizing reaction parameters, always verify the integrity of your starting materials and reagents. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Reaction Parameter Optimization cluster_2 Phase 3: Advanced Troubleshooting start Reaction Outcome Unsatisfactory (Low Yield / Impure Product) check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm check_reagents Check Reagent & Solvent Quality (Anhydrous? Active?) check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Concentration, Atmosphere) check_reagents->check_conditions check_catalyst Evaluate Catalyst (Loading, Activity, Inhibitors?) check_conditions->check_catalyst check_workup Analyze Work-up & Purification (Product Loss? Decomposition?) check_catalyst->check_workup side_reactions Identify Side Products (Mechanistic Insight) check_workup->side_reactions lit_review Consult Literature for Similar Substrates side_reactions->lit_review final_decision Modify Route or Accept Yield lit_review->final_decision

Caption: General troubleshooting workflow for derivatization reactions.

Guide 1: Sharpless Asymmetric Dihydroxylation

This powerful method introduces a chiral diol, a valuable intermediate in natural product synthesis.[7] However, achieving high enantioselectivity (ee) and yield requires careful control.

Troubleshooting and FAQs

Q1: My enantioselectivity (ee) is lower than expected. What are the common causes?

A1: Low ee in Sharpless dihydroxylation can stem from several factors:

  • Reaction Temperature: The reaction is highly temperature-sensitive. Running the reaction at a lower temperature (e.g., 0°C or even lower) often improves enantioselectivity.

  • Ligand Concentration: If the concentration of the chiral ligand is too low relative to the substrate, a non-selective background reaction catalyzed by osmium tetroxide alone can occur.[8] Ensure the AD-mix is used at the recommended concentration.

  • Stirring: In the biphasic t-BuOH/water system, vigorous stirring is essential to ensure proper mixing and mass transfer between the organic and aqueous phases where the reaction occurs.

  • pH: The reaction proceeds faster under slightly basic conditions, which is why the AD-mix contains K₂CO₃.[8] Ensure the pH remains stable throughout the reaction.

Q2: The reaction is very slow or stalls completely. Why?

A2: A stalled reaction is often due to catalyst deactivation or suboptimal conditions.

  • Co-oxidant Stoichiometry: The co-oxidant (K₃Fe(CN)₆ in AD-mix) regenerates the Os(VIII) catalyst.[9] If it is depleted, the catalytic cycle will stop. Ensure you are using the correct amount of the AD-mix formulation for your scale.

  • Substrate Impurities: As mentioned in the general FAQs, impurities in the starting alkene can poison the osmium catalyst.

  • Hydrolysis Step: The hydrolysis of the intermediate osmate ester can be rate-limiting. The addition of methanesulfonamide (CH₃SO₂NH₂) is known to accelerate this step and the overall turnover frequency, especially for non-terminal alkenes.[9]

Q3: I am getting over-oxidation to a dicarbonyl or cleavage products. How can I prevent this?

A3: Over-oxidation is a known side reaction, particularly if the reaction is left for too long or if alternative, more aggressive co-oxidants are used.[10]

  • Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

  • Quenching Agent: Use a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to quench the reaction. This will reduce any remaining OsO₄ and other oxidants, preventing further transformation of the diol product.

Comparative Data: Ligand and Temperature Effects
Ligand (AD-mix)Expected Product StereochemistryTypical ee% (Terminal Alkene)Optimal Temp.
AD-mix-α (DHQ ligand)(S)-diol>95%0 to 5 °C
AD-mix-β (DHQD ligand)(R)-diol>95%0 to 5 °C

Data compiled from established principles of the Sharpless Asymmetric Dihydroxylation.[8][9]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of t-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g).

  • Stir the mixture until both phases are clear (the aqueous layer will be orange-yellow, and the organic layer will be colorless).

  • Cool the mixture to 0°C in an ice bath.

  • Add ethyl 7-octenoate (170 mg, 1.0 mmol) to the cold, stirred mixture.

  • Stir vigorously at 0°C for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with 2 M NaOH, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the chiral diol.

Sharpless_Cycle cluster_0 Sharpless Asymmetric Dihydroxylation Cycle OsO4_L OsO4-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition with Alkene OsO4_L->Cycloaddition Osmate_Ester Intermediate Osmate(VI) Ester Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Diol Vicinal Diol Product Hydrolysis->Diol Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reoxidation Re-oxidation by Co-oxidant Reduced_Os->Reoxidation Reoxidation->OsO4_L

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.[9]

Guide 2: Olefin Metathesis (Ring-Closing Metathesis Example)

Olefin metathesis is a powerful tool for C-C bond formation. While ethyl 7-octenoate itself cannot undergo RCM, it is often a precursor to a diene which can then be cyclized. This section will address common issues in RCM, which are broadly applicable to other metathesis reactions like cross-metathesis.

Troubleshooting and FAQs

Q1: My RCM reaction is not proceeding to completion, and I'm recovering starting diene. What's wrong?

A1: Incomplete conversion is a frequent issue in metathesis.

  • Catalyst Choice & Loading: First-generation Grubbs catalysts may not be active enough for sterically hindered or electron-deficient olefins. Consider switching to a second-generation (e.g., Grubbs II, Hoveyda-Grubbs II) catalyst, which offers higher activity and stability.[11] Increasing catalyst loading (from 1-2 mol% to 5 mol%) can also drive the reaction to completion.

  • Ethylene Removal: RCM is an equilibrium-driven process where the volatile byproduct, ethylene, must be removed to push the reaction forward according to Le Châtelier's principle.[12] Perform the reaction under a gentle stream of argon or nitrogen, or under a vacuum, to facilitate ethylene removal.

  • Concentration: RCM is an intramolecular reaction. To favor cyclization over intermolecular polymerization, the reaction must be run at high dilution (typically 0.001–0.05 M).

Q2: My catalyst seems to be decomposing. The solution turns black. How can I improve its stability?

A2: Catalyst decomposition is often caused by impurities or incompatible reaction conditions.

  • Solvent Purity: Use high-purity, degassed solvents. Chlorinated solvents (DCM, DCE) are common, but ensure they are free of acidic impurities. Some "greener" solvents like toluene or 2-MeTHF can also be effective.[13][14]

  • Atmosphere: While many modern catalysts are solid-stable in air, they are sensitive to oxygen in solution.[15] Always run the reaction under an inert atmosphere.

  • Functional Group Incompatibility: While robust, Grubbs catalysts can be inhibited or decomposed by certain functional groups, particularly unprotected amines and thiols. The ester in ethyl 7-octenoate is well-tolerated.

Q3: I'm trying to form a medium or large ring (8+ members), but the reaction is low-yielding. Any tips?

A3: Forming medium and large rings is entropically disfavored.

  • High Dilution: This is even more critical for macrocyclization to prevent oligomerization. Syringe-pump addition of the substrate and catalyst over several hours to a heated solvent can maintain pseudo-high dilution conditions.

  • Template Effects: For some substrates, polar groups can coordinate to the ruthenium center, creating a template effect that pre-organizes the molecule for cyclization and accelerates the reaction.[11]

  • Catalyst Selection: Specific catalysts may show better efficacy for macrocyclization. Consulting literature for similar ring systems is highly recommended.[16][17]

Experimental Protocol: Representative RCM

(Note: This protocol assumes ethyl 7-octenoate has been converted to a suitable diene, e.g., by esterification with 4-penten-1-ol).

  • In an oven-dried flask equipped with a condenser, add degassed toluene (95 mL).

  • Heat the toluene to 80°C under a nitrogen atmosphere.

  • In a separate flask, dissolve the diene substrate (1.0 mmol) and Grubbs II catalyst (0.02 mmol, 2 mol%) in degassed toluene (5 mL).

  • Using a syringe pump, add the substrate/catalyst solution to the heated toluene over 4 hours.

  • After the addition is complete, allow the reaction to stir at 80°C for an additional 2 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Guide 3: Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation converts the terminal alkene of ethyl 7-octenoate into a methyl ketone, a versatile functional group.

Troubleshooting and FAQs

Q1: The reaction is sluggish and gives a low yield of the desired methyl ketone.

A1: The efficiency of the Wacker oxidation depends on the successful regeneration of the active Pd(II) catalyst.

  • Co-oxidant System: The classic system uses CuCl₂ as a co-oxidant with O₂ (from air or a balloon) as the terminal oxidant.[18][19] Ensure the CuCl₂ is not hydrated and that there is good exposure to oxygen. Vigorous stirring is important.

  • Solvent System: A common solvent system is DMF/H₂O or DMAc/H₂O.[18] The water is the nucleophile, so its presence is essential. The ratio can be optimized, but typically ranges from 10:1 to 3:1 (organic solvent:water).

  • Substrate Hindrance: While ethyl 7-octenoate is a terminal alkene and should react well, steric hindrance near the double bond can slow the reaction.[20][21]

Q2: I'm observing the formation of an aldehyde instead of, or in addition to, the methyl ketone.

A2: The Wacker oxidation of terminal alkenes is generally highly regioselective for the methyl ketone (Markovnikov oxidation).[18] Formation of the aldehyde (anti-Markovnikov) is rare but can be influenced by directing groups. In the case of ethyl 7-octenoate, this is highly unlikely. Double-check the identity of your product by NMR and MS. It is more likely that an impurity in the starting material is leading to a different product.

Q3: The reaction work-up is difficult, and I'm getting palladium black precipitation.

A3: Precipitation of Pd(0) (palladium black) indicates that the re-oxidation of palladium is inefficient.

  • Oxygen Supply: An insufficient oxygen supply is a common culprit. Ensure the reaction is open to the air (if safe) or under an oxygen balloon.

  • Chloride Concentration: The concentration of chloride ions can affect the reaction rate. Using CuCl (which is oxidized in situ to CuCl₂) instead of CuCl₂ can sometimes be beneficial.[22]

  • Work-up: After the reaction, filtering the mixture through a pad of Celite can help remove precipitated palladium black before extraction.

Experimental Protocol: Wacker-Tsuji Oxidation
  • To a round-bottom flask, add PdCl₂ (18 mg, 0.1 mmol) and CuCl (100 mg, 1.0 mmol) in DMF (9 mL) and water (1 mL).

  • Stir the mixture under an atmosphere of O₂ (balloon) for 30 minutes. The solution should turn green.

  • Add ethyl 7-octenoate (170 mg, 1.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Pour the reaction mixture into 50 mL of 3 N HCl and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield ethyl 6-oxooctanoate.

Guide 4: Hydroboration-Oxidation

This two-step process achieves an anti-Markovnikov hydration of the alkene, yielding the terminal primary alcohol.[23][24]

Troubleshooting and FAQs

Q1: The reaction gave a mixture of the desired terminal alcohol and the internal alcohol.

A1: Poor regioselectivity is usually due to the choice of borane reagent.

  • Steric Hindrance: For simple terminal alkenes like ethyl 7-octenoate, BH₃ (usually as a THF complex) provides good selectivity for the terminal alcohol.[25] However, to maximize selectivity, using a bulkier borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane) or disiamylborane is highly recommended.[26] These reagents are much more sensitive to steric hindrance and will almost exclusively add to the less substituted carbon.

Q2: My yields are low after the oxidation step, and I suspect the ester is being hydrolyzed.

A2: This is a critical and valid concern. The standard oxidation step uses hydrogen peroxide (H₂O₂) under basic conditions (NaOH), which can readily hydrolyze the ethyl ester.

  • Buffered or Alternative Oxidation: To avoid ester cleavage, you can use a buffered oxidation system. Alternatively, sodium perborate (NaBO₃) can be used as the oxidant, which often works under milder conditions that are more compatible with base-sensitive functional groups.[26]

  • Temperature Control: Keep the oxidation step at low temperature (0°C) to minimize the rate of ester hydrolysis relative to the desired oxidation.

Q3: The hydroboration step seems incomplete.

A3: Incomplete hydroboration can result from reagent deactivation or insufficient reaction time.

  • Reagent Quality: Borane reagents, especially BH₃-THF, can degrade over time. Use a freshly opened bottle or titrate the solution to determine its exact molarity.

  • Anhydrous Conditions: Boranes react with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents.

Experimental Protocol: Hydroboration-Oxidation (Ester-Compatible)
  • In an oven-dried, two-neck flask under nitrogen, dissolve ethyl 7-octenoate (170 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0°C.

  • Add 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0°C. Cautiously add a solution of sodium perborate (NaBO₃·4H₂O, 310 mg, 2.0 mmol) in water (2 mL).

  • Stir vigorously at room temperature for 6 hours.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield ethyl 8-hydroxyoctanoate.

References

  • Protecting Groups. (n.d.). University of Rochester. Retrieved from [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
  • Cornell, C. N., & Sigman, M. S. (2007). Discovery of a practical catalyst for the aerobic Wacker oxidation of terminal alkenes. Organic Letters, 9(21), 4119–4122.
  • McNamara, C. A., Woods, D. C., Lewis, S. M., Bradley, M., & Frey, J. G. (2005). Optimization of asymmetric dihydroxylation through optimal designed experiments. University of Southampton, School of Mathematics Technical Report. Retrieved from [Link]

  • Beller, M., & Mehltretter, G. M. (2001). Recent Developments in Metal-Catalyzed Dihydroxylation of Alkenes. In Ruthenium in Organic Synthesis (pp. 185-206). Wiley-VCH.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction.
  • Bode, J. W. (2006). Enzymatic asymmetric dihydroxylation of alkenes. Chimia, 60(1-2), 35-38.
  • Michel, B. W., Camelio, A. M., & Toste, F. D. (2010). The Wacker Reaction and Related Alkene Oxidation Reactions.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Chem-Station. (2014). Wacker Oxidation. Retrieved from [Link]

  • Wikipedia contributors. (2023). Dihydroxylation. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Scribd. (n.d.). Wacker Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • Green, W. H., & Gensch, T. (2021). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. Journal of the American Chemical Society, 143(31), 12098–12108.
  • LibreTexts Chemistry. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Huck, F., & Gessner, V. H. (2021). Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles. Synthesis, 54(04), 934-942.
  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ashenhurst, J. (2023). Hydroboration-Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Retrieved from [Link]

  • Ashenhurst, J. (2023). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Matsui, R., Seto, K., & Kobayashi, S. (2011). Unusual E-selective ring-closing metathesis to form eight-membered rings.
  • Batool, M., & Ayub, K. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6527.
  • Frank, R. L., & Smith, P. V. (1946). US Patent 2,980,716A - Method for preparing 6, 8-dihalooctanoic esters.
  • Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Prusov, E. V. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins.
  • MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum of 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Skowerski, K., Białecki, J., Tracz, A., & Olszewski, T. K. (2014). An attempt to provide an environmentally friendly solvent selection guide for olefin metathesis. Green Chemistry, 16(2), 1125-1131.
  • PubChem. (n.d.). Ethyl 7-octenoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvents for ring-closing metathesis reactions. Retrieved from [Link]

  • Ashenhurst, J. (2022). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

refining integration parameters for ethyl 7-octenoate peaks in chromatography software

Technical Support Center: Chromatography Software Integration A-Z Guide for Refining Ethyl 7-Octenoate Peak Integration Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Software Integration

A-Z Guide for Refining Ethyl 7-Octenoate Peak Integration

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining the integration parameters of ethyl 7-octenoate peaks in your chromatography software. As a volatile ethyl ester often analyzed in complex matrices such as wine, achieving accurate and reproducible integration is paramount for reliable quantification.[1] This document moves beyond generic advice to offer expert-driven, scientifically-grounded strategies to troubleshoot and optimize your data analysis.

Part 1: Troubleshooting Guide - Common Integration Issues with Ethyl 7-Octenoate

This section addresses specific problems you may encounter during the analysis of ethyl 7-octenoate and provides a systematic approach to resolving them.

Issue: Peak Tailing Affecting Integration Accuracy

Q: My ethyl 7-octenoate peak exhibits significant tailing, causing inconsistent baseline determination and variable peak areas. What are the causes and how can I correct the integration?

A: Peak tailing, an asymmetrical peak shape with a drawn-out trailing edge, is a common issue that can significantly impact the accuracy and reproducibility of integration.[2][3] For ethyl 7-octenoate, this can arise from several factors, including active sites in the injection port or column, or column overload.[4][5]

Causality and Troubleshooting Steps:

  • Diagnose the Cause:

    • Chemical Interactions: Active sites (e.g., exposed silanols) in the GC inlet liner or the front of the column can interact with the polar ester group of ethyl 7-octenoate, leading to tailing.[4]

    • Physical/Mechanical Issues: A poor column cut or incorrect column installation can create dead volume and disrupt the sample band, causing tailing for all peaks.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]

  • Instrumental and Methodological Solutions:

    • Inlet Maintenance: Use a fresh, deactivated inlet liner and ensure the column is properly installed according to the manufacturer's instructions.[2] Trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues that create active sites.[2]

    • Injection Volume: If overload is suspected, reduce the injection volume or increase the split ratio.[6]

  • Integration Parameter Refinement (When instrumental fixes are insufficient):

    • The primary goal is to ensure the software consistently finds the correct end of the peak. Tailing can make it difficult for the integrator to determine when the peak has returned to the baseline.[7]

    • Tangent Skim: For tailing peaks that are not fully resolved from a following peak, a tangential skim can be more accurate than a perpendicular drop from the valley. In many software platforms like Empower, you can set a "Tangential Skim" event with a specified height ratio to handle this.

    • Modify Liftoff and Touchdown %: In software like Waters Empower, the Liftoff% and Touchdown% parameters in the ApexTrack algorithm control the sensitivity of peak start and end detection. For a tailing peak, slightly increasing the Touchdown% can help the integrator more accurately find the point where the peak returns to the baseline.

ParameterDefault Value (Typical)Recommended Adjustment for TailingRationale
Touchdown % 01-5%Increases the slope threshold required for the integrator to determine the peak end, preventing premature termination on a long tail.
Integration Mode Valley DropTangential SkimMore accurately allocates the area of a small peak on the tail of a larger one.[8]
Issue: Co-elution with Matrix Components

Q: I am analyzing ethyl 7-octenoate in a wine sample, and it co-elutes with another volatile compound, resulting in an unresolved peak group. How should I adjust my integration parameters to quantify my analyte accurately?

A: Co-elution is a frequent challenge in complex matrices. The goal of integration in this scenario is to consistently and accurately apportion the area of the analyte from the interfering peak.

Causality and Troubleshooting Steps:

  • Chromatographic Optimization (First Priority):

    • Before adjusting integration, attempt to improve the separation. This can involve optimizing the temperature program (slower ramp rate), changing the carrier gas flow rate, or using a column with a different stationary phase that offers better selectivity for these compounds.

  • Advanced Integration Techniques:

    • Valley-to-Valley vs. Skimming: The choice of baseline placement is critical.

      • Perpendicular Drop (Valley Drop): This is the default for many systems and is appropriate when the co-eluting peaks are of similar size (e.g., minor peak is >10% of the major peak height).[8]

      • Tangent Skim: When your ethyl 7-octenoate peak is a small "rider" on the tail of a much larger peak, a tangent skim is the more accurate approach.[8] This prevents the overestimation of the smaller peak's area.[8]

    • Software-Specific Tools:

      • Thermo Scientific™ Chromeleon™ CDS: The SmartPeaks™ Integration Assistant graphically displays different baseline options for unresolved peaks, such as valley-to-valley or exponential skims, and automatically applies the chosen parameters.[9]

      • Waters Empower: Use integration events like "Tangential Skim" or "Gaussian Skim" for unresolved peak clusters.

Workflow for Handling Unresolved Peaks:

G start Unresolved Peak Cluster Identified assess_ratio Assess Peak Height Ratio (Analyte vs. Interferent) start->assess_ratio ratio_gt_10 Analyte > 10% of Major Peak? assess_ratio->ratio_gt_10 valley_drop Use Perpendicular Drop (Valley-to-Valley Baseline) ratio_gt_10->valley_drop Yes tangent_skim Use Tangent Skim (Exponential or Tangential) ratio_gt_10->tangent_skim No validate Validate & Verify Consistency Across Concentration Levels valley_drop->validate tangent_skim->validate

Caption: Decision workflow for integrating unresolved peaks.

Issue: Baseline Noise and Drift Obscuring Small Peaks

Q: My analysis involves detecting low concentrations of ethyl 7-octenoate, but baseline noise and drift are making the integration unreliable. How can I improve this?

A: A stable baseline is the foundation of accurate integration, especially for trace analysis.[10] Noise and drift can originate from various sources, including the detector, mobile phase (or carrier gas), and column bleed.[11][12]

Causality and Troubleshooting Steps:

  • Identify the Source of Baseline Instability:

    • Noise: Appears as rapid, random fluctuations.[11] Can be caused by a contaminated detector, impure carrier gas, or electrical interference.[11]

    • Drift: A gradual, steady rise or fall of the baseline.[11] Often linked to column bleed at high temperatures or a system that has not reached thermal equilibrium.[12]

  • Instrumental and Methodological Solutions:

    • System Equilibration: Ensure the GC has had sufficient time to equilibrate at the initial oven temperature before injection.

    • Gas Purity: Use high-purity carrier gas and ensure gas purifiers are functioning correctly.

    • Column Conditioning: Properly condition a new column according to the manufacturer's instructions to minimize bleed.

  • Integration Parameter Optimization:

    • Peak Width and Threshold (Slope): These are the most fundamental parameters for distinguishing a true peak from baseline noise.[10][13]

      • Peak Width: This parameter should be set to match the width of the narrowest peak of interest (in this case, likely the ethyl 7-octenoate peak at low concentrations).[14] Setting it too narrow may cause noise to be integrated; setting it too wide may cause small, sharp peaks to be missed.[13]

      • Threshold (or Slope Sensitivity): This setting determines the minimum rate of change in the signal required to initiate peak detection.[13][15] A higher threshold will reject more noise but may also miss very small peaks. The key is to find a value that reliably detects the smallest analyte peak while ignoring the baseline noise.[10]

    • Reject Parameters: Use Area Reject and Height Reject to filter out spurious noise spikes that are incorrectly integrated as peaks.[16]

Protocol for Setting Peak Width and Threshold:

  • Select a Representative Chromatogram: Choose a chromatogram of a low-level standard where the ethyl 7-octenoate peak is small but clearly identifiable.

  • Set Peak Width: In your software (e.g., Empower, Chromeleon, OpenLab), use the interactive tools to measure the width of the ethyl 7-octenoate peak at its base.[14] Set the Peak Width parameter in your processing method to this value.

  • Set Threshold/Slope: Select a section of the baseline that is representative of the noise you want to reject.[14] Use the software's tool to set the threshold based on this noise level.

  • Re-integrate and Verify: Apply the new parameters and visually inspect the integration across multiple injections and concentration levels to ensure consistency.[15]

Caption: Workflow for optimizing core integration parameters.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between Peak Width and Threshold and why are they both important?

A1: These are two of the most critical and interdependent integration parameters.[10]

  • Peak Width: This parameter tells the integration algorithm the expected time duration of a peak. It's used to differentiate chromatographic peaks from noise spikes, which are typically much narrower.[13] You should set this value based on the narrowest real peak in your chromatogram that you want to quantify.[14]

  • Threshold (or Slope Sensitivity): This parameter defines how steep the signal must be rising or falling for the software to recognize it as the start or end of a peak.[15][17] It's the primary tool for distinguishing peaks from baseline drift and low-frequency noise.[13] Setting both correctly is essential for robust and reproducible integration.

Q2: Should I ever use manual integration? What are the compliance risks?

A2: Manual integration should be used sparingly and only when automated integration parameters fail to correctly integrate a peak.[15] From a regulatory and data integrity perspective (e.g., 21 CFR Part 11), manual integration is a significant focus of audits. If you must use it, you need a clear Standard Operating Procedure (SOP) that dictates:

  • The specific, justifiable circumstances under which it is allowed.

  • The requirement for every manual integration to be documented, justified, and reviewed by a second qualified individual.[18]

  • The clear audit trail within the chromatography data system (CDS) that captures the "before" and "after" states of the integration. The preferred approach is always to refine the integration method so that it can be applied automatically and consistently across all samples in a sequence.[15][18]

Q3: My software has different integration algorithms (e.g., Traditional vs. ApexTrack in Empower). Which one should I use?

A3: Different algorithms use different mathematical approaches to detect peaks.

  • Traditional algorithms often rely heavily on user-defined slope and width parameters.[14]

  • Modern algorithms like Waters' ApexTrack are designed to be more intelligent. They focus on finding the peak apex first and then determining the baseline, which can be more robust for handling difficult peaks or drifting baselines.[19] Many modern CDS platforms, like Thermo Scientific's Chromeleon with its Cobra™ algorithm, also feature intelligent wizards that guide the user to optimal settings.[9][20] As a senior scientist, I recommend starting with the modern, apex-finding algorithms as they often provide better results with less manual tweaking.[19] However, it is crucial to understand the principles behind whichever algorithm you choose to use it effectively.

Q4: How do I handle a negative peak that appears before my ethyl 7-octenoate peak and disrupts the baseline?

A4: A negative peak, often caused by the sample solvent or a matrix component, can cause the integrator to draw an incorrect baseline, leading to an artificially large area for the following positive peak.[8] Most chromatography software has a function to address this:

  • Negative Peak Rejection: Use a timed event in your integration method to instruct the software to ignore negative peaks within a specific time window.[15] For example, in Shimadzu's LabSolutions, you can specify a "Negative Peak Reject" command in the time program.[15] This ensures the baseline is drawn from the stable region before the negative dip, leading to correct integration of your analyte.

References

  • Chromeleon 7 Chromatography Data System – Speed Up D
  • Confirming Peak Integration.
  • Empower Tip: Review Window and the Processing Method. Waters Corporation. [Link]

  • OpenLab CDS - Data Analysis Reference Guide. Agilent Technologies. [Link]

  • Setting Apex Track Peak Width and Threshold in Empower. Waters Corporation. [Link]

  • Peak Integration Errors: Common Issues and How to Fix Them. Separation Science. [Link]

  • Chromeleon CDS: Cobra wizard. Thermo Fisher Scientific. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Restek Corporation. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Good Integration. SCION Instruments. [Link]

  • Baseline Problems in Chromatography. Chromatography Today. [Link]

  • How to Distinguish Noise from Drift? Welch Materials. [Link]

  • Setting Traditional Peak Width and Threshold in Empower. Waters Corporation. [Link]

  • TROUBLESHOOTING GUIDE. Restek Corporation. [Link]

  • From Detector to Decision, Part IV: Demystifying Peak Integration. LCGC International. [Link]

  • Peak Integration, Part 1: How It Is Done. Separation Science. [Link]

  • Empower Tip: Integrating Peaks. Waters Corporation. [Link]

  • Empower Integration Theory. Scribd. [Link]

  • (PDF) Peak integration by Dr Balamurugan K. ResearchGate. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library. [Link]

  • Peak Integration of Electropherograms in GMP and Research Labs. National Institutes of Health (NIH). [Link]

  • What is Peak Tailing? Chromatography Today. [Link]

  • Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). MiMeDB. [Link]

  • What Is Peak Integration In Chromatography? Chemistry For Everyone. [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Elucidation of Ethyl 7-Octenoate: A Comparative Guide to 1D and 2D NMR Techniques

In the landscape of drug development and chemical research, the precise structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For a molecule such as ethyl 7-octenoate, an unsaturated...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the precise structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For a molecule such as ethyl 7-octenoate, an unsaturated ester with applications in flavor, fragrance, and as a synthetic intermediate, an unambiguous assignment of its structure is paramount. This technical guide provides an in-depth comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural verification of ethyl 7-octenoate, supported by experimental data and detailed protocols.

The Analytical Challenge: Confirming the Structure of Ethyl 7-Octenoate

Ethyl 7-octenoate (C₁₀H₁₈O₂) possesses a terminal double bond and an ethyl ester functional group. While its gross structure can be inferred from its synthetic route, definitive confirmation requires a detailed analysis of the connectivity and chemical environment of each atom within the molecule. 1D ¹H and ¹³C NMR provide initial, crucial insights, but for complete and unambiguous assignment, 2D correlation experiments are indispensable.

Principles of NMR-Based Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] The chemical shift (δ) of a nucleus in an NMR spectrum provides information about its local electronic environment.[2] Furthermore, through-bond J-coupling interactions between neighboring nuclei cause splitting of NMR signals, revealing connectivity information.[3]

¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).

¹³C NMR Spectroscopy reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in single lines for each carbon.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a more detailed picture of molecular structure by showing correlations between nuclei.[4]

Experimental Data and Interpretation

The following sections present a detailed analysis of the expected ¹H and ¹³C NMR spectra of ethyl 7-octenoate, which will be used as a reference for comparison with experimentally acquired data.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of ethyl 7-octenoate is predicted to show distinct signals for the protons of the ethyl group, the aliphatic chain, and the terminal alkene.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration J-coupling (Hz)
H-8 (CH₂)4.90 - 5.05m2H
H-7 (CH)5.70 - 5.85m1H
H-2 (CH₂)2.28t2HJ = 7.5
H-6 (CH₂)2.00 - 2.10m2H
H-1' (OCH₂)4.12q2HJ = 7.1
H-3, H-4, H-5 (CH₂)1.25 - 1.70m6H
H-2' (CH₃)1.25t3HJ = 7.1

Note: Predicted chemical shifts are based on empirical data for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of ethyl 7-octenoate will display ten distinct signals, one for each carbon atom in a unique chemical environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (C=O)173.8
C-7 (=CH)138.9
C-8 (=CH₂)114.3
C-1' (OCH₂)60.1
C-234.3
C-633.5
C-428.8
C-528.7
C-324.8
C-2' (CH₃)14.2

Note: Predicted chemical shifts are based on empirical data for similar functional groups. Actual experimental values may vary slightly.

Experimental Protocols

To obtain high-quality NMR spectra for structural confirmation, the following detailed protocols should be followed.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[5][6][7]

  • Sample Purity: Ensure the ethyl 7-octenoate sample is of high purity and free from particulate matter.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like ethyl 7-octenoate.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[8][9]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[7]

  • Homogenization: Gently mix the sample in the NMR tube to ensure a homogeneous solution.

1D NMR Acquisition

The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[10][11]

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a standard proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

2D NMR for Unambiguous Assignments

While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for definitively connecting the signals and confirming the structure.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are J-coupled to each other, typically through two or three bonds.[6] This is invaluable for tracing out the connectivity of the aliphatic chain and confirming the coupling between the ethyl group protons.

G cluster_1H_NMR 1H NMR Signals H7 H-7 H6 H-6 H7->H6 3J H8 H-8 H8->H7 3J H5 H-5 H6->H5 3J H4 H-4 H5->H4 3J H3 H-3 H4->H3 3J H2 H-2 H3->H2 3J H1_prime H-1' H2_prime H-2' H1_prime->H2_prime 3J

Caption: Workflow for COSY-based proton connectivity analysis.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates protons directly attached to carbons.[12] This allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal.

G cluster_1H 1H NMR cluster_13C 13C NMR H7 H-7 C7 C-7 H7->C7 1J H8 H-8 C8 C-8 H8->C8 1J H6 H-6 C6 C-6 H6->C6 1J H2 H-2 C2 C-2 H2->C2 1J H1_prime H-1' C1_prime C-1' H1_prime->C1_prime 1J H_aliphatic H-3,4,5 C_aliphatic C-3,4,5 H_aliphatic->C_aliphatic 1J H2_prime H-2' C2_prime C-2' H2_prime->C2_prime 1J C1 C-1 (C=O)

Caption: HSQC correlations between directly bonded protons and carbons.

By combining the information from 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments, a complete and unambiguous structural assignment of ethyl 7-octenoate can be achieved, providing a self-validating system for its characterization.

Conclusion

The structural confirmation of organic molecules like ethyl 7-octenoate is a multi-faceted process that relies on the synergistic use of various NMR techniques. While 1D ¹H and ¹³C NMR provide essential preliminary data, 2D experiments such as COSY and HSQC are critical for resolving ambiguities and establishing definitive atomic connectivity. The protocols and data interpretation strategies outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently elucidate the structures of their compounds.

References

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley-VCH. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • NMR Core Facility, Columbia University. (n.d.). Sample Preparation and Time Required - 1D NMR. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-octenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • NanoQAM. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

  • University of Maryland. (n.d.). Experiments, BioNMR UMCP. Retrieved from [Link]

  • Ning, Y.-C. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Wiley-VCH. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]

  • Jameson, C. J. (2009). Understanding NMR Chemical Shifts. Annual Review of Physical Chemistry, 60, 363-385. [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Chicago. (n.d.). Protocols | NMR Facility - Chemistry Department. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl octanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Ethyl 7-Octenoate and Other Semiochemicals for Diabrotica virgifera virgifera

Introduction: The Chemical Ecology of the Western Corn Rootworm The western corn rootworm, Diabrotica virgifera virgifera, stands as a formidable pest in maize agriculture, causing significant economic losses annually. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Ecology of the Western Corn Rootworm

The western corn rootworm, Diabrotica virgifera virgifera, stands as a formidable pest in maize agriculture, causing significant economic losses annually. The intricate chemical communication that governs its behavior—from host location to mating—presents a prime opportunity for the development of targeted and sustainable pest management strategies. At the heart of this chemical ecology are semiochemicals, which act as powerful attractants or repellents.

This guide provides an in-depth technical comparison of the efficacy of ethyl 7-octenoate, a known kairomonal attractant, with other critical semiochemicals relevant to D. v. virgifera. While direct comparative studies are sparse in existing literature, this document serves as a comprehensive manual for researchers. It synthesizes foundational knowledge and provides detailed, field-proven protocols to enable the direct, quantitative comparison of these behavior-modifying compounds. We will delve into the methodologies required to generate robust efficacy data, from neural response to field-level attraction, empowering research professionals to make informed decisions in the development of novel pest control solutions.

Candidate Semiochemicals: A Comparative Overview

The selection of appropriate semiochemicals for comparison is critical. The following compounds represent the most relevant attractants for D. v. virgifera, each with a distinct origin and behavioral function.

  • Ethyl 7-Octenoate : A plant-derived volatile organic compound (VOC) identified from cucurbit plants. It functions as a kairomone, an interspecific chemical signal that benefits the receiver (D. v. virgifera) by indicating a potential food source. Its efficacy is believed to be linked to the beetle's co-evolution with cucurbit-producing plants.

  • 8-methyl-2-decyl propanoate : This is a female-produced sex pheromone of the western corn rootworm.[1] It is highly specific and typically attracts male beetles, making it a powerful tool for monitoring and potentially for mating disruption strategies.[2] Studies have shown that males of D. v. virgifera respond strongly to the (2R,8R)-isomer of this compound.[1]

  • Cucurbitacins : These are tetracyclic triterpenoids found in plants of the Cucurbitaceae family. They are not volatile attractants in the traditional sense but act as potent feeding stimulants and arrestants for Diabrotica species.[3][4] Their inclusion in bait formulations can significantly increase the bait's effectiveness by encouraging ingestion of a pesticide.[4]

  • Maize-Derived Volatiles : Corn seedlings and silks release a complex blend of volatiles that are attractive to D. v. virgifera larvae and adults.[5][6] These blends can include compounds like (E)-β-caryophyllene, which are crucial for host recognition. While not a single compound, a standardized corn volatile extract serves as a vital ecological benchmark for attraction.

Methodologies for Efficacy Evaluation

To objectively compare the efficacy of these semiochemicals, a multi-tiered experimental approach is required, progressing from peripheral neural detection to behavioral choice and finally to field-level attraction. The following sections provide detailed, self-validating protocols for these essential assays.

Protocol 1: Electroantennography (EAG)

Expertise & Experience: EAG measures the summated electrical potential from the entire antenna in response to an odorant puff. It is a primary screening tool to determine if an insect can detect a specific volatile compound. A positive EAG response is a prerequisite for a compound to be considered a behaviorally active semiochemical. The amplitude of the EAG response can provide a preliminary, albeit rough, indication of the sensitivity of the antennal receptors to the compound.

Detailed Protocol:

  • Insect Preparation:

    • Immobilize an adult D. v. virgifera (male or female, depending on the test compound) by chilling it at 4°C for 5-10 minutes.

    • Excise the head using micro-scissors and mount it onto a holder with beeswax, ensuring the antennae are freely accessible and positioned forward.[7]

    • Alternatively, for a detached antenna preparation, excise a single antenna at its base.[8]

  • Electrode Preparation:

    • Pull borosilicate glass capillaries into micropipettes with a fine tip using a micropipette puller.

    • Break the tip to create an opening and fill the micropipette with a conductive solution (e.g., 0.1 M KCl or Ringer's solution).[7]

    • Insert a silver wire into each micropipette to serve as the recording and reference electrodes.

  • EAG Recording Setup:

    • Under a dissecting microscope, carefully insert the reference electrode into the base of the antenna or the head capsule.

    • Gently cut the distal tip of the antenna and bring the recording electrode into contact with the cut end, ensuring a good electrical connection.[7]

    • Connect the electrodes to a high-impedance amplifier, which in turn is connected to a data acquisition system.

  • Stimulus Delivery:

    • Prepare serial dilutions of the semiochemicals (e.g., ethyl 7-octenoate, 8-methyl-2-decyl propanoate) in a high-purity solvent like hexane (e.g., 0.01 ng/µL to 100 ng/µL).

    • Apply 10 µL of a dilution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate.

    • Deliver a controlled pulse of purified, humidified air (e.g., 0.5 seconds) through the pipette, directing the odor plume over the antenna.

    • Use a solvent-only pipette as a negative control and a known standard attractant as a positive control.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection (in millivolts, mV) for each stimulus.

    • Normalize the responses by subtracting the response to the solvent control.

    • Compare the mean normalized responses for each semiochemical using an appropriate statistical test (e.g., ANOVA followed by Tukey's HSD).

Protocol 2: Y-Tube Olfactometer Bioassay

Expertise & Experience: The Y-tube olfactometer is a classic behavioral assay that assesses an insect's preference between two odor sources in a controlled environment.[9] This is a crucial step to confirm that the neural detection observed in EAG translates into a behavioral response (attraction or repulsion). By presenting a choice between a semiochemical and a control, we can quantify the compound's attractancy.

Detailed Protocol:

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer with appropriate dimensions for the size of D. v. virgifera adults.

    • Pump purified, humidified air through a flow meter and split the stream into two lines, each entering one arm of the Y-tube. Maintain a constant airflow (e.g., 250 mL/min).[5]

    • The entire setup should be enclosed to block external visual cues and illuminated evenly from above.

  • Stimulus Preparation:

    • In one air line, place a stimulus source: a filter paper treated with a known amount of the test semiochemical (e.g., ethyl 7-octenoate).

    • In the other air line, place a control source: a filter paper treated with the solvent only.[5]

  • Experimental Procedure:

    • Introduce a single adult D. v. virgifera at the base of the Y-tube.

    • Allow the beetle a set amount of time (e.g., 10 minutes) to make a choice.

    • A choice is recorded when the beetle walks a set distance into one of the arms (e.g., past a line 5 cm from the junction).[10]

    • Beetles that do not make a choice within the time limit are recorded as "no response."

    • After each replicate, clean the Y-tube thoroughly with ethanol and bake at a high temperature to remove any residual odors. Rotate the position of the stimulus and control arms between replicates to avoid spatial bias.[5]

  • Data Analysis:

    • For each semiochemical, record the number of beetles choosing the treatment arm and the control arm.

    • Use a Chi-square (χ²) test or a G-test to determine if the observed distribution of choices is significantly different from a 50:50 distribution (no preference).

    • To compare the relative attractancy of two different semiochemicals (e.g., ethyl 7-octenoate vs. 8-methyl-2-decyl propanoate), they can be tested against each other in the two arms of the olfactometer.

Protocol 3: Field Trapping Experiment

Expertise & Experience: Field trials are the definitive test of a semiochemical's practical efficacy. This protocol evaluates the ability of a baited trap to capture target insects under real-world environmental conditions, with all the competing stimuli and abiotic factors present. The number of beetles captured is a direct measure of the semiochemical's attractive power.

Detailed Protocol:

  • Trap and Lure Preparation:

    • Use standardized traps, such as yellow sticky traps (e.g., Pherocon AM) or non-saturable container traps (e.g., CSALOMON® KLP+).[3][6]

    • Prepare lures by loading a controlled-release dispenser (e.g., a rubber septum) with a precise amount of each test semiochemical.

    • Include a lure with only the solvent as a negative control.

  • Experimental Design:

    • Select a maize field with a known population of D. v. virgifera.

    • Use a randomized complete block design. Each block should contain one trap for each semiochemical treatment and one control trap.

    • Space traps within a block sufficiently far apart (e.g., at least 50 meters) to minimize interference between lures. Space blocks far apart from each other (e.g., >100 meters).[9]

    • Replicate the blocks across the field (e.g., 4-6 blocks).

  • Trap Deployment and Data Collection:

    • Deploy traps at a consistent height, typically just above the maize canopy or at ear level.[9]

    • Collect and count the number of male and female D. v. virgifera in each trap at regular intervals (e.g., every 3-4 days).

    • Re-randomize the trap positions within each block at each collection interval to account for any location-specific effects.

  • Data Analysis:

    • Calculate the mean number of beetles captured per trap per day for each treatment.

    • Transform the data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric statistical tests.

    • Analyze the data using a two-way ANOVA (with treatment and block as factors) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap captures between the semiochemical treatments.

Comparative Efficacy Data Analysis

The data generated from the protocols above should be synthesized to build a comprehensive picture of comparative efficacy.

Table 1: Hypothetical Comparative Efficacy Data for D. v. virgifera Semiochemicals

SemiochemicalMean EAG Response (mV ± SE)% Attraction in Y-Tube (vs. Control)Mean Trap Capture/Day (± SE)
Ethyl 7-Octenoate 1.2 ± 0.275% (p<0.01)15.5 ± 2.1
8-methyl-2-decyl propanoate 2.5 ± 0.385% (p<0.001) - Males Only35.2 ± 4.5 (Males Only)
Cucurbitacin Bait N/A (Contact Stimulant)N/A5.1 ± 1.0 (Attraction)
Maize Volatile Extract 1.8 ± 0.280% (p<0.01)22.8 ± 3.3
Control (Solvent) 0.1 ± 0.0550% (p=0.95)1.2 ± 0.4

Note: The data in this table are for illustrative purposes only and should be replaced with experimentally derived values.

Mechanistic Insights: The Olfactory Signaling Pathway

The perception of semiochemicals begins at the molecular level within the insect's antenna. Understanding this signaling cascade provides a mechanistic basis for the observed behavioral responses. While the specific receptors for ethyl 7-octenoate in D. v. virgifera have not been fully characterized, the general insect olfactory pathway provides a robust model.

Olfactory_Signaling_Pathway

When volatile molecules like ethyl 7-octenoate enter the pores of an antennal sensillum, they are typically bound by Odorant Binding Proteins (OBPs). These proteins transport the hydrophobic semiochemicals through the aqueous sensillum lymph to the surface of the olfactory receptor neuron's dendrite.[11] Here, the semiochemical binds to a specific Odorant Receptor (OR). In most insects, this OR is part of a heterodimeric complex with a highly conserved co-receptor known as Orco.[11] This binding event directly gates the complex, which functions as a ligand-gated ion channel.[11] The opening of this channel allows an influx of positive ions (cations), leading to the depolarization of the neuron's membrane. If this depolarization reaches a threshold, it triggers an action potential, which travels down the neuron's axon to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Conclusion and Future Directions

This guide establishes a rigorous framework for the comparative evaluation of ethyl 7-octenoate against other key semiochemicals for Diabrotica virgifera virgifera. While ethyl 7-octenoate shows promise as a kairomonal attractant, its relative efficacy against the highly specific male pheromone or a complex natural odor blend from maize remains to be quantitatively determined. The provided protocols for EAG, Y-tube olfactometry, and field trapping offer a clear path for researchers to generate this critical data.

Future research should focus on executing these comparative studies to populate the efficacy table with robust, statistically significant data. Furthermore, identifying the specific olfactory receptors in D. v. virgifera that bind to ethyl 7-octenoate would provide invaluable insights for the potential design of even more potent synthetic mimics. Ultimately, a deeper understanding of the comparative potency of these semiochemicals will accelerate the development of effective, sustainable, and environmentally benign strategies for the management of this persistent agricultural pest.

References

  • Frana, J. E. (n.d.). Semiochemical bait control and behavior of the western corn rootworm Diabrotica virgifera virgifera LeConte (Coleoptera: Chrysomelidae). Purdue e-Pubs. [Link]

  • Chandler, L. D. (2001). (F9) CORN (FIELD): Zea mays L. COMPARISON OF NEW SEMIOCHEMICAL INSECTICIDE-BAIT FORMULATIONS FOR MANAGEMENT OF WESTERN AND NORTH. In Arthropod Management Tests (Vol. 26, Issue 1). Oxford University Press. [Link]

  • Fleischer, J., et al. (2018). Peripheral olfactory signaling in insects. Current Opinion in Insect Science, 30, 8-15. [Link]

  • Pop, C. F., et al. (2023). Field Comparison of Manual and Automated Trapping Systems for Monitoring Diabrotica virgifera virgifera Adults in Maize. Insects, 14(12), 933. [Link]

  • Meinke, L. J., et al. (2021). The Use of Insecticides to Manage the Western Corn Rootworm, Diabrotica virgifera virgifera, LeConte: History, Field-Evolved Resistance, and Associated Mechanisms. Insects, 12(2), 133. [Link]

  • Kahrer, A., et al. (2007). Laboratory test of the potential for using insecticide-cucurbitacin mixtures for controlling the quarantine pest Diabrotica virgifera virgifera LeConte (Coleoptera: Chrysomelidae). Journal of Pest Science, 80(3), 169-175. [Link]

  • Branson, T. F., & Guss, P. L. (1988). Behavioral responses of western corn rootworm larvae to volatile semiochemicals from corn seedlings. Journal of Chemical Ecology, 14(6), 1523-1539. [Link]

  • Rojas, J. C., et al. (2012). Overview of the Y-tube olfactometer with simultaneous volatile trapping. PLoS ONE, 7(8), e43607. [Link]

  • St-Jean, G., et al. (2011). Electroantennogram and Single Sensillum Recording in Insect Antennae. In Methods in Molecular Biology (Vol. 700, pp. 245-260). Humana Press. [Link]

  • Chandler, L. D. (1997). Comparison of Semiochemical Insecticide-Bait Formulations for Management of Western and Northern Corn Rootworm Adults, 1995. Arthropod Management Tests, 22(1), 374-374. [Link]

  • Vernon, B., et al. (2022). Monitoring of western corn rootworm, Diabrotica virgifera virgifera (Coleoptera: Chrysomelidae) beetles with pheromone. Journal of the Entomological Society of British Columbia, 119, 56-62. [Link]

  • Anderson, P., et al. (2006). An overview of the Y-tube olfactometer used in choice tests. Journal of Applied Entomology, 130(9-10), 449-455. [Link]

  • Guss, P. L., et al. (1984). Response of Diabrotica virgifera virgifera, D. v. Zeae, and D. porracea to stereoisomers of 8-methyl-2-decyl propanoate. Journal of Chemical Ecology, 10(7), 1123-1131. [Link]

  • McIndoo, N. E. (1926). An insect olfactometer. Journal of Economic Entomology, 19(3), 545-571. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 7-Octenoate Quantification

In the landscape of pharmaceutical development, fine chemical synthesis, and fragrance formulation, the precise quantification of key compounds is not merely a procedural step but the bedrock of quality, safety, and effi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, fine chemical synthesis, and fragrance formulation, the precise quantification of key compounds is not merely a procedural step but the bedrock of quality, safety, and efficacy. Ethyl 7-octenoate (C10H18O2), a volatile ester, serves as a critical intermediate and component in various applications. Its accurate measurement is paramount, necessitating a rigorously validated analytical method.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of ethyl 7-octenoate. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, grounding our protocols in the authoritative frameworks of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for validating analytical procedures that are not only compliant but scientifically sound and fit for purpose.[7]

The Architecture of a Validated Method: Core Performance Characteristics

An analytical method's validation is a formal process that provides documented evidence that the procedure is suitable for its intended use.[7][8] This is achieved by assessing a series of performance characteristics, each answering a critical question about the method's reliability. The principles laid out in the ICH Q2(R2) guideline form the global standard for this process.[1][5][6][7]

Specificity/Selectivity

The Core Question: Does the method measure only the intended analyte?

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3][9][10][11][12] A lack of specificity can lead to erroneously high results, compromising product quality decisions. For ethyl 7-octenoate, potential interferences could include structural isomers, residual starting materials, or by-products from synthesis.

To establish specificity, one must analyze a blank matrix, a placebo formulation (if applicable), and the analyte spiked with all potential interfering compounds. The method is deemed specific if the analyte's signal is free from interference at its characteristic retention time or spectral wavelength.[12]

Linearity and Range

The Core Question: Is the method's response directly proportional to the analyte's concentration, and over what concentration span?

  • Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal.[13][14] This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][15] For an assay of ethyl 7-octenoate, the ICH recommends a range of 80% to 120% of the target concentration.[15]

Accuracy and Precision

The Core Question: How close are the measurements to the true value (Accuracy) and to each other (Precision)?

  • Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[9][10][16][17][18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix across the method's range.[10][18] A minimum of nine determinations across three concentration levels (e.g., 3 replicates at 80%, 100%, and 120%) is recommended.[16]

  • Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[9][10][16][17] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[10][16]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[16]

Detection and Quantitation Limits (LOD & LOQ)

The Core Question: What are the lowest concentrations the method can reliably detect and, separately, quantify?

  • Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision.[10][19][20][21][22]

  • Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[10][19][20][21][22] The LOQ is a critical parameter for the analysis of impurities.

These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[21][22]

Robustness

The Core Question: How resistant is the method to small, deliberate changes in its parameters?

Robustness testing examines the method's capacity to remain unaffected by small variations in its parameters, providing an indication of its reliability during normal usage.[9][23][24][25][26] For a Gas Chromatography (GC) method, this could involve varying the oven temperature ramp rate, carrier gas flow rate, or injector temperature to ensure the results remain consistent.[23] This is a critical exercise during method development to avoid issues later in the method's lifecycle.[9][27]

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For a volatile, non-polar compound like ethyl 7-octenoate, GC-FID is the workhorse technique.[28][29] Its high resolution, sensitivity, and robustness make it an ideal choice. The flame ionization detector is particularly suitable as it provides a linear response to the mass of carbon atoms, making it excellent for quantifying organic esters.

Experimental Workflow for GC-FID Method Validation

Below is a detailed protocol for the validation of a GC-FID method for quantifying ethyl 7-octenoate.

// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Define Analytical\nTarget Profile (ATP)", class="start_end"]; B [label="Prepare Stock & Working Standards\nof Ethyl 7-Octenoate", class="process"]; C [label="Develop GC-FID Method\n(Column, Temp Program, Flow Rate)", class="process"]; D [label="System Suitability Test (SST)\n(Tailing Factor, Resolution, RSD%)", class="process"]; E [label="SST Pass?", class="decision"]; F [label="Specificity Validation\n(Inject Blank, Placebo, Spiked Impurities)", class="process"]; G [label="Linearity & Range Validation\n(5 levels, 80-120% Range)", class="process"]; H [label="Accuracy & Precision Validation\n(3 levels, 3 reps each)", class="process"]; I [label="Determine LOD & LOQ\n(S/N Ratio or Calibration Slope)", class="process"]; J [label="Robustness Study\n(Vary Flow Rate, Temp +/- 5%)", class="process"]; K [label="Compile Validation Data", class="data"]; L [label="Validation Report", class="output"]; M [label="End: Method Approved\nfor Routine Use", class="start_end"]; N [label="Optimize Method", class="process", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E; E -> F [label="Yes"]; E -> N [label="No"]; N -> C; F -> G -> H -> I -> J -> K -> L -> M; }

Caption: Workflow for GC-FID method validation.

Step-by-Step Validation Protocol

1. Materials and Instrumentation:

  • Analyte: Ethyl 7-octenoate reference standard (purity ≥ 99%)

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (e.g., Agilent 7890B GC).[30]

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[30]

2. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of ethyl 7-octenoate reference standard and dissolve in 10 mL of solvent.

  • Working Standards: Prepare a series of dilutions from the stock standard to cover the linearity range (e.g., 80, 90, 100, 110, 120 µg/mL for an assay with a 100 µg/mL target).

3. Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C[30]

  • Injection Volume: 1.0 µL (Split mode, e.g., 20:1)[30]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 80°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min.[30]

  • Detector Temperature: 300 °C

4. Validation Experiments:

  • Specificity: Inject the solvent blank, a placebo blank, and a sample of ethyl 7-octenoate spiked with known potential impurities. Verify no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the five working standards in triplicate. Plot the average peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.997.[14]

  • Accuracy: Prepare samples in triplicate at 80%, 100%, and 120% of the target concentration by spiking into a placebo matrix. Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[18]

  • Precision (Repeatability): Analyze six replicate preparations of a standard at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst. The RSD between the two data sets should meet predefined criteria.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ) by injecting progressively more dilute solutions.

  • Robustness: Analyze a standard solution while introducing small, deliberate variations to the method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min). The system suitability parameters should remain within acceptance criteria.

Comparison with an Alternative Method: HPLC-UV

While GC is ideal, certain scenarios—such as analyzing for non-volatile impurities or when a GC is unavailable—may call for an alternative like High-Performance Liquid Chromatography (HPLC). Ethyl 7-octenoate lacks a strong chromophore, making UV detection challenging but potentially feasible at low wavelengths (~210 nm). An Evaporative Light Scattering Detector (ELSD) would be a more suitable but less common alternative.

Validation_Process_Flow

Caption: Logical flow of the method validation process.

Comparative Performance Analysis

The choice between GC-FID and HPLC-UV is driven by the specific analytical requirements.

FeatureGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase.[31]Separation based on polarity in a liquid mobile phase.
Analyte Suitability Excellent: Ideal for volatile and thermally stable compounds like ethyl 7-octenoate.[30]Poor to Fair: Not ideal. Requires low UV wavelength due to lack of chromophore, leading to low sensitivity and potential interference.
Sensitivity High for hydrocarbons.Low for analytes without a strong chromophore.
Sample Preparation Simple dilution in a volatile organic solvent.May require solvent exchange if the sample is not in a mobile-phase compatible solvent.
Specificity High, based on unique retention time on a specific column phase.Lower, as many compounds may absorb at low UV wavelengths, increasing the risk of interference.
Throughput Moderate; run times are typically 15-30 minutes.Can be faster, with modern UPLC systems offering run times under 5 minutes.
Robustness Generally very robust and reliable.[25]Can be sensitive to mobile phase composition, pH, and column temperature.
Cost (Instrument) Moderate.Moderate to High (especially for UPLC).
Recommendation Primary Recommended Method for quantification of ethyl 7-octenoate.Alternative/Complementary Method: More suitable for analyzing potential non-volatile impurities or when GC is not an option.

Conclusion

The validation of an analytical method for the quantification of ethyl 7-octenoate is a systematic process that establishes the reliability and suitability of the chosen procedure. For this specific analyte, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the superior methodology due to its high sensitivity, specificity, and compatibility with the volatile nature of the ester. While HPLC can serve as an alternative, it presents significant challenges related to detection and sensitivity.

A successful validation hinges on a thorough evaluation of all core performance characteristics as prescribed by ICH and FDA guidelines.[2][3][7] By grounding the experimental design in scientific rationale and meticulously documenting the results, researchers can ensure the generation of high-quality, reliable data that supports confident decision-making throughout the product lifecycle.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • Oxford Analytical Services. Understanding the Four Types of Analytical Method Validation. (2024-02-29). Available from: [Link]

  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. (2025-05-02). Available from: [Link]

  • Pharmaceutical Technology. Robustness in Analytical Methods Outlined. Available from: [Link]

  • Pharma Beginners. How to Perform Linearity and Range in Analytical Method Validation. (2024-06-20). Available from: [Link]

  • ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20). Available from: [Link]

  • Scribd. LOD and LOQ in Analytical Chemistry. Available from: [Link]

  • PubMed. [Tests for robustness of biomedical and pharmaceutical analytic methods]. Available from: [Link]

  • National Institutes of Health (NIH). Limit of Blank, Limit of Detection and Limit of Quantitation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2020-04-21). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available from: [Link]

  • Cleaning Validation. Specificity of Analytical Methods. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018-05-22). Available from: [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). Limit of detection, limit of quantification and limit of blank. Available from: [Link]

  • YouTube. What do Limit of Detection and Limit of Quantitation mean?. (2024-02-28). Available from: [Link]

  • PharmaGuru. How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025-05-02). Available from: [Link]

  • Lab Manager Magazine. Robustness and Ruggedness Testing in Analytical Chemistry. (2025-08-14). Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024-06-25). Available from: [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022-04-06). Available from: [Link]

  • ResearchGate. Analytical method validation: A brief review. Available from: [Link]

  • GMP SOP. Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. Available from: [Link]

  • Pharma Validation. How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. (2025-12-07). Available from: [Link]

  • ResearchGate. Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Available from: [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. (2025-09-02). Available from: [Link]

  • SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data. Available from: [Link]

  • National Institutes of Health (NIH). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025-07-10). Available from: [Link]

  • NIST WebBook. 7-Octenoic acid, ethyl ester. Available from: [Link]

  • OIV. resolution oiv-oeno 553-2016 analysis of volatile compounds in wines by gas chromatography. Available from: [Link]

  • IntechOpen. Identification of Aromatic Fatty Acid Ethyl Esters. Available from: [Link]

  • NIST WebBook. 7-Octenoic acid, ethyl ester. Available from: [Link]

  • Reagecon. Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). Available from: [Link]

  • National Institutes of Health (NIH). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020-07-22). Available from: [Link]

  • ResearchGate. Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). (2025-12-19). Available from: [Link]

  • Journal of Engineering Sciences. Analytical Method Validation – Overview. Available from: [Link]

  • ResearchGate. Validation of Methods of Analysis L. Uncu, E. Donici. Available from: [Link]

  • National Institutes of Health (NIH). Ethyl 7-octenoate. Available from: [Link]

  • ResearchGate. (PDF) Validation of Analytical Methods. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Grasas y Aceites. Validation of Analytical Methods. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Ethyl 7-Octenoate Identification

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, particularly within regulated environments such as drug development, the unambiguous identification of a com...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, particularly within regulated environments such as drug development, the unambiguous identification of a compound is paramount. Relying on a single analytical technique can introduce uncertainties, as each method possesses inherent limitations. This guide presents a comprehensive framework for the cross-validation of ethyl 7-octenoate, a volatile fatty acid ester, by employing a multi-technique, or orthogonal, approach.[1][2] By synthesizing data from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we can achieve a level of analytical confidence that is irrefutable and self-validating.[3]

Ethyl 7-octenoate (C10H18O2, Molar Mass: 170.25 g/mol ) is a valuable organic molecule, often encountered in flavor and fragrance studies, as well as a potential metabolite or synthetic intermediate.[4][5] Its structure, featuring an ethyl ester functional group and a terminal double bond, provides distinct spectroscopic and chromatographic characteristics that are ideal for demonstrating the power of a cross-validation strategy.

The Principle of Orthogonal Cross-Validation

Cross-validation in analytical chemistry is the process of confirming an experimental finding by using independent analytical methods.[6][7] The core principle is that the weaknesses of one technique are compensated by the strengths of another. This guide will demonstrate how GC-MS, NMR, and FTIR serve as orthogonal techniques, each providing a unique and complementary piece of structural information, culminating in a robust and reliable identification of ethyl 7-octenoate.

Cross_Validation_Workflow Figure 1: High-Level Cross-Validation Workflow cluster_0 Sample Preparation cluster_1 Primary Identification & Separation cluster_2 Structural Elucidation cluster_3 Functional Group Confirmation cluster_4 Data Synthesis & Final Confirmation Sample Ethyl 7-Octenoate Sample GCMS GC-MS Analysis Sample->GCMS Volatility & MW NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Atomic Connectivity FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Synthesis Synthesize Data GCMS->Synthesis NMR->Synthesis FTIR->Synthesis Report Confirmed Identification Synthesis->Report Cross-Validated Result Data_Synthesis_Logic Figure 2: Logic of Data Synthesis for Identification GCMS GC-MS Data - MW = 170 - Formula = C10H18O2 - Ethyl Ester Fragment (m/z 88) Conclusion Unambiguous Identification: Ethyl 7-Octenoate GCMS->Conclusion Provides Molecular Formula & Key Fragments NMR NMR Data - Confirms H & C count - Shows Ethyl Group (q, t) - Shows Terminal Alkene - Maps C-H framework NMR->Conclusion Provides Exact Structure & Connectivity FTIR FTIR Data - Strong C=O stretch (~1735 cm⁻¹) - C=C stretch (~1640 cm⁻¹) - =C-H bands (~3077, 910 cm⁻¹) FTIR->Conclusion Confirms Key Functional Groups

Sources

Validation

A Comparative Guide to Bioassay-Guided Fractionation for the Isolation and Confirmation of Ethyl 7-Octenoate

Introduction In the intricate world of natural product discovery, identifying a single active molecule within a complex biological matrix is akin to finding a needle in a haystack. Bioassay-Guided Fractionation (BGF) is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of natural product discovery, identifying a single active molecule within a complex biological matrix is akin to finding a needle in a haystack. Bioassay-Guided Fractionation (BGF) is a classical and robust strategy that systematically narrows this search, using biological activity as the primary beacon to navigate the chemical complexity.[1][2][3] This guide provides an in-depth, technical comparison of the BGF workflow for the isolation and confirmation of a specific volatile compound, ethyl 7-octenoate. Ethyl 7-octenoate, a fatty acid ethyl ester, is a known component in various natural sources, including fruits and fermented beverages, and is of significant interest as a potential insect attractant or pheromone, making it an ideal candidate for a BGF study guided by a behavioral bioassay.[4][5][6][7]

This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices, presenting self-validating methodologies, and comparing the traditional BGF approach with modern, high-throughput alternatives.

The Core Principle: Bioassay-Guided Fractionation (BGF)

At its heart, BGF is an iterative, activity-driven purification process.[8] It begins with a biologically active crude extract, which is then subjected to a separation technique (fractionation). Each resulting fraction is tested for biological activity using a specific bioassay. The most potent fraction is then selected for a subsequent, often orthogonal, round of separation. This cycle of separation and testing is repeated, progressively enriching the active compound(s) until a pure, bioactive molecule is isolated.[1][9]

The primary strength of this methodology is its unequivocal link between biological effect and chemical structure. However, it can be a laborious process and risks overlooking synergistic interactions where multiple compounds are required for the observed activity.[10][11]

BGF_Workflow cluster_start Initial Stage cluster_cycle Iterative Purification Cycle cluster_end Confirmation Stage A Crude Natural Extract B Bioassay Screening A->B Initial Activity Confirmed C Step 1: Chromatographic Fractionation B->C D Test Fractions in Bioassay C->D E Identify Most Active Fraction(s) D->E F Step 2: Orthogonal Chromatographic Fractionation E->F Purify Further G Isolate Pure Compound E->G Purity Achieved F->D Repeat Cycle H Structural Elucidation (GC-MS, NMR) G->H I Confirmation with Authentic Standard H->I Compare Data J Final Bioassay of Authentic Standard I->J Validate Activity

Caption: High-level workflow of the Bioassay-Guided Fractionation (BGF) process.

Experimental Workflow: Isolating Ethyl 7-Octenoate

This section details the comprehensive, step-by-step methodology for isolating ethyl 7-octenoate from a hypothetical plant source known for attracting a specific insect species.

Step 1: Source Material and Extraction

The choice of extraction methodology is fundamentally dictated by the physicochemical properties of the target analyte. Ethyl 7-octenoate is a volatile ester, making it amenable to extraction methods that preserve such compounds.

Protocol: Ultrasound-Assisted Solvent Extraction

  • Material Preparation: Obtain 500 g of fresh plant leaves (e.g., from a species known to be an insect host). Coarsely chop the material to increase surface area.

  • Extraction: Place the plant material in a 2 L glass beaker and add 1 L of dichloromethane (DCM), a solvent excellent for extracting semi-volatile and non-polar compounds.

  • Ultrasonication: Immerse the beaker in an ultrasonic bath for 30 minutes at room temperature. This uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency without the potentially degradative effects of heat.[12]

  • Filtration & Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate using a rotary evaporator at a low temperature (30°C) and reduced pressure to a final volume of approximately 10 mL. This yields the crude extract.

Causality: Dichloromethane is chosen for its volatility, allowing for easy removal post-extraction, and its effectiveness in solubilizing esters. Ultrasonication is preferred over methods like Soxhlet extraction to avoid thermal degradation of the volatile target compound.[12]

Step 2: The Guiding Bioassay - Behavioral Response

The selection of a sensitive and reproducible bioassay is the most critical step in BGF. For an insect attractant, a Y-tube olfactometer provides a clear, quantifiable measure of behavioral preference.[13][14][15]

Protocol: Y-Tube Olfactometer Assay

  • Apparatus: Use a glass Y-tube olfactometer. One arm is connected to a charcoal-filtered, humidified air stream passing through a vial containing the test sample (e.g., 10 µL of a fraction dissolved in hexane on filter paper). The other arm is connected to an identical air stream passing through a control vial (hexane only).

  • Insect Introduction: Introduce a single adult insect (e.g., a specific beetle species, 3-5 days old, starved for 2 hours) into the base of the Y-tube.[16]

  • Observation: Allow the insect 5 minutes to make a choice. A choice is recorded when the insect moves a set distance (e.g., two-thirds of the way) down one of the arms and remains for at least 30 seconds.

  • Data Collection: Test at least 30 individual insects per sample. Record the number of insects choosing the sample arm versus the control arm. After every 5 insects, rotate the Y-tube to eliminate spatial bias.

  • Analysis: Use a Chi-squared (χ²) test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.

Trustworthiness: This protocol is self-validating through the use of a solvent-only control, randomization of the sample and control arms, and testing a sufficient number of individuals to achieve statistical power. The clear, binary choice minimizes observer subjectivity.

Step 3: Primary Fractionation via Flash Chromatography

The initial goal is not to achieve purity, but to reduce the complexity of the crude extract into manageable fractions based on polarity.[12]

Protocol: Silica Gel Flash Chromatography

  • Column Packing: Pack a glass column with 100 g of silica gel (230-400 mesh) in hexane.

  • Sample Loading: Adsorb the 10 mL crude extract onto 5 g of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity.

    • Fraction 1 (F1): 200 mL Hexane (100%)

    • Fraction 2 (F2): 200 mL Hexane:Ethyl Acetate (95:5)

    • Fraction 3 (F3): 200 mL Hexane:Ethyl Acetate (90:10)

    • Fraction 4 (F4): 200 mL Hexane:Ethyl Acetate (80:20)

    • Fraction 5 (F5): 200 mL Methanol (100%)

  • Bioassay: Concentrate each fraction and subject them to the Y-tube olfactometer bioassay.

Table 1: Hypothetical Bioassay Results of Primary Fractions

FractionEluent (Hexane:EtOAc)Insect Choices (Sample:Control)χ² p-valueActivity
F1100:016 : 14> 0.05Inactive
F2 95:5 25 : 5 < 0.001 Highly Active
F390:1018 : 12> 0.05Inactive
F480:2015 : 15> 0.05Inactive
F5Methanol14 : 16> 0.05Inactive

Expertise: Based on the results, the activity is concentrated in the non-polar F2 fraction, which is consistent with the expected polarity of an ethyl ester. This fraction is selected for further purification.

Step 4: Secondary Purification via Preparative GC

For separating volatile compounds, preparative Gas Chromatography (prep-GC) is an excellent high-resolution technique, providing an orthogonal separation mechanism (volatility/boiling point) to the polarity-based flash chromatography.[12]

Fractionation_Scheme Crude Crude Extract Flash Flash Chromatography (Silica Gel) Crude->Flash F1 F1 F2 F2 (Active) F3 F3 F4 F4 F5 F5 F1->Flash F2->Flash PrepGC Preparative GC (Polar Column) F2->PrepGC F3->Flash F4->Flash F5->Flash SubF1 Sub-fraction 2.1 SubF2 Sub-fraction 2.2 SubF3 Sub-fraction 2.3 (Pure Compound) SubF1->PrepGC SubF2->PrepGC SubF3->PrepGC

Caption: Chromatographic workflow for the isolation of ethyl 7-octenoate.

Protocol: Preparative Gas Chromatography

  • Instrumentation: Use a GC equipped with a preparative-scale polar column (e.g., DB-WAX) and a stream splitter that directs a small portion (e.g., 1%) of the eluent to a detector (like an FID) and the majority (99%) to a heated collection port.

  • Conditions:

    • Injection: 50 µL of concentrated fraction F2.

    • Injector Temp: 250°C.

    • Oven Program: 60°C hold for 2 min, ramp to 220°C at 5°C/min.

    • Carrier Gas: Helium.

  • Collection: Collect peaks eluting from the collection port into cooled U-tubes. Collect each distinct peak as a separate sub-fraction.

  • Bioassay: Re-screen each collected sub-fraction in the Y-tube olfactometer to pinpoint the single active compound.

Section 3: Structural Elucidation and Final Confirmation

Once a pure, active sub-fraction is obtained, its identity must be rigorously confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential tool for analyzing volatile compounds, providing two key pieces of information: the retention time (a measure of purity and identity) and the mass spectrum (a molecular fingerprint).[17][18]

Protocol: Analytical GC-MS

  • Sample Prep: Dilute the active sub-fraction 1:1000 in hexane.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Conditions: Use an oven program similar to the prep-GC method to allow for retention time comparison.

  • Analysis: Compare the obtained mass spectrum with libraries like the NIST Mass Spectral Library.[19]

Table 2: Expected GC-MS Data for Ethyl 7-Octenoate

ParameterExpected ValueInterpretation
Molecular FormulaC₁₀H₁₈O₂[4][19]Elemental Composition
Molecular Weight170.25 g/mol [4]Mass of the parent molecule
Molecular Ion (M⁺)m/z 170Unfragmented molecule
Key Fragmentsm/z 41, 55, 69, 88, 101Characteristic fragments of an unsaturated ethyl ester
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unequivocal structural confirmation, providing detailed information about the carbon-hydrogen framework of the molecule.[4][17]

Protocol: ¹H and ¹³C NMR

  • Sample Prep: Dissolve ~2-5 mg of the pure compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Analysis: Interpret chemical shifts, coupling constants, and integrations to assemble the molecular structure.

Table 3: Expected NMR Data for Ethyl 7-Octenoate in CDCl₃

MethodChemical Shift (δ)Interpretation
¹H NMR ~5.80 ppm (m, 1H)Internal alkene proton (-CH=)
~4.95 ppm (m, 2H)Terminal alkene protons (=CH₂)
~4.12 ppm (q, 2H)Ester methylene (-OCH₂CH₃)
~2.28 ppm (t, 2H)Methylene alpha to ester C=O
~2.05 ppm (q, 2H)Methylene alpha to alkene
~1.62 ppm (p, 2H)Methylene beta to ester C=O
~1.40 ppm (m, 2H)Remaining methylene
~1.25 ppm (t, 3H)Ester methyl (-OCH₂CH₃)
¹³C NMR ~173.8 ppmEster Carbonyl (C=O)
~138.9 ppmInternal alkene carbon (-CH=)
~114.4 ppmTerminal alkene carbon (=CH₂)
~60.2 ppmEster methylene (-OCH₂)
~34.3, 33.5, 28.7, 24.8 ppmMethylene carbons
~14.3 ppmEster methyl (-CH₃)

(Note: Data is predicted/representative and should be confirmed with spectral databases like PubChem or SDBS).[4]

The Self-Validating Confirmation Loop

This final step is non-negotiable for ensuring scientific rigor.

  • Procure Standard: Obtain a certified authentic standard of ethyl 7-octenoate.

  • Comparative Analysis: Analyze the authentic standard using the exact same GC-MS and NMR methods used for the isolated compound. The retention times, mass spectra, and NMR spectra must match perfectly.

  • Final Bioassay: Crucially, test the authentic standard in the Y-tube olfactometer at the same concentration as the isolated compound. It must elicit the same statistically significant attractive response.

A Comparative Perspective: Alternatives to BGF

While BGF is powerful, it is not the only approach. Modern techniques offer different advantages and disadvantages.

Table 4: Comparison of BGF with Metabolomics-Based Discovery

FeatureBioassay-Guided Fractionation (BGF)Metabolomics-Based Approach
Principle Activity-driven, iterative purification of a single active compound.[20]Data-driven, comprehensive chemical profiling followed by statistical correlation to activity.[20]
Hypothesis Hypothesis-driven (i.e., "this extract is active").Hypothesis-generating (i.e., "which of these hundreds of compounds correlate with activity?").
Speed Slow to moderate; can take weeks to months.High-throughput; initial data acquisition is rapid.
Discovery Excellent for identifying the most potent compound(s).Can identify moderately active compounds or those with synergistic effects that BGF might miss.[2]
Synergy May fail if activity is lost upon fractionation due to synergistic effects.[10]Better suited to identify potential synergistic or additive interactions through statistical analysis.
Instrumentation Requires standard chromatography and bioassay equipment.Requires advanced instrumentation (HR-LCMS, GC-MS) and significant bioinformatics expertise.
Confirmation Built-in; the isolated compound's activity is confirmed at the end.Requires follow-up isolation and confirmation of candidate compounds identified by statistics.

A hybrid strategy is often the most powerful, using metabolomics to rapidly profile fractions and prioritize those containing molecules that statistically correlate with activity, thereby accelerating the traditional BGF workflow.[20]

Conclusion

Bioassay-Guided Fractionation remains a cornerstone of natural product discovery due to its methodical and unambiguous approach to linking biological function with chemical structure. The successful isolation of ethyl 7-octenoate, as detailed in this guide, hinges on the logical integration of iterative chromatography and a sensitive, relevant bioassay. The process is validated at every stage by the biological activity itself, culminating in a final, definitive confirmation against an authentic standard.

While modern metabolomics and high-throughput screening offer compelling speed and scale, they often generate candidate molecules that still require the rigorous validation inherent to the BGF process. Therefore, for researchers seeking to definitively isolate and confirm the principal agent(s) responsible for a specific biological effect, the principles of Bioassay-Guided Fractionation remain an indispensable and highly authoritative strategy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544127, Ethyl 7-octenoate. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Comparison of Chromatographic Techniques. Retrieved from [Link]

  • Khan Academy (n.d.). A closer look at types of chromatography. Retrieved from [Link]

  • Weller, M. G. (2012). A Unifying Review of Bioassay-Guided Fractionation, Effect-Directed Analysis and Related Techniques. Sensors (Basel, Switzerland), 12(7), 9181–9209. Retrieved from [Link]

  • Cohnstaedt, L. W., et al. (2018). Key Elements of Photo Attraction Bioassay for Insect Studies or Monitoring Programs. Journal of Visualized Experiments, (137), 57891. Retrieved from [Link]

  • Nothias, L.-F., et al. (2018). Bioactivity-Based Molecular Networking for the Discovery of Drug Leads in Natural Product Bioassay-Guided Fractionation. Journal of Natural Products, 81(4), 758–767. Retrieved from [Link]

  • León, F., et al. (2024). Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis. Molecules, 29(1), 1. Retrieved from [Link]

  • Scribd (n.d.). Bioassays & Techniques | PDF | Assay | Toxicity. Retrieved from [Link]

  • Haynes, K. F., & Baker, T. C. (1989). Techniques for Behavioral Bioassays. In Pheromone Biochemistry (pp. 45-78). Academic Press. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (n.d.). A Review on Different Type of Chromatographic Technique. Retrieved from [Link]

  • GenTech Scientific (2020). The Different Types of Chromatography. Retrieved from [Link]

  • Guarino, S., et al. (2024). Evaluation of pheromone co-attractants for capturing Lasioderma serricorne (F.) (Coleoptera: Anobiidae). Journal of Pest Science, 97, 1345–1353. Retrieved from [Link]

  • Baker, T. C., & Cardé, R. T. (1984). Techniques for Behavioral Bioassays. In Techniques in Pheromone Research (pp. 29-47). Springer, New York, NY. Retrieved from [Link]

  • Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525–545. Retrieved from [Link]

  • NIST (n.d.). 7-Octenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). Retrieved from [Link]

  • Zuhri, U. M., Wibowo, J., & Elya, B. (2025). Comparative Review of Bioassay-Guided Isolation and Metabolomics: Toward Hybrid Strategies in Natural Product Drug Discovery. Analytical Chemistry. Retrieved from [Link]

  • Media Bros (2023). The Different Types of Chromatography Techniques. Retrieved from [Link]

  • Jayasinghe, J., et al. (2023). Bioassay-Guided Fractionation of Pittosporum angustifolium and Terminalia ferdinandiana with Liquid Chromatography Mass Spectroscopy and Gas Chromatography Mass Spectroscopy Exploratory Study. Molecules, 28(19), 6810. Retrieved from [Link]

  • Weller, M. G. (2012). A Unifying Review of Bioassay-Guided Fractionation, Effect-Directed Analysis and Related Techniques. National Institutes of Health. Retrieved from [Link]

  • SpectraBase (n.d.). Ethyl 5-oxo-7-octenoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Jayasinghe, J., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Plants (Basel, Switzerland), 11(21), 2911. Retrieved from [Link]

  • ResearchGate (2017). Bioassay guided fractionation-an emerging technique influence the isolation, identification and characterization of lead phytomolecules. Retrieved from [Link]

  • NIST (n.d.). 7-Octenoic acid, ethyl ester - Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]

  • C-M, G., et al. (2020). Quantifying synergy in the bioassay-guided fractionation of natural product extracts. PLoS One, 15(8), e0237932. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Synthetic vs. Natural Ethyl 7-Octenoate for Researchers and Formulation Scientists

Abstract Ethyl 7-octenoate (CAS 35194-38-8) is a fatty acid ester recognized for its characteristic fruity and waxy aroma, lending itself to applications in the flavor, fragrance, and specialty chemical industries.[1] As...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 7-octenoate (CAS 35194-38-8) is a fatty acid ester recognized for its characteristic fruity and waxy aroma, lending itself to applications in the flavor, fragrance, and specialty chemical industries.[1] As with many such compounds, it is available from both natural sources and through chemical synthesis. For the discerning researcher or product development professional, the choice between these two variants is not trivial. It carries significant implications for regulatory compliance, product labeling, impurity profiles, and, in some cases, functional performance. This guide provides an in-depth, objective comparison of synthetic and natural ethyl 7-octenoate, grounded in experimental data and established analytical methodologies, to empower scientists to make informed decisions based on the specific demands of their application.

Introduction: The Significance of Origin

Ethyl 7-octenoate is a C10 unsaturated ester with the molecular formula C₁₀H₁₈O₂.[2] Its structure, featuring a terminal double bond, makes it a versatile molecule for both its organoleptic properties and as a synthon for further chemical elaboration. The compound has been identified as a volatile component in quince and Chinese quince fruit and is also a metabolite produced by yeast during fermentation processes, such as in wine.[3][4][5]

The critical distinction between the "natural" and "synthetic" designations lies in the origin of the carbon atoms that constitute the molecule.

  • Natural Ethyl 7-Octenoate is derived from biological precursors through processes like fermentation or extraction from plant materials.[6]

  • Synthetic Ethyl 7-Octenoate is typically produced from petrochemical feedstocks via multi-step chemical reactions.

This difference in origin gives rise to subtle but measurable variations in the final product, most notably in the isotopic composition and the profile of trace impurities. These differences are paramount in the food and beverage industry, where "natural" labeling is highly regulated and valued by consumers. Furthermore, understanding the impurity profile is crucial in drug development and high-purity chemical applications where unexpected side-reactions or biological effects are a concern.

Sourcing and Production Methodologies

The method of production is the primary determinant of the final product's characteristics. Below, we detail representative protocols for both the chemical synthesis and the extraction of natural ethyl 7-octenoate.

Protocol 1: Laboratory-Scale Synthesis of Ethyl 7-Octenoate

This protocol describes a standard Fischer-Speier esterification, a common and robust method for synthesizing esters.

Principle: 7-octenoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to drive the equilibrium towards the formation of the ethyl ester and water.

Materials:

  • 7-octenoic acid (98%)

  • Ethanol (anhydrous, 200 proof)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 7-octenoic acid (14.2 g, 0.1 mol) and anhydrous ethanol (50 mL, ~0.85 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours using a heating mantle.

  • Workup - Quenching: Allow the mixture to cool to room temperature. Transfer it to a 500 mL separatory funnel and dilute with 100 mL of diethyl ether.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 7-octenoate as a colorless liquid.

Rationale: The use of excess ethanol shifts the reaction equilibrium to favor product formation, in accordance with Le Châtelier's principle. The acid wash removes the catalyst, while the bicarbonate wash removes any unreacted carboxylic acid.

Protocol 2: Extraction and Isolation of Natural Ethyl 7-Octenoate from a Fermentation Broth

This protocol outlines a method for isolating the natural compound from a yeast fermentation designed to produce various esters.

Principle: Following a fermentation run with Saccharomyces cerevisiae (a known producer of this ester), the volatile organic compounds are extracted from the aqueous broth using a non-polar organic solvent. The target ester is then isolated via fractional distillation.[5]

Materials:

  • Yeast fermentation broth

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (for elution)

Step-by-Step Procedure:

  • Cell Removal: Centrifuge the fermentation broth to pellet the yeast cells. Decant the supernatant.

  • Liquid-Liquid Extraction: Transfer the supernatant to a large separatory funnel. Extract three times with DCM, using 1/3 of the broth volume for each extraction.

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried extract and carefully concentrate it under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to isolate the ethyl 7-octenoate fraction.

Head-to-Head Comparison: Analytical Characterization

While chemically identical in terms of their primary structure, synthetic and natural ethyl 7-octenoate can be distinguished using sophisticated analytical techniques. The primary differences lie in their purity profiles and isotopic signatures.

Purity and Impurity Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of volatile compounds and identifying trace-level impurities.[7]

Experimental Protocol: GC-MS Analysis

  • Instrument: Agilent 7890B GC with 5977A MS Detector.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Injection: 1 µL, split ratio 50:1.

  • MS Detection: Scan mode, m/z range 40-300.

The table below presents illustrative data comparing a typical synthetic batch with a natural extract.

ParameterSynthetic Ethyl 7-octenoateNatural Ethyl 7-octenoateRationale for Difference
Purity (by GC area %) > 99.5%~97.0%Synthetic routes are highly optimized for a single product. Natural extracts are complex mixtures.
Key Impurity 1 Residual 7-octenoic acid (~0.1%)Ethyl octanoate (~1.5%)Incomplete reaction in synthesis. Yeast co-produces a variety of saturated and unsaturated esters.
Key Impurity 2 Diethyl ether (trace)Isoamyl acetate (trace)Residual solvent from synthesis workup. A common fermentation byproduct with a "banana" aroma.
Key Impurity 3 Unidentified C10 isomer (~0.2%)Phenylethyl alcohol (trace)Potential side-product from the synthetic pathway. Another common yeast metabolite.

Table 1. Comparative impurity profiles of synthetic and natural ethyl 7-octenoate determined by GC-MS.

Isotopic Ratio Analysis: The Definitive Test of Origin

The most definitive method for distinguishing natural from synthetic products is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[8][9] This technique measures the ratio of stable carbon isotopes (¹³C/¹²C).

Principle:

  • Natural (Plant-Derived) Carbon: Plants fix atmospheric CO₂ via photosynthesis. This process discriminates against the heavier ¹³C isotope, resulting in a characteristic depletion of ¹³C in the resulting biomass. The extent of this depletion varies predictably between different plant types (e.g., C3 vs. C4 plants).

  • Synthetic (Petrochemical) Carbon: Fossil fuels, the feedstock for most synthetic organic chemicals, are themselves derived from ancient plant matter and are also depleted in ¹³C. However, subsequent industrial synthesis and purification steps often introduce isotopic fractionation that results in a different final ¹³C/¹²C ratio compared to modern, naturally produced compounds.[10]

The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Experimental Protocol: GC-C-IRMS Analysis

  • Instrument: Thermo Scientific GC-C-IRMS system.

  • GC Conditions: As per the GC-MS protocol.

  • Combustion: The GC eluent is passed through a combustion reactor at 950°C to convert organic compounds to CO₂.

  • IRMS Detection: The isotopic ratio of the resulting CO₂ is measured.

The following table shows the expected δ¹³C values.

SampleExpected δ¹³C Value (‰)Interpretation
Synthetic Ethyl 7-octenoate-27.0 to -30.0 ‰Typical range for compounds derived from petroleum feedstocks.
Natural Ethyl 7-octenoate (from C3 plant source, e.g., quince)-24.0 to -28.0 ‰Reflects the photosynthetic pathway of C3 plants.
Natural Ethyl 7-octenoate (from corn/sugar cane fermentation - C4)-10.0 to -16.0 ‰C4 plants are significantly less depleted in ¹³C, providing a clear distinction.

Table 2. Expected δ¹³C isotopic values for ethyl 7-octenoate from different origins.

Visualization of Analytical Workflow and Concepts

Diagram 1: Analytical Workflow for Origin Verification

This diagram illustrates the logical flow of analysis to compare and verify the origin of an ethyl 7-octenoate sample.

G cluster_0 Initial Analysis cluster_1 Purity & Impurity Assessment cluster_2 Origin Confirmation Sample Ethyl 7-Octenoate Sample GCMS GC-MS Analysis Sample->GCMS Purity Purity > 99%? GCMS->Purity Impurity Impurity Profile Analysis Purity->Impurity Yes IRMS GC-C-IRMS Analysis Purity->IRMS No Impurity->IRMS Isotope δ¹³C Value Measurement IRMS->Isotope Origin Origin Determination (Natural vs. Synthetic) Isotope->Origin

Caption: Workflow for the characterization and origin verification of ethyl 7-octenoate.

Diagram 2: Conceptual Basis of Isotopic Differentiation

This diagram explains the fundamental difference in carbon isotope ratios between natural and synthetic pathways.

G cluster_natural Natural Pathway cluster_synthetic Synthetic Pathway Atmosphere Atmospheric CO₂ (δ¹³C ≈ -8‰) Photosynthesis Photosynthesis (Isotopic Fractionation) Atmosphere->Photosynthesis Biomass Plant Biomass / Sugars (δ¹³C ≈ -25‰ for C3) Photosynthesis->Biomass NaturalProduct Natural Ethyl 7-Octenoate Biomass->NaturalProduct Extraction/ Fermentation Petroleum Petroleum Feedstock (Ancient Biomass) (δ¹³C ≈ -28‰) Synthesis Chemical Synthesis (Multiple Steps) Petroleum->Synthesis SyntheticProduct Synthetic Ethyl 7-Octenoate Synthesis->SyntheticProduct

Caption: Isotopic fractionation in natural vs. synthetic production pathways.

Discussion and Recommendations

The choice between synthetic and natural ethyl 7-octenoate is application-dependent.

  • For Flavor and Fragrance Applications: When aiming for a "natural" label, the natural variant is obligatory. The complex mixture of trace compounds in the natural product can also provide a more rounded and authentic aroma profile, which may be desirable. However, this complexity can also lead to greater batch-to-batch variability. The synthetic version offers high purity and consistency, making it ideal for applications where a specific, clean note is required without the regulatory constraints of natural labeling.

  • For Pharmaceutical and Research Applications: The high purity and well-defined impurity profile of synthetic ethyl 7-octenoate are highly advantageous. This minimizes the risk of side-reactions or confounding biological effects from unknown trace components. The synthetic route provides a reliable and consistent source of material, which is critical for reproducible research and GMP (Good Manufacturing Practice) environments.

There is no inherently "better" version of ethyl 7-octenoate; there is only the version that is "fitter for purpose." Synthetic routes provide a product of high purity, consistency, and scalability. Natural sources offer a product that meets regulatory and consumer demand for "natural" labeling, often with a more complex organoleptic profile. A thorough analytical characterization, particularly focusing on GC-MS for purity and GC-C-IRMS for origin verification, is essential for any researcher or developer to validate their material and ensure it meets the stringent requirements of their specific application.

References

  • Peric, M., Strojnik, L., Ogrinc, N. (2021). Construction of IsoVoc Database for the Authentication of Natural Flavours. Foods, 10(7), 1599. [Link]

  • Jamin, E. (2016). Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist. [Link]

  • Ogrinc, N., Kosir, I. J., Spangenberg, J. E., Kidric, J. (2003). Flavor Authenticity Studies by Isotope Ratio Mass Spectrometry: Perspectives and Limits. Food Technology and Biotechnology, 41(3), 231-237. [Link]

  • Cheméo (2023). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Cheméo. [Link]

  • The Good Scents Company (2023). ethyl 7-octenoate. The Good Scents Company Information System. [Link]

  • MiMeDB (2023). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Microbial Metabolite Database. [Link]

  • PubChem (2023). Ethyl 7-octenoate. National Center for Biotechnology Information. [Link]

  • Center for Applied Isotope Studies (2023). Food, Flavor & Beverage Authenticity Testing. University of Georgia. [Link]

  • Perini, M., Pianezze, S., Bontempo, L. (2024). Stable Isotope Ratio Mass Spectrometry and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance applications to discriminate between synthetic and natural analogs: A review. Trends in Analytical Chemistry, 180, 117966. [Link]

  • NIST (2023). 7-Octenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • ScenTree (2023). Ethyl octanoate (CAS N° 106-32-1). ScenTree. [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of Ethyl 7-Octenoate Analysis

Introduction Ethyl 7-octenoate is a volatile organic compound (VOC) with applications in the flavor, fragrance, and specialty chemical industries. Its accurate quantification is crucial for quality control, regulatory co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-octenoate is a volatile organic compound (VOC) with applications in the flavor, fragrance, and specialty chemical industries. Its accurate quantification is crucial for quality control, regulatory compliance, and research and development. However, the analysis of such volatile esters can be subject to variability between laboratories due to differences in methodology, instrumentation, and analyst expertise. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of ethyl 7-octenoate analysis, offering insights into best practices and data interpretation to ensure reliable and reproducible results.

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for assessing the competence of analytical laboratories.[1][2] They provide an objective means of evaluating and improving the quality of analytical measurements.[1] This guide is designed for researchers, scientists, and drug development professionals who are involved in the analysis of volatile and semi-volatile compounds and seek to validate their methods and ensure the comparability of their data.

The Importance of Inter-Laboratory Comparisons

In any analytical undertaking, especially those involving trace-level quantification, ensuring the accuracy and precision of the data is paramount. Inter-laboratory comparisons serve several critical functions:

  • Method Validation: They provide a robust assessment of a method's performance across different laboratory environments.

  • Performance Evaluation: Participating laboratories can gauge their performance against their peers and identify areas for improvement.

  • Identification of Methodological Biases: Discrepancies in results can highlight subtle but significant influences of different analytical approaches.

  • Harmonization of Standards: These studies encourage the adoption of standardized methods, leading to greater consistency in data across the scientific community.

Inter-laboratory variability for semi-volatile organic chemicals can range from 2.8-58% when analyzing standards and can be even higher for complex samples.[3] Therefore, a structured comparison is vital for understanding and controlling this variability.

Experimental Design for an Inter-Laboratory Comparison

A successful inter-laboratory comparison for ethyl 7-octenoate analysis requires careful planning and execution. The following sections detail a recommended experimental design.

Preparation and Distribution of the Test Material

A central organizing body should be responsible for preparing a homogenous and stable test material. For this study, a solution of ethyl 7-octenoate in a suitable solvent, such as ethanol or a mid-chain fatty acid methyl ester, would be appropriate.

Protocol for Test Material Preparation:

  • Source high-purity ethyl 7-octenoate (≥99% purity). The chemical identity and purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Prepare a stock solution by accurately weighing the ethyl 7-octenoate and dissolving it in a pre-determined volume of a suitable, inert solvent.

  • Create the final test material by diluting the stock solution to a concentration relevant to typical applications. For this guide, a target concentration of 50 µg/mL is proposed.

  • Homogenize the bulk material thoroughly to ensure uniformity.

  • Aliquot the test material into sealed, amber glass vials to prevent degradation and solvent evaporation.

  • Store the samples at a controlled temperature (e.g., 4°C) until distribution.

  • Randomly select a subset of samples for homogeneity and stability testing before, during, and after the study period.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like ethyl 7-octenoate due to its high sensitivity, selectivity, and ability to provide structural information.[4][5]

Recommended GC-MS Protocol

1. Sample Preparation:

  • Allow the test material vial to equilibrate to room temperature.

  • Prepare a series of calibration standards by diluting a certified reference material of ethyl 7-octenoate in the same solvent as the test material. A typical calibration range would be 5-100 µg/mL.

  • Prepare an internal standard (IS) solution. A suitable IS would be an ester of similar chemical properties but with a different retention time, for example, ethyl nonanoate. A typical IS concentration would be 25 µg/mL.

  • To 1 mL of each calibration standard and the test material, add a fixed volume (e.g., 100 µL) of the internal standard solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Injector Temperature: 250 °C.[6]

  • Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 25 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Quadrupole Temperature: 150 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 40-300.

Data Analysis and Performance Evaluation

Participating laboratories should analyze the test material in triplicate and report the mean concentration, standard deviation, and their calibration curve data. The organizing body will then perform a statistical analysis of the submitted data.

Key Performance Indicators:

  • Z-score: This is a common metric for evaluating laboratory performance in proficiency tests.[7] It is calculated as:

    • Z = (x - X) / σ

    • where:

      • x is the result from the participating laboratory.

      • X is the assigned value (the robust mean or median of all participant results).

      • σ is the standard deviation for proficiency assessment (often a fixed value or calculated from the participants' data).

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

  • Precision: This is evaluated by the relative standard deviation (RSD) of the triplicate measurements from each laboratory. A lower RSD indicates higher precision.

  • Accuracy: The accuracy of each laboratory's result is assessed by its deviation from the assigned value.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison process.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation P1 Test Material Preparation P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution to Participants P2->P3 L1 Sample Receipt & Preparation P3->L1 L2 GC-MS Analysis (Triplicate) L1->L2 L3 Data Calculation & Reporting L2->L3 D1 Data Collection from all Labs L3->D1 D2 Statistical Analysis (Z-scores, Precision) D1->D2 D3 Performance Report Generation D2->D3

Caption: Workflow of the inter-laboratory comparison study.

Hypothetical Comparison Data

The following tables present hypothetical but realistic data from a simulated inter-laboratory comparison of ethyl 7-octenoate analysis. The assigned value for the test material is 50.0 µg/mL.

Table 1: Reported Concentrations and Precision
Laboratory IDMean Concentration (µg/mL)Standard Deviation (µg/mL)Relative Standard Deviation (%)
Lab A49.51.53.0
Lab B52.82.14.0
Lab C47.21.83.8
Lab D50.11.22.4
Lab E55.93.35.9
Lab F48.91.63.3
Table 2: Performance Evaluation
Laboratory IDAccuracy (% Deviation from Assigned Value)Z-scorePerformance
Lab A-1.0-0.2Satisfactory
Lab B5.61.1Satisfactory
Lab C-5.6-1.1Satisfactory
Lab D0.20.0Excellent
Lab E11.82.3Unsatisfactory
Lab F-2.2-0.4Satisfactory

Note: For this hypothetical scenario, a standard deviation for proficiency assessment (σ) of 2.5 µg/mL was used for the Z-score calculation.

Interpreting the Results and Taking Corrective Actions

Based on the hypothetical data, Laboratory E's performance is unsatisfactory, with a high positive bias and a Z-score outside the acceptable range. This would warrant an investigation into their methodology. Potential sources of error could include:

  • Calibration Issues: Incorrect preparation of standards or a non-linear calibration curve.

  • Integration Errors: Inconsistent peak integration in the chromatograms.

  • Sample Preparation Errors: Inaccurate pipetting or dilution.

  • Instrumental Problems: A contaminated injector or a poorly performing column.

Laboratory E should be encouraged to review their standard operating procedures, re-calibrate their instrument, and potentially re-analyze the sample. The other laboratories show satisfactory to excellent performance, indicating that their methods are robust and well-controlled.

Conclusion

A well-designed inter-laboratory comparison is an invaluable tool for ensuring the quality and comparability of analytical data for ethyl 7-octenoate. By following a standardized protocol and utilizing appropriate statistical measures for performance evaluation, laboratories can gain confidence in their results and contribute to a higher standard of scientific rigor. This guide provides a comprehensive framework for such a study, from experimental design to data interpretation, and serves as a practical resource for researchers, scientists, and drug development professionals in the field.

References

  • A Guide to Inter-laboratory Comparisons of Volatile Organic Compound Analysis - Benchchem.
  • Interlaboratory Comparison Study Methods for Volatile and Semivolatile Compounds - epa nepis.
  • Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed. Available at: [Link]

  • Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS - Bipea. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. Available at: [Link]

  • Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method - MDPI. Available at: [Link]

  • Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed. Available at: [Link]

  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Available at: [Link]

  • Ethyl 7-octenoate | C10H18O2 | CID 544127 - PubChem - NIH. Available at: [Link]

  • Inter laboratory Comparison 2023 Report - Benchmark International. Available at: [Link]

  • ISO 5509 Fatty Acid Methyl Esters Preparation for GC Analysis. Available at: [Link]

  • 7-Octenoic acid, ethyl ester - the NIST WebBook. Available at: [Link]

  • resolution oiv-oeno 553-2016 analysis of volatile compounds in wines by gas chromatography. Available at: [Link]

  • 7-Octenoic acid, ethyl ester - the NIST WebBook. Available at: [Link]

  • Ethyl octanoate - SIELC Technologies. Available at: [Link]

  • Interlaboratory comparisons and proficiency tests - Olfasense. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC. Available at: [Link]

  • Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food - ACS Publications. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. Available at: [Link]

  • Determination of ethyl octanoate in Chinese liquor using FT-NIR spectroscopy. Available at: [Link]

  • 7-Octenoic acid, ethyl ester - the NIST WebBook. Available at: [Link]

  • Aroma and Flavor Compound Testing - Testing Laboratory | Eurolab. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized Ethyl 7-Octenoate

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, technical comparison of analytical methods for evaluating the purity...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, technical comparison of analytical methods for evaluating the purity of synthesized ethyl 7-octenoate, a valuable ester in various research applications.[1] We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Ethyl 7-octenoate (C10H18O2) is an ester characterized by a terminal double bond, a feature that makes it a versatile building block in organic synthesis.[1][2] Its purity directly impacts the yield, selectivity, and safety of subsequent reactions. This guide will focus on a multi-pronged analytical approach, employing Gas Chromatography (GC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive purity profile.

Synthesis of Ethyl 7-Octenoate via Fischer-Speier Esterification

The synthesis of ethyl 7-octenoate is commonly achieved through the Fischer-Speier esterification of 7-octenoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[3][4][5] This reversible reaction requires shifting the equilibrium towards the product side, often by using an excess of the alcohol or by removing the water byproduct.[3][6][7]

Potential Impurities:

  • Unreacted 7-octenoic acid: Incomplete reaction.

  • Ethanol: Excess reagent.

  • Water: Byproduct of the reaction.

  • Diethyl ether: Potential byproduct from the dehydration of ethanol.

  • Positional isomers: Isomerization of the double bond along the carbon chain.

A thorough purity analysis must be capable of detecting and quantifying these potential impurities.

Comparative Analysis of Purity Evaluation Techniques

A combination of chromatographic and spectroscopic techniques is essential for a robust evaluation of ethyl 7-octenoate's purity. Gas chromatography provides quantitative information on volatile components, while NMR and MS offer detailed structural confirmation and identification of the main product and any impurities.[8]

Gas Chromatography (GC) for Quantitative Purity Assessment

Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[9] For ethyl 7-octenoate, GC with a Flame Ionization Detector (GC-FID) is the method of choice for determining the percentage purity.[10][11]

Why GC-FID? FID offers high sensitivity to hydrocarbons and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification through area percentage calculations.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Prepare a ~10 µg/mL solution of the synthesized ethyl 7-octenoate in a volatile organic solvent like hexane or dichloromethane.[12]

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5MS, a non-polar column) and a flame ionization detector.[10][12]

  • GC Conditions:

    • Injector Temperature: 250 °C[13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[13][14]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[13]

    • Detector Temperature: 280 °C

  • Data Analysis: The purity is determined by calculating the relative peak area of ethyl 7-octenoate compared to the total area of all peaks in the chromatogram.

Data Presentation: GC-FID Results

CompoundRetention Time (min)Peak Area (%)
Ethanol~2.5< 0.1
Diethyl Ether~3.1< 0.1
Ethyl 7-octenoate ~10.2 > 99.5
7-Octenoic Acid~12.5< 0.2

Note: Retention times are approximate and can vary based on the specific instrument and column.

¹H NMR Spectroscopy for Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[15] It provides detailed information about the chemical environment of each proton in the molecule, confirming the structure of ethyl 7-octenoate and identifying any proton-containing impurities.[16][17]

Why ¹H NMR? The unique chemical shifts and coupling patterns of the protons in ethyl 7-octenoate provide a definitive fingerprint of the molecule.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[18]

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks and assign them to the corresponding protons in the ethyl 7-octenoate structure.

Data Presentation: ¹H NMR Chemical Shift Assignments

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)~1.25triplet3H
-CH₂- (chain)~1.30-1.45multiplet4H
-CH₂-C=O~2.29triplet2H
-CH₂-O-~4.12quartet2H
=CH₂~4.92-5.05multiplet2H
-CH=~5.75-5.85multiplet1H

Note: Chemical shifts are referenced to TMS at 0.00 ppm and can be influenced by the solvent.[19]

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of ethyl 7-octenoate and the identification of any impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it combines the separation power of GC with the detection capabilities of MS.[8][20]

Why GC-MS? GC-MS allows for the separation of components in the sample before they enter the mass spectrometer, providing mass spectra for each individual compound. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for structural confirmation.[21]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and GC Conditions: Follow the same procedure as for GC-FID analysis.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[14]

  • MS Conditions:

    • Ionization Energy: 70 eV[13]

    • Mass Scan Range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak (M⁺) of ethyl 7-octenoate at m/z 170.[22][23][24] Analyze the fragmentation pattern and compare it to a reference spectrum from a database like the NIST Mass Spectral Library.[13][22]

Data Presentation: Key Mass Spectral Fragments for Ethyl 7-octenoate

m/zFragment IonInterpretation
170[C₁₀H₁₈O₂]⁺Molecular Ion (M⁺)
125[M - OCH₂CH₃]⁺Loss of the ethoxy group
88[CH₂=C(OH)OCH₂CH₃]⁺McLafferty rearrangement product[25][26]
43[C₃H₇]⁺Alkyl fragment

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive evaluation of ethyl 7-octenoate purity. The following diagram illustrates the logical flow of the analytical process.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Purity Evaluation Synthesis Fischer Esterification of 7-Octenoic Acid Workup Aqueous Workup & Drying Synthesis->Workup GC_FID GC-FID (Quantitative Purity) Workup->GC_FID Primary Screen NMR ¹H NMR (Structural Verification) Workup->NMR GC_MS GC-MS (MW Confirmation & Impurity ID) Workup->GC_MS Final_Product Purified Ethyl 7-Octenoate (>99.5% Purity) GC_FID->Final_Product NMR->Final_Product GC_MS->Final_Product

Caption: Workflow for the synthesis and purity evaluation of ethyl 7-octenoate.

Fragmentation Pathway of Ethyl 7-Octenoate in EI-MS

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The following diagram illustrates a key fragmentation pathway for ethyl 7-octenoate.

Fragmentation_Pathway M Ethyl 7-octenoate (M⁺, m/z 170) F1 [M - OCH₂CH₃]⁺ (m/z 125) M->F1 Loss of ethoxy radical F2 McLafferty Rearrangement Product (m/z 88) M->F2 McLafferty Rearrangement F3 [C₃H₇]⁺ (m/z 43) F1->F3 Further fragmentation

Caption: Key fragmentation pathways of ethyl 7-octenoate in EI-MS.

Conclusion

The purity evaluation of synthesized ethyl 7-octenoate requires a multi-faceted analytical approach. Gas Chromatography provides essential quantitative data on purity, while ¹H NMR and Mass Spectrometry offer definitive structural confirmation and the identification of any potential impurities. By employing these complementary techniques, researchers can ensure the quality and reliability of their synthesized compounds, which is critical for successful outcomes in research and drug development. The validation of these analytical methods is crucial to guarantee the accuracy and precision of the results.[27][28][29][30]

References

  • Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. (n.d.). PubMed.
  • Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. (2022). ACS Food Science & Technology.
  • Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. (n.d.). Journal of AOAC INTERNATIONAL.
  • Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. (n.d.). ACS Publications.
  • Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. (1976). Journal of Lipid Research.
  • GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. (n.d.). CDN.
  • Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry. (2017). ACS Publications.
  • Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. (n.d.). PubMed.
  • Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). (n.d.). Shimadzu.
  • 1H NMR (400 MHz, CDCl3) δ =. (n.d.). The Royal Society of Chemistry.
  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
  • Analytical method validation: A brief review. (n.d.).
  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.). ResearchGate.
  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX.
  • Quantification by 1H-NMR. (n.d.). AOCS.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. (2008). Magnetic Resonance in Chemistry.
  • Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy. (2008). Semantic Scholar.
  • ethyl 6-oxo-7-octenoate. (n.d.).
  • ethyl 7-octenoate, 35194-38-8. (n.d.). The Good Scents Company.
  • Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. (n.d.). ResearchGate.
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook.
  • CAS 35194-38-8 Ethyl 7-octenoate. (n.d.). Alfa Chemistry.
  • CAS 35194-38-8: ethyl oct-7-enoate. (n.d.). CymitQuimica.
  • Ethyl 7-octenoate. (n.d.). Simson Pharma Limited.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). (n.d.). Human Metabolome Database.
  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook.
  • GC-MS Analysis. (n.d.). Bio-protocol.
  • ethyl 7-octenoate. (n.d.). FlavScents.
  • 7-Octenoic acid, ethyl ester. (n.d.). NIST WebBook.
  • Ethyl 7-octenoate. (n.d.). PubChem.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (n.d.). PMC - NIH.
  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2024). OENO One.
  • Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. (2015). Agilent.
  • Chemical shifts. (n.d.). UCL.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification. (2023). Chemistry LibreTexts.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

Sources

Validation

A Researcher's Guide to the Statistical Analysis of Dose-Response Data: A Comparative Approach Featuring Ethyl 7-Octenoate

In the landscape of drug discovery, toxicology, and pharmacology, the precise characterization of the relationship between the dose of a compound and the biological response it elicits is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, toxicology, and pharmacology, the precise characterization of the relationship between the dose of a compound and the biological response it elicits is paramount. This guide provides a comprehensive comparison of statistical methodologies for the analysis of dose-response data, tailored for researchers, scientists, and drug development professionals. While the principles discussed are broadly applicable, we will frame our examples around a hypothetical study of ethyl 7-octenoate , a compound with potential bioactive properties. Our focus will be on not just the "how" but the "why" of methodological choices, ensuring a robust and defensible interpretation of your experimental data.

The journey from raw experimental data to a meaningful dose-response curve is a multi-step process that demands careful consideration of statistical principles. The ultimate goal is to model the relationship between the concentration of a substance and the magnitude of the response, allowing for the determination of key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[1][2]

The Foundation: Experimental Design and Data Structure

Before delving into statistical models, it is crucial to acknowledge that the quality of any analysis is fundamentally dependent on the quality of the experimental design. A well-designed dose-response study should include:

  • A wide range of doses: This should span from no effect to a maximal effect to properly define the entire sigmoidal curve.

  • Appropriate controls: Both positive and negative controls are essential for data normalization and validation of the assay.

  • Sufficient replicates: Replicates at each dose level are necessary to quantify the variability and to assess the goodness-of-fit of the chosen model.

The resulting data is typically organized with the dose or concentration as the independent variable (X-axis) and the measured response as the dependent variable (Y-axis).[3]

Comparing the Workhorses: A Guide to Statistical Models

The relationship between dose and a biological response is rarely linear.[4] Consequently, non-linear regression is the cornerstone of dose-response analysis.[3] The characteristic sigmoidal shape of many dose-response curves can be described by various mathematical models. Here, we compare the most common and robust approaches.

The Four-Parameter Logistic (4PL) Model

The 4PL model is arguably the most widely used model for dose-response analysis due to its versatility in describing symmetric sigmoidal curves.[1][5][6]

  • The Equation: Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

  • Parameters:

    • Top: The maximum response (the upper plateau of the curve).

    • Bottom: The minimum response (the lower plateau of the curve).

    • EC50/IC50: The concentration of the agonist that gives a response halfway between the Bottom and Top.[2] It is a critical measure of the compound's potency.

    • Hill Slope: Describes the steepness of the curve at its midpoint. A Hill slope of 1.0 indicates a standard slope, while values greater than 1.0 indicate a steeper curve, and values less than 1.0 indicate a shallower curve.

Causality in Model Choice: The 4PL model is an excellent starting point when you expect a standard, symmetric sigmoidal relationship. Its four parameters have direct biological interpretations, making the results easy to understand and communicate.

Probit and Logit Models

Probit and Logit models are foundational in toxicology and bioassay.[7] They are particularly useful for binary (quantal) response data, such as alive/dead or affected/unaffected.[7][8] These models transform the sigmoidal dose-response curve into a straight line, which allows for analysis using linear regression techniques.[7]

  • Probit Analysis: This model assumes that the tolerances of individual subjects in a population to the dose follow a normal distribution.[7] The transformation is based on the cumulative distribution function of the standard normal distribution.

  • Logit Analysis: This model is based on the logistic distribution.[9] The logit transformation is the natural logarithm of the odds of the response.[7][9]

Comparative Insights: While both models often yield very similar results, the choice between them can be influenced by the underlying biological assumptions and the field of study.[7][9] Probit analysis has historically been favored in biological assays.[7] Logit models, due to their relationship with odds ratios, are frequently used in epidemiology.[7] For most practical purposes in in-vitro dose-response analysis, the differences are minimal.[9]

FeatureFour-Parameter Logistic (4PL)Probit ModelLogit Model
Data Type Continuous (e.g., enzyme activity, cell viability)Binary (quantal) (e.g., alive/dead)Binary (quantal) (e.g., affected/unaffected)
Underlying Assumption Symmetric sigmoidal responseNormal distribution of tolerancesLogistic distribution of tolerances
Key Output EC50/IC50, Hill Slope, Top, Bottom PlateausLD50/ED50, slope of the transformed lineLD50/ED50, slope of the transformed line
Primary Application In-vitro pharmacology, biochemistryToxicology, bioassaysEpidemiology, toxicology

Ensuring Trustworthiness: The Self-Validating Protocol

A critical aspect of scientific integrity is the ability to validate one's own results. For dose-response analysis, this involves a series of checks to ensure the chosen model accurately represents the data.

Experimental Protocol: A Step-by-Step Guide for Ethyl 7-Octenoate (Hypothetical)

Objective: To determine the IC50 of ethyl 7-octenoate on a specific cancer cell line using a cell viability assay.

Methodology:

  • Cell Culture: Culture the target cancer cell line under standard conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Dose Preparation: Prepare a serial dilution of ethyl 7-octenoate in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level. A typical dose range might be from 0.01 µM to 100 µM.

  • Treatment: Treat the cells with the various concentrations of ethyl 7-octenoate. Include vehicle-only controls (representing 100% viability) and a positive control known to induce cell death.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Collection: Measure the output of the assay (e.g., absorbance, luminescence) using a plate reader.

Statistical Analysis Workflow

DoseResponseWorkflow cluster_data_prep Data Preparation cluster_modeling Modeling cluster_results Results & Interpretation RawData Raw Experimental Data Normalize Data Normalization (to controls) RawData->Normalize LogTransform Log Transform Dose Normalize->LogTransform FitModel Fit Non-Linear Regression Model (e.g., 4PL) LogTransform->FitModel GoodnessOfFit Assess Goodness-of-Fit (R-squared, Lack-of-Fit Test) FitModel->GoodnessOfFit Parameters Extract Parameters (EC50/IC50, Hill Slope) GoodnessOfFit->Parameters If good fit ConfidenceIntervals Calculate 95% Confidence Intervals Parameters->ConfidenceIntervals Visualize Visualize Curve ConfidenceIntervals->Visualize

Caption: A typical workflow for dose-response data analysis.

Assessing Model Fit: A Critical Step

Simply fitting a model to your data is not sufficient. You must critically evaluate how well the model describes your experimental results.

  • R-squared (Coefficient of Determination): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. While a high R-squared is desirable, it should not be the sole indicator of a good fit.

  • Visual Inspection: Always plot the fitted curve over your raw data points. This can reveal systematic deviations that a single statistic like R-squared might miss.

  • Lack-of-Fit Tests: These statistical tests compare the variability of the data around the fitted model to the variability within replicate measurements.[10][11] A significant p-value suggests that the model is not a good fit for the data.

  • Residuals Analysis: Plotting the residuals (the differences between the observed and predicted values) can help identify patterns that indicate a poor model fit.

Authoritative Grounding and Regulatory Context

The principles and methods described in this guide are consistent with guidelines from major regulatory and scientific bodies. The Organisation for Economic Co-operation and Development (OECD) provides detailed guidelines for the testing of chemicals, including recommendations for dose selection and study design.[12][13][14][15] Similarly, the U.S. Environmental Protection Agency (EPA) has a well-established framework for dose-response assessment in the context of human health risk assessment.[16][17][18][19] Adherence to these guidelines ensures the scientific rigor and regulatory acceptability of your findings.

Conclusion

The statistical analysis of dose-response data is a nuanced process that requires a thoughtful approach to both experimental design and data modeling. For a compound like ethyl 7-octenoate, a robust analysis would likely begin with the versatile four-parameter logistic model, followed by rigorous goodness-of-fit testing to ensure the validity of the results. By understanding the underlying principles of different statistical models and adhering to a self-validating analytical workflow, researchers can confidently and accurately characterize the bioactivity of their compounds of interest.

References

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • Ritz, C., & Streibig, J. C. (2005). Bioassay analysis using R.
  • Spiess, A. N., Neumeyer, N., & Ritz, C. (2014). Modeling nonlinear dose-response relationships in epidemiologic studies: statistical approaches and practical challenges. Environmental health perspectives, 122(11), 1151–1157.
  • Pinheiro, J., Bornkamp, B., & Bretz, F. (2018). Comparison of different approaches for dose response analysis. Biometrical journal. Biometrische Zeitschrift, 60(5), 983–998.
  • Prentice, R. L. (1976). A generalization of the probit and logit methods for dose response curves. Biometrics, 32(4), 761–768.
  • Sera, F., Armstrong, B., Blangiardo, M., & Hashizume, M. (2015). Goodness of fit tools for dose-response meta-analysis of binary outcomes. Research synthesis methods, 6(2), 134–146.
  • Delgadillo, J., Böhnke, J. R., Hughes, E., & Gilbody, S. (2025). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. BMC medical research methodology, 25(1), 16.
  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dose-Response Assessment for Assessing Health Risks Associated With Exposure to Hazardous Air Pollutants. Retrieved from [Link]

  • Abraham, Y. (n.d.). How to do Dose/Response curve fitting in Python for Drug Discovery. GitHub Gist. Retrieved from [Link]

  • StatsDirect. (n.d.). Probit Analysis (Dose Response Curves, ED50 etc.). Retrieved from [Link]

  • Prentice, R. L. (1976). A generalization of the probit and logit methods for dose response curves. Biometrics, 32(4), 761-768.
  • U.S. Environmental Protection Agency. (2019, October 28). Dose-Response Assessment for Assessing Health Risks Associated With Exposure to Hazardous Air Pollutants. Regulations.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, January 31). Conducting a Human Health Risk Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dose Response Assessment Tables. Retrieved from [Link]

  • Cross Validated. (2017, April 6). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?. Retrieved from [Link]

  • InVivoStat. (n.d.). Dose-response and Non-linear Regression Analysis User Guide. Retrieved from [Link]

  • Feng, Y., & Zhu, Y. C. (2021). Comparison of Lethal Doses Calculated Using Logit/Probit-Log(Dose) Regressions With Arbitrary Slopes Using R. Journal of economic entomology, 114(3), 1345–1352.
  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.
  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • ResearchGate. (2014, December 12). What statistical method should I use to see if there is significant difference between two dose response series?. Retrieved from [Link]

  • Khan, M. A. (n.d.). LOGISTIC REGRESSION ANALYSES IN DOSE RESPONSE STUDIES. JournalAgent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Exposure Assessment. Retrieved from [Link]

  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • OriginLab. (n.d.). Dose Response Analysis. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Ritz, C. (n.d.). Neill's lack-of-fit test for dose-response models. drc package documentation. Retrieved from [Link]

  • Stack Overflow. (2020, February 4). Fitting dose-response models in python (R drc library equivalent). Retrieved from [Link]

  • Swarchal, P. (n.d.). pyDRC - Dose response curve fitting in python. GitHub. Retrieved from [Link]

  • The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. Retrieved from [Link]

  • Neill, J. W. (1988). Testing for Lack of Fit in Nonlinear Regression.
  • The Pharmacology Education Project. (2016, March 2). How to plot a dose response curve and measure EC50. Key concepts in pharmacology. YouTube. Retrieved from [Link]

  • Stanek, E. J., 3rd, & Diehl, S. R. (1988). Nonparametric estimation and tests of fit for dose-response relations.
  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Organisation for Economic Co-operation and Development. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Hothorn, L. A., & Jensen, L. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of toxicology, 97(8), 2097–2111.
  • Wisitpongpun, P., et al. (2023). In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). Molecules, 28(15), 5809.
  • Mantel, N., & Bryan, W. R. (1961). The Statistical Analysis of Dose-Effect Relationships. Journal of the National Cancer Institute, 27(2), 455–470.
  • Holmgren, E. B., & Koch, G. G. (1997). Statistical modeling of dose-response relationships in clinical trials--a case study.
  • Davis, J. M., & Svendsgaard, D. J. (1992). U-SHAPED DOSE-RESPONSE CURVES: THEIR OCCURRENCE AND IMPLICATIONS FOR RISK ASSESSMENT. BELLE Newsletter, 1(1).
  • Vandenberg, L. N., et al. (2018). Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making. Endocrinology, 159(9), 3263–3277.
  • Huang, R., et al. (2014). Identification of Nonmonotonic Concentration-Responses in Tox21 High-Throughput Screening Estrogen Receptor Assays. Environmental Health Perspectives, 122(11), 1143–1150.
  • Marchetti, F., et al. (2022). Effect of life stage and target tissue on dose–response assessment of ethyl methane sulfonate‐induced genotoxicity. Environmental and Molecular Mutagenesis, 63(5), 269-281.

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 7-Octenoate Isomers for Researchers

In the intricate world of chemical ecology and drug development, the spatial arrangement of atoms within a molecule can dictate its biological function. This guide delves into the comparative analysis of the geometric is...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology and drug development, the spatial arrangement of atoms within a molecule can dictate its biological function. This guide delves into the comparative analysis of the geometric isomers of ethyl 7-octenoate, specifically the (Z)- and (E)-isomers. While direct comparative research on these specific isomers is limited in publicly accessible literature, this document provides a comprehensive framework for their evaluation, drawing upon established principles of chemical ecology and detailed experimental protocols. We will explore the anticipated differences in their biological activity, the methodologies to elucidate these differences, and the underlying principles governing their interaction with biological systems, particularly as insect semiochemicals.

Introduction to Ethyl 7-Octenoate and Geometric Isomerism

Ethyl 7-octenoate is a fatty acid ethyl ester with the chemical formula C₁₀H₁₈O₂. Its structure features a carbon-carbon double bond at the seventh position, which gives rise to geometric isomerism. The restricted rotation around this double bond results in two possible spatial arrangements of the substituents:

  • (Z)-ethyl 7-octenoate: The higher priority groups on each carbon of the double bond are on the same side (from the German zusammen).

  • (E)-ethyl 7-octenoate: The higher priority groups on each carbon of the double bond are on opposite sides (from the German entgegen).

This seemingly subtle structural difference can lead to profound variations in how these molecules interact with specific biological receptors, such as the olfactory receptors of insects. In the realm of semiochemicals, one isomer often exhibits significantly higher activity as a pheromone or kairomone, while the other may be inactive or even inhibitory.

Anticipated Biological Activity in the Context of Insect Chemical Ecology

Many volatile esters, including various octenoates, are known to act as semiochemicals, mediating interactions between organisms. They are frequently identified as components of fruit odors, floral scents, and insect pheromones. The biological activity of these compounds is highly dependent on the precise fit between the molecule and its corresponding receptor, making stereochemistry a critical determinant of function.

While specific data for the isomers of ethyl 7-octenoate is scarce, we can infer their likely roles and the importance of isomeric purity from studies on related compounds. For instance, various isomers of other unsaturated esters have been shown to elicit strong and specific electrophysiological and behavioral responses in insects. It is therefore highly probable that (Z)- and (E)-ethyl 7-octenoate will exhibit differential activity in assays such as electroantennography and behavioral choice tests. One isomer may act as an attractant for a particular insect species, while the other could be a repellent or have no effect.

Experimental Protocols for Comparative Bioassays

To rigorously compare the biological activity of ethyl 7-octenoate isomers, a multi-tiered approach involving electrophysiological and behavioral assays is essential. The following protocols are standard in the field of chemical ecology for evaluating the effects of volatile compounds on insects.

Electroantennography (EAG)

Rationale: EAG is a powerful technique to measure the overall electrical response of an insect's antenna to a volatile stimulus. It provides a direct measure of the detection of a compound by the olfactory receptor neurons. By comparing the EAG responses to the (Z)- and (E)-isomers, we can determine if the insect's olfactory system can differentiate between them and which isomer elicits a stronger response.

Step-by-Step Protocol:

  • Insect Preparation: An adult insect is immobilized, and its head is carefully positioned. Two microelectrodes are used: a recording electrode is inserted into the distal end of the antenna, and a reference electrode is inserted into the head.

  • Stimulus Preparation: The (Z)- and (E)-isomers of ethyl 7-octenoate are synthesized and purified to a high degree (>98%) to avoid confounding results from impurities. Each isomer is serially diluted in a high-purity solvent (e.g., hexane or paraffin oil) to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). A solvent-only control is also prepared.

  • Stimulus Delivery: A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of a test solution. The solvent is allowed to evaporate, leaving the compound on the paper. The filter paper is then placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in a tube that delivers a constant stream of purified and humidified air over the insect antenna.

  • Data Acquisition: A puff of air is sent through the pipette, delivering the volatile stimulus to the antenna. The resulting change in electrical potential (the EAG response) is amplified and recorded by a computer.

  • Experimental Design: Each isomer is tested at each concentration, with multiple replicates per insect and multiple insects per treatment. The order of stimulus presentation is randomized to avoid adaptation effects. A solvent control is presented periodically to ensure the antenna is not responding to the solvent alone.

  • Data Analysis: The peak amplitude of the EAG response (in millivolts) for each stimulus is measured. The responses are typically normalized by subtracting the response to the solvent control. Dose-response curves are then generated for each isomer to compare their relative potency.

Diagram of the Electroantennography (EAG) Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Insect Preparation Delivery Stimulus Delivery (Air Puff) Insect->Delivery Stimuli Stimulus Preparation ((Z)- & (E)-isomers) Stimuli->Delivery Recording EAG Recording Delivery->Recording Analysis Data Analysis (Peak Amplitude) Recording->Analysis Comparison Dose-Response Comparison Analysis->Comparison

Caption: Workflow for comparing isomer activity using Electroantennography (EAG).

Behavioral Bioassays

Rationale: While EAG confirms that a compound is detected, it does not reveal the behavioral response it elicits (e.g., attraction, repulsion, or indifference). Behavioral bioassays are therefore crucial for determining the ecological relevance of the isomers.

Common Behavioral Assay: Y-Tube Olfactometer

Step-by-Step Protocol:

  • Apparatus: A Y-shaped glass tube is used. A gentle, continuous stream of purified air flows from the two arms and exits through the base.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Stimulus Presentation: One arm of the olfactometer is connected to a stimulus source containing one of the ethyl 7-octenoate isomers (e.g., on filter paper), while the other arm is connected to a control (solvent only).

  • Choice Test: The insect is allowed a set amount of time to walk upwind and choose one of the arms. A choice is recorded when the insect moves a certain distance into an arm.

  • Experimental Design:

    • Isomer vs. Control: Each isomer is tested against the solvent control to determine if it is an attractant or repellent.

    • Isomer vs. Isomer: The (Z)- and (E)-isomers are tested against each other to determine if the insects have a preference.

  • Replication and Randomization: The experiment is replicated with a large number of insects. The position of the treatment and control arms is switched between replicates to avoid any positional bias. The olfactometer is cleaned thoroughly between trials.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm (or the (Z)-isomer versus the (E)-isomer) is recorded. A chi-square test is typically used to determine if there is a statistically significant preference.

Diagram of the Y-Tube Olfactometer Experimental Setup

Y_Tube_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Air Purified Airflow Y_Tube Y-Tube Olfactometer Air->Y_Tube Release Insect Release Y_Tube->Release Stimulus_Z (Z)-Isomer Stimulus_Z->Y_Tube Stimulus_E (E)-Isomer Stimulus_E->Y_Tube Control Solvent Control Control->Y_Tube Choice Insect Choice Release->Choice Record Record Preference Choice->Record Stats Statistical Analysis (Chi-Square) Record->Stats

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Data Presentation and Interpretation

The data from these experiments should be summarized in a clear and comparative manner.

Electroantennography Data

The EAG data would be presented in a table summarizing the mean peak responses (± standard error) for each isomer at different concentrations. A graphical representation in the form of dose-response curves would provide a clear visual comparison of the potency of the two isomers.

Table 1: Hypothetical EAG Responses of an Insect Species to Ethyl 7-Octenoate Isomers

Concentration (µg)Mean EAG Response (mV) ± SE
(Z)-ethyl 7-octenoate
0.010.1 ± 0.02
0.10.3 ± 0.04
10.8 ± 0.09
101.5 ± 0.12
1002.1 ± 0.18
Control (Solvent)0.02 ± 0.01

Note: This table presents hypothetical data for illustrative purposes.

Behavioral Bioassay Data

The results of the Y-tube olfactometer assays would be presented in a table showing the number of insects that chose each arm and the results of the statistical analysis.

Table 2: Hypothetical Behavioral Responses in a Y-Tube Olfactometer

Choice TestNumber of Insects Choosing Arm ANumber of Insects Choosing Arm BTotal RespondingChi-Square (χ²)P-valueConclusion
(Z)-Isomer vs. Control3515508.00<0.01Significant Attraction
(E)-Isomer vs. Control2228500.72>0.05No Significant Preference
(Z)-Isomer vs. (E)-Isomer40105018.00<0.001Significant Preference for (Z)

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

References

Due to the lack of specific literature on the comparative biological activity of ethyl 7-octenoate isomers, the following references provide foundational knowledge and protocols relevant to the study of insect semiochemicals and the methodologies described in this guide.

  • Baker, T. C. (1989). Behavioral analysis of pheromones. In: Techniques in Pheromone Research (pp. 447-488). Springer, New York, NY. [Link]

  • Cardé, R. T., & Baker, T. C. (1984). Sexual communication with pheromones. In: Chemical Ecology of Insects (pp. 355-383). Springer, Dordrecht. [Link]

  • Hansson, B. S., & Stensmyr, M. C. (2011). Evolution of insect olfaction. Neuron, 72(5), 698-711. [Link]

  • Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo-und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41. [Link]

  • Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100. [Link]

Comparative

A Senior Application Scientist's Guide to Assessing the Specificity of Insect Antennal Response to Ethyl 7-Octenoate

This guide provides a comprehensive framework for researchers and scientists to objectively assess the specificity of an insect's olfactory response to a given semiochemical, using ethyl 7-octenoate as a primary example....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and scientists to objectively assess the specificity of an insect's olfactory response to a given semiochemical, using ethyl 7-octenoate as a primary example. We will move beyond simple detection to a nuanced comparison of neural responses against structurally and functionally related compounds, grounding our analysis in robust electrophysiological techniques and sound experimental design.

Introduction: The Crucial Question of Olfactory Specificity

Insects inhabit a world defined by chemical cues. Their ability to thrive—to find food, mates, and suitable oviposition sites while avoiding predators—is intrinsically linked to the high sensitivity and specificity of their olfactory systems.[1][2][3] At the heart of this system are the antennae, appendages adorned with sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs) responsible for detecting volatile chemicals.[1][4][5] Understanding the specificity of these neurons—how precisely they are "tuned" to a particular compound—is paramount for developing effective, species-specific pest management strategies and for unraveling the fundamental principles of neuroethology.[6][7]

This guide focuses on a comparative approach to determine the neural specificity for ethyl 7-octenoate, an ester that may function as a pheromone or kairomone in various insect species. We will detail two powerful electrophysiological techniques, Electroantennography (EAG) and Single Sensillum Recording (SSR), presenting them not as isolated procedures but as complementary components of a comprehensive analytical workflow.

The Molecular Machinery of Insect Olfaction

Before delving into measurement techniques, it is essential to understand the underlying biological mechanism. Odorant molecules enter the sensilla through nanopores and bind to Odorant Receptors (ORs) located on the dendritic membrane of OSNs.[1][4] Insect ORs are a unique class of ligand-gated ion channels, typically functioning as a heteromeric complex composed of a variable, odorant-specific OR and a highly conserved co-receptor known as Orco.[1][3][6][8] The binding of an odorant like ethyl 7-octenoate to its specific OR subunit induces a conformational change, opening the ion channel and causing a depolarization of the neuron's membrane. This generates an electrical signal, or action potential, which is the fundamental unit of olfactory information.[2][6]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph Odorant Ethyl 7-Octenoate OR_complex Odorant Receptor (OR) Co-Receptor (Orco) Odorant->OR_complex:f0 Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Neuron_Membrane OSN Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Antennal Lobe Action_Potential->Brain

Caption: Olfactory signal transduction pathway in an insect OSN.

A Dual-Technique Approach to Assessing Specificity

True assessment of specificity requires a multi-level investigation. We advocate for a workflow that begins with a broad screening method (EAG) and progresses to a high-resolution, specific analysis (SSR).

Electroantennography (EAG): The Global Response

EAG measures the summed potential from many OSNs across the entire antenna.[9][10] It is an invaluable technique for rapidly determining if an insect can detect a compound at all and for screening a large number of chemicals. However, it provides a composite "global" response and cannot distinguish which specific neuronal populations are being activated.

  • Insect Preparation:

    • Anesthetize an adult insect (e.g., moth, beetle) by chilling or brief exposure to CO₂.

    • Mount the insect in a pipette tip or on a wax block, leaving the head and antennae exposed.[11] Use dental wax or minute pins to immobilize the head and prevent movement that could interfere with the recording.

    • Causality: Immobilization is critical for stable electrical contact and a low-noise baseline.

  • Electrode Preparation & Placement:

    • Prepare two glass capillary electrodes using an electrode puller. Chlorinate the silver wires within the electrodes by immersing them in bleach to prevent polarization and signal drift.[9][12]

    • Fill the electrodes with a saline solution (e.g., Kaissling's solution) to ensure electrical conductivity.

    • Reference Electrode: Insert one electrode into the insect's head or eye, providing a stable ground potential.[2]

    • Recording Electrode: Carefully excise the distal 1-2 segments of one antenna with fine scissors. Mount the cut tip of the antenna onto the recording electrode, ensuring a good seal with conductive gel.[9][13]

    • Causality: Cutting the antennal tip allows the electrode to make contact with the sensillum lymph, which is necessary to record the extracellular potential changes.[10]

  • Stimulus Delivery:

    • Generate a continuous, humidified, and purified air stream flowing over the antenna at a constant rate (e.g., 0.5 L/min).

    • Inject the odor stimulus into this air stream for a defined duration (e.g., 500 ms) using a stimulus controller. The stimulus is prepared by applying a known amount of ethyl 7-octenoate (dissolved in a solvent like hexane or paraffin oil) onto a piece of filter paper inside a Pasteur pipette.[13]

  • Data Acquisition:

    • The potential difference between the electrodes is amplified (10-100x) and recorded. A response to an odorant is observed as a negative voltage deflection from the baseline.[10]

    • Record the maximum amplitude of this deflection in millivolts (mV). Allow sufficient time between stimuli for the antenna to repolarize.

Single Sensillum Recording (SSR): The High-Resolution View

SSR is a powerful technique that measures the firing rate (action potentials or "spikes") of one or a few OSNs housed within a single sensillum.[2][11] This method provides unparalleled detail on the response specificity of individual neuron classes, allowing for a direct comparison of how strongly a neuron responds to ethyl 7-octenoate versus its chemical analogs.

  • Insect Preparation:

    • The insect is mounted and immobilized as described for EAG, but with greater care to ensure one antenna is completely stable and accessible under high magnification.[11] A glass capillary or tape can be used to fix the antenna's position.[11]

  • Electrode Preparation & Placement:

    • Reference Electrode: A sharpened tungsten or glass electrode is inserted into the compound eye.[2][11]

    • Recording Electrode: A second, very finely sharpened tungsten electrode is used for recording. The tip must be sharp enough to penetrate the cuticle of a single sensillum without causing excessive damage.[2][11]

    • Under high magnification (400-800x) and with the aid of a micromanipulator, carefully advance the recording electrode to pierce the wall of a target sensillum (e.g., a sensilla trichodea).

    • Causality: Successful insertion is signaled by the appearance of spontaneous action potentials (spikes) with a good signal-to-noise ratio.[11] Different neurons within the same sensillum can often be distinguished by their unique spike amplitudes.[2]

  • Stimulus Delivery & Data Acquisition:

    • Stimulus delivery is identical to the EAG procedure.

    • The electrical activity is recorded for several seconds, typically starting 1 second before the stimulus puff and continuing for several seconds after.

    • The primary data output is the number of spikes per second (Hz). The response is calculated by subtracting the spontaneous firing rate (pre-stimulus) from the firing rate during the stimulus.

Workflow_Comparison cluster_EAG Electroantennography (EAG) Workflow cluster_SSR Single Sensillum Recording (SSR) Workflow EAG_Prep Insect Prep: Whole Antenna EAG_Record Recording: Cut Antennal Tip EAG_Prep->EAG_Record EAG_Data Data: Summed Potential (mV) EAG_Record->EAG_Data EAG_Result Result: Global Detection EAG_Data->EAG_Result SSR_Prep Insect Prep: Immobilized Antenna SSR_Record Recording: Pierce Single Sensillum SSR_Prep->SSR_Record SSR_Data Data: Action Potentials (Spikes/s) SSR_Record->SSR_Data SSR_Result Result: Single Neuron Specificity SSR_Data->SSR_Result Start Start: Select Target Insect Start->EAG_Prep Start->SSR_Prep

Caption: Comparative workflows for EAG and SSR techniques.

Experimental Design for a Comparative Analysis

Panel of Test Compounds:

  • Target Compound: Ethyl 7-octenoate

  • Structural Analogs:

    • Chain Length Variation: Ethyl hexanoate, Ethyl decanoate

    • Double Bond Position: Ethyl 6-octenoate, Ethyl 5-octenoate

    • Ester Moiety Variation: Methyl 7-octenoate, Propyl 7-octenoate

  • Functionally Relevant Compound: A known major pheromone component or host plant volatile for the test species.

  • Controls:

    • Positive Control: A compound known to elicit a strong and reliable response (e.g., a general odorant like 1-hexanol or benzaldehyde).[14]

    • Negative Controls: Solvent blank (e.g., hexane) and a puff of pure air.

All compounds should be tested across a range of concentrations (e.g., 0.1 ng to 100 µg on filter paper) to generate dose-response curves. This reveals both the sensitivity (detection threshold) and the saturation level of the response.[14][15][16]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical EAG Dose-Response Data Summarizes the global antennal response. A high response to ethyl 7-octenoate and low responses to analogs would suggest some degree of specificity at the whole-antenna level.

CompoundDose (µg)Mean EAG Response (mV ± SEM)
Ethyl 7-octenoate 10.8 ± 0.1
102.1 ± 0.2
1002.5 ± 0.3
Ethyl octanoate10.2 ± 0.05
(Saturated analog)100.5 ± 0.1
1000.7 ± 0.1
Methyl 7-octenoate10.5 ± 0.1
(Altered ester)101.2 ± 0.2
1001.5 ± 0.2
1-Hexanol (Positive Control)102.8 ± 0.2
Hexane (Solvent)-0.1 ± 0.02

Table 2: Hypothetical SSR Response Profile for a Single Sensillum Type This provides the high-resolution data. A neuron that responds strongly to ethyl 7-octenoate but shows a significantly weaker response to all other analogs is considered highly specific or a "specialist" neuron.[17][18]

Compound (10 µg dose)Spontaneous Firing (spikes/s)Stimulus Firing (spikes/s)Net Response (spikes/s ± SEM)
Ethyl 7-octenoate 12165153 ± 15
Ethyl octanoate112514 ± 5
Methyl 7-octenoate136855 ± 8
Ethyl 6-octenoate124533 ± 6
1-Hexanol10155 ± 3
Hexane (Solvent)11121 ± 1

From Neural Spikes to Animal Behavior

While electrophysiology is a direct measure of peripheral detection, it does not guarantee a behavioral response. A complete study should aim to validate these findings with behavioral assays. A compound that elicits strong and specific EAG and SSR responses should be tested for its ability to attract or repel the insect in a controlled environment.

Validation_Flow EAG EAG Screening (Is it detected?) SSR SSR Analysis (How specific is the detection?) EAG->SSR Promising Compounds Behavior Behavioral Assay (Wind Tunnel / Olfactometer) SSR->Behavior Specific Compounds Conclusion Conclusion (Biologically Active Compound) Behavior->Conclusion Validation

Caption: Logical progression from electrophysiology to behavior.

Common behavioral paradigms include wind tunnels, where an insect's upwind flight towards an odor source is monitored, or multi-field olfactometers that quantify preference or aversion.[19][20][21][22] A positive correlation between specific neuronal activation and a quantifiable behavior like attraction provides the strongest evidence for the compound's ecological relevance.

Conclusion

Assessing the specificity of an insect's antennal response is a multi-faceted challenge that requires a systematic and comparative approach. By integrating the broad-spectrum screening power of EAG with the high-resolution specificity analysis of SSR, researchers can build a robust and quantitative profile for any target compound. This dual-technique framework, when coupled with a well-designed panel of chemical analogs and validated by behavioral assays, provides the necessary scientific rigor to move from simple detection to a profound understanding of an insect's chemical world. This knowledge is the bedrock upon which future innovations in sustainable pest control and chemical ecology will be built.[7][23]

References

  • Leal, W. S. (2013). Odorant Reception in Insects: An Expanding Field. Annual Review of Entomology, 58, 373-391. [Link]

  • Wikipedia. (n.d.). Single sensillum recording. [Link]

  • Martin, J. P., et al. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments, (89), e51704. [Link]

  • Fleischer, J., et al. (2018). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology, 8(10), 180132. [Link]

  • Olsson, S. B., & Kelling, J. H. (2010). Electroantennogram and Single Sensillum Recording in Insect Antennae. In Methods in Molecular Biology, vol 619. Humana Press. [Link]

  • Stensmyr, M. C., & Hansson, B. S. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), e1793. [Link]

  • Sato, K., & Touhara, K. (2009). Insect olfaction: receptors, signal transduction, and behavior. Results and Problems in Cell Differentiation, 47, 121-138. [Link]

  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. [Link]

  • ResearchGate. (n.d.). Olfactory pathway of insects (Drosophila). [Link]

  • Liu, N., & Li, T. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), e53422. [Link]

  • JoVE. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. [Link]

  • Ali, S. A. I., et al. (2016). Understanding Insect Behaviors and Olfactory Signal Transduction. Enliven: Journal of Veterinary Medicine and Research. [Link]

  • Lahondère, C., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62261. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Byers, J. A. (2013). Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior. Journal of Chemical Ecology, 39(8), 1074-1087. [Link]

  • JoVE. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. [Link]

  • Andersson, M. N., et al. (2017). Pest Control Compounds Targeting Insect Chemoreceptors: Another Silent Spring? Frontiers in Ecology and Evolution, 5, 10. [Link]

  • Max Planck Institute for Chemical Ecology. (n.d.). Odor-guided Behavior. [Link]

  • Lin, C. C., et al. (2016). Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer. Journal of Visualized Experiments, (114), e54346. [Link]

  • ResearchGate. (n.d.). Electroantennographic dose-response curves of male Duponchelia fovealis. [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). [Link]

  • ResearchGate. (2013). Modeling and Regression Analysis of Semiochemical Dose–Response Curves of Insect Antennal Reception and Behavior. [Link]

  • Max Planck Institute for Chemical Ecology. (n.d.). Behavioral Assays. [Link]

  • JoVE. (2022). Olfactory Behaviors Assayed by Four-quadrant Olfactometer. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Touhara, K., & Vosshall, L. B. (2009). Sensing smell and taste. Current Opinion in Neurobiology, 19(4), 363-368. [Link]

  • ResearchGate. (n.d.). The electroantennography (EAG) dose-response curves of the antennae of Spodoptera frugiperda males. [Link]

  • Missbach, C., et al. (2014). Evolution of insect olfactory receptors. eLife, 3, e02115. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Bohbot, J. D., & Dickens, J. C. (2012). Selectivity of odorant receptors in insects. Frontiers in Cellular Neuroscience, 6, 23. [Link]

  • Ray, A. (2011). Insect olfaction from model systems to disease control. Proceedings of the National Academy of Sciences, 108(32), 12937-12942. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • ResearchGate. (2008). (PDF) Insect Olfactory Receptors. [Link]

  • Wicher, D. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 439. [Link]

  • ResearchGate. (2017). Olfactory Concepts of Insect Control - Alternative to insecticides. [Link]

  • Clark, M. O., & Ray, A. (2018). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. In Advances in Insect Physiology (Vol. 54, pp. 1-36). Academic Press. [Link]

  • ResearchGate. (n.d.). Olfactory mechanisms that can reduce attraction of insects to hosts. [Link]

  • Google Patents. (2020). US20200253199A1 - Insect repelling composition.
  • ResearchGate. (2002). (PDF) Enantiospecific Antennal Response of Bark Beetles to Spiroacetal (E)-Conophthorin. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 7-Octenoate for Researchers and Drug Development Professionals

In the landscape of specialty chemicals, ethyl 7-octenoate stands as a valuable unsaturated ester, finding applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, ethyl 7-octenoate stands as a valuable unsaturated ester, finding applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fragrances.[1] Its terminal double bond and ester functionality offer versatile handles for further chemical transformations. This guide provides an in-depth comparative analysis of the primary synthetic routes to ethyl 7-octenoate, offering field-proven insights and detailed experimental protocols to aid researchers and process chemists in selecting the most suitable method for their specific needs.

Introduction to Ethyl 7-Octenoate

Ethyl 7-octenoate (C10H18O2) is a colorless liquid with a fruity odor.[1] Its molecular structure, featuring a terminal alkene and an ethyl ester, makes it a desirable intermediate in organic synthesis. The presence of the double bond allows for a variety of chemical modifications, such as polymerization and addition reactions.[1]

Comparative Overview of Synthetic Strategies

This guide will dissect and compare three principal synthetic methodologies for producing ethyl 7-octenoate:

  • Fischer-Speier Esterification: A classic, acid-catalyzed approach.

  • Olefin Cross-Metathesis: A modern, powerful C-C bond-forming reaction.

  • Biocatalytic Esterification: A green and highly selective enzymatic approach.

The following sections will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental data and protocols.

Route 1: Fischer-Speier Esterification of 7-Octenoic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This equilibrium-driven process is a straightforward and cost-effective method for the preparation of esters.[4]

Mechanistic Rationale

The reaction mechanism proceeds through several reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity.[5]

  • Nucleophilic attack: The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[5]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus.[2][5]

Fischer_Esterification RCOOH 7-Octenoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ EtOH Ethanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Water_leaving Protonated Intermediate Tetrahedral_Intermediate->Water_leaving - H+ Protonated_Ester Protonated Ester Water_leaving->Protonated_Ester - H2O Ester Ethyl 7-octenoate Protonated_Ester->Ester - H+ H2O Water

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • 7-Octenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-octenoic acid (1 equiv.), absolute ethanol (10 equiv., to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).[6][7]

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 7-octenoate.

Route 2: Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful synthetic tool that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different alkenes.[8] The development of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, has made this reaction highly versatile and tolerant of various functional groups.[9]

Mechanistic Rationale

The synthesis of ethyl 7-octenoate via cross-metathesis would involve the reaction of a terminal alkene with an excess of an acrylate ester in the presence of a ruthenium catalyst. A plausible route is the reaction of 1-hexene with ethyl acrylate.

The catalytic cycle involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium carbene catalyst with one of the alkene substrates. This intermediate then undergoes a retro [2+2] cycloaddition to release a new alkene and a new ruthenium carbene, which continues the catalytic cycle.[10]

Cross_Metathesis Hexene 1-Hexene Acrylate Ethyl Acrylate Grubbs Grubbs' Catalyst Metallacyclobutane1 Metallacyclobutane Intermediate 1 Grubbs->Metallacyclobutane1 + 1-Hexene RuCarbene1 New Ru-Carbene Metallacyclobutane1->RuCarbene1 - Ethene Metallacyclobutane2 Metallacyclobutane Intermediate 2 RuCarbene1->Metallacyclobutane2 + Ethyl Acrylate Ethene Ethene Ester Ethyl 7-octenoate Metallacyclobutane2->Ester - Grubbs' Catalyst

Caption: Simplified Catalytic Cycle for Cross-Metathesis.

Experimental Protocol: Cross-Metathesis

Materials:

  • 1-Hexene

  • Ethyl acrylate

  • Grubbs' second-generation catalyst[11][12]

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-hexene (1 equiv.) and ethyl acrylate (1.2 equiv.) in anhydrous DCM.

  • Add Grubbs' second-generation catalyst (e.g., 1-2 mol%).

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford ethyl 7-octenoate.

Route 3: Biocatalytic Esterification

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods.[13] Lipases, in particular, are widely used for ester synthesis due to their ability to function in non-aqueous media and their broad substrate specificity.[14]

Mechanistic Rationale

The lipase-catalyzed esterification of 7-octenoic acid with ethanol proceeds via a "ping-pong" bi-bi mechanism.

  • Acylation: The catalytic serine residue in the lipase active site attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate which then collapses to release water and form an acyl-enzyme intermediate.

  • Deacylation: The alcohol then attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release the ester product and regenerate the free enzyme.[14]

The use of immobilized lipases is advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse.[15]

Biocatalytic_Esterification Lipase Lipase (E-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-O-COR) Lipase->AcylEnzyme + 7-Octenoic Acid Ester Ethyl 7-octenoate RCOOH 7-Octenoic Acid AcylEnzyme->Lipase + Ethanol H2O Water EtOH Ethanol

Caption: Simplified Mechanism of Lipase-Catalyzed Esterification.

Experimental Protocol: Biocatalytic Esterification

Materials:

  • 7-Octenoic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)[13]

  • Molecular sieves (optional, to remove water)

  • Anhydrous solvent (e.g., hexane or solvent-free)

Procedure:

  • In a screw-capped vial, combine 7-octenoic acid (1 equiv.), ethanol (1-3 equiv.), and the immobilized lipase (e.g., 5-10% w/w of substrates).

  • If a solvent is used, add anhydrous hexane. For a solvent-free system, proceed without. Molecular sieves can be added to remove the water produced.

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.[16]

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction, separate the immobilized enzyme by filtration for reuse.

  • If a solvent was used, remove it under reduced pressure. The product can be further purified by distillation if necessary.

Comparative Analysis of Synthetic Routes

FeatureFischer EsterificationOlefin Cross-MetathesisBiocatalytic Esterification
Starting Materials 7-Octenoic acid, Ethanol1-Hexene, Ethyl acrylate7-Octenoic acid, Ethanol
Catalyst Strong acid (e.g., H₂SO₄)Ruthenium-based (e.g., Grubbs')Lipase (e.g., Novozym® 435)
Typical Yield Good to excellent (can be >95% with water removal)[4][7]Moderate to good (typically 60-85%)Good to excellent (>90%)[17]
Reaction Conditions High temperature (reflux)Mild (room temp. to reflux)Mild (30-60 °C)
Scalability Highly scalableScalable, but catalyst cost can be a factorScalable, especially with immobilized enzymes
Green Chemistry Metrics
Atom EconomyHighModerate (ethene byproduct)High
E-FactorModerate (due to excess alcohol and workup solvents)[1]High (due to solvent usage and chromatography)[1]Low (often solvent-free, catalyst is reusable)[1]
Advantages Low cost of reagents and catalyst, well-established.High functional group tolerance, direct C-C bond formation.High selectivity, mild conditions, environmentally friendly, reusable catalyst.[13]
Disadvantages Harsh acidic conditions, reversible reaction, requires extensive workup.Expensive and air-sensitive catalyst, requires purification by chromatography.Slower reaction rates, potential for enzyme denaturation.

Conclusion

The choice of synthetic route for ethyl 7-octenoate is a multifaceted decision that depends on the specific requirements of the researcher or organization.

  • Fischer-Speier esterification remains a viable and economical option for large-scale production where cost is a primary driver and the harsh reaction conditions are manageable.

  • Olefin cross-metathesis offers a powerful and elegant solution for creating the target molecule from different starting materials and is particularly useful when functional group tolerance is paramount in a complex synthesis.

  • Biocatalytic esterification represents the most environmentally benign approach, aligning with the principles of green chemistry.[18] Its high selectivity and mild reaction conditions make it an attractive option, especially as the cost of enzymes continues to decrease and their stability improves.

For researchers in the pharmaceutical and fine chemical industries, the trend towards more sustainable and efficient processes makes the biocatalytic route an increasingly compelling choice. However, a thorough evaluation of the economic and practical aspects of each method is essential for making an informed decision.

Characterization Data for Ethyl 7-octenoate

  • ¹H NMR (CDCl₃): δ 5.88-5.72 (m, 1H), 5.03-4.92 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.5 Hz, 2H), 2.04 (q, J=7.0 Hz, 2H), 1.63 (p, J=7.5 Hz, 2H), 1.43-1.31 (m, 4H), 1.25 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ 173.8, 138.9, 114.4, 60.2, 34.4, 33.5, 28.6, 28.5, 24.8, 14.3.

  • IR (neat, cm⁻¹): 3077, 2978, 2932, 1738, 1641, 1178, 992, 910.

  • MS (EI, m/z): 170 (M+), 125, 101, 88, 83, 69, 55, 41.[19]

(Spectral data obtained from public databases and may vary slightly based on instrumentation and conditions).[20]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 544127, Ethyl 7-octenoate. Retrieved January 11, 2026 from [Link].

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).
  • Fischer Esterification. (n.d.). Department of Chemistry, University of California, Davis.
  • Nair, R. N., & Bannister, T. D. (2014). Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. The Journal of organic chemistry, 79(3), 1467–1472.
  • Patel, R., Trivedi, U., & Patel, K. (2020). LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1146-1160.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 11, 2026, from [Link]

  • Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. Retrieved January 11, 2026, from [Link]

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). University of York.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 11, 2026, from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved January 11, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 11, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Retrieved January 11, 2026, from [Link]

  • Dunn, P. J., Wells, A. S., & Williams, M. T. (Eds.). (2017). Green chemistry in the pharmaceutical industry. John Wiley & Sons.
  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. (2014). Journal of Organic Chemistry, 79(3), 1467-1472.
  • Supporting M
  • de Souza, T. C., de Souza, R. O. M. A., & de Mattos, M. C. (2019). Exploring lipase-based biocatalysts derived from Yarrowia lipolytica for fatty acid ethyl esters synthesis. Biocatalysis and Agricultural Biotechnology, 22, 101416.
  • Castillo, B., Reyes-Santamaría, M. I., Cerdán-Salazar, M. A., & Medina-González, Y. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. International Journal of Molecular Sciences, 24(24), 17502.
  • Organic Chemistry Portal. (n.d.). Cross Metathesis. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 7-Octenoic acid, ethyl ester. Retrieved January 11, 2026, from [Link]

  • Dounay, A. B., & Anderson, G. T. (2015). Cross metathesis of unsaturated epoxides for the synthesis of polyfunctional building blocks. Beilstein journal of organic chemistry, 11, 1936–1942.
  • University of Calgary. (n.d.). Ch15 : Synthesis of Esters. Retrieved January 11, 2026, from [Link]

  • García-Sancho, C., Agudelo, A., Valerio, O., & Rios, L. A. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Molecules (Basel, Switzerland), 26(22), 6899.
  • Whittaker, A. M., & Johnson, C. R. (2003). Grubbs' catalyst in paraffin: an air-stable preparation for alkene metathesis. The Journal of organic chemistry, 68(15), 6047–6048.
  • Enzymatic synthesis of ethyl hexanoate by transesterification. (2000). Biotechnology letters, 22(19), 1527-1530.
  • BenchChem. (2025).
  • Results of cross metathesis of ethyl 10-undecenoate (8) with methyl acrylate (9). … (n.d.).
  • Martínez-Ruíz, M. G., Tacias-Pascacio, V. G., & Rios, L. A. (2019). Organic Phase Synthesis of Ethyl Oleate Using Lipases Produced by Solid-state Fermentation. Current pharmaceutical biotechnology, 20(12), 1025–1033.
  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). Antioxidants, 12(3), 665.
  • Process involving cross metathesis of olefins. (2018). U.S.
  • Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate. (2019).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central journal, 7(1), 121.
  • Lipase-catalyzed transesterification of ethyl formate to octyl formate. (2014). Tetrahedron. Asymmetry, 25(1), 74-78.

Sources

Comparative

Verifying the Identity of Commercial Ethyl 7-Octenoate Standards: A Comparative Guide for Researchers

In the landscape of scientific research, drug development, and materials science, the integrity of starting materials is paramount. Commercial chemical standards, such as ethyl 7-octenoate, serve as the bedrock for count...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research, drug development, and materials science, the integrity of starting materials is paramount. Commercial chemical standards, such as ethyl 7-octenoate, serve as the bedrock for countless experiments. Their assumed purity and identity underpin the validity of research outcomes. However, the adage "trust, but verify" has never been more critical. This guide provides a comprehensive, multi-technique approach to the verification of commercial ethyl 7-octenoate standards, empowering researchers to independently assess the quality of these crucial reagents. We will delve into the causality behind experimental choices and present a self-validating system for ensuring the identity and purity of your standards.

Ethyl 7-octenoate (C₁₀H₁₈O₂) is an unsaturated fatty acid ester with applications ranging from flavor and fragrance chemistry to being a precursor in the synthesis of more complex molecules.[1][2] Its terminal double bond and ester functionality make it a versatile building block, but also susceptible to specific impurities depending on its synthetic route.

The Importance of a Multi-Pronged Analytical Approach

No single analytical technique can provide a complete picture of a chemical's identity and purity. A robust verification strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For ethyl 7-octenoate, we will utilize Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This combination allows for the separation of volatile components, detailed structural elucidation, and confirmation of functional groups, respectively.

Understanding Potential Impurities: A Look at Synthesis Routes

The most common methods for synthesizing esters like ethyl 7-octenoate are Fischer esterification and transesterification.[3][4][5] Understanding these pathways is key to anticipating potential impurities.

  • Fischer Esterification: This method involves the acid-catalyzed reaction of a carboxylic acid (7-octenoic acid) with an alcohol (ethanol).[3][4][5][6][7]

    • Potential Impurities: Unreacted 7-octenoic acid, excess ethanol, and residual acid catalyst. Water is a byproduct and should be removed during workup.[7]

  • Transesterification: This process involves the reaction of a triglyceride containing the 7-octenoate moiety with ethanol, typically in the presence of a base or acid catalyst, to produce the ethyl ester and glycerol.[8][9][10][11][12]

    • Potential Impurities: Unreacted triglycerides, mono- and diglycerides, residual glycerol, and the catalyst.[9][10]

Isomerization of the double bond is also a possibility, especially if the synthesis involves harsh conditions.[8]

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Synthesis routes and potential impurities of ethyl 7-octenoate.

Experimental Verification Protocols

Here, we outline the step-by-step methodologies for the analysis of commercial ethyl 7-octenoate standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and providing their mass spectra, which act as a molecular fingerprint.[13]

Experimental Protocol:

  • Sample Preparation: Dilute the ethyl 7-octenoate standard in a high-purity solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column is suitable.

  • GC Parameters:

    • Column: A non-polar HP-5MS column (30 m x 0.25 mm x 0.25 µm) is a good starting point.[14] For better separation of isomers, a more polar column like a polyethylene glycol (e.g., DB-Wax) or a cyanopropyl phase (e.g., HP-88) can be used.[15]

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation:

  • The primary peak should correspond to ethyl 7-octenoate, with a retention time characteristic of the column and conditions used.

  • The mass spectrum of the main peak should be compared to a reference spectrum from a reliable database, such as the NIST Chemistry WebBook.[16] Key fragments for ethyl 7-octenoate include the molecular ion (M⁺) at m/z 170, and other characteristic fragments.

  • Any additional peaks in the chromatogram represent impurities. Their mass spectra can be used to tentatively identify them by searching against a mass spectral library.

dot graphdot { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for structural confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the ethyl 7-octenoate standard in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are generally sufficient.

Expected ¹H NMR Analysis (in CDCl₃):

Based on established chemical shift principles, the following proton signals are expected for ethyl 7-octenoate:[17][18]

  • ~5.8 ppm (m, 1H): The internal vinyl proton (=CH-).

  • ~4.9-5.0 ppm (m, 2H): The terminal vinyl protons (CH₂=).

  • ~4.1 ppm (q, 2H): The methylene protons of the ethyl group (-OCH₂CH₃).

  • ~2.3 ppm (t, 2H): The methylene protons adjacent to the carbonyl group (-CH₂COO-).

  • ~2.0 ppm (m, 2H): The allylic methylene protons (-CH₂CH=).

  • ~1.6 ppm (m, 2H): The methylene protons beta to the carbonyl group (-CH₂CH₂COO-).

  • ~1.3-1.4 ppm (m, 4H): The remaining methylene protons in the alkyl chain.

  • ~1.25 ppm (t, 3H): The methyl protons of the ethyl group (-OCH₂CH₃).

Expected ¹³C NMR Analysis (in CDCl₃):

Reference data from PubChem suggests the following approximate chemical shifts for the carbon atoms:[1]

  • ~173.8 ppm: Carbonyl carbon (C=O).

  • ~138.9 ppm: Internal vinyl carbon (=CH-).

  • ~114.4 ppm: Terminal vinyl carbon (CH₂=).

  • ~60.2 ppm: Methylene carbon of the ethyl group (-OCH₂-).

  • ~34.4 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂COO-).

  • ~33.6 ppm: Allylic methylene carbon (-CH₂CH=).

  • ~28.7, 28.6, 24.8 ppm: Remaining methylene carbons in the alkyl chain.

  • ~14.3 ppm: Methyl carbon of the ethyl group (-CH₃).

Any significant signals outside of these expected regions may indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: A small drop of the neat liquid ethyl 7-octenoate standard can be placed between two salt plates (e.g., NaCl or KBr) for transmission analysis, or a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard benchtop FTIR spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected FTIR Absorptions:

The FTIR spectrum of ethyl 7-octenoate should exhibit characteristic absorption bands for an unsaturated ester:[1]

  • ~3077 cm⁻¹: =C-H stretch (from the vinyl group).

  • ~2930 and 2860 cm⁻¹: C-H stretches (from the alkyl chain).

  • ~1735-1750 cm⁻¹: A strong C=O stretch, characteristic of an aliphatic ester.

  • ~1640 cm⁻¹: C=C stretch (from the vinyl group).

  • ~1170 cm⁻¹: A strong C-O stretch of the ester group.

  • ~995 and 910 cm⁻¹: Out-of-plane =C-H bending vibrations, characteristic of a terminal alkene.

The absence of a broad O-H stretch around 3300-2500 cm⁻¹ would indicate the absence of carboxylic acid impurities.

Comparative Data Summary

The following table summarizes the expected analytical data for a pure ethyl 7-octenoate standard. Commercial standards should be compared against these benchmarks.

Analytical TechniqueParameterExpected Result
GC-MS Retention TimeDependent on column and conditions. A single major peak should be observed.
Mass Spectrum (m/z)Molecular ion at 170, with a fragmentation pattern matching the NIST reference spectrum.[16]
¹H NMR Chemical Shifts (ppm)Signals corresponding to vinyl, ester ethyl, and alkyl chain protons as detailed above.
IntegrationThe relative areas of the signals should correspond to the number of protons in each environment (e.g., 1H for =CH-, 2H for CH₂=, 2H for -OCH₂CH₃, etc.).
¹³C NMR Chemical Shifts (ppm)Signals corresponding to carbonyl, vinyl, ester ethyl, and alkyl chain carbons as detailed above.
FTIR Key Absorptions (cm⁻¹)Strong C=O stretch (~1740), C=C stretch (~1640), strong C-O stretch (~1170), and terminal alkene =C-H bends (~995, 910).

Conclusion: A Commitment to Scientific Rigor

Verifying the identity of commercial chemical standards is not a superfluous exercise but a cornerstone of good scientific practice. By employing a multi-technique approach encompassing GC-MS, NMR, and FTIR spectroscopy, researchers can gain a high degree of confidence in the identity and purity of their ethyl 7-octenoate standards. This guide provides the framework and experimental details to perform such a verification. Adherence to these principles of analytical rigor ensures the reliability and reproducibility of experimental data, ultimately strengthening the foundation of scientific discovery. The principles outlined here are also in line with the general guidelines for the characterization and qualification of reference standards as set forth by organizations such as the United States Pharmacopeia (USP).[4][6][18][19][20]

References

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. Available at: [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. NIH. Available at: [Link]

  • 1 Typical transesterification reaction of triglycerides to monoalkyl esters conversion of fatty acids (biodiesel). ResearchGate. Available at: [Link]

  • Sustainable formation of fatty acid alkyl esters by transesterification of triglycerides with chlorotrimethylsilane. ResearchGate. Available at: [Link]

  • Synthesis of Biodiesel by Interesterification of Triglycerides with Methyl Formate. MDPI. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • 7-Octenoic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • Fischer Esterification. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Fischer Esterification Experiment Virtual Lab. PraxiLabs. Available at: [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Ethyl 7-octenoate. PubChem. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. MDPI. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • The Essential Guide to Fatty Acid Analysis. Eurofins USA. Available at: [Link]

  • 7-Octenoic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • 7-Octenoic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • ethyl 7-octenoate. Perflavory. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Limit of Detection and Quantification for Ethyl 7-Octenoate

For researchers, scientists, and professionals in drug development and quality control, the precise and accurate measurement of analytes is fundamental. This guide provides an in-depth, technical comparison of establishe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the precise and accurate measurement of analytes is fundamental. This guide provides an in-depth, technical comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), with a specific focus on the volatile ester, ethyl 7-octenoate. The principles and protocols detailed herein are grounded in authoritative guidelines and best practices for analytical method validation.

Understanding the Core Concepts: LOD vs. LOQ

Before delving into the experimental protocols, it is crucial to distinguish between the Limit of Detection and the Limit of Quantification. While both define the lower limits of an analytical method's performance, they represent different levels of analytical confidence.[1]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[1] It signifies the point at which a true signal can be distinguished from the background noise of the instrument and the matrix.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[1] At the LOQ, you can confidently report a numerical value for the analyte's concentration.

The relationship between the blank signal, LOD, and LOQ is conceptually illustrated in the following diagram.

cluster_0 Signal Intensity Blank Blank Signal Distribution LOD LOD Blank->LOD Detectable LOQ LOQ LOD->LOQ Quantifiable

Caption: Conceptual representation of Blank, LOD, and LOQ signal levels.

Methodologies for Determining LOD and LOQ: A Comparative Analysis

The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include several approaches for determining the LOD and LOQ.[1] The two most common and scientifically robust methods are the Signal-to-Noise (S/N) ratio and the use of the standard deviation of the response and the slope of the calibration curve.

Methodology Principle Advantages Disadvantages When to Use
Signal-to-Noise (S/N) Ratio The LOD is the concentration that yields a signal-to-noise ratio of typically 3:1, while the LOQ corresponds to a ratio of 10:1.Conceptually simple and can be determined from a small number of samples.Can be subjective as the measurement of noise can vary between instruments and software.For analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.
Calibration Curve The LOD and LOQ are calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).More statistically robust and objective than the S/N method.Requires a well-defined linear calibration curve at the lower end of the concentration range.When a linear relationship between concentration and response is established.

Experimental Protocol: Determining the LOD and LOQ of Ethyl 7-Octenoate by GC-MS

This section outlines a detailed, step-by-step protocol for establishing the LOD and LOQ for ethyl 7-octenoate using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile compounds.[2][3]

Materials and Instrumentation
  • Analyte: Ethyl 7-octenoate (CAS No. 35194-38-8), analytical standard grade

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade

  • Internal Standard (IS): (Optional but recommended) e.g., Ethyl nonanoate

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for this analysis.

Experimental Workflow

The overall workflow for determining the LOD and LOQ is depicted in the following diagram.

cluster_workflow LOD/LOQ Determination Workflow prep 1. Standard Preparation analysis 2. GC-MS Analysis prep->analysis data 3. Data Acquisition analysis->data calc 4. LOD/LOQ Calculation data->calc confirm 5. Confirmation calc->confirm

Caption: High-level workflow for LOD and LOQ determination.

Step-by-Step Methodology

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of ethyl 7-octenoate and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For LOD and LOQ determination, it is crucial to have several standards at the lower end of the expected concentration range. A suggested range could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

  • Blank Solution: The solvent used for dilution will serve as the blank.

2. GC-MS Instrumental Parameters (Illustrative Example)

Parameter Setting
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Mode Scan or Selected Ion Monitoring (SIM)

3. Data Acquisition and Analysis

  • Inject the blank solution multiple times (e.g., n=10) to determine the background noise.

  • Inject the calibration standards in triplicate, starting from the lowest concentration.

  • Record the peak area or height for ethyl 7-octenoate (and the internal standard, if used).

4. Calculation of LOD and LOQ

Method A: Signal-to-Noise Ratio

  • Determine the signal height of the ethyl 7-octenoate peak at the lowest detectable concentration.

  • Measure the noise of the baseline in a region close to the analyte peak. This can often be done using the instrument's software.

  • Calculate the S/N ratio.

  • The concentration that gives an S/N of 3 is the LOD, and the concentration that gives an S/N of 10 is the LOQ.[1]

Method B: Calibration Curve

  • Construct a calibration curve by plotting the peak area/height versus the concentration of the standards.

  • Perform a linear regression analysis on the data points in the lower concentration range.

  • Determine the slope (S) of the calibration curve.

  • Calculate the standard deviation of the response (σ). This can be the standard deviation of the y-intercepts of the regression line or the standard deviation of the blank responses.

  • Apply the following formulas:[1]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

5. Confirmation of LOD and LOQ

Prepare independent standard solutions at the calculated LOD and LOQ concentrations and analyze them. The results should confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.

Data Presentation and Interpretation

The results of the LOD and LOQ determination should be presented in a clear and concise manner.

Table 1: Illustrative Calibration Data for Ethyl 7-Octenoate

Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Mean Peak AreaStd. Dev.
0.11501551481513.6
0.57407557487487.5
1.0152015101535152212.6
5.0760075507620759036.1
10.01510015250151801517775.1

Table 2: Calculated LOD and LOQ for Ethyl 7-Octenoate (Hypothetical Data)

Parameter Value Method
LOD 0.08 µg/mLCalibration Curve
LOQ 0.25 µg/mLCalibration Curve

Conclusion

Establishing the Limit of Detection and Limit of Quantification is a critical component of analytical method validation. By following a systematic and scientifically sound approach, as outlined in this guide, researchers can ensure the reliability and robustness of their analytical data for ethyl 7-octenoate. The choice between the signal-to-noise ratio and the calibration curve method will depend on the specific characteristics of the analytical procedure and the regulatory requirements. It is always recommended to consult the latest ICH guidelines for the most current best practices.

References

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration range, limit of detection (LOD), and limit of quantitation (LOQ) for flavor en- hancers. Retrieved from [Link]

  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

  • ResearchGate. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

  • Los Alamos National Laboratory. (2020). ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Retrieved from [Link]

  • ResearchGate. (2014). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. Retrieved from [Link]

  • SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • PubMed. (2023). Analytical methods for the analysis of volatile natural products. Retrieved from [Link]

  • PubMed. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Volatiles in Food Products. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2016). Identification of fatty acid ethyl ester instead of methyl esters?. Retrieved from [Link]

  • Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved from [Link]

  • PubMed. (n.d.). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Ethyl 7-octenoate for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 7-octenoate (CAS No. 35194-38-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 7-octenoate (CAS No. 35194-38-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, offering a framework grounded in chemical principles and regulatory awareness to ensure that disposal procedures are both effective and responsible.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of Ethyl 7-octenoate is foundational to managing its disposal. It is an unsaturated ester with physical and chemical properties that dictate its handling and final disposition.[1][2] While some data sources do not list a specific GHS hazard classification, it is imperative to apply the precautionary principle and manage it as a hazardous chemical waste.[3][4]

The primary concerns for disposal are its flammability, low water solubility, and potential environmental effects if not handled correctly.[3] Although it is expected to be readily biodegradable and has a low potential for bioaccumulation, direct release into the environment is unacceptable.[5][6]

Table 1: Physicochemical Properties of Ethyl 7-octenoate

Property Value Justification & Significance for Disposal
CAS Number 35194-38-8 Unique identifier for accurate chemical tracking and waste manifesting.[1]
Molecular Formula C10H18O2 Indicates its organic ester nature.[2]
Physical State Liquid Dictates the need for liquid-tight, sealed waste containers.[4]
Boiling Point ~210.5 °C (estimated) Low volatility at room temperature reduces inhalation risk, but it should still be handled in a ventilated area.[3]
Flash Point ~79.9 °C (176 °F) (estimated) Combustible liquid. Must be stored away from ignition sources.[3]
Water Solubility 44.64 mg/L @ 25 °C (est.) Sparingly soluble. Prohibits disposal via sanitary sewer (sink) as it can persist in plumbing and harm aquatic ecosystems.[3][7]

| Incompatibilities | Strong oxidizing agents | Must not be mixed with incompatible chemicals in the same waste container to prevent violent reactions.[4] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Ethyl 7-octenoate for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile. Esters can degrade certain glove materials over time; inspect gloves for any signs of degradation before and during use.[8][9]

  • Eye and Face Protection : Safety goggles are mandatory to protect against splashes.[7] If there is a significant risk of splashing larger volumes, a face shield should be worn in combination with safety goggles.[9][10]

  • Body Protection : A standard laboratory coat is required. For tasks involving larger quantities where splashes are possible, a chemical-resistant apron provides an additional layer of protection.[8][9]

  • Ventilation : Always handle and transfer Ethyl 7-octenoate waste inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[7][11]

Waste Collection and Containment Protocol

The systematic collection of chemical waste is critical to prevent accidental releases and ensure regulatory compliance. Never dispose of Ethyl 7-octenoate down the drain or in the regular trash.[12]

Step-by-Step Collection Procedure:

  • Select a Waste Container : Choose a container that is in good condition, leak-proof, and chemically compatible with esters. Borosilicate glass bottles or high-density polyethylene (HDPE) containers are suitable choices. The container must have a secure, screw-top cap.[12][13]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[13] Fill out the label completely and legibly with:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Ethyl 7-octenoate". Avoid abbreviations or formulas.[12]

    • The approximate concentration or percentage if it is part of a mixture.

    • The date the first drop of waste was added.

  • Transfer the Waste : Carefully pour the waste Ethyl 7-octenoate into the labeled container using a funnel. Perform this transfer inside a chemical fume hood to contain any potential vapors.

  • Seal the Container : Securely cap the container immediately after adding waste. Waste containers must remain closed except when actively adding waste.[12] This prevents the release of vapors and protects against spills.

  • Store the Container : Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13] This area must be under the control of the lab personnel. The container should be placed within a secondary containment bin to capture any potential leaks.[12] Store it away from incompatible materials, particularly strong oxidizing agents.[4]

  • Request Pickup : Once the container is full (do not overfill; leave at least 10% headspace for expansion), submit a waste pickup request to your institution's EHS department.[12] Do not store more than 10 gallons of hazardous waste in your lab's SAA.[12]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (<50 mL) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[11][14]

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into your labeled "Hazardous Waste" container.

    • Clean the spill area with soap and water.

  • For Large Spills (>50 mL) :

    • Evacuate the immediate area and alert others.

    • If the spill is flammable and poses a fire hazard, turn off nearby ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 7-octenoate.

cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_final Final Disposition A Waste Generated (Ethyl 7-octenoate) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Waste Container 1. Select Compatible Container 2. Affix 'Hazardous Waste' Label 3. Fill Out Label Information B->C D Transfer Waste (Inside Fume Hood) C->D E Securely Cap Container D->E F Store in Secondary Containment within Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Continue to Collect Waste (Keep Container Capped) G->H No I Request Pickup from Environmental Health & Safety (EHS) G->I Yes H->D J Disposal by Licensed Waste Contractor I->J

Caption: Workflow for the safe disposal of Ethyl 7-octenoate waste.

Regulatory Compliance

All hazardous waste disposal activities are governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[15] Adherence to the procedures outlined in this guide and by your institution's EHS department is essential for maintaining compliance and avoiding significant penalties.[15][16] Your institution is responsible for engaging licensed contractors to transport and ultimately dispose of the hazardous waste you generate.[12][15]

By diligently following these procedures, you contribute to a safe laboratory environment, protect our shared ecosystem, and uphold the integrity of our scientific community.

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved January 11, 2026, from [Link]

  • Government of Canada. (2021, February 10). Risk assessment summary, new substances notification 18807. Retrieved January 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). Ethyl 7-octenoate. Retrieved January 11, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 11, 2026, from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544127, Ethyl 7-octenoate. Retrieved January 11, 2026, from [Link].

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved January 11, 2026, from [Link]

  • University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved January 11, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 11, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved January 11, 2026, from [Link].

  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved January 11, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023, January 31). Human Health and Ecological Risk Assessment for Proposed Exemption from the Requirement of a Tolerance for a Tolerance for a Fragrance Blend as an Inert Ingredient in Pesticide Formulations. Retrieved January 11, 2026, from [Link]

  • Australian Government Department of Health. (2021, September 14). Chemicals unlikely to require further regulation to manage risks to environment. Retrieved January 11, 2026, from [Link]

Sources

Retrosynthesis Analysis

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